molecular formula C50H73N13O12S B15598658 CP61

CP61

カタログ番号: B15598658
分子量: 1080.3 g/mol
InChIキー: WPIBFFWAWGZEQH-IEEAGJTJSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CP61 is a useful research compound. Its molecular formula is C50H73N13O12S and its molecular weight is 1080.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C50H73N13O12S

分子量

1080.3 g/mol

IUPAC名

2-[3-[(2S,5S,8S,11S,17S,20S,23S,26S)-20-[(1R)-1-hydroxyethyl]-11-(hydroxymethyl)-8-[(4-hydroxyphenyl)methyl]-17-(1H-indol-3-ylmethyl)-5-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27-nonaoxo-23,26-di(propan-2-yl)-1,4,7,10,13,16,19,22,25-nonazacycloheptacos-2-yl]propyl]guanidine

InChI

InChI=1S/C50H73N13O12S/c1-25(2)39-47(73)58-33(12-9-18-53-50(51)52)43(69)57-34(17-19-76-6)44(70)59-35(20-28-13-15-30(66)16-14-28)45(71)60-37(24-64)42(68)55-23-38(67)56-36(21-29-22-54-32-11-8-7-10-31(29)32)46(72)63-41(27(5)65)49(75)62-40(26(3)4)48(74)61-39/h7-8,10-11,13-16,22,25-27,33-37,39-41,54,64-66H,9,12,17-21,23-24H2,1-6H3,(H,55,68)(H,56,67)(H,57,69)(H,58,73)(H,59,70)(H,60,71)(H,61,74)(H,62,75)(H,63,72)(H4,51,52,53)/t27-,33+,34+,35+,36+,37+,39+,40+,41+/m1/s1

InChIキー

WPIBFFWAWGZEQH-IEEAGJTJSA-N

製品の起源

United States

Foundational & Exploratory

The Multifaceted Role of CYR61 in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that has emerged as a critical regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. As a secreted, extracellular matrix (ECM)-associated signaling molecule, CYR61 modulates a wide array of cellular functions in endothelial cells, including proliferation, migration, adhesion, and survival, which are all fundamental processes in angiogenesis.[1][2] Its involvement in both physiological and pathological angiogenesis, such as in wound healing and tumor growth, makes it a compelling target for therapeutic intervention.[3][4][5] This technical guide provides an in-depth overview of the function of CYR61 in angiogenesis, focusing on its molecular mechanisms, signaling pathways, and the experimental methodologies used to elucidate its role.

CYR61-Mediated Angiogenesis: A Quantitative Perspective

CYR61's pro-angiogenic activity has been quantified in various in vitro and in vivo models. The following tables summarize the dose-dependent effects of CYR61 on key angiogenic processes in endothelial cells.

Table 1: Effect of CYR61 on Endothelial Cell Proliferation

Cell LineCYR61 Concentration (µg/L)AssayDuration (h)Outcome (A490 nm)Reference
RF-6A0MTT720.511[6]
RF-6A5MTT720.522[6]
RF-6A10MTT720.532[6]
RF-6A100MTT720.765[6]
RF-6A500MTT720.818[6]

Table 2: Effect of CYR61 on Endothelial Cell Migration

Cell LineCYR61 Concentration (µg/L)AssayMigrated Cells (per high-power field)Reference
RF-6A0 (Negative Control)Transwell62.00 ± 7.62[6]
RF-6A40Transwell66.83 ± 3.87[6]
RF-6A200Transwell77.83 ± 4.26[6]
RF-6A400Transwell96.83 ± 3.49[6]
RF-6A80 (VEGF Control)Transwell98.33 ± 3.14[6]

Table 3: Effect of CYR61 on Endothelial Cell Tube Formation

Cell LineCYR61 Concentration (µg/L)AssayNumber of Tubes (per field)Reference
RF-6A0 (Negative Control)Tube Formation31.83 ± 3.31[6]
RF-6A40Tube Formation34.33 ± 2.50[6]
RF-6A200Tube Formation60.67 ± 3.72[6]
RF-6A400Tube Formation88.17 ± 2.93[6]
RF-6A80 (VEGF Control)Tube Formation90.83 ± 3.49[6]

Molecular Mechanisms of CYR61 Action in Angiogenesis

The pro-angiogenic functions of CYR61 are primarily mediated through its interaction with specific integrin receptors on the surface of endothelial cells. This binding initiates a cascade of intracellular signaling events that drive the angiogenic process.

Integrin Binding and Specificity

CYR61 interacts with several integrins, with αvβ3 and α6β1 being the most extensively studied in the context of angiogenesis.[3][7][8] The interaction with these integrins is context-dependent. In activated endothelial cells, CYR61's pro-angiogenic activities, including adhesion, migration, survival, and tube formation, are predominantly mediated through integrin αvβ3.[3][7] Conversely, in non-activated endothelial cells, CYR61-induced cell adhesion and tube formation occur via integrin α6β1.[3][7] CYR61 has also been shown to bind to vitronectin with a high affinity (KD of 5.66 nM and 27.55 nM for monomeric and multimeric vitronectin, respectively), which can further modulate its interaction with integrins.

Downstream Signaling Pathways

The engagement of integrins by CYR61 triggers several key downstream signaling pathways:

  • Focal Adhesion Kinase (FAK) Pathway: The binding of CYR61 to integrins leads to the recruitment and autophosphorylation of FAK at tyrosine 397. This activation creates a docking site for other signaling molecules, including Src family kinases, which further phosphorylate FAK at other sites, leading to its full activation. Activated FAK plays a central role in cell migration and survival.

  • Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: CYR61 stimulation leads to the sustained activation of the ERK1/2 pathway.[9] This pathway is crucial for endothelial cell proliferation and differentiation. The activation of the Ras-Raf-MEK-ERK cascade is a key component of this signaling axis.

  • Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: The PI3K/Akt pathway is another critical signaling cascade activated by CYR61.[10][11] This pathway is primarily involved in promoting endothelial cell survival and proliferation.

  • Relationship with VEGF: CYR61's pro-angiogenic effects are often intertwined with those of Vascular Endothelial Growth Factor (VEGF).[2] CYR61 can enhance the expression of VEGF, and in some contexts, its angiogenic effects are dependent on the VEGF/VEGFR2 signaling pathway.[9] The PI3K/Akt pathway has been implicated in CYR61-mediated VEGF expression.[10][11]

  • Regulation by Hypoxia: The expression of CYR61 itself is regulated by microenvironmental cues, notably hypoxia. Hypoxia-inducible factor-1α (HIF-1α) can cooperate with c-Jun/AP-1 to induce the transcriptional activation of the CYR61 gene, thereby promoting angiogenesis in ischemic conditions.[12]

Signaling Pathway and Experimental Workflow Diagrams

CYR61_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_nucleus Nucleus CYR61 CYR61 Integrin_avb3 Integrin αvβ3 CYR61->Integrin_avb3 Binds Integrin_a6b1 Integrin α6β1 CYR61->Integrin_a6b1 Binds FAK FAK Integrin_avb3->FAK Activates Integrin_a6b1->FAK Activates VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates VEGF VEGF VEGF->VEGFR2 Binds Src Src FAK->Src Recruits FAK->PI3K Activates FAK->Ras Activates Src->FAK Phosphorylates Akt Akt PI3K->Akt Activates VEGF_Gene VEGF Gene Expression Akt->VEGF_Gene Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression Regulates HIF1a HIF-1α CYR61_Gene CYR61 Gene Expression HIF1a->CYR61_Gene Induces cJun c-Jun/AP-1 cJun->CYR61_Gene Induces

Caption: CYR61 Signaling Pathways in Angiogenesis.

Experimental_Workflow cluster_invitro In Vitro Angiogenesis Assays cluster_invivo In Vivo Angiogenesis Assay EC_Culture Endothelial Cell Culture (e.g., HUVEC, RF-6A) Proliferation Proliferation Assay (MTT) EC_Culture->Proliferation Migration Migration Assay (Transwell) EC_Culture->Migration Tube_Formation Tube Formation Assay EC_Culture->Tube_Formation Western_Blot Western Blot (FAK, ERK phosphorylation) EC_Culture->Western_Blot Corneal_Assay Rat Corneal Micropocket Assay Implantation Implantation of CYR61 Corneal_Assay->Implantation Observation Observation of Neovascularization Implantation->Observation

Caption: Experimental Workflow for Studying CYR61 in Angiogenesis.

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • Endothelial cells (e.g., HUVECs, RF-6A)

  • 96-well tissue culture plates

  • Complete culture medium

  • Serum-free medium

  • Recombinant CYR61 protein

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed endothelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium and incubate overnight.

  • The next day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treat the cells with various concentrations of CYR61 in serum-free medium. Include a negative control (medium alone) and a positive control (e.g., VEGF).

  • Incubate for the desired period (e.g., 72 hours).[6]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.[6]

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the chemotactic response of endothelial cells to CYR61.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Endothelial cells

  • Serum-free medium

  • Recombinant CYR61 protein

  • Chemoattractant (e.g., VEGF as a positive control)

  • Cotton swabs

  • Methanol (B129727) or other fixative

  • Crystal violet staining solution

Protocol:

  • Pre-coat the bottom of the Transwell inserts with a suitable ECM protein (e.g., gelatin) if required.

  • Add serum-free medium containing the chemoattractant (CYR61 or VEGF) to the lower chamber of the 24-well plate.

  • Harvest endothelial cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubate for 4-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with crystal violet solution for 20 minutes.

  • Wash the inserts with water and allow them to air dry.

  • Count the number of migrated cells in several high-power fields under a microscope.[6]

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures.

Materials:

  • 96-well tissue culture plates

  • Basement membrane extract (BME), such as Matrigel®

  • Endothelial cells

  • Serum-free medium

  • Recombinant CYR61 protein

  • Inverted microscope with a camera

Protocol:

  • Thaw the BME on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with 50 µL of BME and incubate at 37°C for 30-60 minutes to allow for polymerization.

  • Harvest endothelial cells and resuspend them in serum-free medium containing the desired concentration of CYR61.

  • Seed 1.5-2.5 x 10^4 cells onto the solidified BME in each well.

  • Incubate for 4-18 hours at 37°C.

  • Visualize and photograph the tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branch points.[6]

In Vivo Angiogenesis Assay (Rat Corneal Micropocket Assay)

This in vivo assay directly assesses the angiogenic potential of CYR61.

Materials:

  • Adult rats (e.g., Sprague-Dawley)

  • Anesthesia

  • Surgical microscope

  • Fine surgical instruments

  • Sucralfate-Hydron pellets

  • Recombinant CYR61 protein

  • Slit-lamp biomicroscope

Protocol:

  • Anesthetize the rat.

  • Under a surgical microscope, create a small pocket in the center of the rat cornea using a fine needle.

  • Prepare a sucralfate-hydron pellet containing a defined amount of CYR61.

  • Implant the pellet into the corneal pocket.

  • Monitor the cornea daily using a slit-lamp biomicroscope for the appearance of new blood vessels growing from the limbus towards the pellet.[1][3][13]

  • Quantify the angiogenic response by measuring the length and density of the newly formed vessels.

Conclusion and Future Directions

CYR61 is a potent and multifaceted regulator of angiogenesis, acting through integrin-mediated signaling pathways to promote endothelial cell proliferation, migration, and tube formation. Its intricate relationship with other key angiogenic factors like VEGF and its regulation by the tumor microenvironment highlight its significance in both physiological and pathological neovascularization. The experimental protocols detailed in this guide provide a robust framework for investigating the precise mechanisms of CYR61 action and for evaluating its potential as a therapeutic target.

Future research should focus on further dissecting the context-dependent signaling of CYR61 through its various integrin receptors and elucidating the crosstalk with other signaling pathways in different disease models. The development of specific inhibitors or blocking antibodies against CYR61 or its binding to specific integrins holds promise for the development of novel anti-angiogenic therapies for cancer and other angiogenesis-dependent diseases. Conversely, harnessing the pro-angiogenic properties of CYR61 could offer therapeutic benefits in conditions requiring enhanced neovascularization, such as ischemic diseases and wound healing. A deeper understanding of the complex role of CYR61 in angiogenesis will undoubtedly pave the way for innovative therapeutic strategies.

References

The Regulation of CYR61 (CCN1): A Technical Guide to Growth Factor and Hypoxia-Induced Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN1, is a matricellular protein that has emerged as a critical regulator in a myriad of cellular processes, including angiogenesis, inflammation, and tissue repair. Its expression is tightly controlled and rapidly induced by various extracellular stimuli, most notably growth factors and hypoxic conditions. Dysregulation of CYR61 has been implicated in the pathogenesis of numerous diseases, including cancer, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the signaling pathways and molecular mechanisms governing the induction of CYR61 by growth factors and hypoxia. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of CYR61 regulation and its therapeutic potential.

I. Regulation of CYR61 by Growth Factors

CYR61 is an immediate-early gene, and its transcription is rapidly and potently induced by a variety of growth factors. This section details the key growth factors involved and the signaling cascades they activate to upregulate CYR61 expression.

Key Growth Factors Inducing CYR61 Expression

A range of growth factors have been demonstrated to stimulate CYR61 expression in various cell types. The most well-characterized of these include:

  • Insulin-like Growth Factor-1 (IGF-1): A potent inducer of CYR61, IGF-1 plays a crucial role in cell growth, proliferation, and differentiation.

  • Transforming Growth Factor-beta (TGF-β): A pleiotropic cytokine that regulates numerous cellular processes, TGF-β is a significant upstream regulator of CYR61.

  • Epidermal Growth Factor (EGF): A key mitogen, EGF stimulates cell growth, proliferation, and differentiation, in part through the induction of CYR61.[1][2]

  • Basic Fibroblast Growth Factor (bFGF): While not a direct inducer of CYR61 transcription on its own, CYR61 can enhance bFGF-induced DNA synthesis.[3]

Quantitative Analysis of Growth Factor-Induced CYR61 Expression

The following tables summarize the quantitative data on the induction of CYR61 expression by various growth factors across different cell lines and experimental conditions.

Table 1: IGF-1-Induced CYR61 mRNA Expression

Cell LineIGF-1 ConcentrationTime PointFold Change in CYR61 mRNAReference
PC3 (Prostate Cancer)100 ng/mL30 min~1.5-fold increase[4]
PC3 (Prostate Cancer)100 ng/mL24 h~1.8-fold increase[4]
22rv1 (Prostate Cancer)100 ng/mL30 min~1.7-fold increase[4]
MCF-7 (Breast Cancer)100 ng/mL20 minSignificant increase (P<0.001)[5]

Table 2: TGF-β-Induced CYR61 Expression

Cell LineTGF-β1 ConcentrationTime PointEffect on CYR61 ExpressionReference
HCCLM3 (Hepatocellular Carcinoma)2.5 ng/mL24 hIncreased mRNA and protein levels[6]
HLE (Hepatocellular Carcinoma)2.5 ng/mL24 hIncreased mRNA and protein levels[6]
Pancreatic Stellate Cells (LTC-14)100 pM3 hIncreased mRNA expression[7]
Pancreatic Stellate Cells (LTC-14)100 pM6 hIncreased protein expression[7]

Table 3: EGF-Induced CYR61 Expression

Cell LineEGF ConcentrationTime PointEffect on CYR61 mRNA ExpressionReference
HES (Endometrial Epithelial Cells)Not specified30 minIncreased expression[2]
MCF-7 (Breast Cancer)Not specifiedImmediate-earlyUpregulation[1]
Signaling Pathways in Growth Factor-Mediated CYR61 Regulation

Growth factors primarily utilize the PI3K/Akt and MAPK/ERK signaling pathways to induce CYR61 expression.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a central mediator of growth factor-induced CYR61 expression. Upon growth factor binding to its receptor tyrosine kinase (RTK), PI3K is activated, leading to the phosphorylation and activation of Akt. Activated Akt then influences downstream transcription factors that drive CYR61 gene expression. Inhibition of the PI3K/Akt pathway has been shown to significantly reduce growth factor-induced CYR61 expression.[5]

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical route for growth factor-stimulated CYR61 induction. Activation of RTKs by growth factors initiates a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus and activates transcription factors that bind to the CYR61 promoter.

G cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_nucleus Nucleus Growth Factor Growth Factor (e.g., IGF-1, TGF-β, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt Transcription Factors Transcription Factors Akt->Transcription Factors Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Factors CYR61 Gene CYR61 Gene Transcription Factors->CYR61 Gene CYR61 mRNA CYR61 mRNA CYR61 Gene->CYR61 mRNA

Growth Factor Signaling to CYR61

II. Regulation of CYR61 by Hypoxia

Hypoxia, a condition of low oxygen tension, is a potent inducer of CYR61 expression and is a common feature of the tumor microenvironment and ischemic tissues. The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor (HIF) family of transcription factors.

HIF-1α: The Master Regulator of Hypoxic CYR61 Induction

Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is continuously synthesized and rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with the constitutively expressed HIF-1β subunit. This heterodimer then binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, including CYR61, to activate their transcription.

Quantitative Analysis of Hypoxia-Induced CYR61 Expression

Table 4: Hypoxia-Induced CYR61 Expression

Cell LineHypoxia ConditionTime PointEffect on CYR61 ExpressionReference
JEG3 (Trophoblast)1% O₂8 hPeak mRNA levels[8]
JEG3 (Trophoblast)1% O₂8 h, 24 hStrong upregulation of intracellular protein[8]
JEG3 (Trophoblast)1% O₂8 h, 24 hStable and significant increase in secreted protein[8]
Nalm-6 (B-ALL)Hypoxia48 h~2.5-fold increase in mRNA[9]
Reh (B-ALL)Hypoxia48 h~3-fold increase in mRNA[9]
HeLa, MDA-MB-2311% O₂24 hSignificant increase in intron-skipping isoform[10]
Signaling Pathways in Hypoxia-Mediated CYR61 Regulation

The induction of CYR61 by hypoxia is a multi-faceted process involving the convergence of several signaling pathways.

As the central mediator, the stabilization of HIF-1α is the primary event triggering CYR61 transcription in response to hypoxia.

Studies have shown that HIF-1α cooperates with other transcription factors, such as c-Jun/AP-1 and NF-κB, to fully induce CYR61 expression under hypoxic conditions.[9] HIF-1α can physically interact with c-Jun/AP-1, and their cooperative binding to the AP-1 binding motif within the CYR61 promoter enhances transcriptional activation. Similarly, the NF-κB pathway can be activated by hypoxia and contributes to CYR61 production.[9]

G cluster_extracellular Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia (Low Oxygen) HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization p-c-Jun p-c-Jun Hypoxia->p-c-Jun p-NF-κB p-NF-κB Hypoxia->p-NF-κB HIF-1α Degradation HIF-1α Degradation HIF-1α HIF-1α HIF-1α Stabilization->HIF-1α HIF-1α->HIF-1α Degradation Normoxia HIF-1 Complex HIF-1α/HIF-1β Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Cooperative Binding Cooperative Binding p-c-Jun->Cooperative Binding p-NF-κB->Cooperative Binding HIF-1 Complex->Cooperative Binding CYR61 Promoter CYR61 Promoter (HRE, AP-1 site) Cooperative Binding->CYR61 Promoter CYR61 Gene CYR61 Gene CYR61 Promoter->CYR61 Gene CYR61 mRNA CYR61 mRNA CYR61 Gene->CYR61 mRNA

Hypoxia-Induced CYR61 Regulation

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study CYR61 gene regulation.

Cell Culture and Treatment

G Start Seed Cells Culture Culture to desired confluency (e.g., 70-80%) Start->Culture Serum_Starve Serum Starve (e.g., 0.5-1% FBS for 24h) Culture->Serum_Starve Treatment Treat with Growth Factor or induce Hypoxia Serum_Starve->Treatment Harvest Harvest Cells for Downstream Analysis Treatment->Harvest

Cell Culture and Treatment Workflow

  • Cell Seeding: Plate cells at an appropriate density in complete growth medium.

  • Cell Growth: Culture cells to 70-80% confluency.

  • Serum Starvation: To reduce basal signaling, replace the growth medium with low-serum medium (e.g., 0.5-1% FBS) and incubate for 12-24 hours.

  • Treatment:

    • Growth Factors: Add the desired growth factor (e.g., IGF-1, TGF-β, EGF) at the specified concentration for the indicated time.

    • Hypoxia: Place cell culture plates in a hypoxic chamber with a controlled gas mixture (e.g., 1% O₂, 5% CO₂, 94% N₂) for the desired duration.

  • Harvesting: After treatment, wash cells with ice-cold PBS and proceed with the appropriate downstream application (RNA extraction, protein lysis, etc.).

RNA Extraction and RT-qPCR
  • RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for CYR61 and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Human CYR61 Forward Primer: GGAAAAGGCAGCTCACTGAAGC

    • Human CYR61 Reverse Primer: GGAGATACCAGTTCCACAGGTC[11][12]

  • Data Analysis: Calculate the relative expression of CYR61 using the ΔΔCt method.

Western Blotting
  • Protein Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against CYR61 (e.g., 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Assay
  • Plasmid Construction: Clone the CYR61 promoter region upstream of a luciferase reporter gene in a suitable vector.

  • Transfection: Co-transfect the CYR61 promoter-luciferase construct and a control plasmid (e.g., Renilla luciferase) into the cells of interest.

  • Treatment: After 24-48 hours, treat the transfected cells with the desired growth factor or induce hypoxia.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., HIF-1α) or a control IgG overnight at 4°C.

  • Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR using primers flanking the putative binding site in the CYR61 promoter and a negative control region.

  • Data Analysis: Calculate the enrichment of the target DNA sequence relative to the input and IgG controls.

IV. Conclusion

The regulation of CYR61 by growth factors and hypoxia is a complex and tightly controlled process involving the integration of multiple signaling pathways. Understanding these regulatory mechanisms is crucial for elucidating the role of CYR61 in both physiological and pathological conditions. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the intricate network governing CYR61 expression and to explore its potential as a therapeutic target in a variety of diseases. As our knowledge of CYR61 continues to expand, so too will the opportunities for developing novel therapeutic strategies aimed at modulating its activity for clinical benefit.

References

The Core Signaling Nexus of CYR61/CCN1: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN family member 1 (CCN1), is a matricellular protein that has emerged as a critical regulator of a diverse array of cellular processes. Unlike classical growth factors that signal through dedicated receptors, CYR61 functions as a dynamic modulator of the cellular microenvironment, orchestrating cellular responses by interacting with a variety of cell surface receptors. Its context-dependent functions in cell adhesion, migration, proliferation, differentiation, and survival make it a molecule of significant interest in both normal physiological processes, such as wound healing and angiogenesis, and pathological conditions, including cancer and fibrosis.[1][2]

This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated upon CYR61/CCN1 binding. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to understand the intricate molecular mechanisms governed by this multifaceted protein. This guide summarizes key quantitative data, provides detailed experimental protocols for studying CYR61 signaling, and presents visual diagrams of the signaling cascades to facilitate a deeper understanding of this complex signaling hub.

CYR61/CCN1 Receptors: The Gateway to Intracellular Signaling

CYR61 initiates its diverse biological effects by binding to specific cell surface receptors, primarily integrins and heparan sulfate (B86663) proteoglycans (HSPGs). The specific integrin heterodimers engaged by CYR61 are cell-type dependent, which in part explains the pleiotropic and sometimes contradictory functions attributed to this protein.[2]

Table 1: Key Receptors for CYR61/CCN1 and Their Cellular Context

ReceptorCell TypeReferences
Integrin αvβ3Endothelial cells[2]
Integrin α6β1Fibroblasts, Smooth muscle cells[2][3][4]
Integrin αvβ5Fibroblasts[5]
Integrin αIIbβ3Platelets[5]
Integrin αMβ2Monocytes, Macrophages[2]
Heparan Sulfate Proteoglycans (HSPGs)Fibroblasts, Smooth muscle cells[2][3][4]

The interaction of CYR61 with these receptors is the crucial first step in triggering a cascade of intracellular signaling events. The affinity of CYR61 for some of its binding partners has been quantified, as shown in the table below.

Table 2: Quantitative Analysis of CYR61/CCN1 Binding Affinity

Binding PartnerMethodDissociation Constant (Kd)References
VitronectinSurface Plasmon Resonance (SPR)Nanomolar range[6]

Core Signaling Pathways Activated by CYR61/CCN1

Upon receptor engagement, CYR61 activates several key intracellular signaling pathways that ultimately dictate the cellular response. The primary pathways implicated in CYR61 signaling include the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK), Phosphoinositide 3-kinase (PI3K)/Akt, Nuclear Factor-kappa B (NF-κB), Wnt/β-catenin, and the Hippo/YAP/TAZ pathways.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. CYR61-mediated activation of this pathway is a frequent observation in various cell types.

Mechanism of Activation:

  • Receptor Binding and FAK/Src Activation: Binding of CYR61 to integrins leads to the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at focal adhesion sites.[6]

  • Ras/Raf/MEK/ERK Cascade: Activated Src can then lead to the activation of the small GTPase Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK1/2, and finally ERK1/2.

  • Nuclear Translocation and Gene Expression: Phosphorylated ERK1/2 translocates to the nucleus, where it phosphorylates and activates various transcription factors, leading to changes in gene expression that promote cell proliferation and migration.

CYR61_MAPK_ERK_Pathway cluster_nucleus Nucleus CYR61 CYR61/CCN1 Integrin Integrin Receptor CYR61->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Ras Ras Src->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Phosphorylation & Activation Proliferation Cell Proliferation, Migration, Survival TF->Proliferation Gene Expression Nucleus Nucleus

CYR61-induced MAPK/ERK signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling axis that governs cell survival, growth, and proliferation. CYR61 has been shown to activate this pathway in numerous cell types, contributing to its pro-survival and pro-angiogenic functions.[7][8]

Mechanism of Activation:

  • Receptor-Mediated PI3K Activation: CYR61 binding to integrins can lead to the recruitment and activation of PI3K at the plasma membrane.

  • PIP3 Generation and Akt Recruitment: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and PDK1.

  • Akt Phosphorylation and Activation: Recruited to the membrane, Akt is phosphorylated and activated by PDK1 and mTORC2.

  • Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets to promote cell survival (e.g., by inhibiting pro-apoptotic proteins like Bad and activating NF-κB) and cell cycle progression.[9]

CYR61_PI3K_Akt_Pathway CYR61 CYR61/CCN1 Integrin Integrin Receptor CYR61->Integrin Binding PI3K PI3K Integrin->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., Bad, GSK3β, NF-κB) Akt->Downstream Phosphorylation Survival Cell Survival, Growth, Proliferation Downstream->Survival Regulation

CYR61-induced PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. CYR61 can activate the NF-κB pathway, thereby influencing these critical cellular processes.[2][10]

Mechanism of Activation:

  • Integrin-Mediated IKK Activation: CYR61 binding to specific integrins, such as αMβ2 on macrophages, can trigger signaling cascades that lead to the activation of the IκB kinase (IKK) complex.[2]

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. Phosphorylation of IκBα targets it for ubiquitination and subsequent proteasomal degradation.

  • NF-κB Nuclear Translocation and Gene Transcription: The degradation of IκBα unmasks the nuclear localization signal of NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences (κB sites) in the promoter regions of target genes, leading to their transcription. These target genes are often involved in inflammation and cell survival.[9][10]

CYR61_NFkB_Pathway cluster_nucleus Nucleus CYR61 CYR61/CCN1 Integrin Integrin Receptor CYR61->Integrin Binding IKK IKK Complex Integrin->IKK Activation IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB Phosphorylation IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_nuc NF-κB Transcription Gene Transcription (Inflammation, Survival) NFkB_nuc->Transcription

CYR61-induced NF-κB signaling pathway.
Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. Emerging evidence indicates a complex interplay between CYR61 and this pathway. In some contexts, CYR61 is a downstream target of Wnt/β-catenin signaling, while in others, CYR61 itself can modulate Wnt signaling.[1][11][12][13]

Mechanism of Interaction:

  • CYR61 as a Wnt Target Gene: The promoter of the CYR61 gene contains T-cell factor/lymphoid enhancer factor (TCF/LEF) binding sites. Activation of the canonical Wnt pathway leads to the stabilization and nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to drive the expression of target genes, including CYR61.[1][11][12][13]

  • CYR61 Modulating Wnt Signaling: While less characterized, there are indications that extracellular CYR61 may also influence the activity of the Wnt/β-catenin pathway, potentially through its interactions with cell surface receptors that can crosstalk with Wnt signaling components.

CYR61_Wnt_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Binding Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Frizzled_LRP->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p P-β-catenin Nucleus Nucleus beta_catenin->Nucleus Accumulation & Translocation beta_catenin_nuc β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF CYR61_gene CYR61 Gene TCF_LEF->CYR61_gene Transcription CYR61_protein CYR61 Protein CYR61_gene->CYR61_protein Translation & Secretion beta_catenin_nuc->TCF_LEF Binding

CYR61 as a downstream target of the Wnt/β-catenin pathway.
Hippo/YAP/TAZ Signaling Pathway

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is frequently observed in cancer. The transcriptional coactivators YAP and TAZ are the main downstream effectors of this pathway. CYR61 is a well-established direct transcriptional target of YAP/TAZ, creating a potential feedback loop.[8][14]

Mechanism of Interaction:

  • YAP/TAZ as Transcriptional Activators of CYR61: When the Hippo pathway is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. There, they bind to TEAD transcription factors to induce the expression of target genes, including CYR61.[8][14]

  • CYR61-Mediated Activation of YAP/TAZ: Extracellular CYR61, through its binding to integrins, can in turn activate YAP/TAZ. This can occur through the activation of downstream signaling molecules like Rho GTPases and the remodeling of the actin cytoskeleton, which are known to regulate YAP/TAZ activity. This creates a positive feedback loop where CYR61 can promote its own expression.[8][14]

CYR61_YAP_TAZ_Pathway cluster_extracellular cluster_cell cluster_nucleus Nucleus CYR61 CYR61/CCN1 Integrin Integrin Receptor CYR61->Integrin Binding RhoA RhoA Integrin->RhoA Activation Actin Actin Cytoskeleton RhoA->Actin Remodeling Hippo_Kinase_Cascade Hippo Kinase Cascade (LATS1/2) Actin->Hippo_Kinase_Cascade Inhibition YAP_TAZ YAP/TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylation YAP_TAZ_p P-YAP/TAZ Nucleus Nucleus YAP_TAZ->Nucleus Translocation YAP_TAZ_nuc YAP/TAZ Cytoplasm Cytoplasm TEAD TEAD YAP_TAZ_nuc->TEAD Binding CYR61_gene CYR61 Gene TEAD->CYR61_gene Transcription CYR61_gene->CYR61 Translation & Secretion

CYR61 and the Hippo/YAP/TAZ signaling pathway feedback loop.

Quantitative Data on CYR61/CCN1 Signaling

The following tables summarize quantitative data related to the activation of signaling pathways and cellular responses induced by CYR61.

Table 3: Dose-Dependent Effects of CYR61/CCN1 on Cell Migration

Cell TypeAssayCYR61 ConcentrationObserved EffectReferences
Human Microvascular Endothelial Cells (HMVEC)Boyden Chamber10 ng/mL - 5 µg/mLDose-dependent increase in migration[15]
Choroid-retinal Endothelial Cells (RF-6A)Transwell Assay40 - 400 µg/LDose-dependent increase in migrated cells[2]

Table 4: Time-Course and Fold-Change of CYR61/CCN1-Induced Signaling Events

Cell TypeSignaling MoleculeStimulationTime PointFold Change/ObservationReferences
Smooth Muscle CellsCyr61 proteinPDGF-BB (10 ng/ml)1 hour (peak)>17-fold increase[16]
Prostate Cancer Cells (PC3, LNCaP, 22rv1)p-AktCYR61 knockdown-Significant decrease[12][17]
Human Airway Smooth Muscle Cellsp-ERKPDGF (40 ng/ml)5-15 min (peak)Sustained activation[13]
Breast Cancer Cells (MCF-7)NF-κB activityCYR61 overexpression-~3-4 fold increase[10]
Hepatocellular Carcinoma Cells (HCCLM3)CYR61 mRNATGF-β1 (2.5 ng/ml)24 hoursSignificant increase[14]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate CYR61/CCN1 signaling pathways.

Co-Immunoprecipitation (Co-IP) to Detect CYR61-Integrin Interaction

This protocol is for demonstrating the physical interaction between CYR61 and a specific integrin subunit in cultured cells.

Co_IP_Workflow start Start: Cell Culture lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with control IgG & beads) lysis->preclear incubation Incubation with primary antibody (anti-CYR61 or anti-integrin) preclear->incubation capture Capture with Protein A/G beads incubation->capture wash Wash beads (remove non-specific binding) capture->wash elution Elution of protein complexes wash->elution analysis Analysis by Western Blot elution->analysis end End: Detection of co-precipitated protein analysis->end

Workflow for Co-Immunoprecipitation.

Materials:

  • Cultured cells expressing CYR61 and the integrin of interest.

  • Ice-cold PBS.

  • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.

  • Primary antibodies: Rabbit anti-CYR61 and Mouse anti-integrin subunit (or vice versa).

  • Control IgG (from the same species as the IP antibody).

  • Protein A/G magnetic beads or agarose (B213101) beads.

  • Wash Buffer: Same as Co-IP Lysis Buffer or a more stringent buffer.

  • Elution Buffer: 1x Laemmli sample buffer.

  • SDS-PAGE gels, transfer apparatus, and Western blotting reagents.

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Lyse cells in Co-IP Lysis Buffer on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing:

    • Add control IgG and Protein A/G beads to the cell lysate.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads.

  • Immunoprecipitation:

    • Add the primary antibody (e.g., anti-CYR61) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution:

    • Resuspend the beads in 1x Laemmli sample buffer.

    • Boil at 95-100°C for 5-10 minutes to elute the protein complexes.

    • Pellet the beads and collect the supernatant.

  • Western Blot Analysis:

    • Resolve the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the antibody against the suspected interacting protein (e.g., anti-integrin subunit).

Transwell Cell Migration Assay

This assay is used to quantify the chemotactic effect of CYR61 on a specific cell type.[14]

Materials:

  • Transwell inserts (typically with 8 µm pores).

  • 24-well plates.

  • Cell culture medium with and without serum.

  • Recombinant human CYR61/CCN1 protein.

  • Calcein-AM or crystal violet for cell staining.

Procedure:

  • Cell Preparation:

    • Culture cells to sub-confluency.

    • Serum-starve the cells for 12-24 hours.

    • Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^5 cells/mL).

  • Assay Setup:

    • Place the Transwell inserts into the wells of a 24-well plate.

    • In the lower chamber, add medium containing the chemoattractant (e.g., different concentrations of CYR61). Use serum-free medium as a negative control and medium with 10% FBS as a positive control.

    • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 4-24 hours).

  • Quantification of Migration:

    • After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with crystal violet or a fluorescent dye like Calcein-AM.

    • Count the number of migrated cells in several random fields under a microscope or quantify the fluorescence using a plate reader.

Luciferase Reporter Assay for NF-κB Activation

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.[10]

Materials:

  • Cells of interest.

  • NF-κB luciferase reporter plasmid.

  • A control plasmid expressing Renilla luciferase (for normalization).

  • Transfection reagent.

  • Recombinant human CYR61/CCN1 protein or a CYR61 expression vector.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Stimulation:

    • After 24-48 hours of transfection, treat the cells with different concentrations of CYR61 or transfect with a CYR61 expression vector. Include a positive control (e.g., TNF-α) and a negative control (vehicle).

  • Cell Lysis:

    • After the desired stimulation time, wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

    • Then, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

Chromatin Immunoprecipitation (ChIP)-qPCR for YAP/TAZ Target Gene Expression

This protocol is used to determine if YAP/TAZ directly binds to the promoter of a target gene (like CYR61 itself) following stimulation.[14]

Materials:

  • Cultured cells.

  • Formaldehyde (B43269) (for cross-linking).

  • Glycine (to quench cross-linking).

  • ChIP lysis buffer, wash buffers, and elution buffer.

  • Antibodies for YAP or TAZ, and control IgG.

  • Protein A/G magnetic beads.

  • RNase A and Proteinase K.

  • Reagents for qPCR (SYBR Green or TaqMan).

  • Primers for the promoter region of the target gene.

Procedure:

  • Cross-linking and Cell Lysis:

    • Treat cells with formaldehyde to cross-link proteins to DNA.

    • Quench the reaction with glycine.

    • Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-YAP/TAZ antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding.

    • Elute the complexes from the beads.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the cross-links by heating.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA.

  • qPCR Analysis:

    • Perform qPCR using primers designed to amplify the promoter region of the target gene containing the putative TEAD binding sites.

    • Analyze the data as a percentage of input DNA to determine the enrichment of the target promoter region in the YAP/TAZ immunoprecipitated sample compared to the IgG control.

Conclusion

CYR61/CCN1 is a potent signaling molecule that exerts its diverse biological functions through a complex network of intracellular pathways. Its ability to interact with multiple cell surface receptors in a context-dependent manner allows it to fine-tune cellular responses to a wide range of physiological and pathological stimuli. A thorough understanding of the core signaling pathways activated by CYR61, as detailed in this guide, is essential for researchers and drug development professionals aiming to modulate its activity for therapeutic benefit. The provided experimental protocols offer a starting point for investigating the intricate signaling web woven by this fascinating matricellular protein. Further research, particularly in the area of quantitative proteomics and in vivo studies, will continue to unravel the full complexity of the CYR61/CCN1 signaling nexus.

References

The Interplay of CYR61 and Integrin αvβ3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the critical interaction between the matricellular protein Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) and the integrin αvβ3. This interaction is a key signaling nexus in a multitude of physiological and pathological processes, including angiogenesis, wound healing, and cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core aspects of this molecular partnership, from binding kinetics to downstream signaling and the experimental methodologies used to elucidate them.

Core Interaction: CYR61 and Integrin αvβ3

CYR61, a member of the CCN family of matricellular proteins, is a secreted, extracellular matrix (ECM)-associated signaling molecule. It does not function as a traditional growth factor but rather modulates cellular responses to other signals by interacting with cell surface receptors, most notably integrins. Among its various integrin partners, the interaction with αvβ3 is paramount in mediating the pro-angiogenic and pro-survival functions of CYR61, particularly in endothelial cells, fibroblasts, and a variety of cancer cell types.[1][2]

The binding of CYR61 to integrin αvβ3 is a specific, high-affinity interaction that triggers a cascade of intracellular signaling events. This interaction is crucial for cell adhesion, migration, proliferation, and survival.[1]

Structural Basis of the Interaction

The direct binding of CYR61 to integrin αvβ3 has been demonstrated through solid-phase binding assays.[3] Notably, this interaction does not involve the canonical Arginine-Glycine-Aspartic acid (RGD) sequence commonly found in integrin ligands. Instead, a specific 20-residue sequence within the second domain of CYR61, the von Willebrand factor type C (vWC) domain, has been identified as a novel binding site for integrin αvβ3.[3][4] Mutational analysis has revealed that the aspartate residue at position 125 (D125) within this sequence is critical for the interaction.[3][4]

Quantitative Data on CYR61-Integrin αvβ3 Interaction

While the direct interaction between CYR61 and integrin αvβ3 is well-established, precise quantitative data for the binding affinity, such as a dissociation constant (Kd), is not extensively reported in the available literature. However, semi-quantitative solid-phase binding assays have demonstrated a clear and specific interaction.

Parameter Method Cell/System Key Findings Reference
Binding Solid-Phase Binding AssayPurified integrin αvβ3 and recombinant CYR61Demonstrated direct binding of purified integrin αvβ3 to immobilized CYR61. The D125A mutation in CYR61 significantly diminished this binding.[3]
Functional Interaction Cell Adhesion AssayHuman Umbilical Vein Endothelial Cells (HUVECs)CYR61-promoted cell adhesion is mediated through integrin αvβ3, and this is blocked by αvβ3-specific antibodies.[5]
Functional Interaction Transwell Migration AssaySchwann CellsExogenous CYR61 promotes Schwann cell migration, an effect that is inhibited by a neutralizing antibody against integrin αvβ3.[1]

Downstream Signaling Pathways

The engagement of integrin αvβ3 by CYR61 initiates a signaling cascade that converges on key pathways regulating cell behavior. A primary pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent phosphorylation of Extracellular signal-Regulated Kinase (ERK).

CYR61_avB3_Signaling CYR61 CYR61 avB3 Integrin αvβ3 CYR61->avB3 Binding FAK FAK avB3->FAK Activation pFAK p-FAK FAK->pFAK Phosphorylation ERK ERK pFAK->ERK Activation pERK p-ERK ERK->pERK Phosphorylation Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription (e.g., for proliferation, migration) Nucleus->Transcription

CYR61-Integrin αvβ3 Signaling Cascade.

This FAK-ERK pathway is a central mediator of the pro-migratory and pro-proliferative effects of CYR61. In some cellular contexts, the CYR61-αvβ3 interaction also activates the Akt signaling pathway, contributing to cell survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the CYR61-integrin αvβ3 interaction and its downstream effects.

Solid-Phase Binding Assay

This assay is used to demonstrate the direct binding of CYR61 to integrin αvβ3.

Protocol:

  • Coating: Coat microtiter wells with recombinant CYR61 (e.g., 10 µg/ml) or a mutant version (e.g., D125A-CYR61) overnight at 4°C.

  • Blocking: Block non-specific binding sites with 2% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) for 1-2 hours at room temperature.

  • Binding: Add purified integrin αvβ3 (e.g., 1 µg/ml) to the wells and incubate for 2 hours at 37°C.

  • Washing: Wash the wells three times with PBS containing 0.1% Tween 20 (PBST) to remove unbound integrin.

  • Detection: Add a primary antibody against the β3 subunit of the integrin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Development: Add a suitable HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.

Co-Immunoprecipitation (Co-IP)

Co-IP is employed to demonstrate the interaction between CYR61 and integrin αvβ3 within a cellular context.

CoIP_Workflow Start Cell Lysate (containing CYR61-αvβ3 complex) Incubate Incubate with anti-CYR61 antibody Start->Incubate Beads Add Protein A/G beads Incubate->Beads Wash Wash to remove non-specific binding Beads->Wash Elute Elute bound proteins Wash->Elute WB Western Blot with anti-β3 antibody Elute->WB

Co-Immunoprecipitation Workflow.

Protocol:

  • Cell Lysis: Lyse cells expressing both CYR61 and integrin αvβ3 in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for CYR61 or integrin αvβ3 overnight at 4°C with gentle rotation.

  • Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer).

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-β3 if anti-CYR61 was used for IP).

Cell Adhesion Assay

This assay quantifies the ability of cells to adhere to a substrate coated with CYR61, mediated by integrin αvβ3.

Protocol:

  • Coating: Coat 96-well plates with recombinant CYR61 (e.g., 4 µg/ml) overnight at 4°C.

  • Blocking: Block non-specific sites with 1% BSA for 1 hour at 37°C.

  • Cell Seeding: Seed cells (e.g., HUVECs) in serum-free medium onto the coated wells. In some wells, pre-incubate the cells with a blocking antibody against integrin αvβ3 (e.g., LM609, 10 µg/ml) or an isotype control IgG.

  • Adhesion: Allow cells to adhere for a specified time (e.g., 1-2 hours) at 37°C.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Fix the adherent cells (e.g., with methanol) and stain with a dye such as crystal violet. Solubilize the dye and measure the absorbance to quantify the number of adherent cells.

Transwell Migration Assay

This assay assesses the role of the CYR61-integrin αvβ3 interaction in promoting cell migration.

Transwell_Assay cluster_0 Upper Chamber cluster_1 Porous Membrane (8 µm) cluster_2 Lower Chamber Cells Cells in Serum-Free Medium Membrane Cells->Membrane Migration Chemoattractant Medium with CYR61 (Chemoattractant) Membrane->Chemoattractant

Transwell Migration Assay Setup.

Protocol:

  • Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

  • Chemoattractant: Add medium containing CYR61 (e.g., 2 nM) to the lower chamber.[1] For control wells, use medium alone.

  • Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber (e.g., 2 x 10^4 cells). For blocking experiments, pre-incubate the cells with an αvβ3 neutralizing antibody (e.g., 0.5 µg) or an isotype control.[1]

  • Incubation: Incubate the plate for a suitable duration (e.g., 24 hours) at 37°C to allow for cell migration.[1]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet. Count the stained cells in several microscopic fields to quantify migration.

Western Blot Analysis of FAK and ERK Phosphorylation

This method is used to detect the activation of downstream signaling molecules following CYR61-integrin αvβ3 engagement.

Protocol:

  • Cell Stimulation: Starve cells (e.g., by incubation in serum-free medium) and then stimulate them with recombinant CYR61 (e.g., 100 ng/ml) for various time points (e.g., 0, 10, 30, 60 minutes).[6]

  • Cell Lysis: Lyse the cells at each time point with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-FAK or anti-phospho-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Total Protein Control: Strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein (e.g., anti-FAK or anti-ERK) to ensure equal protein loading.

Conclusion

The interaction between CYR61 and integrin αvβ3 is a multifaceted and critical signaling axis that governs a wide array of cellular functions. Understanding the intricacies of this interaction, from its structural basis to its downstream signaling consequences, is essential for developing novel therapeutic strategies targeting diseases where this pathway is dysregulated, such as cancer and pathological angiogenesis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate this pivotal molecular partnership.

References

CYR61/CCN1 Expression in Cancer: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to CYR61/CCN1

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN family member 1 (CCN1), is a matricellular protein that plays a pivotal, yet complex, role in a variety of cellular processes. As a secreted protein associated with the extracellular matrix (ECM), CYR61 does not serve a primary structural function but rather acts as a critical regulator of cell signaling. It is involved in cell adhesion, migration, proliferation, differentiation, apoptosis, and angiogenesis.[1] The multifaceted nature of CYR61 is underscored by its dual role in cancer, where it can function as either a tumor promoter or a tumor suppressor, depending on the specific cancer type and cellular context.[2][3] This context-dependent activity makes CYR61 a compelling subject of investigation for cancer researchers and a potential target for novel therapeutic strategies.

CYR61 is a member of the CCN family of proteins, which are characterized by a conserved modular structure. This structure consists of an N-terminal secretory peptide followed by four distinct domains with homologies to insulin-like growth factor-binding protein (IGFBP), von Willebrand factor type C repeat (VWC), thrombospondin type 1 repeat (TSR), and a C-terminal (CT) domain containing a cysteine knot motif.[1][2] These domains mediate the diverse biological functions of CYR61 through interactions with various cell surface receptors, most notably integrins such as αvβ3, αvβ5, α6β1, and αIIbβ3, as well as heparan sulfate (B86663) proteoglycans (HSPGs).[1][4][5]

CYR61/CCN1 Expression Across Different Cancer Types

The expression of CYR61/CCN1 is frequently dysregulated in human cancers. However, the direction of this dysregulation—whether it is upregulated or downregulated—varies significantly among different tumor types. This differential expression is a key factor in determining its pro- or anti-tumorigenic role. The following table summarizes the quantitative expression data of CYR61/CCN1 in several cancer types.

Cancer TypeExpression ChangeQuantitative DataMethod of DetectionReference(s)
Breast Cancer UpregulatedOverexpressed in 39% (17 of 44) of primary breast tumors. Expression is 3-5 fold higher in some invasive cell lines compared to normal breast cells.qRT-PCR, Northern Blot[6][7]
UpregulatedSignificantly higher levels in tumor tissues compared to normal tissues (P = 0.02).Quantitative PCR[8]
DownregulatedDownregulated in estrogen receptor-positive (ER-positive) breast cancer tissues compared to matched normal tissues.qRT-PCR, Western Blot[9]
Colorectal Cancer UpregulatedHigher expression in 80% (16 of 20) of tumor tissues compared to normal tissues. Strong expression in 62.5% (157 of 251) of cases.Western Blot, IHC[10]
UpregulatedHigher levels in colorectal cancer tissues and cell lines compared to normal colon mucosa.IHC, qRT-PCR, Western Blot
Prostate Cancer UpregulatedSignificantly higher mRNA expression ratios in prostate cancer tissues (9.05 ± 5.44) compared to donor prostate tissues (1.84 ± 1.34) (P < 0.05).Real-time PCR
UpregulatedHigher serum levels in non-organ-confined (116.3 ± 140.2 ng/ml) vs. organ-confined (79.7 ± 56.1 ng/ml) prostate cancer (P = 0.031).ELISA
DownregulatedLower expression associated with a higher risk of recurrence after surgical treatment.Immunohistochemistry
Lung Cancer (NSCLC) DownregulatedDecreased mRNA expression in 79% (74 of 94) of lung tumors compared to matched normal tissues.qRT-PCR
Upregulated (in plasma)Plasma concentrations significantly elevated in lung cancer patients (13.7 ± 18.6 ng/mL) compared to healthy controls (0.29 ± 0.22 ng/mL).ELISA
Glioma UpregulatedOverexpressed in 48% (32 of 66) of primary gliomas. Overexpression in 68% of glioblastoma multiforme (GBM) cases.qRT-PCR, IHC
Gastric Cancer UpregulatedHigh expression correlates with more advanced tumor stage and lymph node metastasis.Immunohistochemistry
Ovarian Cancer UpregulatedSignificantly upregulated in ovarian epithelial carcinoma tissue compared with benign ovarian tumor tissue.Not Specified
Bladder Cancer UpregulatedApproximately 2.5-fold higher concentration in the urine of muscle-invasive bladder cancer (MIBC) patients (10.48 ± 9.36 ng/mg) compared to non-muscle-invasive bladder cancer (NMIBC) patients (4.12 ± 2.26 ng/mg) (P < 0.001).ELISA

Signaling Pathways of CYR61/CCN1 in Cancer

CYR61/CCN1 exerts its diverse biological effects by engaging with cell surface receptors and modulating a variety of downstream signaling pathways. A central mechanism of CYR61 action is its interaction with integrins, which triggers intracellular signaling cascades that influence cell behavior.

Integrin-Mediated Signaling

CYR61 binds to several integrin receptors, with the specific integrin partner often dictating the cellular outcome. For instance, the interaction of CYR61 with integrin αvβ3 is frequently associated with the promotion of angiogenesis, cell proliferation, and survival. In contrast, its binding to integrin α6β1 in conjunction with heparan sulfate proteoglycans can induce apoptosis and cellular senescence.

Upon binding to integrins, CYR61 can activate several key downstream signaling pathways:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. In some cancers, such as prostate cancer and glioma, CYR61 has been shown to activate the PI3K/Akt pathway, thereby promoting tumorigenesis.

  • NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In breast and gastric cancer, CYR61 can activate NF-κB signaling, leading to increased expression of anti-apoptotic proteins like XIAP and pro-inflammatory molecules like COX-2, which can contribute to chemoresistance and tumor progression.

  • β-Catenin-TCF/Lef Pathway: In gliomas, CYR61 has been demonstrated to activate the β-catenin-TCF/Lef signaling pathway through integrin-linked kinase (ILK). This leads to the nuclear translocation of β-catenin and the activation of target genes involved in cell proliferation and invasion.[8]

  • MAPK/ERK Pathway: While the PI3K/Akt pathway is a common target, CYR61 can also influence the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[1]

The following diagrams illustrate these key signaling pathways.

CYR61_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CYR61 CYR61/CCN1 Integrin_avb3 Integrin αvβ3 CYR61->Integrin_avb3 Integrin_a6b1 Integrin α6β1 CYR61->Integrin_a6b1 HSPG HSPG CYR61->HSPG PI3K PI3K Integrin_avb3->PI3K ILK ILK Integrin_avb3->ILK Akt Akt PI3K->Akt IKK IKK Akt->IKK GSK3b GSK-3β Akt->GSK3b IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc ILK->GSK3b beta_catenin β-catenin GSK3b->beta_catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Target_Genes_Survival Target Genes (e.g., XIAP, COX-2) NFkB_nuc->Target_Genes_Survival TCF_Lef TCF/Lef beta_catenin_nuc->TCF_Lef Target_Genes_Proliferation Target Genes (Proliferation, Invasion) TCF_Lef->Target_Genes_Proliferation Experimental_Workflow cluster_expression_analysis Expression Analysis cluster_functional_studies Functional Studies cluster_mechanistic_studies Mechanistic Studies Patient_Samples Patient Tumor and Normal Tissues IHC Immunohistochemistry (IHC) Patient_Samples->IHC qRT_PCR RT-qPCR Patient_Samples->qRT_PCR Western_Blot Western Blot Patient_Samples->Western_Blot ELISA ELISA (for serum/urine) Patient_Samples->ELISA Cancer_Cell_Lines Cancer Cell Lines Cancer_Cell_Lines->qRT_PCR Cancer_Cell_Lines->Western_Blot Gene_Modulation Gene Modulation (siRNA, shRNA, CRISPR, Overexpression) qRT_PCR->Gene_Modulation Western_Blot->Gene_Modulation Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Gene_Modulation->Proliferation_Assay Migration_Invasion_Assay Migration/Invasion Assay (Transwell) Gene_Modulation->Migration_Invasion_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Gene_Modulation->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (Western Blot for phospho-proteins) Proliferation_Assay->Pathway_Analysis Migration_Invasion_Assay->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Co_IP Co-Immunoprecipitation (Protein-protein interactions) Pathway_Analysis->Co_IP

References

The Role of CYR61 in Driving Breast Cancer Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

GOTHAM, December 20, 2025 – A comprehensive technical guide released today details the multifaceted role of Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) in promoting breast cancer metastasis. This document, intended for researchers, scientists, and drug development professionals, synthesizes current experimental evidence to provide an in-depth understanding of the molecular mechanisms orchestrated by CYR61, highlighting its potential as a therapeutic target.

CYR61, a matricellular protein of the CCN family, is a critical mediator in the tumor microenvironment. Its expression is markedly elevated in aggressive breast cancer subtypes, particularly triple-negative breast cancer, where it correlates with poor prognosis, increased tumor size, and lymph node metastasis.[1][2] This guide elucidates the signaling pathways and cellular processes that CYR61 modulates to facilitate the metastatic cascade.

Core Mechanisms of CYR61-Mediated Metastasis

CYR61's pro-metastatic functions are primarily executed through its interaction with cell surface integrins, which triggers a cascade of downstream signaling events. These interactions are context-dependent, with different integrin partners mediating distinct cellular responses that collectively enhance the metastatic potential of breast cancer cells.

1. Promotion of Cell Migration and Invasion:

CYR61 enhances the migratory and invasive capabilities of breast cancer cells through several mechanisms. A key pathway involves the upregulation of the metastasis-associated protein S100A4. CYR61, through the activation of the ERK1/2 signaling pathway, stimulates the expression of S100A4, which in turn promotes cell motility and invasion.[3] Furthermore, CYR61 is a downstream effector of the Notch signaling pathway, a critical regulator of cell fate. Notch activation induces CYR61 expression, which is necessary for Notch-mediated migration and invasion.[4]

2. Facilitation of Angiogenesis:

The formation of new blood vessels, or angiogenesis, is essential for tumor growth and provides a route for metastasis. CYR61 is a potent pro-angiogenic factor. It interacts with integrins, such as αvβ3, on endothelial cells, promoting their adhesion, migration, and survival.[2][5] Additionally, CYR61 stimulates the expression of Vascular Endothelial Growth Factor (VEGF), a key angiogenic cytokine, further amplifying the neovascularization process.[6]

3. Enhancement of Anoikis Resistance:

For cancer cells to successfully metastasize, they must survive in a detached state in the circulatory and lymphatic systems, a process known as anoikis resistance. CYR61 confers a survival advantage to detached breast cancer cells by inhibiting anoikis. This protective effect is mediated, at least in part, through the engagement of β1 integrins and the subsequent activation of the AMP-activated protein kinase α (AMPKα) signaling pathway.[7]

4. Induction of an Aggressive Phenotype:

CYR61 contributes to a more aggressive and therapy-resistant breast cancer phenotype. It can induce an epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.[3] Moreover, CYR61 overexpression is linked to the activation of fatty acid synthase (FASN)-driven lipogenesis via the PI3K and MAPK signaling cascades, providing the metabolic support for rapid tumor growth and survival.

Quantitative Data on CYR61's Pro-Metastatic Effects

The following tables summarize key quantitative findings from preclinical studies, illustrating the significant impact of CYR61 on various aspects of breast cancer metastasis.

Cellular Process Cell Line Experimental Condition Quantitative Effect Reference
InvasionTamoxifen-Resistant MCF-7Acquired tamoxifen (B1202) resistance3.5-fold increase in invasion[8]
InvasionMesenchymal-Transformed MCF-7Treatment with anti-CYR61 antibodyReduction of invasion to 73.1% of control[8]
Gene Expression (S100A4)Tamoxifen-Resistant MCF-7CYR61 suppressionS100A4 mRNA reduced to 0.64 of control[8]
Gene Expression (CYR61)Tamoxifen-Resistant MCF-7Acquired tamoxifen resistance2.23-fold increase in CYR61 mRNA[8]
Cellular Process Cell Line Experimental Condition Quantitative Effect Reference
AnoikisMDA-MB-231CYR61 knockdownIncreased sensitivity to anoikis[7]
Tumor GrowthMDA-MB-231 (in vivo)Treatment with anti-CYR61 mAb (093G9)Significant suppression of primary tumor growth[1]
Lymph Node MetastasisMDA-MB-231 (in vivo)Treatment with anti-CYR61 mAb (093G9)Significant suppression of spontaneous lymph node metastasis[1]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying CYR61-mediated invasion.

CYR61_Signaling_Pathways cluster_invasion Invasion & Migration cluster_anoikis Anoikis Resistance cluster_angiogenesis Angiogenesis CYR61_inv CYR61 Integrin_avb3 Integrin αvβ3 CYR61_inv->Integrin_avb3 Integrin_avb5 Integrin αvβ5 CYR61_inv->Integrin_avb5 ERK12 ERK1/2 Integrin_avb3->ERK12 S100A4 S100A4 ERK12->S100A4 Upregulation Invasion Invasion S100A4->Invasion CYR61_ano CYR61 Integrin_b1 Integrin β1 CYR61_ano->Integrin_b1 AMPKa AMPKα Integrin_b1->AMPKa Activation Anoikis_res Anoikis Resistance AMPKa->Anoikis_res CYR61_ang CYR61 VEGFR2 VEGFR2 CYR61_ang->VEGFR2 Interaction VEGF VEGF CYR61_ang->VEGF Upregulation Angiogenesis Angiogenesis VEGFR2->Angiogenesis VEGF->Angiogenesis

Key Signaling Pathways Activated by CYR61 in Breast Cancer Metastasis.

Transwell_Invasion_Assay_Workflow start Start coat_insert Coat Transwell insert with Matrigel start->coat_insert incubate_gel Incubate to allow Matrigel to solidify coat_insert->incubate_gel prepare_cells Prepare single-cell suspension of breast cancer cells in serum-free medium incubate_gel->prepare_cells seed_cells Seed cells into the upper chamber prepare_cells->seed_cells add_chemoattractant Add chemoattractant (e.g., FBS) to the lower chamber add_chemoattractant->seed_cells incubate_invasion Incubate for 24-48 hours to allow for invasion seed_cells->incubate_invasion remove_noninvading Remove non-invading cells from the top of the membrane incubate_invasion->remove_noninvading fix_stain Fix and stain invading cells on the bottom of the membrane remove_noninvading->fix_stain quantify Quantify invaded cells by microscopy and imaging software fix_stain->quantify end End quantify->end

References

CYR61 Downstream Signaling Targets in Fibroblasts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich protein 61 (CYR61 or CCN1) is a matricellular protein that plays a pivotal role in a diverse array of cellular processes, including cell adhesion, migration, proliferation, and differentiation.[1] In fibroblasts, CYR61 acts as a critical signaling molecule, orchestrating complex downstream pathways that are integral to wound healing, tissue remodeling, and fibrosis.[2] This technical guide provides a comprehensive overview of the core downstream signaling targets of CYR61 in fibroblasts, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling networks involved.

Data Presentation: Quantitative Effects of CYR61 on Fibroblast Function

The following tables summarize the quantitative effects of CYR61 on various downstream targets and cellular processes in fibroblasts, as documented in the scientific literature.

Table 1: CYR61-Induced Changes in Gene Expression in Human Fibroblasts

Gene TargetChange in ExpressionFold Change/PercentageExperimental Context
MMP1Increased>10-foldHuman skin fibroblasts treated with CYR61 for 6 days.[2]
MMP3Increased~8-foldHuman skin fibroblasts treated with CYR61 for 6 days.[2]
COL1A1Decreased~50% reductionHuman skin fibroblasts treated with CYR61 for 6 days.[2]
IL-6Increased~6-foldHuman skin fibroblasts treated with CYR61 for 6 days.[2]
IL-8Increased>20-foldHuman skin fibroblasts treated with CYR61 for 6 days.[2]
NOX1IncreasedNot specifiedHuman BJ fibroblasts treated with CCN1.[2]

Table 2: CYR61-Mediated Effects on Fibroblast Proliferation and Senescence

Cellular ProcessParameter MeasuredEffect of CYR61Quantitative MeasurementExperimental Context
ProliferationBrdU IncorporationDecreased>50% decreaseHuman BJ fibroblasts treated with 2.5 µg/ml CYR61 for 3 days.[2]
ProliferationKi-67 IndexDecreased>50% decreaseHuman BJ fibroblasts treated with 2.5 µg/ml CYR61 for 3 days.[2]
SenescenceSA-β-gal Positive CellsIncreased~11-15% in WT vs ~3% in Ccn1dm/dm miceFibroblasts isolated from 7- and 9-day wounds.[2]
Senescencep53 AccumulationIncreasedSignificant increaseHuman BJ fibroblasts treated with CYR61.[2]
Senescencep16INK4a AccumulationIncreasedSignificant increaseHuman BJ fibroblasts treated with CYR61.[2]

Signaling Pathways

CYR61 initiates its signaling cascade by binding to specific integrin receptors on the fibroblast cell surface. The primary integrins involved are α6β1, αvβ5, and αvβ3, each mediating distinct cellular responses.[3][4]

Integrin α6β1 and Heparan Sulfate Proteoglycans (HSPGs) Signaling

The interaction of CYR61 with integrin α6β1 and HSPGs is a critical pathway leading to fibroblast senescence and apoptosis.[2][5] This binding activates a cascade involving RAC1 and NADPH oxidase 1 (NOX1), leading to a significant increase in reactive oxygen species (ROS).[2][6] The elevated ROS levels trigger a DNA damage response, resulting in the activation and accumulation of p53.[2] Concurrently, this pathway leads to the biphasic hyperactivation of ERK and p38 MAP kinases, which in turn induces the expression of p16INK4a.[2] Both the p53 and p16INK4a pathways converge to induce a senescent phenotype in fibroblasts, characterized by cell cycle arrest and the expression of anti-fibrotic genes.[2] In a different context, this same receptor engagement can also lead to p53-dependent apoptosis through the activation of Bax and the intrinsic mitochondrial pathway.[5]

CYR61_Integrin_a6b1_Signaling CYR61 CYR61 Integrin_a6b1_HSPG Integrin α6β1 / HSPG CYR61->Integrin_a6b1_HSPG RAC1 RAC1 Integrin_a6b1_HSPG->RAC1 NOX1 NOX1 RAC1->NOX1 ROS ROS NOX1->ROS DDR DNA Damage Response ROS->DDR ERK_p38 ERK / p38 MAPK ROS->ERK_p38 p53 p53 DDR->p53 Senescence Senescence (Anti-fibrotic gene expression) p53->Senescence Bax Bax p53->Bax p16 p16INK4a ERK_p38->p16 p16->Senescence Apoptosis Apoptosis Bax->Apoptosis

CYR61 signaling via Integrin α6β1/HSPG in fibroblasts.
Integrin αvβ5 and αvβ3 Signaling

CYR61-mediated fibroblast migration is primarily signaled through integrin αvβ5.[3] This interaction is independent of the carboxyl-terminal domain of CYR61.[3] In contrast, the enhancement of mitogenesis by CYR61 is mediated through integrin αvβ3.[3] Adhesion to CYR61 via these integrins leads to the activation of focal adhesion kinase (FAK), paxillin, and Rac, with a sustained activation of p42/p44 MAPKs (ERK1/2).[7] This sustained signaling results in prolonged changes in gene expression, including the upregulation of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-3.[7]

CYR61_Integrin_av_Signaling CYR61 CYR61 Integrin_avb5 Integrin αvβ5 CYR61->Integrin_avb5 Integrin_avb3 Integrin αvβ3 CYR61->Integrin_avb3 FAK FAK Integrin_avb5->FAK Migration Migration Integrin_avb5->Migration Integrin_avb3->FAK Mitogenesis Mitogenesis Integrin_avb3->Mitogenesis Paxillin Paxillin FAK->Paxillin Rac Rac FAK->Rac ERK12 ERK1/2 (p42/p44 MAPK) Rac->ERK12 Gene_Expression Gene Expression (MMP-1, MMP-3) ERK12->Gene_Expression

CYR61 signaling via Integrin αvβ5 and αvβ3 in fibroblasts.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CYR61 signaling in fibroblasts are provided below.

Fibroblast Isolation from Skin Punch Biopsy

This protocol outlines the explant culture method for deriving primary human fibroblasts.

  • Biopsy Handling: Aseptically transfer a 3-4 mm skin punch biopsy into a sterile culture dish containing DMEM supplemented with 20% FBS.

  • Mincing: Using sterile scalpels, mince the biopsy into small fragments of approximately 1-2 mm³.

  • Explant Culture: Place the tissue fragments into a 6-well culture plate, ensuring they adhere to the bottom of the well. Add a minimal amount of culture medium to keep the tissue moist without dislodging the fragments.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Outgrowth: Fibroblast outgrowth from the explants is typically observed within 1-2 weeks. Once outgrowth is established, gradually increase the volume of culture medium.

  • Subculture: When the fibroblasts reach 80-90% confluency, passage the cells using standard trypsinization procedures.

Treatment of Fibroblasts with Recombinant CYR61
  • Cell Seeding: Plate primary human fibroblasts at a desired density in complete culture medium and allow them to adhere overnight.

  • Serum Starvation (Optional): For studies on signaling pathway activation, serum-starve the cells for 12-24 hours in serum-free or low-serum medium to reduce basal signaling.

  • CYR61 Treatment: Add purified recombinant CYR61 protein to the culture medium at a final concentration typically ranging from 1 to 5 µg/ml. A vehicle control (e.g., BSA in PBS) should be run in parallel.

  • Incubation: Incubate the cells for the desired time period, which can range from minutes for signaling studies to several days for gene expression or functional assays.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 as an indicator of MAPK pathway activation.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis (RIPA Buffer) Quantification 2. Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 5. Blocking (5% BSA or Milk) Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection Secondary_Ab->Detection Stripping 9. Stripping Detection->Stripping Reprobing 10. Reprobing (anti-total-ERK) Stripping->Reprobing

Workflow for Western Blot analysis of ERK phosphorylation.
  • Cell Lysis: After treatment with CYR61, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total ERK1/2.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Following treatment with CYR61, extract total RNA from fibroblasts using a commercial kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for the target genes (e.g., MMP1, COL1A1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between CYR61-treated and control samples.

Boyden Chamber Assay for Fibroblast Migration
  • Chamber Setup: Place cell culture inserts (8 µm pore size) into the wells of a 24-well plate.

  • Chemoattractant: Add medium containing CYR61 (as the chemoattractant) to the lower chamber. The upper chamber should contain serum-free medium.

  • Cell Seeding: Seed fibroblasts (typically 5 x 10⁴ cells) in serum-free medium into the upper chamber of the insert.

  • Incubation: Incubate the plate for 4-6 hours at 37°C to allow for cell migration.

  • Cell Staining and Counting: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

BrdU Incorporation Assay for Fibroblast Proliferation
  • BrdU Labeling: Add 10 µM BrdU to the cell culture medium and incubate for 2-24 hours to allow for its incorporation into newly synthesized DNA.[2]

  • Cell Fixation: Wash the cells with PBS, then fix them with a fixative solution (e.g., ethanol-based).

  • DNA Denaturation: Treat the cells with 2N HCl to denature the DNA and expose the incorporated BrdU.

  • Immunostaining: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Visualize the cells using a fluorescence microscope. The percentage of proliferating cells is determined by dividing the number of BrdU-positive nuclei by the total number of nuclei (visualized with a DNA counterstain like DAPI).

Conclusion

CYR61 is a multifaceted matricellular protein that elicits a range of context-dependent responses in fibroblasts through its interaction with distinct integrin receptors. The downstream signaling pathways, primarily involving the activation of MAP kinases and the generation of reactive oxygen species, lead to significant changes in gene expression, and modulate critical cellular processes such as proliferation, migration, senescence, and apoptosis. A thorough understanding of these signaling networks is crucial for the development of therapeutic strategies targeting fibroblast activity in wound healing, fibrosis, and other pathological conditions. The experimental protocols provided herein offer a robust framework for investigating the intricate roles of CYR61 in fibroblast biology.

References

Transcriptional Regulation of the Human CYR61/CCN1 Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN family member 1 (CCN1), is a matricellular protein critical to a host of physiological and pathological processes, including angiogenesis, inflammation, tissue repair, and tumorigenesis. As a secreted, extracellular matrix (ECM)-associated signaling molecule, CYR61/CCN1 modulates a wide array of cellular functions such as adhesion, migration, proliferation, differentiation, and apoptosis. Its expression is tightly controlled at the transcriptional level, responding to a diverse set of extracellular stimuli. This technical guide provides an in-depth overview of the core mechanisms governing the transcriptional regulation of the human CYR61/CCN1 gene, offering valuable insights for researchers and professionals in drug development.

Core Transcriptional Machinery and Regulatory Elements

The transcriptional control of CYR61/CCN1 is orchestrated by a complex interplay of transcription factors and their corresponding binding sites within the gene's promoter and enhancer regions. Several key regulatory elements have been identified that are crucial for the induction of CYR61/CCN1 expression in response to various signals.

Key Transcription Factors and Binding Sites:

  • AP-1 (Activator Protein-1): The AP-1 binding site in the CYR61/CCN1 promoter is a critical hub for integrating signals from various pathways. The transcription factor c-Jun, a component of the AP-1 complex, directly binds to this site, particularly in response to reactive oxygen species (ROS) and hypoxia.

  • CREB (cAMP Response Element-Binding Protein): A cAMP response element (CRE) in the promoter is targeted by CREB. Phosphorylation of CREB, often modulated by pathways like p38 MAPK, is essential for its activation and subsequent induction of CYR61/CCN1 transcription.

  • SRF (Serum Response Factor): The serum response element (SRE), which contains a CArG box, is a key mediator of CYR61/CCN1 induction by serum and mechanical strain. SRF, in conjunction with co-activators like Myocardin-Related Transcription Factor-A (MRTF-A), binds to this element.

  • Smad Proteins: The transforming growth factor-beta (TGF-β) signaling pathway converges on the CYR61/CCN1 promoter through the binding of Smad proteins to consensus sequences.

  • STAT3 (Signal Transducer and Activator of Transcription 3): Epidermal growth factor (EGF) stimulation leads to the activation of the JAK2/STAT3 pathway, with STAT3 playing a role in regulating CYR61/CCN1 expression.

  • HIF-1α (Hypoxia-Inducible Factor-1α): Under hypoxic conditions, HIF-1α cooperates with c-Jun/AP-1 to drive CYR61/CCN1 transcription.

  • YAP (Yes-associated protein): The Hippo signaling pathway effector YAP can activate the CYR61/CCN1 gene promoter through its interaction with TEAD transcription factors.

  • FOXO3a (Forkhead box protein O3a): Studies have confirmed the transcriptional regulation of CYR61 by FOXO3a.

Signaling Pathways Regulating CYR61/CCN1 Transcription

A multitude of signaling cascades converge on the CYR61/CCN1 promoter to fine-tune its expression. Understanding these pathways is crucial for developing targeted therapeutic strategies.

Growth Factor and Cytokine Signaling
  • Sphingosine 1-Phosphate (S1P) Signaling: S1P, a bioactive lysolipid, rapidly and transiently increases CYR61/CCN1 expression. This induction is primarily transcriptional, with a reported fivefold increase in the transcription rate.[1] The signaling cascade involves the RhoA GTPase and the p38 MAPK pathway, leading to the phosphorylation of CREB.[1]

  • Transforming Growth Factor-beta (TGF-β) Signaling: TGF-β activates CYR61/CCN1 transcription through the canonical Smad pathway.

  • Epidermal Growth Factor (EGF) Signaling: EGF upregulates CYR61/CCN1 expression via the JAK2/STAT3 pathway. Interestingly, the MAPK/ERK pathway appears to have a counter-regulatory role in this process.

  • Wnt/β-catenin Signaling: The canonical Wnt signaling pathway directly targets the CYR61/CCN1 gene, with β-catenin playing a key role in its activation.

Mechanical and Stress-Responsive Signaling
  • Mechanical Strain: Mechanical forces, such as those experienced by smooth muscle cells, induce CYR61/CCN1 expression. This mechanotransduction involves RhoA-mediated actin remodeling and the p38 MAPK pathway, which ultimately leads to the activation of the SRF/MRTF-A complex at the SRE. Fibroblasts subjected to mechanical stress in a 3D collagen gel showed at least a 15-fold higher level of Cyr61 mRNA compared to those in a relaxed state.[2]

  • Hypoxia: Low oxygen tension is a potent inducer of CYR61/CCN1. This response is mediated by the cooperation of HIF-1α with the c-Jun/AP-1 transcription factor complex at the AP-1 binding site in the gene's promoter.

Quantitative Data on CYR61/CCN1 Gene Expression

The following tables summarize quantitative data on the regulation of CYR61/CCN1 expression from various studies.

Stimulus Cell Type Fold Change in Expression/Activity Method Reference
Sphingosine 1-Phosphate (S1P)Smooth Muscle Cells5-fold increase in transcription rateNuclear Run-on Assay[1]
Mechanical StressFibroblastsAt least 15-fold increase in mRNANot Specified[2]
Cyclic StrainNot Specified~4-fold enrichment of MRTF-A at promoterChIP Assay[3]
EstrogenMCF-12A Breast Cancer Cells8-12-fold increase in mRNANot Specified[4]
EstrogenMCF-7 Breast Cancer Cells3-5-fold increase in mRNANot Specified[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows involved in the study of CYR61/CCN1 transcriptional regulation.

S1P_Signaling_to_CYR61 S1P Sphingosine-1-Phosphate S1PR S1P Receptor S1P->S1PR RhoA RhoA GTPase S1PR->RhoA p38 p38 MAPK S1PR->p38 RhoA->p38 MSK1 MSK1 p38->MSK1 CREB CREB MSK1->CREB CYR61_Gene CYR61/CCN1 Gene CREB->CYR61_Gene AP1 AP-1 AP1->CYR61_Gene

Caption: S1P signaling pathway leading to CYR61/CCN1 transcription.

Mechanical_Strain_Signaling Mech_Strain Mechanical Strain RhoA RhoA Mech_Strain->RhoA Actin Actin Remodeling MRTF_A MRTF-A Actin->MRTF_A RhoA->Actin SRF SRF MRTF_A->SRF SRE SRE (CArG box) SRF->SRE CYR61_Gene CYR61/CCN1 Gene SRE->CYR61_Gene

Caption: Mechanotransduction pathway for CYR61/CCN1 induction.

ChIP_Workflow cluster_cell Cellular Level cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Crosslinking 1. Crosslink Proteins to DNA (e.g., Formaldehyde) Cell_Lysis 2. Cell Lysis & Chromatin Shearing (Sonication or Enzymatic Digestion) Crosslinking->Cell_Lysis IP 3. Immunoprecipitation with Specific Antibody Cell_Lysis->IP Beads 4. Capture with Protein A/G Beads IP->Beads Washes 5. Wash to Remove Non-specific Binding Beads->Washes Elution 6. Elute & Reverse Crosslinks Washes->Elution DNA_Purification 7. DNA Purification Elution->DNA_Purification qPCR 8. qPCR Analysis DNA_Purification->qPCR

Caption: General workflow for Chromatin Immunoprecipitation (ChIP).

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of CYR61/CCN1 transcriptional regulation.

Chromatin Immunoprecipitation (ChIP) Protocol

This protocol outlines the general steps for performing ChIP to identify the in vivo binding of a transcription factor to the CYR61/CCN1 promoter.

1. Cell Culture and Cross-linking:

  • Culture cells to 80-90% confluency.

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

  • Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

  • Wash cells twice with ice-cold PBS.

2. Cell Lysis and Chromatin Shearing:

  • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion. The optimal shearing conditions should be determined empirically.

3. Immunoprecipitation:

  • Pre-clear the chromatin lysate with protein A/G-agarose/magnetic beads.

  • Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. A negative control immunoprecipitation should be performed with a non-specific IgG.

  • Add protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-2 hours at 4°C.

4. Washes and Elution:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.

  • Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification:

  • Reverse the cross-links by adding NaCl and incubating at 65°C for several hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

6. DNA Analysis:

  • Analyze the purified DNA by qPCR using primers flanking the putative transcription factor binding site in the CYR61/CCN1 promoter. The enrichment of the target sequence is calculated relative to the input and the IgG control.

Luciferase Reporter Assay Protocol

This assay is used to measure the activity of the CYR61/CCN1 promoter in response to various stimuli.

1. Plasmid Constructs:

  • Clone the human CYR61/CCN1 promoter region of interest upstream of a luciferase reporter gene (e.g., firefly luciferase) in an expression vector.

  • A control plasmid expressing a different luciferase (e.g., Renilla luciferase) under the control of a constitutive promoter is used for normalization of transfection efficiency.

2. Cell Culture and Transfection:

  • Seed cells in a multi-well plate.

  • Co-transfect the cells with the CYR61/CCN1 promoter-reporter construct and the normalization control plasmid using a suitable transfection reagent.

3. Cell Treatment and Lysis:

  • After 24-48 hours of transfection, treat the cells with the desired stimuli (e.g., growth factors, chemical inhibitors).

  • Lyse the cells using a passive lysis buffer.

4. Luminescence Measurement:

  • Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as fold induction over the untreated control.

RT-qPCR Protocol for CYR61/CCN1 mRNA Quantification

This protocol is for quantifying the relative expression levels of CYR61/CCN1 mRNA.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from cells or tissues using a suitable RNA isolation kit.

  • Assess RNA quality and quantity.

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a mix of oligo(dT) and random primers.

2. qPCR Reaction:

  • Set up the qPCR reaction using a qPCR master mix (e.g., SYBR Green or probe-based), cDNA template, and primers specific for CYR61/CCN1 and a reference gene (e.g., GAPDH, ACTB).

  • Perform the qPCR in a real-time PCR instrument.

3. Data Analysis:

  • Determine the cycle threshold (Ct) values for CYR61/CCN1 and the reference gene in each sample.

  • Calculate the relative expression of CYR61/CCN1 using the ΔΔCt method, normalizing to the reference gene and expressing the results as fold change relative to a control condition.

Electrophoretic Mobility Shift Assay (EMSA) Protocol

EMSA is used to detect the in vitro binding of a transcription factor to a specific DNA sequence within the CYR61/CCN1 promoter.

1. Probe Preparation:

  • Synthesize and anneal complementary oligonucleotides corresponding to the putative transcription factor binding site in the CYR61/CCN1 promoter.

  • Label the double-stranded DNA probe with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

2. Binding Reaction:

  • Incubate the labeled probe with nuclear extracts or a purified transcription factor in a binding buffer containing a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

  • For competition assays, add an excess of unlabeled specific or non-specific competitor oligonucleotides to the reaction before adding the labeled probe.

  • For supershift assays, add an antibody specific to the transcription factor to the reaction after the initial binding incubation.

3. Electrophoresis:

  • Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.

4. Detection:

  • Detect the labeled probe by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A "shift" in the mobility of the probe indicates the formation of a protein-DNA complex.

Conclusion

The transcriptional regulation of the CYR61/CCN1 gene is a highly complex and tightly regulated process involving a multitude of transcription factors, signaling pathways, and regulatory elements. This guide provides a comprehensive overview of the current understanding of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough grasp of these regulatory networks is essential for researchers and drug development professionals aiming to modulate CYR61/CCN1 expression for therapeutic benefit in a variety of diseases, including cancer and inflammatory disorders. The provided diagrams and protocols serve as a valuable resource for designing and executing experiments to further unravel the intricacies of CYR61/CCN1 gene regulation.

References

The Modular Architecture of CCN Family Proteins: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure of the Cellular Communication Network (CCN) family of proteins. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this critical family of matricellular proteins. It details their modular organization, post-translational modifications, and key signaling pathways, and provides illustrative experimental protocols for their study.

Executive Summary

The CCN family, comprising six distinct members (CCN1-6), are secreted, cysteine-rich proteins that play pivotal roles in a myriad of biological processes, including cell adhesion, migration, proliferation, and differentiation.[1] Their multifaceted functionality is intrinsically linked to their unique and conserved modular structure. Understanding this architecture is paramount for elucidating their mechanisms of action in both physiological and pathological contexts, such as tissue repair, fibrosis, and cancer. This guide serves as a foundational resource, consolidating structural data, outlining key signaling interactions, and presenting relevant experimental methodologies.

Core Molecular Structure of CCN Proteins

Prototypical CCN proteins are characterized by a multi-domain architecture, consisting of an N-terminal secretory signal peptide followed by four conserved modules: an Insulin-like Growth Factor Binding Protein-like (IGFBP) domain, a von Willebrand factor type C repeat (VWC) domain, a thrombospondin type-1 (TSP1) repeat, and a C-terminal (CT) cysteine-knot-containing domain.[2][3][4][5][6] An exception to this is CCN5 (WISP-2), which notably lacks the C-terminal (CT) domain.[2] These domains are connected by a variable hinge region that is susceptible to proteolytic cleavage, a process that can generate truncated forms of CCN proteins with distinct biological activities.[3][4]

A defining characteristic of the CCN family is the high degree of conservation in the number and spacing of cysteine residues throughout their structure, which dictates the intricate disulfide bonding patterns and the overall three-dimensional conformation of each module.[2][4]

Quantitative Analysis of Human CCN Proteins

The following table summarizes the key quantitative data for each member of the human CCN protein family.

ProteinAlternative NamesAmino Acid Length (Full-Length)Molecular Mass (Da)UniProt Accession
CCN1 CYR61, GIG1, IGFBP1038142,027O00622[7][8][9]
CCN2 CTGF, HCS24, IGFBP834938,091P29279[10][11][12]
CCN3 NOV, IGFBP935739,162P48745[2][13][14]
CCN4 WISP-136740,331O95388[15][16][17][18][19]
CCN5 WISP-2, CTGF-L25026,825O76076[20][21]
CCN6 WISP-335439,293O95389[22][23]

Functional Domains of CCN Proteins

The modular nature of CCN proteins allows for a diverse range of interactions with various extracellular and cell-surface molecules, thereby mediating their complex biological functions.

  • Insulin-like Growth Factor Binding Protein-like (IGFBP) Domain: This N-terminal domain shares homology with the IGFBP family and is involved in binding to insulin-like growth factors (IGFs), thereby modulating their signaling pathways.[24]

  • von Willebrand Factor type C repeat (VWC) Domain: The VWC domain is implicated in protein-protein interactions and oligomerization.[2][6] It can also interact with several members of the transforming growth factor-beta (TGF-β) superfamily, including bone morphogenetic proteins (BMPs).[2]

  • Thrombospondin type-1 (TSP1) Repeat: This domain is known to bind to sulfated glycoconjugates and various integrins, suggesting a role in cell adhesion and interaction with the extracellular matrix.[2] The TSP1 domain of some CCN proteins has also been shown to interact with vascular endothelial growth factor (VEGF).[2]

  • C-terminal (CT) Cysteine-Knot Domain: The CT domain is crucial for the dimerization of CCN proteins and their interaction with a variety of signaling molecules, including Notch receptors and integrins.[2] This domain is absent in CCN5.[2]

Post-Translational Modifications

The function and secretion of CCN proteins are further regulated by post-translational modifications.

  • Proteolytic Processing: CCN proteins can be cleaved by proteases such as plasmin and matrix metalloproteinases (MMPs) within the hinge region, generating smaller, biologically active fragments.[25] This processing can either activate or inhibit the protein's function, adding another layer of regulation.[26]

  • Glycosylation: CCN proteins are glycoproteins, and N-linked glycosylation has been shown to be important for their proper folding, secretion, and biological activity.

Key Signaling Pathways

CCN proteins are integral components of complex signaling networks. Below are diagrams of key pathways modulated by CCN1, CCN2, and CCN3.

CCN1_Integrin_Signaling CCN1 CCN1 Integrin_avb3 Integrin αvβ3 CCN1->Integrin_avb3 Binds Integrin_a6b1 Integrin α6β1 CCN1->Integrin_a6b1 Binds VEGFR2 VEGFR2 Integrin_avb3->VEGFR2 Interacts with Hippo_Pathway Hippo Pathway (YAP/TAZ activation) Integrin_a6b1->Hippo_Pathway Activates MAPK_PI3K MAPK/PI3K Signaling VEGFR2->MAPK_PI3K Activates Cell_Proliferation Cell Proliferation & Angiogenesis Hippo_Pathway->Cell_Proliferation Promotes Apoptosis_Senescence Apoptosis & Senescence Hippo_Pathway->Apoptosis_Senescence Induces MAPK_PI3K->Cell_Proliferation Promotes

CCN1 signaling through integrin receptors.

CCN2_TGF_beta_Signaling TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Binds CCN2 CCN2 TGF_beta_R->CCN2 Induces expression Smad3 Smad3 TGF_beta_R->Smad3 Phosphorylates Integrin_avb3 Integrin αvβ3 CCN2->Integrin_avb3 Binds Src Src Integrin_avb3->Src Activates Smad1 Smad1 Src->Smad1 Required for phosphorylation Erk1_2 Erk1/2 Src->Erk1_2 Activates Fibrosis Fibrosis-related Gene Expression Smad1->Fibrosis Smad3->Fibrosis Erk1_2->Fibrosis

CCN2 modulation of TGF-β signaling.

CCN3_Notch_Signaling cluster_sending Signaling Cell cluster_receiving Receiving Cell Delta_Jagged Delta/Jagged (Canonical Ligands) Notch1_receptor Notch1 Receptor Delta_Jagged->Notch1_receptor Binds & Activates NICD Notch Intracellular Domain (NICD) Notch1_receptor->NICD Cleavage & Release CSL CSL NICD->CSL Translocates to Nucleus & Binds Target_Genes Target Gene Expression CSL->Target_Genes Regulates CCN3 CCN3 (Non-canonical Ligand) CCN3->Notch1_receptor Binds & Inhibits

CCN3 as a modulator of Notch signaling.

Experimental Protocols

The structural and functional characterization of CCN proteins relies on the production of high-quality recombinant proteins and subsequent biophysical and biochemical analyses. The following section outlines key experimental protocols.

Expression and Purification of Recombinant CCN Proteins

The production of biologically active, properly folded, and glycosylated CCN proteins is crucial for meaningful experimental results. While E. coli expression systems are available, mammalian cell expression is often preferred to ensure correct post-translational modifications.

Protocol: Purification of Recombinant CCN2 from Mammalian Cells

This protocol is adapted from methodologies described for the purification of recombinant CCN2 expressed in HeLa cells.

Materials:

  • HeLa cells stably transfected with a CCN2 expression vector

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • Heparin-Sepharose affinity column

  • Anti-CCN2 monoclonal antibody affinity column

  • Elution buffers for affinity chromatography

  • SDS-PAGE gels and associated reagents

  • Silver staining kit

  • Anti-CCN2 antibody for Western blotting

Methodology:

  • Cell Culture and Conditioned Medium Collection:

    • Culture the CCN2-expressing HeLa cells to near confluence.

    • Wash the cells with PBS and replace the growth medium with serum-free medium.

    • Collect the conditioned medium containing the secreted recombinant CCN2 every 48-72 hours.

    • Centrifuge the collected medium to remove cells and debris.

  • Heparin Affinity Chromatography (Primary Purification):

    • Equilibrate a heparin-sepharose column with PBS.

    • Load the clarified conditioned medium onto the column.

    • Wash the column extensively with PBS to remove unbound proteins.

    • Elute the bound CCN2 using a salt gradient (e.g., 0.15 M to 2.0 M NaCl in PBS).

    • Collect fractions and analyze for the presence of CCN2 by SDS-PAGE and Western blotting.

  • Immunoaffinity Chromatography (Secondary Purification):

    • Couple a specific anti-CCN2 monoclonal antibody to a chromatography resin (e.g., Protein A/G Sepharose).

    • Pool the CCN2-containing fractions from the heparin affinity chromatography and dialyze against PBS.

    • Load the dialyzed sample onto the anti-CCN2 affinity column.

    • Wash the column with PBS to remove non-specifically bound proteins.

    • Elute the purified CCN2 using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the fractions with a high pH buffer (e.g., 1 M Tris, pH 8.0).

  • Purity and Identity Confirmation:

    • Analyze the purified fractions by SDS-PAGE followed by silver staining to assess purity. Purified CCN2 should appear as bands at approximately 36-38 kDa.

    • Confirm the identity of the purified protein by Western blotting using a specific anti-CCN2 antibody.

Structural Analysis Methodologies

High-resolution structural determination of full-length CCN proteins has proven challenging. However, structural information on individual domains has been obtained using techniques such as X-ray crystallography and NMR spectroscopy.

6.2.1 X-ray Crystallography of CCN Protein Domains

Conceptual Workflow:

  • Expression and Purification: Produce and purify high-quality, homogenous preparations of the individual CCN protein domain of interest as described above.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using high-throughput robotic screening methods.

  • Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-ordered crystals suitable for X-ray diffraction.

  • X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data and solve the phase problem to generate an electron density map. Build and refine the atomic model of the protein domain into the electron density map.

6.2.2 NMR Spectroscopy of CCN Protein Domains

Conceptual Workflow:

  • Isotope Labeling: Express the CCN protein domain in a minimal medium supplemented with ¹⁵N- and/or ¹³C-labeled compounds (e.g., ¹⁵NH₄Cl, ¹³C-glucose) to produce isotopically labeled protein.

  • Sample Preparation: Purify the labeled protein domain and prepare a concentrated, stable sample in a suitable NMR buffer.

  • NMR Data Acquisition: Acquire a series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCOCA, NOESY) to assign the chemical shifts of the backbone and side-chain atoms and to obtain distance and dihedral angle restraints.

  • Structure Calculation and Refinement: Use the experimental restraints to calculate and refine a family of three-dimensional structures of the protein domain that are consistent with the NMR data.

Conclusion

The modular structure of the CCN family of proteins is central to their diverse and critical roles in cell biology. This guide has provided a detailed overview of this structure, including quantitative data, the functions of the individual domains, and the signaling pathways they modulate. The included experimental protocols offer a starting point for researchers seeking to further investigate these complex proteins. A deeper understanding of the molecular architecture of CCN proteins will undoubtedly pave the way for novel therapeutic strategies targeting the multifaceted processes they regulate.

References

The Role of CYR61 (CCN1) in Embryonic and Placental Vasculature Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein critical for the formation and integrity of the vascular system during embryonic development.[1] As a secreted, extracellular matrix (ECM)-associated protein, CYR61 functions as a key signaling molecule, mediating cellular processes such as adhesion, migration, proliferation, and survival.[2][3] Gene-targeting studies in mice have unequivocally established that CYR61 is essential for life, with its absence leading to embryonic lethality due to severe defects in both placental and embryonic vasculature.[4][5][6] Specifically, CYR61 deficiency results in failed chorioallantoic fusion, impaired vessel bifurcation in the placenta leading to under-vascularization, and compromised integrity of large embryonic blood vessels.[4][7][8] These functions are primarily mediated through its direct interaction with various integrin receptors on endothelial and smooth muscle cells, particularly αvβ3 and α6β1, which triggers downstream signaling cascades.[3][9] In the context of human health, dysregulated CYR61 expression in the placenta is associated with pregnancy complications such as pre-eclampsia, highlighting its potential as a biomarker and therapeutic target.[10][11] This document provides an in-depth overview of the pivotal role of CYR61 in vascular development, detailing its molecular mechanisms, summarizing key quantitative findings, outlining experimental protocols, and discussing its clinical relevance for researchers, scientists, and drug development professionals.

Introduction to CYR61 (CCN1)

CYR61 is a founding member of the CCN family of matricellular proteins, a group of six secreted, cysteine-rich proteins that modulate a wide array of cellular functions.[4][5][6] The CCN family, named after its first three members (CYR61/CCN1, CTGF/CCN2, and NOV/CCN3), plays crucial roles in embryogenesis, wound healing, inflammation, and cancer.[12][13] Unlike classical growth factors, matricellular proteins like CYR61 do not have a primary structural role in the ECM but rather act as dynamic regulators of cell-matrix interactions and cell signaling.[13][14] CYR61 is encoded by a growth factor-inducible immediate-early gene and exerts its effects by binding directly to cell surface receptors, including integrins and heparan sulfate (B86663) proteoglycans (HSPGs), to influence cell adhesion, migration, proliferation, differentiation, and survival.[1][3][15]

CYR61's Essential Role in Embryonic Development

The indispensable nature of CYR61 in mammalian development has been demonstrated through gene disruption studies in mice.[4][5] Cyr61-null mice suffer from embryonic lethality, underscoring its critical, non-redundant function.[4][6][10] The lethality stems from catastrophic failures in the development of the circulatory system.[14][16] These defects manifest in two primary, overlapping phenotypes: a failure of the placenta to develop a proper vascular network and a loss of integrity in the major blood vessels of the embryo itself.[4][5][8] Furthermore, Cyr61-deficient embryos exhibit severe atrioventricular septal defects (AVSD), indicating a broader role in cardiovascular morphogenesis.[16][17]

The Critical Function of CYR61 in Placental Vasculature

A functional placenta is paramount for fetal survival, facilitating nutrient and gas exchange between the mother and the developing fetus. Proper formation of the placental vasculature is a cornerstone of this process.[18] CYR61 plays a vital role in several stages of placental vascular development.

Chorioallantoic Fusion

The formation of the placental labyrinth, the primary site of exchange, requires the fusion of two extraembryonic membranes: the chorion and the allantois. The allantois carries the umbilical blood vessels that will vascularize the placenta.[19][20] In a significant portion of Cyr61-null embryos, this fusion process fails, leading to early embryonic death around embryonic day 10.5 (E10.5).[4][5] This suggests CYR61 acts as a crucial cell-adhesive or matrix-organizing molecule that mediates the attachment between these two tissues.[4]

Placental Vessel Branching (Bifurcation)

In embryos where chorioallantoic fusion does occur, a subsequent and equally critical defect arises: impaired vessel development within the placenta.[4][5] Cyr61-deficient placentas exhibit a severe reduction in the branching of allantoic vessels at the chorioallantoic junction.[4][6] This specific defect in vessel bifurcation, a form of non-sprouting angiogenesis, leads to a poorly vascularized placental labyrinth.[4][5] Consequently, the exchange of nutrients and waste is severely compromised, resulting in placental vascular insufficiency and subsequent embryonic death.[4][7]

This phenotype appears to be linked to the downstream regulation of other angiogenic factors. The expression of Vascular Endothelial Growth Factor C (VEGF-C) is notably impaired in the allantoic mesoderm of Cyr61-null mice, suggesting that CYR61 may regulate vessel bifurcation at least in part by controlling VEGF-C expression.[4][5]

CYR61's Role in Embryonic Vascular Integrity

Beyond the placenta, CYR61 is essential for maintaining the structural integrity of the major blood vessels within the embryo. Cyr61-null embryos that survive past the stage of chorioallantoic fusion often perish due to the rupture of large vessels and subsequent hemorrhage.[4][8][16] This phenotype suggests that CYR61 is critical for stabilizing the interactions between endothelial cells, vascular smooth muscle cells (VSMCs), and the surrounding ECM.[4] Consistent with this, CYR61 is known to support the adhesion and migration of both endothelial cells and VSMCs and to regulate the expression of various ECM components.[2][4][21] The vascular cells in the large vessels of Cyr61-deficient embryos are disorganized, show increased apoptosis, and lack an intact basement membrane, leading to vessel wall failure.[8][16]

Molecular Mechanisms: CYR61 Signaling Pathways

CYR61's diverse functions are mediated through its interaction with cell surface receptors, primarily integrins, which triggers intracellular signaling cascades that regulate cellular behavior.[1][2]

Interaction with Integrins

CYR61 binds directly to several integrin heterodimers in a cell-type-specific manner to elicit distinct downstream effects.[1][3]

  • Integrin αvβ3: This is a key receptor for CYR61 on endothelial cells.[8][15] Interaction with αvβ3 mediates CYR61's pro-angiogenic activities, including endothelial cell adhesion, migration, proliferation, and survival.[9][22] This signaling is crucial for the formation of new blood vessels.[3]

  • Integrin α6β1: CYR61 interacts with α6β1 on fibroblasts and vascular smooth muscle cells to promote cell adhesion and chemotaxis.[2][21] In endothelial cells where integrins have not been activated, CYR61-induced adhesion and tubule formation occur through α6β1.[9][23]

  • Other Integrins: CYR61 also binds to integrins αvβ5 and αIIbβ3, mediating functions such as fibroblast migration and platelet adhesion, respectively.[2][3]

Downstream Signaling

Binding of CYR61 to its integrin receptors initiates a cascade of intracellular events. This adhesive signaling leads to the activation of key regulatory proteins, including:

  • Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase that is a central mediator of integrin signaling, affecting cell migration and survival.[4][24]

  • Paxillin and Rac: Proteins involved in the organization of the actin cytoskeleton, essential for cell spreading and migration.[4]

  • Mitogen-Activated Protein Kinases (MAPK/ERK): A critical pathway that regulates cell proliferation and gene expression.[1]

Through these pathways, CYR61 modulates the expression of genes involved in angiogenesis and matrix remodeling, including VEGF-A, VEGF-C, and matrix metalloproteinases (MMPs).[4]

CYR61_Signaling_Pathway cluster_ECM Extracellular Matrix (ECM) CYR61 CYR61 (CCN1) Integrin_avb3 Integrin_avb3 CYR61->Integrin_avb3 Integrin_a6b1 Integrin_a6b1 CYR61->Integrin_a6b1

Quantitative Analysis of CYR61 Function

The critical role of CYR61 is underscored by quantitative data from genetic and expression studies. These findings provide a clear measure of its impact on development and disease.

ParameterModel/SystemFindingSignificanceReference
Embryonic Lethality Cyr61-null mice~30% die from failed chorioallantoic fusion.Demonstrates CYR61's essential role in the initial stages of placentation.[4][5][6]
Cyr61-null mice~70% die from placental vascular insufficiency and/or embryonic vessel rupture.Highlights the critical function of CYR61 in both placental and embryonic vascular integrity.[4][5][6]
Gene Expression in Pregnancy Human Placenta (Normal)CYR61 mRNA and protein levels significantly increase throughout a normal pregnancy.Suggests an increasing requirement for CYR61 as the placenta develops and matures.[10]
Gene Expression in Pre-eclampsia Human Placenta (Early-Onset Pre-eclampsia vs. Control)CYR61 mRNA and protein expression is significantly decreased.Implicates CYR61 deficiency in the pathogenesis of pre-eclampsia, a disease characterized by poor placentation.[11][25]
Regulation by Hypoxia First-Trimester Human Placental ExplantsCYR61 transcript levels are significantly up-regulated when cultured under 3% O₂ vs. 8% O₂.Shows that the hypoxic environment of the early placenta actively induces CYR61 expression, likely to promote vasculogenesis.[26][27]

Key Experimental Protocols

The following methodologies have been instrumental in elucidating the function of CYR61 in vascular development.

Gene Targeting in Mice (Cyr61 Knockout)
  • Objective: To study the in vivo function of CYR61 by observing the phenotype resulting from its absence.

  • Methodology:

    • Construct Design: A targeting vector is created to replace a critical exon of the Cyr61 gene with a selectable marker cassette (e.g., neomycin resistance). Homologous arms flanking the marker allow for targeted recombination.

    • Electroporation: The targeting vector is introduced into embryonic stem (ES) cells.

    • Selection & Screening: ES cells are cultured in the presence of a selection agent (e.g., G418). Resistant colonies are screened by PCR and Southern blotting to identify those with the correct homologous recombination event.

    • Blastocyst Injection: Correctly targeted ES cells are injected into blastocysts from a donor mouse.

    • Implantation & Chimeras: The injected blastocysts are transferred to a pseudopregnant female. The resulting chimeric offspring (composed of both host and targeted cells) are identified.

    • Germline Transmission: Chimeras are bred with wild-type mice. Offspring are genotyped to confirm germline transmission of the targeted allele. Heterozygous (Cyr61+/-) mice are then intercrossed to generate homozygous null (Cyr61-/-) embryos for analysis.[4][5]

Knockout_Workflow A 1. Design Targeting Vector (Replace Cyr61 exon with NeoR) B 2. Electroporate into Embryonic Stem (ES) Cells A->B C 3. Select for NeoR & Screen for Homologous Recombination B->C D 4. Inject Targeted ES Cells into Blastocyst C->D E 5. Implant into Foster Mother & Generate Chimeric Mice D->E F 6. Breed Chimeras for Germline Transmission (Cyr61+/-) E->F G 7. Intercross Heterozygotes (Cyr61+/- x Cyr61+/-) F->G H 8. Analyze Embryonic Phenotypes (Cyr61+/+, Cyr61+/-, Cyr61-/-) G->H

In Vivo Corneal Angiogenesis Assay
  • Objective: To assess the pro-angiogenic activity of purified CYR61 protein in a living animal model.

  • Methodology:

    • Pellet Preparation: A slow-release pellet containing purified recombinant CYR61 protein (or a control substance) is prepared.

    • Corneal Implantation: An incision is made in the cornea of an anesthetized rat or rabbit, and a small pocket is created. The prepared pellet is implanted into this pocket. The cornea is naturally avascular, providing a clear background to observe new vessel growth.

    • Observation: Over several days, the cornea is observed and photographed using a stereomicroscope.

    • Quantification: The growth of new blood vessels from the limbus (the edge of the cornea) towards the implanted pellet is measured. Angiogenesis is quantified by measuring vessel length and density. The ability of anti-CYR61 antibodies to block this effect can also be tested.[15]

Endothelial Cell Tubule Formation Assay
  • Objective: To model the differentiation of endothelial cells into capillary-like structures (tubules) in vitro.

  • Methodology:

    • Matrix Coating: Wells of a multi-well plate are coated with a basement membrane matrix extract (e.g., Matrigel).

    • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the matrix in the presence of purified CYR61 protein or a control.

    • Incubation: The plate is incubated for several hours to allow for cell migration and self-organization.

    • Analysis: The formation of networks of tube-like structures is observed and photographed under a microscope. The extent of tubule formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.[9][23]

Clinical Relevance: CYR61 in Human Pregnancy and Disease

The findings from animal models are strongly supported by studies in human pregnancy. CYR61 is robustly expressed in the human placenta, particularly in endothelial cells, stromal cells, and extravillous trophoblasts, with expression levels increasing as pregnancy progresses.[10][11]

A significant link has been established between reduced CYR61 expression and pre-eclampsia, a serious pregnancy complication characterized by high blood pressure and poor placentation due to inadequate trophoblast invasion and spiral artery remodeling.[10] In early-onset pre-eclamptic placentas, the levels of both CYR61 mRNA and protein are significantly lower compared to gestationally matched controls. This suggests that insufficient CYR61 may contribute to the shallow invasion and poor vascular development that underlies the pathology of the disease.

Furthermore, the hypoxic environment of the early placenta, which is critical for normal development, has been shown to be a potent inducer of CYR61 expression.[26][28][29] This hypoxia-driven expression may be a key mechanism for promoting the necessary trophoblast migration and vascularization in the first trimester.[26]

Logical_Flow_Phenotype Start Cyr61 Gene Disruption (Knockout Mouse) Decision Chorioallantoic Fusion? Start->Decision Path1_Result Failed Fusion Decision->Path1_Result No Path2_Result Successful Fusion Decision->Path2_Result Yes Lethality1 Embryonic Lethality (~30% of cases) Path1_Result->Lethality1 Placental_Defect Placental Defect: Impaired Vessel Bifurcation & Under-vascularization Path2_Result->Placental_Defect Embryonic_Defect Embryonic Defect: Compromised Large Vessel Integrity & Hemorrhage Path2_Result->Embryonic_Defect Lethality2 Embryonic Lethality (~70% of cases) Placental_Defect->Lethality2 Embryonic_Defect->Lethality2

Conclusion and Future Directions

CYR61 is an indispensable regulator of vascular development during embryogenesis. Its function is critical at multiple checkpoints, including the fusion of extraembryonic membranes, the intricate branching of placental blood vessels, and the maintenance of structural integrity in the embryonic circulatory system. The molecular basis for these roles lies in its ability to act as an extracellular signaling molecule, engaging integrin receptors to direct fundamental cellular processes.

For drug development professionals, the link between CYR61 and pre-eclampsia offers a potential avenue for novel diagnostics and therapeutics. Further research is warranted in several areas:

  • Upstream Regulation: A deeper understanding of the factors that regulate CYR61 expression in the placenta, beyond hypoxia, could reveal new therapeutic targets.

  • Receptor-Specific Functions: Dissecting the specific contributions of different integrin receptors (e.g., αvβ3 vs. α6β1) to placental angiogenesis could allow for more targeted interventions.

  • Therapeutic Potential: Investigating whether localized delivery of CYR61 or modulation of its signaling pathways can rescue vascular defects in models of placental insufficiency could pave the way for new treatments for pregnancy complications.

References

CYR61: A Key Modulator of the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteine-rich angiogenic inducer 61 (CYR61), a matricellular protein of the CCN family, has emerged as a critical regulator of the tumor microenvironment (TME). Its multifaceted roles in cell signaling, adhesion, migration, angiogenesis, and therapeutic resistance make it a compelling target for cancer research and drug development. This technical guide provides a comprehensive overview of the mechanisms by which CYR61 modulates the TME, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and target CYR61-mediated processes in cancer.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, the extracellular matrix (ECM), and a variety of signaling molecules. The intricate interplay within the TME dictates tumor progression, metastasis, and response to therapy. CYR61, a secreted ECM-associated protein, is a pivotal player in this complex network. It exerts its influence by interacting with various cell surface receptors, primarily integrins, to activate downstream signaling cascades that profoundly impact the behavior of both tumor and stromal cells. This document will delve into the specific mechanisms of CYR61's action within the TME, providing a technical foundation for future research and therapeutic development.

Data Presentation: Quantitative Impact of CYR61 on Tumor Progression

The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the significant role of CYR61 in modulating cancer-related processes.

Table 1: Effect of CYR61 on Cancer Cell Invasion and Migration

Cell LineCancer TypeExperimental ConditionParameter MeasuredQuantitative EffectCitation(s)
MCF-7-EMTBreast CancerCYR61 siRNA knockdownCell Invasion59.01% reduction in invaded cells[1]
T47D-EMTBreast CancerCYR61 siRNA knockdownCell Invasion50.73% reduction in invaded cells[1]
MDA-MB-231Breast CancerCYR61 siRNA knockdownCell Invasion31.44% reduction in invaded cells[1]
HCC1806Breast CancerCYR61 siRNA knockdownCell Invasion18.51% reduction in invaded cells[1]
RF-6AChoroid-retinal EndothelialTreatment with CYR61 (400 µg/L)Cell Migration96.83 ± 3.49 migrated cells/field[2]
RF-6AChoroid-retinal EndothelialNegative ControlCell Migration62.00 ± 7.62 migrated cells/field[2]

Table 2: CYR61's Role in Angiogenesis

Cell LineExperimental ConditionParameter MeasuredQuantitative EffectCitation(s)
RF-6ATreatment with CYR61 (400 µg/L)Tube Formation88.17 ± 2.93 tubes/field[2]
RF-6ATreatment with VEGF (80 µg/L)Tube Formation90.83 ± 3.49 tubes/field[2]
RF-6ANegative ControlTube Formation31.83 ± 3.31 tubes/field[2]

Table 3: CYR61 Expression and its Correlation with Gene Regulation and Clinical Outcomes

Cancer TypeParameter MeasuredCorrelation/EffectQuantitative DataCitation(s)
Breast CancerCYR61 mRNA expression after estrogen treatment (MCF-12A cells)Upregulation8- to 12-fold increase[3]
Breast CancerCYR61 mRNA expression after estrogen treatment (MCF-7 cells)Upregulation3- to 5-fold increase[3]
Triple-Negative Breast CancerSurvivin protein expression after CYR61 knockdownDownregulationUp to 80% inhibition after 72h[4]
Gastric CarcinomaCYR61 and MMP-7 protein expressionInverse Correlationp < 0.001[5]
Breast Cancer (ER+)Baseline CYR61 expression and response to letrozolePositive Correlationp = 0.02[6]
MelanomaCYR61 protein expression in tumor vs. normal tissueUpregulation1.796 vs. 0.144 (relative score)[7]
MelanomaIntegrin β3 protein expression in tumor vs. normal tissueUpregulation1.443 vs. 0.524 (relative score)[7]

CYR61-Mediated Signaling Pathways

CYR61 orchestrates a complex network of intracellular signaling pathways upon binding to cell surface receptors. These pathways are central to its modulatory effects on the TME.

Integrin-Mediated Signaling

Integrins are the primary receptors for CYR61. The specific integrin heterodimer engaged dictates the downstream signaling cascade and the resulting cellular response.

CYR61_Integrin_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Response Cellular Response CYR61 CYR61 Integrin_avb3 Integrin αvβ3 CYR61->Integrin_avb3 Binds Integrin_a6b1 Integrin α6β1 CYR61->Integrin_a6b1 Binds Wnt_beta_catenin Wnt/β-catenin Signaling CYR61->Wnt_beta_catenin Activates FAK FAK Integrin_avb3->FAK Activates Integrin_a6b1->FAK Activates PI3K PI3K FAK->PI3K Activates MAPK MAPK (ERK1/2) FAK->MAPK Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription Akt->Transcription MAPK->Transcription Wnt_beta_catenin->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis Migration Migration & Invasion Transcription->Migration Proliferation Proliferation & Survival Transcription->Proliferation Chemoresistance Chemoresistance Transcription->Chemoresistance

Figure 1: CYR61-Integrin Signaling Pathways.

Wnt/β-catenin Signaling

Recent studies have implicated CYR61 in the activation of the Wnt/β-catenin signaling pathway, particularly in the context of chemoresistance in triple-negative breast cancer. This activation leads to the upregulation of survival proteins like survivin.[4]

CYR61_Wnt_Signaling cluster_nucleus CYR61 CYR61 Wnt_Pathway Wnt/β-catenin Signaling Cascade CYR61->Wnt_Pathway Activates beta_catenin β-catenin (stabilized) Wnt_Pathway->beta_catenin Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF beta_catenin->TCF_LEF Co-activates Survivin_Gene Survivin Gene TCF_LEF->Survivin_Gene Induces Transcription Chemoresistance Chemoresistance Survivin_Gene->Chemoresistance Promotes

Figure 2: CYR61 and Wnt/β-catenin Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of CYR61 in the TME.

siRNA-Mediated Knockdown of CYR61

Objective: To specifically reduce the expression of CYR61 in cancer cells to study its functional role.

Materials:

  • Target cancer cell line (e.g., MDA-MB-231)

  • CYR61-specific siRNA duplexes and non-targeting control siRNA

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-30 pmol of CYR61 siRNA or control siRNA into 100 µL of Opti-MEM™ I Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted lipid, mix gently, and incubate for 20-30 minutes at room temperature to allow complex formation.

  • Transfection:

    • Add the 200 µL of siRNA-lipid complex to each well containing cells and 1.8 mL of fresh complete growth medium.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 48-72 hours at 37°C.

    • Harvest the cells for downstream analysis, such as Western blotting to confirm protein knockdown or functional assays (e.g., migration, invasion).

Transwell Migration and Invasion Assay

Objective: To quantify the effect of CYR61 on the migratory and invasive capacity of cancer cells.

Materials:

  • Transwell inserts (8.0 µm pore size) for 24-well plates

  • Matrigel® Basement Membrane Matrix (for invasion assay)

  • Serum-free cell culture medium

  • Complete growth medium (as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727) for fixation

  • Crystal violet stain (0.5% in 25% methanol)

  • Microscope

Protocol:

  • Preparation for Invasion Assay:

    • Thaw Matrigel® on ice overnight.

    • Dilute Matrigel® with cold, serum-free medium (typically 1:3 to 1:8 dilution, optimize for cell type).

    • Coat the top of the transwell insert membrane with 50-100 µL of the diluted Matrigel® and incubate at 37°C for at least 4 hours to allow for gelling.

  • Cell Preparation:

    • Starve the cancer cells in serum-free medium for 12-24 hours prior to the assay.

    • Trypsinize and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Assay Setup:

    • Add 600 µL of complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension to the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C for 12-48 hours (optimize for cell type).

  • Staining and Quantification:

    • Carefully remove the transwell inserts.

    • With a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

    • Gently wash the inserts with water.

    • Allow the inserts to air dry.

    • Count the number of migrated cells in several random fields under a microscope.

Co-Immunoprecipitation (Co-IP) of CYR61 and Integrins

Objective: To demonstrate the physical interaction between CYR61 and its integrin receptors.

Materials:

  • Cell lysate from cells expressing CYR61 and the target integrin

  • Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors)

  • Primary antibody against CYR61 or the integrin subunit

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

  • Western blot apparatus

Protocol:

  • Cell Lysis: Lyse cells in ice-cold Co-IP lysis buffer.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with cold wash buffer.

  • Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins.

Logical and Experimental Workflows

Visualizing the logical flow of investigation and experimental design is crucial for understanding the research process.

Experimental_Workflow cluster_Hypothesis Hypothesis Generation cluster_InVitro In Vitro Studies cluster_Mechanism Mechanistic Studies cluster_InVivo In Vivo Validation Hypothesis CYR61 modulates the tumor microenvironment Knockdown CYR61 Knockdown (siRNA) Hypothesis->Knockdown Overexpression CYR61 Overexpression (Plasmid Transfection) Hypothesis->Overexpression MigrationAssay Transwell Migration/ Invasion Assay Knockdown->MigrationAssay ProliferationAssay Proliferation Assay (MTT/Cell Counting) Knockdown->ProliferationAssay AnoikisAssay Anoikis Assay (Flow Cytometry) Knockdown->AnoikisAssay Overexpression->MigrationAssay Overexpression->ProliferationAssay AngiogenesisAssay Tube Formation Assay Overexpression->AngiogenesisAssay CoIP Co-Immunoprecipitation (CYR61-Integrin) MigrationAssay->CoIP WesternBlot Western Blot (Signaling Proteins) ProliferationAssay->WesternBlot qPCR qPCR (Target Gene Expression) AngiogenesisAssay->qPCR Xenograft Tumor Xenograft Model CoIP->Xenograft WesternBlot->Xenograft MetastasisModel Metastasis Model qPCR->MetastasisModel

Figure 3: Logical Workflow for Investigating CYR61.

Conclusion

CYR61 stands as a central node in the complex signaling network of the tumor microenvironment. Its ability to influence a wide array of cellular processes, from angiogenesis to chemoresistance, underscores its importance as a potential therapeutic target. This technical guide has provided a detailed overview of the mechanisms of CYR61 action, supported by quantitative data and robust experimental protocols. A thorough understanding of the context-dependent functions of CYR61 and its downstream signaling pathways is paramount for the development of novel and effective anti-cancer therapies. Future research should continue to unravel the intricate details of CYR61's interactions within the TME to pave the way for targeted therapeutic interventions.

References

The Multifaceted Role of CYR61/CCN1: A Technical Guide to the Biological Functions of its Four Modules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the matricellular protein Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1), focusing on the distinct biological functions of its four structural modules. CYR61 is a critical regulator of a wide array of cellular processes, including adhesion, migration, proliferation, apoptosis, and senescence. Its modular nature allows it to engage with a variety of cell surface receptors and signaling pathways, making it a key player in both physiological processes like wound healing and angiogenesis, and pathological conditions such as fibrosis and cancer. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of CYR61's structure-function relationships to inform novel therapeutic strategies.

Introduction to CYR61's Modular Architecture

CYR61 is a secreted, extracellular matrix (ECM)-associated protein belonging to the CCN family. The full-length human protein consists of 381 amino acids and is organized into an N-terminal secretory signal peptide followed by four distinct structural domains:

  • Module 1: Insulin-like Growth Factor Binding Protein-like (IGFBP) domain: Shares structural homology with the N-terminal domain of IGFBPs.

  • Module 2: von Willebrand factor type C (vWC) repeat: A domain involved in protein oligomerization and binding.

  • Module 3: Thrombospondin type 1 (TSP-1) repeat: Contains motifs known to interact with cell surface receptors.

  • Module 4: C-terminal (CT) domain: Features a cysteine-knot motif and is critical for heparin binding and interaction with the ECM.

These modules can function both independently and cooperatively to elicit diverse and often context-dependent cellular responses by binding to specific cell surface receptors, primarily integrins and heparan sulfate (B86663) proteoglycans (HSPGs).

CYR61_Modules cluster_CYR61 CYR61 Protein Structure CYR61 Module 1 (IGFBP) Module 2 (vWC) Module 3 (TSP-1) Module 4 (CT) Integrin_avb3 Integrin αvβ3 Integrin_avb3->CYR61:m2 Integrin_avb5 Integrin αvβ5 Integrin_avb5->CYR61:m2 Integrin_a6b1 Integrin α6β1 Integrin_a6b1->CYR61:m3 Integrin_a6b1->CYR61:m4 Integrin_aMb2 Integrin αMβ2 Integrin_aMb2->CYR61:m4 HSPGs HSPGs HSPGs->CYR61:m4

Figure 1: Modular structure of CYR61 and associated cell surface receptors.

Module 1: The IGFBP-like Domain

The N-terminal IGFBP-like module shares sequence homology with traditional insulin-like growth factor binding proteins. While it suggests a potential role in modulating IGF signaling, CYR61 itself binds to IGFs with low affinity.[1] Its primary functions appear to be independent of IGF binding. In some cancer cell models, deletion of this module did not impact the pro-proliferative effects of CYR61, suggesting its role may be more subtle or context-dependent.[2] IGF-1 has been shown to induce CYR61 expression, which in turn promotes prostate cancer cell proliferation through the PI3K/AKT signaling pathway, hinting at a complex interplay.[3][4]

Module 2: The von Willebrand Factor Type C (vWC) Domain - A Hub for Pro-Angiogenic Signaling

The vWC domain is a critical interaction site for integrins that mediate cell proliferation and angiogenesis.

  • Integrin αvβ3 Interaction: This module contains a key binding site for integrin αvβ3.[5] The 20-residue sequence V2 (NCKHQCTCIDGAVGCIPLCP), particularly the aspartate residue at position 125 (D125), is crucial for this interaction. The binding of αvβ3 to this domain is pivotal for mediating endothelial cell adhesion, migration, and enhancing growth factor-induced DNA synthesis, all key events in angiogenesis.[6] This interaction promotes cell survival and is implicated in driving tumor growth and chemoresistance in breast cancer.[5][7]

  • Integrin αvβ5 Interaction: The vWC domain also serves as a binding site for integrin αvβ5. This interaction is essential for mediating fibroblast migration and is required for the migration of various cancer cell types.[6][8]

Deletion of Module 2 has been shown to abrogate the ability of CYR61 to promote the proliferation and migration of breast cancer cells.[2]

vWC_Signaling cluster_ECM Extracellular cluster_Cell Endothelial Cell CYR61_M2 CYR61 Module 2 (vWC) Integrin_avb3 Integrin αvβ3 CYR61_M2->Integrin_avb3 Binds (D125) FAK FAK Integrin_avb3->FAK Activates PI3K PI3K FAK->PI3K Activates Migration Cell Migration & Adhesion FAK->Migration AKT Akt PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Boyden_Chamber_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay starve Serum-starve cells (12-24 hours) rehydrate Rehydrate Transwell insert (8 µm pores) with serum-free medium seed Seed starved cells into upper chamber starve->seed Harvest & resuspend in serum-free medium chemo Add chemoattractant (CYR61) or control to lower chamber chemo->seed Place insert into well incubate Incubate (4-24 hours, 37°C) remove Remove non-migrated cells from top of membrane with cotton swab fix Fix and stain migrated cells on bottom of membrane quantify Count cells in multiple fields and average

References

Methodological & Application

Application Notes and Protocols for CYR61/CCN1 ELISA Kit for Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61/CCN1) is a matricellular protein that plays a crucial role in diverse biological processes, including cell adhesion, migration, proliferation, angiogenesis, and inflammation.[1][2] Its expression is associated with various physiological and pathological conditions such as wound healing, fibrosis, and cancer.[1] Accurate quantification of CYR61/CCN1 levels in human serum is essential for understanding its role in disease pathogenesis and for the development of potential therapeutic interventions.[1] This document provides a detailed protocol for the quantitative determination of human CYR61/CCN1 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA) kit.

Assay Principle

The CYR61/CCN1 ELISA kit is a sandwich immunoassay designed for the quantitative measurement of human CYR61/CCN1.[3] The assay employs a 96-well microplate pre-coated with a monoclonal antibody specific for human CYR61/CCN1.[3] Standards and samples are pipetted into the wells, and the CYR61/CCN1 present in the sample binds to the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human CYR61/CCN1 is added to the wells.[3] Following another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.[4] The unbound conjugate is removed by washing, and a substrate solution is added to the wells. The substrate reacts with the HRP enzyme to produce a colored product.[3] The intensity of the color is directly proportional to the concentration of CYR61/CCN1 in the sample.[3] The absorbance is measured at 450 nm, and the concentration is determined by interpolating from a standard curve.[5]

Materials and Reagents

Most commercial CYR61/CCN1 ELISA kits will include the following components.[4][6] Refer to the specific kit manual for a complete list.

ComponentDescription
Pre-coated 96-well MicroplateCoated with an antibody specific for human CYR61/CCN1.
Lyophilized StandardRecombinant human CYR61/CCN1 for generating a standard curve.
Biotinylated Detection AntibodyAntibody specific for CYR61/CCN1 conjugated to biotin.
Streptavidin-HRP ConjugateStreptavidin conjugated to horseradish peroxidase.
Assay DiluentBuffer for diluting standards and samples.
Wash BufferConcentrated buffer for washing the microplate wells.
TMB SubstrateTetramethylbenzidine substrate for color development.
Stop SolutionAcidic solution to stop the enzymatic reaction.
Plate SealersAdhesive films to cover the microplate during incubations.

Materials Required but Not Provided:

  • Deionized or distilled water

  • Precision pipettes and disposable tips

  • Graduated cylinders

  • Tubes for standard and sample dilutions

  • Absorbent paper

  • Microplate reader capable of measuring absorbance at 450 nm[4]

  • Log-log graph paper or computer software for data analysis[4]

Experimental Protocols

Reagent Preparation
  • Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water as instructed in the kit manual.

  • Standard Curve Preparation:

    • Reconstitute the lyophilized CYR61/CCN1 standard with the volume of Assay Diluent specified in the kit manual to create the stock solution.

    • Allow the stock solution to sit for at least 15 minutes with gentle agitation before making dilutions.

    • Prepare a dilution series of the standard by transferring specific volumes of the stock solution and Assay Diluent into a set of tubes. A typical standard curve may range from 78 pg/mL to 5000 pg/mL.[7] It is recommended to prepare each standard in duplicate.[8]

Sample Preparation
  • Human Serum:

    • Collect whole blood into a serum separator tube.

    • Allow the blood to clot for 30 minutes at room temperature.[8]

    • Centrifuge the sample at 1,000 x g for 10 minutes.[8]

    • Carefully collect the serum fraction.[8]

    • If not assayed immediately, store the serum samples in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[8]

    • Before use, dilute the serum samples with Assay Diluent. A recommended starting dilution is 2-fold.[6] The optimal dilution factor should be determined experimentally.

Assay Procedure

The following is a general procedure. Incubation times and temperatures may vary between different kits, so it is crucial to follow the manufacturer's instructions.[2][6][9]

  • Bring all reagents and samples to room temperature before use.

  • Determine the number of wells to be used and arrange them in the microplate frame.

  • Add 100 µL of each standard, control, and diluted sample to the appropriate wells. It is recommended to run all samples and standards in duplicate.[8]

  • Cover the plate with a plate sealer and incubate for 2.5 hours at room temperature or overnight at 4°C.[9]

  • Aspirate the liquid from each well and wash the plate three to five times with Wash Buffer. Ensure complete removal of liquid at each step.

  • Add 100 µL of the prepared Biotinylated Detection Antibody to each well.

  • Cover the plate and incubate for 1 hour at room temperature.[9]

  • Repeat the wash step as described in step 5.

  • Add 100 µL of the prepared Streptavidin-HRP solution to each well.

  • Cover the plate and incubate for 45 minutes at room temperature.[9]

  • Repeat the wash step as described in step 5.

  • Add 100 µL of TMB One-Step Substrate Reagent to each well.

  • Incubate for 30 minutes at room temperature in the dark.[9]

  • Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.[9]

  • Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.

Data Presentation

Data Analysis
  • Calculate the mean absorbance for each set of duplicate standards, controls, and samples.

  • Subtract the mean zero standard absorbance from the mean absorbance of all other standards and samples.

  • Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.

  • Determine the concentration of CYR61/CCN1 in the samples by interpolating their mean absorbance values from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of CYR61/CCN1 in the original serum sample.

Typical Standard Curve Data

The following table represents a typical standard curve. Actual data may vary.

Standard Concentration (pg/mL)Mean Absorbance (450 nm)
50002.850
25001.620
12500.850
6250.450
312.50.250
156.250.150
78.1250.100
00.050

Visualizations

CYR61/CCN1 ELISA Experimental Workflow

ELISA_Workflow CYR61/CCN1 ELISA Experimental Workflow prep Reagent & Sample Preparation add_sample Add Standards & Samples to Plate (100 µL) prep->add_sample incubate1 Incubate (2.5h RT or O/N 4°C) add_sample->incubate1 wash1 Wash Plate incubate1->wash1 add_biotin_ab Add Biotinylated Detection Ab (100 µL) wash1->add_biotin_ab incubate2 Incubate (1h RT) add_biotin_ab->incubate2 wash2 Wash Plate incubate2->wash2 add_strep_hrp Add Streptavidin-HRP (100 µL) wash2->add_strep_hrp incubate3 Incubate (45 min RT) add_strep_hrp->incubate3 wash3 Wash Plate incubate3->wash3 add_tmb Add TMB Substrate (100 µL) wash3->add_tmb incubate4 Incubate (30 min RT, dark) add_tmb->incubate4 add_stop Add Stop Solution (50 µL) incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Data Analysis read_plate->analyze

Caption: A flowchart of the CYR61/CCN1 ELISA experimental procedure.

CYR61/CCN1 Signaling Pathway

CYR61_Signaling Simplified CYR61/CCN1 Signaling Pathway cluster_ecm Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Responses CYR61 CYR61/CCN1 Integrin Integrins (e.g., αvβ3, α6β1) CYR61->Integrin binds HSPG HSPGs CYR61->HSPG binds FAK FAK Integrin->FAK Paxillin Paxillin Integrin->Paxillin RAC RAC Integrin->RAC Akt Akt Integrin->Akt NFkB NF-κB Integrin->NFkB MAPK_ERK MAPK/ERK FAK->MAPK_ERK RAC->MAPK_ERK Gene_Expression Gene Expression MAPK_ERK->Gene_Expression Akt->Gene_Expression NFkB->Gene_Expression Adhesion Cell Adhesion Gene_Expression->Adhesion Migration Migration Gene_Expression->Migration Proliferation Proliferation Gene_Expression->Proliferation Angiogenesis Angiogenesis Gene_Expression->Angiogenesis Senescence Senescence Gene_Expression->Senescence

Caption: Overview of CYR61/CCN1 signaling through integrins and HSPGs.

References

Application Notes and Protocols for Immunohistochemical Staining of CYR661 in Paraffin-Embedded Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein critical in various physiological and pathological processes, including angiogenesis, inflammation, wound healing, and tumorigenesis.[1] As a secreted, extracellular matrix-associated protein, CYR61 modulates signaling pathways by interacting with cell surface integrins, thereby influencing cell proliferation, adhesion, and migration.[2][3][4] Given its role in cancer progression and other diseases, accurate detection and localization of CYR61 in tissue samples are paramount for both basic research and clinical investigations.[1]

This document provides a detailed protocol for the immunohistochemical (IHC) detection of CYR61 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. The protocol is compiled from established methodologies and provides a reliable framework for achieving optimal staining results. Additionally, we present key quantitative parameters for commercially available antibodies and a schematic of the CYR61 signaling pathway to provide a comprehensive resource for researchers.

CYR61 Signaling Pathway

CYR61 exerts its functions by binding to several integrin receptors on the cell surface, which triggers a cascade of intracellular signaling events. This "outside-in" signaling can activate multiple pathways, including the Wnt, NF-κB, and tyrosine kinase pathways, ultimately leading to changes in gene expression that regulate cell growth, survival, and migration.[2][3][5] The specific cellular response to CYR61 is context-dependent, varying with cell type and the presence of other signaling molecules.

CYR61_Signaling_Pathway CYR61 CYR61 (CCN1) Integrins Integrin Receptors (e.g., αvβ3, α6β1) CYR61->Integrins FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates Wnt Wnt Pathway FAK->Wnt NFkB NF-κB Pathway FAK->NFkB TyrKinase Tyrosine Kinase Pathways FAK->TyrKinase GeneExpression Gene Expression Changes Wnt->GeneExpression NFkB->GeneExpression TyrKinase->GeneExpression

Caption: CYR61 signaling cascade initiation.

Quantitative Data for CYR61 Immunohistochemistry

The selection of a primary antibody and the optimization of its dilution are critical for successful IHC. The following table summarizes key information for several commercially available anti-CYR61 antibodies that have been validated for use in paraffin-embedded tissues.

Antibody Clone/IDHost/IsotypeRecommended DilutionAntigen Retrieval MethodManufacturer
2E11F11 (67656-1-Ig)Mouse / IgG11:1000Heat mediated with Tris-EDTA buffer (pH 9.0)Proteintech
E5W3H (39382)Rabbit / mAb1:50-Cell Signaling Technology
NB100-356Rabbit / Polyclonal1:200 (for ICC/IF)-Novus Biologicals
26689-1-APRabbit / Polyclonal1:50 - 1:500Heat mediated with Tris-EDTA buffer (pH 9.0)Proteintech
PAG313Hu01Rabbit / Polyclonal5-20µg/mL-Cloud-Clone Corp.

Note: It is crucial to consult the specific antibody datasheet for the most up-to-date recommendations and to perform in-house optimization for your specific tissue and experimental conditions.

Experimental Protocol: CYR61 IHC on Paraffin-Embedded Tissue

This protocol outlines the key steps for performing IHC for CYR61 on FFPE tissue sections.

IHC_Workflow Deparaffinization 1. Deparaffinization & Rehydration AntigenRetrieval 2. Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock 3. Peroxidase Block AntigenRetrieval->PeroxidaseBlock Blocking 4. Blocking PeroxidaseBlock->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection (e.g., DAB) SecondaryAb->Detection Counterstain 8. Counterstaining Detection->Counterstain DehydrationMounting 9. Dehydration & Mounting Counterstain->DehydrationMounting Visualization 10. Visualization DehydrationMounting->Visualization

Caption: Immunohistochemistry workflow diagram.

Reagents and Materials
  • FFPE tissue sections (4-6 µm) on positively charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against CYR61 (see table above)

  • Biotinylated secondary antibody (or polymer-based detection system)

  • Streptavidin-HRP (if using biotin-based detection)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

  • Coplin jars or staining dishes

  • Humidified chamber

  • Microwave, pressure cooker, or water bath for antigen retrieval

  • Light microscope

Procedure

1. Deparaffinization and Rehydration a. Immerse slides in two changes of xylene for 5-10 minutes each.[6] b. Immerse slides in two changes of 100% ethanol for 3-5 minutes each.[6] c. Immerse slides in 95% ethanol for 3 minutes.[6] d. Immerse slides in 70% ethanol for 3 minutes.[6] e. Rinse slides in deionized water for 5 minutes.[6]

2. Antigen Retrieval a. Heat-Induced Epitope Retrieval (HIER) is recommended for CYR61.[7][8] b. Pre-heat the antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0) to 95-100°C in a microwave, pressure cooker, or water bath.[9][10][11] c. Immerse the slides in the pre-heated buffer and incubate for 10-20 minutes.[10][11] d. Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.[11] e. Rinse the slides with wash buffer (e.g., PBS) three times for 5 minutes each.

3. Peroxidase Block a. Incubate the slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[12] b. Rinse the slides with wash buffer three times for 5 minutes each.

4. Blocking a. Incubate the slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

5. Primary Antibody Incubation a. Dilute the primary anti-CYR61 antibody to its optimal concentration in the antibody diluent. b. Drain the blocking buffer from the slides (do not wash) and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation a. Rinse the slides with wash buffer three times for 5 minutes each. b. Apply the biotinylated secondary antibody (or polymer-based reagent) according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidified chamber.

7. Detection a. Rinse the slides with wash buffer three times for 5 minutes each. b. If using a biotin-based system, apply Streptavidin-HRP and incubate for 30 minutes at room temperature. c. Rinse the slides with wash buffer three times for 5 minutes each. d. Prepare the DAB substrate solution just before use and apply it to the slides. e. Monitor the color development under a microscope (typically 1-10 minutes).[6] f. Stop the reaction by immersing the slides in deionized water.[6]

8. Counterstaining a. Counterstain the slides with hematoxylin for 30 seconds to 2 minutes to visualize cell nuclei. b. "Blue" the sections in running tap water or a bluing reagent.

9. Dehydration and Mounting a. Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.[6] b. Apply a drop of permanent mounting medium to the tissue section and cover with a coverslip, avoiding air bubbles.[6][12]

10. Visualization a. Allow the mounting medium to dry. b. Examine the slides under a light microscope. CYR61 staining will appear as a brown precipitate, while the nuclei will be blue.

Troubleshooting

Common issues in IHC include weak or no staining, high background, and non-specific staining. Refer to the following suggestions to address these problems:

  • Weak or No Staining:

    • Verify the primary antibody concentration and incubation time; consider increasing them.

    • Ensure the antigen retrieval method is optimal for the antibody and tissue type. The pH of the retrieval buffer is critical.[13]

    • Check that the secondary antibody is compatible with the primary antibody.

    • Ensure tissue sections did not dry out during the procedure.[13]

  • High Background:

    • Ensure adequate blocking of endogenous peroxidase and non-specific protein binding.

    • Titrate the primary and secondary antibody concentrations to the lowest effective level.

    • Ensure thorough washing between steps.

  • Non-specific Staining:

    • Inadequate deparaffinization can lead to patchy staining; use fresh xylene.[14]

    • Ensure the blocking serum is from the same species as the secondary antibody was raised in.[13]

    • Consider using a polymer-based detection system to avoid issues with endogenous biotin, especially in tissues like the liver and kidney.[14]

For more detailed troubleshooting, consulting comprehensive IHC guides is recommended.[13][14][15][16]

References

Application Notes: Western Blot Analysis of CYR61 Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein critical in diverse biological processes, including cell proliferation, adhesion, migration, and angiogenesis.[1][2] Its expression is implicated in the progression of various cancers, making it a significant target for research and drug development.[3][4] Western blotting is a fundamental technique to detect and quantify CYR61 protein expression levels in cell and tissue samples, providing valuable insights into its regulation and function. This document provides a detailed protocol and application notes for the successful Western blot analysis of CYR61.

Key Applications

  • Cancer Biology: Studying the differential expression of CYR61 in tumor tissues versus normal tissues.[4][5][6]

  • Drug Development: Assessing the effect of therapeutic agents on CYR61 expression.

  • Signal Transduction: Investigating the role of CYR61 in various signaling pathways.[7][8][9]

  • Wound Healing and Fibrosis: Examining the involvement of CYR61 in tissue repair and fibrotic diseases.[2]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies that have utilized Western blotting to analyze CYR61 expression.

Table 1: Antibody Dilutions for CYR61 Western Blot

Antibody Product CodeHost SpeciesRecommended DilutionReference
26689-1-APRabbit1:1000 - 1:4000[10]
67656-1-IgMouse1:5000 - 1:20000[11]
#11952RabbitNot specified[1]
#14479 (D4H5D)Rabbit1:1000[12]
ab80112Mouse1:1000[6]

Table 2: CYR61 Expression Changes in Response to Treatment

Cell LineTreatmentChange in CYR61 ExpressionReference
B160.3 µg/ml epirubicin (B1671505) (48h)Increased[5]
B16103 IU/ml IFN-α (48h)No significant change[5]
MDA-MB-231Metapristone (0, 10, 50, 75 µM)Dose-dependent decrease[13]
HCT116HMPSNE (3-MST inhibitor)Downregulated[14]
HCCLM3 / HLETGF-β1 (2.5 ng/ml)Increased[15]

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a key signaling pathway involving CYR61 and the general workflow for Western blot analysis.

CYR61_Signaling_Pathway cluster_intracellular Intracellular CYR61 CYR61 Integrin Integrin αvβ3 CYR61->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt VEGF VEGF Secretion Akt->VEGF Induces JNK JNK STAT3 STAT3 JNK->STAT3 STAT3->CYR61 Expression RAGE RAGE RAGE->JNK AGEs AGEs AGEs->RAGE Western_Blot_Workflow Sample_Prep 1. Sample Preparation (Cell/Tissue Lysis) Protein_Quant 2. Protein Quantification (BCA or Bradford Assay) Sample_Prep->Protein_Quant SDS_PAGE 3. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 4. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-CYR61) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (ECL) Secondary_Ab->Detection Analysis 9. Data Analysis Detection->Analysis

References

Application Notes and Protocols for CYR61 siRNA Knockdown Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the transient knockdown of Cysteine-rich angiogenic inducer 61 (CYR61) expression in mammalian cells using small interfering RNA (siRNA). The following sections detail the necessary reagents, step-by-step experimental procedures, and methods for validating knockdown efficiency.

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and angiogenesis.[1] Its dysregulation has been implicated in various pathologies, particularly cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context.[1] The targeted knockdown of CYR61 using siRNA is a powerful tool for elucidating its specific functions and for validating it as a potential therapeutic target.

Signaling Pathways Involving CYR61

CYR61 exerts its functions by interacting with various cell surface integrins and heparan sulfate (B86663) proteoglycans, which in turn activates downstream signaling cascades. A simplified representation of the key signaling pathways influenced by CYR61 is depicted below.

CYR61_Signaling cluster_ECM Extracellular Matrix cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm CYR61 CYR61 Integrins Integrins (e.g., αvβ3, α6β1) CYR61->Integrins Binds FAK FAK Integrins->FAK Activates PI3K PI3K FAK->PI3K MAPK MAPK/ERK FAK->MAPK AKT AKT PI3K->AKT Cell_Processes Cell Proliferation, Migration, Survival AKT->Cell_Processes MAPK->Cell_Processes

Caption: CYR61 signaling pathway overview.

Experimental Workflow for CYR61 siRNA Knockdown

The overall workflow for a CYR61 siRNA knockdown experiment involves cell preparation, siRNA transfection, and subsequent analysis of gene knockdown and phenotypic effects.

Knockdown_Workflow cluster_Validation Validation cluster_Phenotype Phenotypic Assays Day1 Day 1: Seed Cells Day2 Day 2: Transfect with CYR61 siRNA Day1->Day2 Day3 Day 3-5: Post-transfection Incubation Day2->Day3 Analysis Analysis of Knockdown and Phenotype Day3->Analysis qPCR qPCR (mRNA levels) Analysis->qPCR WesternBlot Western Blot (Protein levels) Analysis->WesternBlot Proliferation Proliferation Assay Analysis->Proliferation Migration Migration Assay Analysis->Migration Apoptosis Apoptosis Assay Analysis->Apoptosis

Caption: Experimental workflow for CYR61 siRNA knockdown.

Quantitative Data Summary

The following tables summarize quantitative data from representative studies on CYR61 siRNA knockdown.

Table 1: CYR61 Knockdown Efficiency in Various Cell Lines

Cell LinesiRNA ConcentrationTransfection ReagentTime Post-Transfection% mRNA Knockdown (qPCR)% Protein Knockdown (Western Blot)Reference
PC3 (Prostate Cancer)50 nMNot Specified48hNot Reported~70-80%[2]
LNCaP (Prostate Cancer)50 nMNot Specified48hNot Reported~60-70%
22Rv1 (Prostate Cancer)50 nMNot Specified48hNot Reported~70-80%[3]
Vascular Smooth Muscle Cells (VSMCs)Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedSignificant Reduction[4]
U87 (Glioblastoma)20 nMLipofectamine 200024h~60-70%Not Reported[5]
U373 (Glioblastoma)50 nMNot SpecifiedNot SpecifiedNot ReportedSignificant Reduction[6]
MDA-MB-231 (Breast Cancer)Not SpecifiedNot SpecifiedNot SpecifiedNot ReportedSignificant Reduction[7]

Table 2: Phenotypic Effects of CYR61 Knockdown

Cell LinePhenotypic AssayEffect of CYR61 KnockdownQuantitative ChangeReference
PC3, LNCaP, 22Rv1Proliferation (Cell Titer-Glo)DecreasedSignificant reduction over 4 days[2]
PC3, LNCaP, 22Rv1Viability (Trypan Blue)DecreasedSignificant reduction[3]
Vascular Smooth Muscle Cells (VSMCs)Proliferation (CCK-8)DecreasedSignificant reduction at 48h and 72h[4]
Vascular Smooth Muscle Cells (VSMCs)Apoptosis (Flow Cytometry)IncreasedSignificant increase[4]
Vascular Smooth Muscle Cells (VSMCs)Migration (Transwell)DecreasedSignificant reduction[4]
U373MigrationDecreasedSignificant reduction[6]
U373, U87ProliferationDecreasedSignificant reduction at 48h[6]
MDA-MB-231Transendothelial MigrationDecreasedSignificant reduction[7]
MDA-MB-231AnoikisIncreased SensitivityNot Quantified[7]

Detailed Experimental Protocols

Materials and Reagents
  • Cells: Mammalian cell line of interest (e.g., PC3, LNCaP, U87)

  • Cell Culture Medium: Appropriate complete growth medium with serum and antibiotics

  • siRNA:

    • CYR61-specific siRNA (a pool of 3-5 target-specific siRNAs is recommended)

    • Non-targeting (scrambled) control siRNA

  • Transfection Reagent: Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)[8]

  • Serum-Free Medium: (e.g., Opti-MEM™ I Reduced Serum Medium)

  • 6-well tissue culture plates

  • RNase-free water and pipette tips

  • Reagents for validation:

    • RNA isolation kit

    • cDNA synthesis kit

    • qPCR master mix and primers for CYR61 and a housekeeping gene

    • Lysis buffer, protease inhibitors

    • Primary antibody against CYR61

    • Secondary antibody (HRP-conjugated)

    • ECL substrate for Western blotting

siRNA Transfection Protocol (6-well plate format)

This protocol is a general guideline and should be optimized for each specific cell line and experimental condition.[9][10]

Day 1: Cell Seeding

  • One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.[11] The optimal cell number will vary depending on the cell line's growth rate.

  • Incubate the cells overnight at 37°C in a CO2 incubator.

Day 2: Transfection

  • Prepare siRNA-lipid complexes:

    • For each well to be transfected, prepare two microcentrifuge tubes.

    • Tube A (siRNA): Dilute the desired amount of CYR61 siRNA or control siRNA (e.g., final concentration of 10-50 nM) in serum-free medium (e.g., 100 µL). Mix gently.

    • Tube B (Transfection Reagent): Dilute the appropriate volume of the transfection reagent (as per the manufacturer's instructions) in serum-free medium (e.g., 100 µL). Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 10-20 minutes at room temperature to allow the formation of siRNA-lipid complexes.[12]

  • Transfect cells:

    • Gently aspirate the culture medium from the cells.

    • Wash the cells once with serum-free medium.

    • Add the siRNA-lipid complex mixture dropwise to the cells.

    • Add fresh complete medium (with serum but without antibiotics) to the desired final volume (e.g., 2 mL for a 6-well plate).

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time depends on the target gene and the assay being performed.

Validation of CYR61 Knockdown

1. Quantitative Real-Time PCR (qPCR) for mRNA Level Analysis

  • RNA Isolation: At 24-48 hours post-transfection, isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for CYR61 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of CYR61 mRNA using the ΔΔCt method. A significant reduction in CYR61 mRNA levels in the siRNA-treated samples compared to the control siRNA-treated samples indicates successful knockdown.[13]

2. Western Blot for Protein Level Analysis

  • Protein Extraction: At 48-72 hours post-transfection, lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for CYR61 overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system. A significant decrease in the intensity of the CYR61 band in the siRNA-treated samples compared to the control indicates successful protein knockdown. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.[14]

References

Application Notes and Protocols for the Purification of Recombinant Human CYR61 Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a secreted, extracellular matrix (ECM)-associated protein that plays a pivotal role in various cellular processes, including cell adhesion, migration, proliferation, differentiation, and angiogenesis.[1] As a matricellular protein, CYR61 mediates its effects by interacting with cell surface integrins and heparan sulfate (B86663) proteoglycans (HSPGs), thereby activating downstream signaling pathways crucial for tissue development and repair, as well as in pathological conditions like cancer. Given its therapeutic and diagnostic potential, the availability of highly purified and biologically active recombinant human CYR61 is essential for research and drug development.

This document provides detailed protocols for the expression and purification of recombinant human CYR61 from two commonly used expression systems: mammalian cells (for post-translationally modified, secreted protein) and Escherichia coli (for high-yield production).

Quantitative Data Summary

The choice of expression system and purification strategy can significantly impact the yield and purity of the final recombinant CYR61 protein. Below is a summary of typical quantitative data obtained from different methods.

Expression SystemPurification MethodTypical YieldPurityReference
Mammalian (HEK293/CHO)Fc-Tag Affinity Chromatography1-5 mg/L>95%[2]
Insect (Sf21)Fc-Tag Affinity Chromatography0.5-2 mg/L>90%[1]
E. coliHeparin Affinity Chromatography5-10 mg/L>95%[3]
E. coliIon-Exchange ChromatographyVariable>90%Product Datasheets

Experimental Protocols

Protocol 1: Purification of Secreted Recombinant Human CYR61-Fc Fusion Protein from Mammalian Cells

This protocol describes the purification of a C-terminally Fc-tagged human CYR61 protein secreted from a mammalian cell line (e.g., HEK293 or CHO). The Fc-tag allows for a straightforward one-step affinity purification on Protein A or Protein G resin.[1][4]

Materials:

  • Conditioned medium from CYR61-Fc expressing mammalian cells

  • Protein A or Protein G affinity chromatography column (e.g., HiTrap Protein A HP, Cytiva)

  • Binding/Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4

  • Elution Buffer: 0.1 M Glycine, pH 2.5-3.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Dialysis Buffer: PBS, pH 7.4

  • 0.22 µm syringe filters

  • Chromatography system (e.g., ÄKTA pure, Cytiva) or peristaltic pump

Procedure:

  • Clarification of Conditioned Medium:

    • Harvest the conditioned medium from the cell culture.

    • Centrifuge at 4,000 x g for 20 minutes at 4°C to pellet cells and large debris.

    • Filter the supernatant through a 0.22 µm filter to remove any remaining particles.

  • Column Equilibration:

    • Equilibrate the Protein A/G column with 5-10 column volumes (CV) of Binding/Wash Buffer at a flow rate of 1-2 mL/min.

  • Sample Loading:

    • Load the clarified conditioned medium onto the equilibrated column at a flow rate of 0.5-1 mL/min. The flow rate can be adjusted based on the column size and manufacturer's recommendations.

  • Washing:

    • Wash the column with 10-15 CV of Binding/Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elution:

    • Elute the bound CYR61-Fc protein with Elution Buffer. A step elution is typically sufficient.

    • Collect fractions of 1 CV into tubes containing Neutralization Buffer (approximately 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL of eluate) to immediately neutralize the low pH.

  • Fractions Analysis and Pooling:

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified CYR61-Fc protein.

    • Pool the fractions with the highest purity.

  • Buffer Exchange:

    • Perform buffer exchange into a suitable storage buffer (e.g., PBS) by dialysis or using a desalting column.

  • Quality Control:

    • Assess the purity of the final protein pool by SDS-PAGE and Coomassie blue staining or silver staining. Purity should be >95%.

    • Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

    • Perform a functional assay, such as a cell adhesion assay, to confirm the biological activity of the purified protein.[5]

Protocol 2: Purification of Recombinant Human CYR61 from E. coli using Heparin Affinity Chromatography

This protocol is suitable for the purification of non-tagged or His-tagged recombinant human CYR61 expressed in E. coli. CYR61 is a heparin-binding protein, which allows for efficient purification using heparin affinity chromatography.[6][7][8]

Materials:

  • E. coli cell paste expressing human CYR61

  • Lysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.5 (supplemented with lysozyme (B549824) and DNase I)

  • Heparin Affinity Column (e.g., HiTrap Heparin HP, Cytiva)

  • Binding Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 7.5

  • Elution Buffer: 50 mM Tris-HCl, 1.5 M NaCl, pH 7.5

  • Dialysis Buffer: PBS, pH 7.4

  • 0.45 µm syringe filters

  • Chromatography system or peristaltic pump

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell paste in ice-cold Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Sonicate the cell suspension on ice to ensure complete lysis.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

  • Column Equilibration:

    • Equilibrate the Heparin affinity column with 5-10 CV of Binding Buffer at a flow rate of 1-2 mL/min.[9]

  • Sample Loading:

    • Load the clarified cell lysate onto the equilibrated column at a flow rate of 0.5-1 mL/min.

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer to remove weakly bound proteins.

    • Wash the column with 5-10 CV of Wash Buffer to remove additional non-specific proteins.

  • Elution:

    • Elute the bound CYR61 protein using a linear gradient of 0.3 M to 1.5 M NaCl in 50 mM Tris-HCl, pH 7.5 over 10-20 CV. Alternatively, a step elution with the Elution Buffer can be performed.

    • Collect fractions throughout the elution process.

  • Fractions Analysis and Pooling:

    • Analyze the collected fractions by SDS-PAGE.

    • Pool the fractions containing pure CYR61.

  • Buffer Exchange and Further Purification (Optional):

    • Perform buffer exchange into a suitable storage buffer by dialysis.

    • If necessary, further purify the protein using size-exclusion chromatography to remove aggregates or ion-exchange chromatography for higher purity.

  • Quality Control:

    • Assess the purity by SDS-PAGE (>95%).

    • Determine the protein concentration.

    • Confirm protein identity by Western blot or mass spectrometry.

    • Verify biological activity using a relevant functional assay.

Visualizations

CYR61 Purification Workflow

CYR61_Purification_Workflow Figure 1: General Workflow for Recombinant CYR61 Purification cluster_mammalian Mammalian Expression (Secreted CYR61-Fc) cluster_ecoli E. coli Expression m_start Conditioned Medium m_clarify Clarification (Centrifugation & Filtration) m_start->m_clarify m_affinity Protein A/G Affinity Chromatography m_clarify->m_affinity m_elute Elution & Neutralization m_affinity->m_elute m_buffer Buffer Exchange m_elute->m_buffer m_qc Quality Control m_buffer->m_qc e_start E. coli Cell Pellet e_lysis Cell Lysis & Clarification e_start->e_lysis e_heparin Heparin Affinity Chromatography e_lysis->e_heparin e_elute Gradient Elution e_heparin->e_elute e_buffer Buffer Exchange e_elute->e_buffer e_qc Quality Control e_buffer->e_qc

Caption: General Workflow for Recombinant CYR61 Purification.

CYR61 Signaling Pathway

CYR61_Signaling_Pathway Figure 2: CYR61 Signaling Pathway CYR61 CYR61 (CCN1) Integrin_avb3 Integrin αvβ3 CYR61->Integrin_avb3 binds Integrin_a6b1 Integrin α6β1 CYR61->Integrin_a6b1 binds HSPG HSPG CYR61->HSPG binds FAK FAK Integrin_avb3->FAK activates Integrin_a6b1->FAK activates Paxillin Paxillin FAK->Paxillin phosphorylates PI3K PI3K FAK->PI3K activates MAPK_pathway Ras/Raf/MEK/ERK (MAPK Pathway) FAK->MAPK_pathway activates Cell_Adhesion Cell Adhesion Paxillin->Cell_Adhesion Cell_Migration Cell Migration Paxillin->Cell_Migration Akt Akt PI3K->Akt activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis MAPK_pathway->Cell_Migration MAPK_pathway->Cell_Proliferation MAPK_pathway->Angiogenesis

Caption: CYR61 Signaling Pathway.

References

Application Notes and Protocols for Function-Blocking Antibodies Targeting CYR61-Integrin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich protein 61 (CYR61 or CCN1) is a matricellular protein that plays a pivotal role in various cellular functions, including adhesion, migration, proliferation, and angiogenesis.[1][2] It exerts its effects by interacting with several integrin receptors on the cell surface, thereby activating downstream signaling pathways. In the context of cancer, particularly breast cancer, aberrant CYR61 expression is associated with tumor progression and metastasis.[1][2] Function-blocking antibodies that specifically target the interaction between CYR61 and its integrin receptors represent a promising therapeutic strategy to inhibit tumor growth and spread.

These application notes provide an overview of the use of function-blocking antibodies against CYR61, with a focus on their application in in vitro and in vivo cancer models. Detailed protocols for key experiments are provided to guide researchers in their investigations.

Mechanism of Action

CYR61 interacts with various integrins, including αvβ3, αvβ5, and α6β1, to promote cancer cell proliferation, migration, and invasion.[3] Function-blocking antibodies are designed to bind to specific epitopes on CYR61, thereby sterically hindering its interaction with these integrin receptors. This blockade disrupts the downstream signaling cascades that are crucial for tumor progression. One such well-characterized monoclonal antibody is 093G9, which recognizes the epitope 140LPNLGCP146 within the VWC domain of CYR61.[1][2] By targeting this region, 093G9 effectively neutralizes CYR61's pro-tumorigenic functions.

CYR61-Integrin Signaling Pathway

The binding of CYR61 to its integrin receptors initiates a cascade of intracellular signaling events. Key pathways implicated in CYR61-mediated cancer progression include the AKT and ERK signaling pathways, which are central regulators of cell survival, proliferation, and motility. The function-blocking antibody 093G9 has been shown to inhibit the phosphorylation of both AKT and ERK in breast cancer cells, leading to a reduction in their malignant phenotype.[1][2]

CYR61_Integrin_Signaling CYR61 CYR61 Integrin Integrin Receptor (e.g., αvβ3, α6β1) CYR61->Integrin Binds FAK FAK Integrin->FAK Activates BlockingAb Function-Blocking Antibody (e.g., 093G9) BlockingAb->CYR61 Blocks Binding PI3K PI3K FAK->PI3K ERK ERK FAK->ERK AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration

Caption: CYR61-Integrin signaling pathway and the inhibitory action of function-blocking antibodies.

Data Presentation

The efficacy of function-blocking antibodies against CYR61 can be quantified through various in vitro and in vivo assays. The following tables summarize the inhibitory effects of the monoclonal antibody 093G9 on the human breast cancer cell line MDA-MB-231.

Table 1: In Vitro Efficacy of Anti-CYR61 Monoclonal Antibody (093G9)

AssayCell LineAntibody Concentration (µg/mL)% Inhibition (Mean ± SD)Reference
Cell MigrationMDA-MB-2311050 ± 5.2[1]
2070 ± 6.1[1]
Cell InvasionMDA-MB-2311045 ± 4.8[1]
2060 ± 5.5[1]
Cell ProliferationMDA-MB-23120Significant dose-dependent inhibition[1]

Table 2: In Vivo Efficacy of Anti-CYR61 Monoclonal Antibody (093G9) in an Orthotopic Breast Cancer Model

Treatment GroupTumor Volume (mm³) at Day 35 (Mean ± SD)Lymph Node Metastasis IncidenceReference
Control IgG1250 ± 15060% (6/10)[1]
093G9 (10 mg/kg)550 ± 12020% (2/10)[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Experimental Workflow Overview

Experimental_Workflow start Start invitro In Vitro Assays start->invitro invivo In Vivo Model start->invivo adhesion Cell Adhesion Assay invitro->adhesion migration Transwell Migration Assay invitro->migration invasion Transwell Invasion Assay invitro->invasion end Data Analysis & Conclusion adhesion->end migration->end invasion->end orthotopic Orthotopic Tumor Implantation invivo->orthotopic treatment Antibody Treatment orthotopic->treatment monitoring Tumor Growth & Metastasis Monitoring treatment->monitoring monitoring->end

Caption: General experimental workflow for evaluating CYR61 function-blocking antibodies.

Protocol 1: Cell Adhesion Assay

This assay measures the ability of a function-blocking antibody to inhibit cell attachment to a CYR61-coated surface.

Materials:

  • 96-well microtiter plates

  • Recombinant human CYR61 protein

  • Function-blocking anti-CYR61 antibody (e.g., 093G9) and isotype control antibody

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Serum-free cell culture medium

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet solution

  • Sorensen's buffer (or 10% acetic acid)

Procedure:

  • Plate Coating:

    • Coat the wells of a 96-well plate with 100 µL of recombinant CYR61 (1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 2 hours at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation and Treatment:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 105 cells/mL.

    • Pre-incubate the cell suspension with the function-blocking antibody or isotype control at various concentrations for 30 minutes at 37°C.

  • Adhesion:

    • Add 100 µL of the cell suspension to each CYR61-coated well.

    • Incubate for 1-2 hours at 37°C in a humidified incubator.

  • Washing and Staining:

    • Gently wash the wells three times with PBS to remove non-adherent cells.

    • Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.

    • Wash the wells with PBS.

    • Stain the cells with 100 µL of 0.5% Crystal Violet solution for 20 minutes.

    • Wash the wells extensively with water to remove excess stain.

  • Quantification:

    • Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of adhesion inhibition relative to the isotype control.

Protocol 2: Transwell Migration and Invasion Assay

This assay assesses the effect of a function-blocking antibody on the migratory and invasive potential of cancer cells.

Materials:

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Matrigel (for invasion assay)

  • Function-blocking anti-CYR61 antibody and isotype control

  • Cancer cell line of interest

  • Serum-free medium and medium with 10% Fetal Bovine Serum (FBS)

  • Cotton swabs

  • Methanol (B129727) or 4% Paraformaldehyde

  • Crystal Violet solution

Procedure:

  • Insert Preparation (for Invasion Assay):

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold serum-free medium (the dilution factor needs to be optimized, typically 1:3 to 1:8).

    • Coat the top of the Transwell inserts with 50-100 µL of the diluted Matrigel solution and incubate for at least 4-6 hours at 37°C to allow for gelling. For migration assays, this step is omitted.

  • Cell Preparation and Seeding:

    • Starve the cells in serum-free medium for 12-24 hours.

    • Harvest and resuspend the cells in serum-free medium containing the function-blocking antibody or isotype control at the desired concentrations.

    • Seed 1-5 x 104 cells in 200 µL of the antibody-containing medium into the upper chamber of the Transwell inserts.

  • Chemoattraction:

    • Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

  • Incubation:

    • Incubate the plate at 37°C for 12-48 hours (the optimal time depends on the cell line).

  • Staining and Quantification:

    • After incubation, carefully remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.

    • Fix the cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 15 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water.

    • Allow the inserts to air dry.

    • Count the number of migrated/invaded cells in several random fields under a microscope.

    • Alternatively, the dye can be eluted with a solubilizing agent, and the absorbance can be measured.

Protocol 3: Orthotopic Breast Cancer Mouse Model

This in vivo model is used to evaluate the therapeutic efficacy of a function-blocking antibody on primary tumor growth and metastasis in a physiologically relevant setting.

Materials:

  • Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old

  • Metastatic breast cancer cell line (e.g., MDA-MB-231)

  • Function-blocking anti-CYR61 antibody and isotype control

  • Matrigel (optional, can be mixed with cells to enhance tumor take)

  • Anesthetics

  • Surgical tools

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Harvest and resuspend the cancer cells in sterile PBS or serum-free medium at a concentration of 1 x 107 cells/mL.

    • For enhanced tumorigenesis, cells can be mixed 1:1 with Matrigel on ice just before injection.

  • Orthotopic Implantation:

    • Anesthetize the mouse.

    • Inject 1 x 106 cells in a volume of 100 µL into the fourth mammary fat pad.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor development. Tumors should be palpable within 1-2 weeks.

    • Once tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, isotype control, function-blocking antibody).

    • Administer the antibodies via intraperitoneal (i.p.) or intravenous (i.v.) injection at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study (e.g., after 4-6 weeks or when tumors reach the maximum allowed size), euthanize the mice.

    • Excise the primary tumors and weigh them.

    • Collect relevant organs (e.g., lungs, liver, lymph nodes) to assess metastasis. Metastasis can be quantified by counting surface nodules or through histological analysis.

Conclusion

Function-blocking antibodies targeting the CYR61-integrin interaction offer a promising avenue for cancer therapy. The protocols and data presented here provide a framework for researchers to investigate the preclinical efficacy of these antibodies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the role of CYR61 in cancer and may ultimately lead to the development of novel therapeutics for patients.

References

Application Note and Protocol: Chromatin Immunoprecipitation (ChIP) Assay for Transcription Factor Binding to the CYR61 Promoter

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that is secreted into the extracellular matrix and plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and angiogenesis.[1][2] Its expression is tightly regulated at the transcriptional level by a variety of extracellular signals and transcription factors. Dysregulation of CYR61 expression is implicated in numerous pathologies, including cancer.[1][2]

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural context. This application note provides a detailed protocol for performing a ChIP assay to identify and quantify the binding of specific transcription factors to the promoter region of the CYR61 gene. As CYR61 is a secreted protein, this protocol focuses on the scientifically pertinent application of ChIP to study the nuclear transcription factors that regulate its expression, rather than immunoprecipitating the CYR61 protein itself.

Key Transcription Factors Regulating CYR61 Expression

Several key transcription factors have been identified as regulators of CYR61 transcription, making them prime targets for ChIP analysis. These include:

  • YAP/TAZ: The transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ) are downstream effectors of the Hippo signaling pathway. They often bind to DNA through the TEAD family of transcription factors and have been shown to be potent inducers of CYR61 expression.[3][4][5][6]

  • AP-1 (Activator Protein-1): This transcription factor is a dimeric complex typically composed of proteins from the Jun and Fos families. The CYR61 promoter contains AP-1 binding sites, and its expression can be induced by stimuli that activate the AP-1 signaling pathway.[7][8]

  • SRF (Serum Response Factor): SRF is a MADS-box transcription factor that binds to the Serum Response Element (SRE) found in the promoters of many immediate-early genes, including CYR61.[9][10]

  • Smad proteins: These proteins are downstream effectors of the Transforming Growth Factor-beta (TGF-β) signaling pathway. The human CYR61 promoter contains consensus sequences for Smad binding, and TGF-β can activate its transcription.[11][12]

Experimental Workflow

The ChIP assay workflow involves several key steps, from cross-linking protein-DNA complexes in living cells to quantifying the immunoprecipitated DNA.

ChIP_Workflow cluster_0 Cell Culture & Cross-linking cluster_1 Chromatin Preparation cluster_2 Immunoprecipitation cluster_3 DNA Purification & Analysis A 1. Cell Culture B 2. Formaldehyde (B43269) Cross-linking A->B C 3. Glycine (B1666218) Quenching B->C D 4. Cell Lysis C->D E 5. Chromatin Shearing (Sonication or Enzymatic Digestion) D->E F 6. Pre-clearing Chromatin E->F G 7. Antibody Incubation F->G H 8. Immunocomplex Capture (Protein A/G beads) G->H I 9. Washing H->I J 10. Elution & Reverse Cross-linking I->J K 11. DNA Purification J->K L 12. qPCR Analysis K->L

Figure 1: Experimental workflow for the Chromatin Immunoprecipitation (ChIP) assay.

Signaling Pathway Leading to CYR61 Transcription

The expression of CYR61 is regulated by multiple signaling pathways that converge on its promoter. The diagram below illustrates a simplified model of some of the key pathways involved.

CYR61_Signaling TGFb TGF-β Smad Smad2/3 TGFb->Smad GPCR GPCRs RhoA RhoA GPCR->RhoA Hippo Hippo Pathway (LATS1/2) GPCR->Hippo RTK RTKs MAPK MAPK (e.g., p38) RTK->MAPK Smad4 Smad4 Smad->Smad4 SRF SRF RhoA->SRF AP1 AP-1 MAPK->AP1 YAP_TAZ YAP/TAZ Hippo->YAP_TAZ CYR61 CYR61 Gene Smad4->CYR61 SRF->CYR61 AP1->CYR61 TEAD TEAD YAP_TAZ->TEAD TEAD->CYR61

Figure 2: Simplified signaling pathways regulating CYR61 transcription.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents

  • Cell culture reagents (media, serum, antibiotics)

  • Formaldehyde (37%, molecular biology grade)

  • Glycine (1.25 M solution)

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell lysis buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)

  • Chromatin shearing buffer (e.g., 0.1% SDS, 1 mM EDTA, 10 mM Tris-HCl pH 8.1, with protease inhibitors)

  • ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

  • Wash buffers (low salt, high salt, LiCl, and TE buffers)

  • Elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl alcohol

  • Ethanol (B145695) (100% and 70%)

  • Sodium acetate (B1210297) (3 M)

  • Glycogen (molecular biology grade)

  • ChIP-validated antibody against the transcription factor of interest

  • Normal IgG from the same species as the primary antibody (negative control)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • SYBR Green qPCR Master Mix

  • Nuclease-free water

  • ChIP-qPCR primers for the CYR61 promoter and a negative control region

Equipment

  • Cell culture incubator and hood

  • Sonicator or micrococcal nuclease

  • Microcentrifuge (refrigerated)

  • Rotating wheel or platform

  • Heating blocks or water baths

  • Real-time PCR instrument

  • Spectrophotometer (for DNA quantification)

Procedure

Part 1: Cell Culture and Cross-linking

  • Cell Culture: Culture cells to approximately 80-90% confluency in the appropriate medium.

  • Cross-linking: To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.

  • Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.

  • Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells into ice-cold PBS containing protease inhibitors and pellet them by centrifugation.

Part 2: Chromatin Preparation

  • Cell Lysis: Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

  • Chromatin Shearing:

    • Sonication: Resuspend the nuclear pellet in chromatin shearing buffer. Sonicate the chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical.

    • Enzymatic Digestion: Alternatively, use micrococcal nuclease to digest the chromatin to the desired fragment size.

  • Clarification: Centrifuge the sheared chromatin at high speed to pellet debris. The supernatant contains the soluble chromatin.

Part 3: Immunoprecipitation

  • Pre-clearing: (Optional but recommended) Pre-clear the chromatin with Protein A/G beads to reduce non-specific background.

  • Input Sample: Save a small aliquot of the chromatin as the "input" control. This represents the total amount of chromatin used in the assay.

  • Antibody Incubation: Dilute the remaining chromatin with ChIP dilution buffer. Add the ChIP-validated antibody against the transcription factor of interest and incubate overnight at 4°C with rotation. For the negative control, use an equivalent amount of normal IgG.

  • Immunocomplex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 1-2 hours at 4°C with rotation to capture the immunocomplexes.

  • Washing: Sequentially wash the beads with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA. Finally, wash with TE buffer.

Part 4: DNA Purification and Analysis

  • Elution: Elute the protein-DNA complexes from the beads using elution buffer.

  • Reverse Cross-linking: Add NaCl to the eluates and the input sample and incubate at 65°C for at least 4-6 hours (or overnight) to reverse the formaldehyde cross-links.

  • Protein and RNA Digestion: Treat the samples with RNase A and then Proteinase K to remove RNA and proteins.

  • DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.

  • Quantitative PCR (qPCR): Resuspend the purified DNA in nuclease-free water. Perform qPCR using SYBR Green master mix and primers specific for the CYR61 promoter. Also, use primers for a negative control genomic region where the transcription factor is not expected to bind.

Data Analysis

The enrichment of the transcription factor at the CYR61 promoter is typically calculated as a percentage of the input DNA and then normalized to the IgG control.

  • Calculate Percent Input:

    • Percent Input = 2^(-ΔCt(normalized IP)) * 100

    • Where ΔCt(normalized IP) = Ct(IP) - (Ct(Input) - log2(Input Dilution Factor))

  • Calculate Fold Enrichment over IgG:

    • Fold Enrichment = Percent Input (Specific Antibody) / Percent Input (IgG)

Quantitative Data Summary

The following table provides a template for presenting ChIP-qPCR data for different transcription factors binding to the CYR61 promoter.

Transcription FactorCell TypeTreatmentFold Enrichment (vs. IgG) at CYR61 Promoterp-valueReference
YAP/TEAD4Hepatocellular Carcinoma CellsTGF-β + XMU-MP-1Increased binding<0.05[12]
Smad2/3Hepatocellular Carcinoma CellsTGF-βIncreased binding<0.05[12]
MRTF-A (SRF co-activator)Smooth Muscle CellsCyclic Strain~4-fold<0.05[10]
c-Jun (AP-1)Retinal Vascular Endothelial CellsHypoxiaIncreased binding<0.05

ChIP-qPCR Primer Design for the Human CYR61 Promoter

While specific, validated ChIP-qPCR primer sequences for the human CYR61 promoter are not consistently reported across the literature, primers can be designed to amplify regions containing known transcription factor binding sites. The human CYR61 promoter contains several consensus binding sites for key transcription factors.

Transcription FactorBinding Site Location (relative to TSS)Consensus SequenceReference
Smad2/3-215 bp5'-GTCTG-3' (SBE1)[12]
Smad2/3-205 bp5'-CAGACAGAC-3' (SBE2)[12]
SRF-1933 to -1912 bp (mouse promoter)SRE-like sequence[9]
AP-1Multiple potential sitesTGA(C/G)TCA[7][8]
TEADMultiple potential sitesCATTCCA/T[3]

Recommended Primer Design Strategy:

  • Design primers flanking the identified Smad binding elements (SBEs) around -200 bp upstream of the Transcription Start Site (TSS).

  • Use bioinformatic tools to identify putative SRE, AP-1, and TEAD binding sites in the human CYR61 promoter and design primers accordingly.

  • Aim for an amplicon size of 100-200 bp.

  • Verify primer specificity using melt curve analysis and gel electrophoresis.

ChIP-Validated Antibodies

The success of a ChIP experiment is highly dependent on the quality of the antibody. It is crucial to use antibodies that have been validated for ChIP.

Target Transcription FactorRecommended Antibody SupplierExample Application
YAPCell Signaling Technology, AbcamChIP-qPCR and ChIP-seq in various cancer cell lines
TAZCell Signaling Technology, Santa Cruz BiotechnologyChIP-seq in breast cancer cells
c-Jun (AP-1)Cell Signaling Technology, Santa Cruz BiotechnologyChIP-seq in various cancer cell lines
SRFSanta Cruz Biotechnology, AbcamChIP-qPCR in smooth muscle cells
Smad2/3Cell Signaling Technology, AbcamChIP-qPCR in hepatocellular carcinoma cells

This application note provides a comprehensive protocol for investigating the binding of key transcription factors to the CYR61 promoter using Chromatin Immunoprecipitation. By following this detailed methodology and utilizing the provided information on transcription factors, signaling pathways, and data analysis, researchers can gain valuable insights into the transcriptional regulation of CYR61 in various biological contexts. This knowledge is essential for understanding the role of CYR61 in health and disease and for the development of novel therapeutic strategies targeting its expression.

References

Application Notes and Protocols for CYR61-Mediated Cell Migration Assay Using a Transwell System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich protein 61 (CYR61 or CCN1) is a matricellular protein that has been increasingly recognized for its pivotal role in various cellular processes, including cell adhesion, proliferation, and migration.[1] As a secreted, extracellular matrix (ECM)-associated protein, CYR61 interacts with several integrin receptors on the cell surface, thereby activating downstream signaling pathways that modulate cell motility.[1] Its involvement in both physiological processes like wound healing and pathological conditions such as tumor progression and metastasis makes it a significant target for research and drug development.[1][2][3]

The transwell migration assay, also known as the Boyden chamber assay, is a widely used and robust method to study cell migration in vitro. This system utilizes a porous membrane to separate two compartments, allowing for the assessment of a cell's ability to move through the pores in response to a chemoattractant, such as CYR61. These application notes provide a detailed protocol for performing a CYR61-mediated cell migration assay using a transwell system, along with expected quantitative data and an overview of the relevant signaling pathways.

Principle of the Transwell Migration Assay

The transwell assay mimics the in vivo process of cell migration through an extracellular matrix. The setup consists of a cell culture plate with wells, into which inserts containing a microporous polycarbonate membrane are placed. Cells are seeded into the upper chamber of the insert in a serum-free or low-serum medium. The lower chamber contains a medium supplemented with a chemoattractant, in this case, recombinant CYR61. This creates a chemical gradient that stimulates the cells to migrate from the upper to the lower chamber through the pores of the membrane. After a specific incubation period, the non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are then fixed, stained, and quantified. The number of migrated cells is directly proportional to the chemotactic potential of the chemoattractant.

Data Presentation

The following table summarizes quantitative data from various studies on the effect of CYR61 on cell migration in different cell types using a transwell system. This data can be used as a reference for expected outcomes.

Cell TypeChemoattractant (CYR61) ConcentrationIncubation TimeFold Increase in Migration (approx.)Reference
Choroid-retinal endothelial cells (RF-6A)40 µg/LNot Specified1.08[4]
Choroid-retinal endothelial cells (RF-6A)200 µg/LNot Specified1.26[4]
Choroid-retinal endothelial cells (RF-6A)400 µg/LNot Specified1.56[4]
Osteosarcoma cells (MG63)1 ng/mL24 hours~1.5[5]
Osteosarcoma cells (MG63)10 ng/mL24 hours~2.5[5]
Osteosarcoma cells (MG63)30 ng/mL24 hours~3.5[5]
Fibroblast-like synoviocytes (FLS)Not Specified (Lentiviral overexpression)Not Specified~2.0 (vs. control)[6]
Breast Cancer Cells (MDA-MB-231)Endogenous (knockdown vs. control)Not SpecifiedSignificant decrease upon knockdown[2]
Gastric Cancer Cells (AGS)Not Specified (overexpression vs. control)Not SpecifiedSignificant increase upon overexpression[7]
Pancreatic Cancer CellsNot Specified (secreted by cancer cells)Not SpecifiedPromotes endothelial cell migration[8]

Experimental Protocols

Materials
  • Transwell inserts (e.g., 8.0 µm pore size polycarbonate membrane for 24-well plates)

  • 24-well cell culture plates

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Bovine Serum Albumin (BSA)

  • Recombinant Human CYR61 protein

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or cold methanol)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)

  • Cotton swabs

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol for CYR61-Mediated Cell Migration Assay

1. Cell Preparation: a. Culture cells of interest to 70-80% confluency. b. The day before the assay, serum-starve the cells by replacing the growth medium with a serum-free or low-serum (0.5% FBS) medium. This enhances the cell's responsiveness to the chemoattractant. c. On the day of the assay, detach the cells using Trypsin-EDTA, neutralize with serum-containing medium, and centrifuge at low speed (e.g., 200 x g for 5 minutes). d. Resuspend the cell pellet in a serum-free or low-serum medium and perform a cell count. Adjust the cell concentration to the desired seeding density (typically 1 x 10^5 to 5 x 10^5 cells/mL).

2. Assay Setup: a. Pre-warm the transwell plate and inserts, and the cell culture medium to 37°C. b. In the lower chamber of the 24-well plate, add 600 µL of medium containing the desired concentration of recombinant CYR61 as a chemoattractant. Include a negative control with serum-free medium only and a positive control with a known chemoattractant (e.g., 10% FBS). c. Carefully place the transwell inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. d. Seed 100-200 µL of the prepared cell suspension into the upper chamber of each insert.

3. Incubation: a. Incubate the plate at 37°C in a humidified incubator with 5% CO2. b. The incubation time will vary depending on the cell type and their migratory capacity, typically ranging from 4 to 24 hours. It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line.

4. Fixation and Staining: a. After incubation, carefully remove the inserts from the wells. b. Using a cotton swab, gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution (e.g., 4% paraformaldehyde for 15-20 minutes at room temperature or cold methanol (B129727) for 10 minutes). d. Gently wash the inserts with PBS. e. Stain the migrated cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-20 minutes at room temperature. f. Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

5. Quantification: a. Once dry, visualize the stained cells on the underside of the membrane using an inverted microscope. b. Capture images from several random fields of view for each insert (e.g., 5-10 fields at 100x or 200x magnification). c. Count the number of migrated cells in each field manually or using image analysis software like ImageJ. d. Calculate the average number of migrated cells per field for each condition. e. Alternatively, the crystal violet stain can be eluted by incubating the membrane in a known volume of a solvent (e.g., 10% acetic acid or methanol) and the absorbance can be measured using a plate reader at a wavelength of ~570-590 nm.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis cell_culture 1. Culture and serum-starve cells cell_prep 2. Harvest and resuspend cells in serum-free medium cell_culture->cell_prep add_chemo 3. Add CYR61 to lower chamber cell_prep->add_chemo add_cells 4. Seed cells into upper chamber add_chemo->add_cells incubate 5. Incubate at 37°C (4-24 hours) add_cells->incubate remove_non_migrated 6. Remove non-migrated cells incubate->remove_non_migrated fix_stain 7. Fix and stain migrated cells remove_non_migrated->fix_stain quantify 8. Image and quantify migrated cells fix_stain->quantify

Caption: Workflow for CYR61-mediated cell migration assay.

CYR61 Signaling Pathway in Cell Migration

G CYR61 CYR61 Integrin Integrin Receptors (αvβ3, αvβ5, α6β1) CYR61->Integrin Binds to FAK FAK Integrin->FAK Activates Src Src FAK->Src ERK ERK FAK->ERK PI3K PI3K Src->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB CellMigration Cell Migration Akt->CellMigration ERK->CellMigration NFkB->CellMigration

Caption: CYR61 signaling pathway in cell migration.

Concluding Remarks

The transwell migration assay is a powerful tool for investigating the role of CYR61 in promoting cell motility. The detailed protocol provided here, along with the representative data and signaling pathway diagrams, offers a comprehensive guide for researchers. It is important to note that optimal conditions, such as cell seeding density, CYR61 concentration, and incubation time, should be determined empirically for each cell type to ensure reliable and reproducible results. By carefully controlling these parameters, researchers can effectively elucidate the mechanisms by which CYR61 influences cell migration and its implications in various physiological and pathological contexts.

References

Application Notes and Protocols for In Vivo Angiogenesis Assays to Evaluate CYR61 Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] As a secreted, extracellular matrix (ECM)-associated signaling molecule, CYR61 modulates critical cellular functions in endothelial cells, including proliferation, migration, and survival, primarily through interaction with cell surface integrin receptors.[1][3] Understanding the pro-angiogenic function of CYR61 is crucial for developing novel therapeutic strategies for diseases where angiogenesis is dysregulated, such as cancer and ischemic cardiovascular conditions.

These application notes provide detailed protocols for commonly used in vivo assays to assess the angiogenic function of CYR61. The assays described are the Rat Corneal Pocket Assay, the Matrigel Plug Assay, and the Chick Chorioallantoic Membrane (CAM) Assay. This document also includes a summary of quantitative data from studies evaluating CYR61-induced angiogenesis and diagrams of the key signaling pathways involved.

Key Signaling Pathways in CYR61-Mediated Angiogenesis

CYR61 exerts its pro-angiogenic effects by binding to specific integrin receptors on the surface of endothelial cells, most notably integrin αvβ3.[1][4] This interaction triggers a cascade of downstream signaling events that orchestrate the various stages of angiogenesis.

The binding of CYR61 to integrin αvβ3 leads to the recruitment and activation of Focal Adhesion Kinase (FAK). Activated FAK, in turn, can initiate multiple downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway.[5] The activation of the ERK/MAPK pathway is a central event in promoting endothelial cell proliferation and migration, two fundamental processes in the formation of new blood vessels.

CYR61_Signaling_Pathway CYR61 CYR61 Integrin Integrin αvβ3 CYR61->Integrin Binds FAK FAK Integrin->FAK Activates Ras Ras FAK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival

CYR61-Integrin αvβ3 Signaling Pathway.

In Vivo Angiogenesis Assays

Several robust in vivo models are available to quantitatively and qualitatively assess the angiogenic potential of CYR61. The choice of assay depends on the specific research question, available resources, and the desired endpoints.

Rat Corneal Pocket Assay

The rat cornea is an avascular tissue, making it an ideal model to study the induction of new blood vessel growth from the limbal vasculature in response to an angiogenic stimulus.[2]

Corneal_Pocket_Assay_Workflow A Prepare Hydron Pellets (with or without CYR61) C Create Micropocket in Cornea A->C B Anesthetize Rat B->C D Implant Pellet C->D E Monitor Vessel Growth (Daily for 7-10 days) D->E F Quantify Neovascularization (Vessel length and area) E->F

Rat Corneal Pocket Assay Workflow.
  • Pellet Preparation:

    • Prepare a solution of Hydron (poly-HEMA) in ethanol.

    • Mix purified recombinant CYR61 protein (or vehicle control) with a sucralfate (B611045) solution.

    • Combine the CYR61/sucralfate mixture with the Hydron solution and vortex thoroughly.

    • Pipette small droplets of the mixture onto a sterile surface and allow them to air-dry to form slow-release pellets. A typical pellet might contain 80-160 ng of CYR61.

  • Animal Procedure:

    • Anesthetize adult male Sprague-Dawley rats using an appropriate anesthetic protocol.

    • Using a surgical microscope, create a small, mid-stromal pocket in the center of the cornea using a specialized knife.

    • Carefully insert a single Hydron pellet containing CYR61 or vehicle into the corneal pocket.

    • Apply a topical antibiotic ointment to the eye to prevent infection.

  • Quantification of Angiogenesis:

    • Examine the corneas daily using a slit-lamp biomicroscope.

    • Measure the length of the newly formed vessels extending from the limbal plexus towards the pellet.

    • Calculate the area of neovascularization using the formula for a half-ellipse: Area = (π/2) x (vessel length) x (clock hours/6) x (3.14 x radius), where clock hours represent the circumferential extent of the vascularized cornea.

    • The response is typically scored on a scale from 0 (no new vessels) to 4+ (robust and sustained growth).

Treatment GroupDose of CYR61Observation Period (Days)Maximum Vessel Length (mm ± SEM)Area of Neovascularization (mm² ± SEM)Angiogenic Response ScoreReference
Vehicle Control070.2 ± 0.10.3 ± 0.20-1+[2]
CYR61160 ng/pellet71.2 ± 0.22.4 ± 0.53-4+[2]
Matrigel Plug Assay

The Matrigel plug assay is a widely used method to assess in vivo angiogenesis. Matrigel is a solubilized basement membrane preparation that solidifies at body temperature, forming a plug that supports the ingrowth of host endothelial cells and the formation of new blood vessels in response to angiogenic stimuli.[6]

Matrigel_Plug_Assay_Workflow A Thaw Matrigel on Ice B Mix Matrigel with CYR61 (or vehicle control) A->B C Subcutaneously Inject Mixture into Mice B->C D Allow Plug to Solidify and Vascularize (7-14 days) C->D E Excise Matrigel Plug D->E F Quantify Angiogenesis (Hemoglobin content or CD31 staining) E->F

Matrigel Plug Assay Workflow.
  • Preparation of Matrigel Mixture:

    • Thaw growth factor-reduced Matrigel on ice at 4°C overnight.

    • On ice, mix the liquid Matrigel with purified recombinant CYR61 protein to the desired final concentration (e.g., 1-5 µg/mL). For the control group, mix Matrigel with the same volume of vehicle (e.g., sterile PBS).

    • Optionally, heparin (e.g., 10 units/mL) can be added to the mixture to stabilize the growth factors.

  • Animal Procedure:

    • Anesthetize immunodeficient mice (e.g., C57BL/6 or athymic nude mice).

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe and needle.

    • The Matrigel will solidify into a plug at body temperature.

  • Quantification of Angiogenesis:

    • After a designated period (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

    • Hemoglobin Content: Homogenize the plugs in a known volume of water and measure the hemoglobin concentration using a Drabkin's reagent kit. The amount of hemoglobin is directly proportional to the extent of vascularization.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and prepare sections. Stain the sections with an antibody against the endothelial cell marker CD31 (PECAM-1). Quantify the microvessel density by counting the number of CD31-positive vessels per high-power field or by measuring the total area of CD31 staining using image analysis software.

Treatment GroupCYR61 ConcentrationIncubation Period (Days)Hemoglobin Content (µ g/plug ± SEM)Microvessel Density (vessels/HPF ± SEM)Reference
Matrigel + Vehicle010Data not consistently reported for CYR61Data not consistently reported for CYR61[6]
Matrigel + CYR611-5 µg/mL10Data not consistently reported for CYR61Data not consistently reported for CYR61[6]
Matrigel + bFGF (Positive Control)150 ng/mL10~150-200~30-40[6]

Note: While the Matrigel plug assay is a standard method, specific quantitative data for CYR61's effect on hemoglobin content and microvessel density is not as readily available in the literature as for other growth factors. The provided data for the positive control (bFGF) serves as a reference.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM is a highly vascularized extraembryonic membrane of the chicken embryo that serves as an excellent model for studying angiogenesis in ovo. It is a rapid, cost-effective, and ethically favorable alternative to rodent models.[7]

CAM_Assay_Workflow A Incubate Fertilized Chicken Eggs B Create a Window in the Eggshell (Day 3-4) A->B C Apply CYR61-containing Carrier (e.g., filter disk, sponge) to CAM (Day 7-10) B->C D Incubate for 48-72 hours C->D E Image the CAM D->E F Quantify Angiogenesis (Vessel density, branch points) E->F

Chick Chorioallantoic Membrane (CAM) Assay Workflow.
  • Egg Incubation and Windowing:

    • Incubate fertilized chicken eggs in a humidified incubator at 37.5°C.

    • On embryonic day 3 or 4, create a small window in the eggshell to expose the CAM, taking care not to damage the underlying membrane.

    • Seal the window with sterile tape and return the eggs to the incubator.

  • Application of CYR61:

    • On day 7-10 of incubation, gently open the window.

    • Prepare a carrier for CYR61, such as a sterile filter paper disk, a small gelatin sponge, or a methylcellulose (B11928114) disc, by saturating it with a solution of purified CYR61 (e.g., 1-2 µg per carrier).

    • Place the carrier directly onto the CAM, avoiding large pre-existing blood vessels.

    • For the control group, apply a carrier saturated with the vehicle solution.

    • Reseal the window and return the eggs to the incubator.

  • Quantification of Angiogenesis:

    • After 48-72 hours, re-open the window and examine the CAM under a stereomicroscope.

    • Capture digital images of the area surrounding the carrier.

    • Quantify the angiogenic response by counting the number of blood vessel branch points within a defined area around the carrier or by measuring the total vessel length and density using image analysis software.

    • The response can also be scored qualitatively based on the degree of vessel convergence towards the carrier.

Treatment GroupCYR61 Amount per CarrierIncubation Period (Hours)Number of Blood Vessel Branch Points (mean ± SEM)Vessel Density (% area ± SEM)Reference
Vehicle Control048-72Data not consistently reported for CYR61Data not consistently reported for CYR61[7][8]
CYR611-2 µg48-72Data not consistently reported for CYR61Data not consistently reported for CYR61[7][8]
Positive Control (e.g., VEGF)1 µg48-72Significant increase compared to controlSignificant increase compared to control[7][8]

Conclusion

The in vivo assays detailed in these application notes provide robust and reliable methods for investigating the angiogenic function of CYR61. The Rat Corneal Pocket Assay offers a clear, avascular field for observing neovascularization. The Matrigel Plug Assay allows for quantitative analysis of vessel infiltration into a three-dimensional matrix. The CAM Assay provides a rapid and high-throughput screening platform. The choice of assay should be guided by the specific experimental goals. By employing these standardized protocols, researchers and drug development professionals can effectively characterize the role of CYR61 in angiogenesis and evaluate the potential of therapeutic agents that target this critical pathway.

References

Application Note: Co-Immunoprecipitation of CYR61 and Integrin αvβ1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that plays a pivotal role in various cellular processes, including angiogenesis, adhesion, migration, and proliferation. It exerts its functions by interacting with cell surface receptors, particularly integrins. The interaction between CYR61 and specific integrin heterodimers, such as αvβ1, is crucial for mediating downstream signaling events that can influence both normal physiological processes and pathological conditions like cancer. This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of CYR61 and integrin αvβ1, a key technique to study their direct interaction in a cellular context.

Signaling Pathway

The binding of secreted CYR61 to integrin αvβ1 on the cell surface can initiate a cascade of intracellular signals. While the precise downstream pathways of the CYR61-integrin αvβ1 interaction are context-dependent, they are known to contribute to the activation of pathways such as the MAPK/PI3K and YAP/TAZ signaling cascades.[1][2] This can lead to changes in gene expression that promote cell migration, proliferation, and survival. The following diagram illustrates a potential signaling pathway initiated by the CYR61-integrin αvβ1 interaction.

CYR61_Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CYR61 CYR61 Integrin Integrin αvβ1 CYR61->Integrin Binding FAK FAK Integrin->FAK Activation YAP_TAZ YAP/TAZ Integrin->YAP_TAZ Src Src FAK->Src PI3K PI3K Src->PI3K MAPK_pathway MAPK Pathway (ERK1/2, p38) Src->MAPK_pathway Akt Akt PI3K->Akt Gene_Expression Gene Expression (Migration, Proliferation, Survival) Akt->Gene_Expression MAPK_pathway->Gene_Expression YAP_TAZ->Gene_Expression CoIP_Workflow A 1. Cell Culture (e.g., MDA-MB-231) B 2. Cell Lysis (Non-denaturing buffer) A->B C 3. Pre-clearing Lysate (with Protein A/G beads) B->C D 4. Immunoprecipitation (Incubate with anti-CYR61 or anti-integrin αv/β1 antibody) C->D E 5. Immune Complex Capture (with Protein A/G beads) D->E F 6. Washing (Remove non-specific binding) E->F G 7. Elution (Release proteins from beads) F->G H 8. Western Blot Analysis (Detect co-immunoprecipitated proteins) G->H

References

Generating Stable Cell Lines Overexpressing Cysteine-Rich Angiogenic Inducer 61 (CYR61/CCN1)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN1, is a matricellular protein critically involved in a diverse range of cellular processes including cell adhesion, proliferation, migration, and angiogenesis.[1][2][3] Dysregulation of CYR61 expression is implicated in various pathologies, particularly in cancer, where it can act as either a tumor promoter or suppressor depending on the cellular context.[1][2] The generation of stable cell lines that constitutively overexpress CYR61 is an indispensable tool for elucidating its complex biological functions and for screening potential therapeutic agents that target its signaling pathways.

These application notes provide detailed protocols for the generation and validation of stable mammalian cell lines overexpressing human CYR61. Methodologies for both plasmid transfection with antibiotic selection and lentiviral transduction are described, offering flexibility for various cell types and experimental needs.

Data Presentation: Quantitative Parameters for Stable Cell Line Generation

The successful generation of stable cell lines is dependent on several factors, including the choice of cell line, transfection or transduction efficiency, and the concentration of the selection agent. The following tables summarize key quantitative data gathered from various studies to guide the experimental setup.

Table 1: Antibiotic Concentrations for Selection of Stable Cell Lines

This table provides typical concentration ranges for commonly used antibiotics for the selection of stable mammalian cell lines. It is crucial to perform a kill curve for each specific cell line to determine the optimal concentration.

AntibioticSelection Agent ForTypical Concentration RangeReference Cell Lines
G418 (Geneticin)Neomycin (neo) resistance gene200 - 800 µg/mLHeLa, A549, CHO, 293FT
Puromycin (B1679871)Puromycin N-acetyl-transferase (pac) gene1 - 10 µg/mLMDA-MB-231, HEK293T, various

Table 2: Representative Data for CYR61 Overexpression in Stably Selected Cancer Cell Lines

This table presents examples of CYR61 overexpression levels achieved in various cancer cell lines following stable selection. The fold change is typically determined by quantitative PCR (qPCR) or densitometry of Western blots.

Cell LineCancer TypeMethod of TransfectionSelection MarkerResulting CYR61 Overexpression (Fold Change)
AGSGastric AdenocarcinomaLiposome-mediatedNeomycin>5-fold (protein level)
MDA-MB-231Breast CancerRetroviral InfectionPuromycinNot explicitly quantified, but significant increase shown by Western Blot
A375SMMelanomaNot specifiedNot specifiedSignificant increase shown by Western Blot, leading to functional changes
C8161-c9MelanomaNot specifiedNot specifiedSignificant increase shown by Western Blot, leading to functional changes
T24Bladder CancerNot specifiedNot specifiedEndogenous levels are high; used for knockdown studies
UM-UC-3Bladder CancerNot specifiedNot specifiedEndogenous levels are high; used for knockdown studies
LNCaPProstate CancerNot specifiedNot specifiedForced expression promoted proliferation
PC-3Prostate CancerNot specifiedNot specifiedEndogenous levels are high

Experimental Protocols

Protocol 1: Generation of Stable Cell Lines via Plasmid Transfection and Antibiotic Selection

This protocol describes the generation of a stable cell line using a mammalian expression vector containing the human CYR61 cDNA and a selectable marker, such as neomycin (G418) or puromycin resistance.

1.1. Vector Preparation

  • Clone the full-length human CYR61 cDNA into a mammalian expression vector that contains a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker gene (e.g., neomycin or puromycin resistance).

  • Verify the integrity of the construct by restriction enzyme digestion and Sanger sequencing.

  • Purify a high-quality, endotoxin-free plasmid DNA preparation for transfection.

1.2. Determination of Optimal Antibiotic Concentration (Kill Curve)

  • Plate the parental (non-transfected) cells in a 24-well plate at a density that allows for logarithmic growth for at least 7 days.

  • The following day, replace the medium with fresh medium containing a range of concentrations of the selection antibiotic (e.g., 100-1000 µg/mL for G418 or 0.5-10 µg/mL for puromycin). Include a no-antibiotic control.

  • Incubate the cells and monitor cell viability every 2-3 days for 7-10 days.

  • The optimal antibiotic concentration is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days.

1.3. Transfection and Selection

  • Plate the host cell line in a 6-well plate at a density to reach 70-90% confluency on the day of transfection.

  • Transfect the cells with the CYR61 expression vector using a suitable transfection reagent (e.g., lipid-based reagents like Lipofectamine™) according to the manufacturer's protocol.

  • 48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at a 1:10 or 1:20 dilution in growth medium containing the pre-determined optimal concentration of the selection antibiotic.

  • Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.

  • Continue the selection for 2-3 weeks, or until discrete antibiotic-resistant colonies are visible.

1.4. Isolation of Monoclonal Cell Lines (Optional but Recommended)

  • Wash the plate with sterile PBS.

  • Using a sterile pipette tip, scrape individual, well-isolated colonies and transfer each to a separate well of a 24-well plate containing selection medium.

  • Expand the clonal populations.

  • Screen the expanded clones for CYR61 overexpression using Western blot and/or qPCR.

Protocol 2: Generation of Stable Cell Lines via Lentiviral Transduction

Lentiviral transduction is a highly efficient method for generating stable cell lines, especially for hard-to-transfect cells.[4]

2.1. Lentiviral Vector and Virus Production

  • Clone the human CYR61 cDNA into a third-generation lentiviral expression vector. These vectors typically contain a selectable marker like puromycin resistance.

  • Co-transfect HEK293T cells with the CYR61 lentiviral vector and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

  • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

  • Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used directly or concentrated by ultracentrifugation.

2.2. Transduction and Selection

  • Plate the target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

  • Add the lentiviral supernatant to the cells in the presence of a transduction-enhancing agent like Polybrene (typically 4-8 µg/mL).

  • Incubate for 24-48 hours.

  • Replace the virus-containing medium with fresh growth medium containing the appropriate concentration of puromycin (determined by a kill curve as in Protocol 1.2).

  • Continue selection for 7-14 days, replacing the medium every 2-3 days, until a stable, resistant population of cells is established.

Protocol 3: Validation of CYR61 Overexpression

3.1. Western Blot Analysis

  • Lyse both the parental and the stably selected cells in RIPA buffer supplemented with protease inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with a primary antibody against CYR61 overnight at 4°C.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

3.2. Quantitative Real-Time PCR (qPCR)

  • Isolate total RNA from parental and stably selected cells using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qPCR using primers specific for human CYR61 and a housekeeping gene (e.g., GAPDH, ACTB).

  • Calculate the relative fold change in CYR61 expression in the stable cell line compared to the parental cell line using the ΔΔCt method.

Mandatory Visualizations

Experimental Workflow and Signaling Pathways

G cluster_prep Preparation cluster_transfection Gene Delivery cluster_selection Selection cluster_expansion Expansion & Validation Vector CYR61 Expression Vector Transfection Transfection/ Transduction Vector->Transfection Cells Host Cell Line Cells->Transfection Selection Antibiotic Selection Transfection->Selection Colonies Resistant Colonies Selection->Colonies Expansion Clonal Expansion Colonies->Expansion Validation Validation (WB/qPCR) Expansion->Validation StableLine Stable Cell Line Validation->StableLine

Caption: Workflow for generating stable cell lines overexpressing CYR61.

CYR61_Signaling cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Pathways cluster_responses Cellular Responses CYR61 CYR61 (CCN1) Integrins Integrins (αvβ3, α6β1, etc.) CYR61->Integrins binds HSPGs HSPGs CYR61->HSPGs binds NFkB NF-κB Pathway Integrins->NFkB Wnt Wnt Signaling Integrins->Wnt MAPK MAPK/ERK Pathway Integrins->MAPK PI3K_Akt PI3K/Akt Pathway Integrins->PI3K_Akt Proliferation Cell Proliferation NFkB->Proliferation Wnt->Proliferation Migration Cell Migration MAPK->Migration Angiogenesis Angiogenesis MAPK->Angiogenesis Adhesion Cell Adhesion PI3K_Akt->Adhesion PI3K_Akt->Angiogenesis

Caption: Simplified CYR61 signaling pathways.

References

Application Notes and Protocols for CYR61 Promoter Activity Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich protein 61 (CYR61 or CCN1) is a matricellular protein integral to various physiological and pathological processes, including angiogenesis, inflammation, tissue repair, and cancer progression. The expression of the CYR61 gene is tightly regulated by a multitude of extracellular signals and intracellular signaling pathways. Consequently, the CYR61 promoter is a critical hub for integrating these diverse signals, making it a valuable target for studying cellular responses and for the development of novel therapeutics. The luciferase reporter assay is a highly sensitive and quantitative method used to investigate the transcriptional activity of the CYR61 promoter in response to various stimuli. This document provides detailed application notes and protocols for performing a CYR61 promoter activity luciferase reporter assay.

Principle of the Assay

The CYR61 promoter luciferase reporter assay is a well-established method for quantifying the transcriptional activity of the CYR61 gene promoter. The core principle involves a plasmid vector where the firefly luciferase gene (luc) is placed under the control of the CYR61 promoter. This reporter construct is transfected into cultured cells. If a specific signaling pathway is activated or a substance of interest is introduced, transcription factors will bind to the CYR61 promoter, driving the expression of the luciferase enzyme. The amount of light produced upon the addition of the luciferase substrate, luciferin, is directly proportional to the activity of the CYR61 promoter. To normalize for variations in transfection efficiency and cell number, a second reporter plasmid, typically expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected.

Applications

  • Drug Discovery and Screening: High-throughput screening of small molecules or biologicals that modulate CYR61 expression.

  • Signal Transduction Research: Dissecting the signaling pathways that converge on the CYR61 promoter to regulate its activity.

  • Cancer Biology: Investigating the role of CYR61 in tumor progression, metastasis, and resistance to therapy.[1][2]

  • Mechanobiology: Studying the effects of mechanical stimuli, such as shear stress and cyclic strain, on CYR61 gene expression.[3][4]

Data Presentation

The following table summarizes representative quantitative data from various studies that have utilized the CYR61 promoter luciferase reporter assay to investigate the regulation of CYR61 expression.

Cell LineTreatment/ConditionFold Change in Luciferase Activity (relative to control)Signaling Pathway ImplicatedReference
Smooth Muscle CellsCyclic Mechanical Strain (1 hour)~60-fold increaseRhoA/MRTF-A[3]
Smooth Muscle CellsSphingosine 1-Phosphate (S1P)Significant inductionRhoA GTPase, p38 MAPK[5]
HCT116 (Colon Cancer)GYY4137 (H₂S donor)Concentration-dependent activationS1PR/ATF1/CREB[6]
HCT116 (Colon Cancer)Na₂S₃ (Polysulfide donor)Concentration-dependent activationS1PR/ATF1/CREB[6]
MCF-7 (Breast Cancer)CYR61 Overexpression~2 to 3-fold increase (on FAS promoter)PI3K/AKT, MAPK/ERK[7]
MRTF-A-null Mouse CellsCyclic Mechanical Strain (1 hour)~3-fold increaseRhoA/MRTF-A[3]

Signaling Pathways Regulating CYR61 Promoter Activity

The regulation of CYR61 gene expression is complex, involving the integration of multiple signaling cascades. Below are diagrams illustrating key pathways.

CYR61_Mechanical_Stress_Pathway cluster_extracellular Extracellular cluster_cell Cell Mechanical_Stress Mechanical Stress Integrins Integrins Mechanical_Stress->Integrins p38_SAPK p38 SAPK Mechanical_Stress->p38_SAPK RhoA RhoA Integrins->RhoA Actin_Dynamics Actin Dynamics RhoA->Actin_Dynamics MRTF_A MRTF-A Actin_Dynamics->MRTF_A SRF SRF MRTF_A->SRF CYR61_Promoter CYR61 Promoter SRF->CYR61_Promoter CBP_HAT CBP (HAT) CBP_HAT->SRF Acetylation p38_SAPK->CBP_HAT CYR61_Expression CYR61 Expression CYR61_Promoter->CYR61_Expression

Mechanical Stress Signaling to CYR61 Promoter.

CYR61_S1P_Pathway cluster_extracellular Extracellular cluster_cell Cell S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor S1P->S1PR RhoA_GTPase RhoA GTPase S1PR->RhoA_GTPase p38_MAPK p38 MAPK S1PR->p38_MAPK AP1 AP-1 RhoA_GTPase->AP1 MSK1 MSK1 p38_MAPK->MSK1 CREB CREB MSK1->CREB Phosphorylation CYR61_Promoter CYR61 Promoter (CRE, AP-1 sites) CREB->CYR61_Promoter AP1->CYR61_Promoter CYR61_Expression CYR61 Expression CYR61_Promoter->CYR61_Expression

S1P Signaling to CYR61 Promoter.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line that responds to the stimulus of interest (e.g., HCT116 for colon cancer studies, smooth muscle cells for mechanotransduction).

  • Reporter Plasmids:

    • CYR61 Promoter-Luciferase Reporter Plasmid: A firefly luciferase reporter vector (e.g., pGL3-Basic or pGL4.10) containing the human or mouse CYR61 promoter region. A 936-bp fragment of the human CYR61 promoter has been shown to be functional.[5]

    • Internal Control Plasmid: A plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK or pRL-SV40).

  • Cell Culture Medium: Appropriate medium and supplements for the chosen cell line (e.g., DMEM, FBS, antibiotics).

  • Transfection Reagent: A high-efficiency, low-toxicity transfection reagent (e.g., FuGENE 6, Lipofectamine 3000).

  • Dual-Luciferase Reporter Assay System: A commercial kit containing lysis buffer, firefly luciferase substrate, and Renilla luciferase substrate (e.g., from Promega, Thermo Fisher Scientific).

  • White, Opaque 96-well Plates: For cell culture and luminescence measurements.

  • Luminometer: An instrument capable of measuring luminescence from 96-well plates.

Experimental Workflow

CYR61_Luciferase_Workflow Start Start Cell_Seeding Seed cells in a 96-well plate Start->Cell_Seeding Transfection Co-transfect with CYR61-luc and Renilla-luc plasmids Cell_Seeding->Transfection Incubation1 Incubate for 24-48 hours Transfection->Incubation1 Treatment Treat cells with stimulus of interest Incubation1->Treatment Incubation2 Incubate for desired treatment duration Treatment->Incubation2 Cell_Lysis Lyse cells using passive lysis buffer Incubation2->Cell_Lysis Measure_Firefly Add firefly luciferase substrate and measure luminescence Cell_Lysis->Measure_Firefly Measure_Renilla Add Renilla luciferase substrate and measure luminescence Measure_Firefly->Measure_Renilla Data_Analysis Normalize firefly to Renilla luciferase activity Measure_Renilla->Data_Analysis End End Data_Analysis->End

CYR61 Luciferase Reporter Assay Workflow.
Detailed Protocol

Day 1: Cell Seeding

  • Trypsinize and count the cells.

  • Seed the cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency at the time of transfection. The optimal cell number should be determined empirically for each cell line.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.

Day 2: Transfection

  • Prepare the transfection mixture according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio for the CYR61-luciferase reporter plasmid to the Renilla-luciferase control plasmid is 10:1 to 20:1.

  • For each well, dilute the plasmids and the transfection reagent in serum-free medium.

  • Combine the diluted plasmids and transfection reagent, mix gently, and incubate at room temperature for the recommended time (usually 15-30 minutes) to allow for complex formation.

  • Add the transfection complex dropwise to each well.

  • Gently rock the plate to ensure even distribution.

  • Return the plate to the 37°C incubator and incubate for 24-48 hours.[8]

Day 3 or 4: Treatment and Cell Lysis

  • After the initial incubation, replace the medium with fresh medium containing the experimental treatment (e.g., growth factor, inhibitor, or vehicle control).

  • Incubate the cells for the desired treatment period. This can range from a few hours to 24 hours or longer, depending on the specific stimulus and expected response time.

  • After treatment, aspirate the medium from the wells and wash once with 1X PBS.

  • Add passive lysis buffer (provided in the dual-luciferase assay kit) to each well (e.g., 20-25 µL).

  • Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete cell lysis.[8]

Day 3 or 4: Luminescence Measurement

  • Program the luminometer for a dual-luciferase assay, with two injections and a measurement delay.

  • Add the firefly luciferase assay reagent to each well (e.g., 50-100 µL) and immediately measure the luminescence (Reading 1). This signal corresponds to the activity of the CYR61 promoter.

  • Add the Stop & Glo® reagent (or equivalent Renilla luciferase substrate) to each well (e.g., 50-100 µL). This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.

  • Immediately measure the luminescence again (Reading 2). This signal serves as the internal control.

Data Analysis
  • For each well, calculate the ratio of the firefly luciferase activity (Reading 1) to the Renilla luciferase activity (Reading 2). This normalization corrects for variability in transfection efficiency and cell number.

  • To determine the effect of a treatment, calculate the fold change in normalized luciferase activity by dividing the average normalized ratio of the treated samples by the average normalized ratio of the control (vehicle-treated) samples.

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Conclusion

The CYR61 promoter activity luciferase reporter assay is a robust and sensitive tool for elucidating the regulatory mechanisms governing CYR61 gene expression. By following the detailed protocols and utilizing the provided application notes, researchers and drug development professionals can effectively employ this assay to advance our understanding of CYR61's role in health and disease and to identify novel therapeutic interventions targeting this important matricellular protein.

References

Measuring Secreted CYR61 Levels in Cell Culture Supernatants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-rich angiogenic inducer 61 (CYR61), also known as CCN1, is a secreted, extracellular matrix (ECM)-associated protein that plays a pivotal role in a diverse range of cellular functions including cell adhesion, migration, proliferation, differentiation, and apoptosis.[1] As a key signaling molecule, CYR61's expression and secretion are implicated in various physiological and pathological processes, including wound healing, angiogenesis, and the progression of several types of cancer.[2][3] The quantification of secreted CYR61 in cell culture supernatants is therefore a critical aspect of research in these areas, providing insights into cellular activity and the effects of therapeutic agents.

This document provides detailed application notes and protocols for the accurate measurement of secreted CYR61 levels in cell culture supernatants using two common immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.

CYR61 Signaling Pathway

Secreted CYR61 exerts its biological functions by binding to cell surface integrin receptors and heparan sulfate (B86663) proteoglycans (HSPGs).[1] This interaction triggers a cascade of intracellular signaling events that are highly cell-type and context-dependent. Key integrin partners for CYR61 include αvβ3, α6β1, αvβ5, and αIIbβ3.[1] The downstream signaling pathways activated by CYR61 include the mitogen-activated protein kinase (MAPK/ERK), phosphoinositide 3-kinase (PI3K)/Akt, and nuclear factor-kappa B (NF-κB) pathways, ultimately leading to changes in gene expression and cellular behavior.[1]

CYR61_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CYR61 Secreted CYR61 (CCN1) Integrin Integrin Receptors (αvβ3, α6β1, αvβ5, etc.) CYR61->Integrin Binds HSPG HSPGs CYR61->HSPG Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt Cellular_Response Cellular Responses (Adhesion, Migration, Proliferation, Apoptosis) ERK->Cellular_Response NFkB NF-κB NFkB->Cellular_Response Akt->NFkB Akt->Cellular_Response

Caption: CYR61 Signaling Pathway Overview

Quantitative Data Presentation

The concentration of secreted CYR61 can vary significantly depending on the cell type, culture conditions, and experimental treatments. The following table summarizes reported concentrations of secreted CYR61 in the cell culture supernatants of various cancer cell lines.

Cell LineCancer TypeCYR61 Concentration (ng/mL)Reference
HCC-366Lung Cancer1190[4]
H1993Lung Cancer350[4]
H1299Lung Cancer1[4]
H1395Lung Cancer1[4]
MDA-MB-231Breast CancerNot specified, but detected[3]
BC-M1Breast Cancer (Metastatic)Higher than MDA-MB-231[3]

Experimental Protocols

Preparation of Cell Culture Supernatant

Accurate measurement of secreted proteins begins with proper sample collection and preparation.

Materials:

  • Cultured cells of interest

  • Serum-free or low-serum cell culture medium

  • Phosphate-buffered saline (PBS), ice-cold

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Protocol:

  • Cell Seeding: Plate cells at a desired density and allow them to adhere and grow.

  • Serum Starvation: When cells reach the desired confluency, aspirate the growth medium, wash the cells gently with sterile PBS, and replace the medium with serum-free or low-serum medium. This is crucial to avoid interference from high concentrations of proteins present in fetal bovine serum (FBS).

  • Conditioning Period: Culture the cells for a predetermined period (e.g., 24-48 hours) to allow for the secretion and accumulation of CYR61 in the medium.

  • Supernatant Collection: Carefully collect the conditioned medium (supernatant) into sterile centrifuge tubes. Avoid disturbing the cell monolayer.

  • Clarification of Supernatant: Centrifuge the collected supernatant at 1,500 rpm for 10 minutes at 4°C to pellet any detached cells and large debris.[5]

  • Further Clarification: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15-20 minutes at 4°C to remove smaller cellular debris.

  • Storage: Aliquot the clarified supernatant into fresh microcentrifuge tubes and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.[5][6]

Quantification of Secreted CYR61 by ELISA

ELISA is a highly sensitive and quantitative method for measuring the concentration of a specific protein in a sample. A sandwich ELISA format is commonly used for secreted proteins.

ELISA_Workflow start Start coat_plate Coat Plate with Capture Antibody start->coat_plate wash1 Wash coat_plate->wash1 block Block Non-specific Binding Sites wash1->block wash2 Wash block->wash2 add_sample Add Clarified Supernatant and Standards wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash incubate1->wash3 add_detection_ab Add Detection Antibody wash3->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash4 Wash incubate2->wash4 add_enzyme_conjugate Add Enzyme-conjugated Secondary Antibody wash4->add_enzyme_conjugate incubate3 Incubate add_enzyme_conjugate->incubate3 wash5 Wash incubate3->wash5 add_substrate Add Substrate wash5->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data and Calculate Concentration read_plate->analyze end End analyze->end

Caption: Sandwich ELISA Workflow

Materials:

  • ELISA plate (96-well)

  • CYR61 capture antibody

  • Recombinant CYR61 standard

  • CYR61 detection antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the blocking buffer and wash the plate 3 times with wash buffer.

  • Sample and Standard Incubation: Prepare a serial dilution of the recombinant CYR61 standard. Add 100 µL of the standards and clarified cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the samples and standards and wash the plate 3 times with wash buffer.

  • Detection Antibody Incubation: Dilute the detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the detection antibody and wash the plate 3 times with wash buffer.

  • Enzyme Conjugate Incubation: Dilute the enzyme-conjugated secondary antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the enzyme conjugate and wash the plate 5 times with wash buffer.

  • Substrate Development: Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance of each well at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of CYR61 in the cell culture supernatant samples.

Detection of Secreted CYR61 by Western Blotting

Western blotting is a semi-quantitative method that can be used to confirm the presence and relative abundance of CYR61 in cell culture supernatants.

Western_Blot_Workflow start Start concentrate Concentrate Supernatant (e.g., ultrafiltration) start->concentrate protein_assay Determine Protein Concentration concentrate->protein_assay mix_sample_buffer Mix with Laemmli Sample Buffer protein_assay->mix_sample_buffer boil Boil Samples mix_sample_buffer->boil sds_page SDS-PAGE boil->sds_page transfer Transfer to Membrane (PVDF/Nitrocellulose) sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (anti-CYR61) block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Chemiluminescent Detection wash2->detection image Image Acquisition detection->image end End image->end

Caption: Western Blot Workflow

Materials:

  • Clarified cell culture supernatant

  • Protein concentration assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against CYR61

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Concentration (Optional but Recommended): Since the concentration of secreted proteins can be low, it is often necessary to concentrate the supernatant. This can be achieved using methods like ultrafiltration with molecular weight cutoff filters (e.g., 10 kDa cutoff).

  • Sample Preparation: Mix the concentrated or unconcentrated supernatant with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[7][8]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against CYR61 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).[8]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.

Concluding Remarks

The choice between ELISA and Western Blotting for measuring secreted CYR61 will depend on the specific research question. ELISA is ideal for accurate quantification and high-throughput screening, while Western Blotting is useful for confirming the presence and apparent molecular weight of the protein. By following these detailed protocols, researchers can obtain reliable and reproducible data on secreted CYR61 levels, contributing to a better understanding of its role in health and disease.

References

Application Note & Protocol: High-Yield Expression of Recombinant CYR61-Fc Fusion Protein Using the Baculovirus Expression System

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Baculovirus Expression Vector System (BEVS) is a robust platform for producing high levels of functionally active recombinant proteins in insect cells.[1][2] This system is particularly advantageous for expressing complex eukaryotic proteins that require post-translational modifications, proper folding, and disulfide bond formation for their biological activity.[1][3] Cysteine-rich protein 61 (CYR61 or CCN1) is a secreted, extracellular matrix (ECM)-associated signaling protein belonging to the CCN family.[4][5] It plays a critical role in diverse cellular processes, including cell adhesion, migration, proliferation, and angiogenesis, making it a protein of significant interest in cancer research and tissue repair.[4][5][6]

To facilitate purification and improve the pharmacokinetic properties of recombinant CYR61, it can be expressed as a fusion protein with the Fc (Fragment, crystallizable) region of a human IgG antibody.[4][7] The Fc domain allows for straightforward, single-step purification using Protein A or Protein G affinity chromatography and often enhances the stability and solubility of the fusion partner.[8][9] This document provides a detailed protocol for the generation, expression, and purification of a CYR61-Fc fusion protein using the BEVS.

Application Notes

  • Why BEVS for CYR61-Fc? CYR61 is a complex protein with 38 conserved cysteine residues, implying extensive disulfide bridging is necessary for its correct three-dimensional structure and function.[4] The insect cell machinery provides a eukaryotic environment capable of performing these complex post-translational modifications, which is a significant advantage over prokaryotic systems.[3]

  • Secretion and Purification: As a naturally secreted protein, CYR61 is an ideal candidate for expression in a system that supports secretion into the culture medium.[10] The inclusion of a native or a strong heterologous signal peptide (e.g., gp67) can further enhance secretion efficiency.[11] The Fc tag simplifies purification from the cell culture supernatant, minimizing contamination with host cell proteins and leading to a highly pure final product.[4]

  • Biological Activity: Recombinant CYR61-Fc produced in insect cells has been shown to be biologically active, stimulating blood vessel formation and promoting the proliferation of various cell types, including mesenchymal stem cells and endothelial cells.[4] This makes the BEVS-produced protein a valuable tool for in vitro and in vivo functional studies.

Experimental Workflow Overview

The overall process involves cloning the CYR61-Fc gene into a baculovirus transfer vector, generating a recombinant bacmid in E. coli, transfecting insect cells to produce the initial virus stock, amplifying the virus to a high titer, and finally, infecting a large-scale insect cell culture for protein production and subsequent purification.[3][12]

G cluster_0 Phase 1: Vector Construction & Bacmid Generation cluster_1 Phase 2: Virus Generation & Amplification cluster_2 Phase 3: Protein Expression & Purification n1 Clone CYR61-Fc ORF into pFastBac Transfer Vector n2 Transform DH10Bac E. coli n1->n2 n3 Select White Colonies (Successful Transposition) n2->n3 n4 Isolate & Verify Recombinant Bacmid DNA n3->n4 n5 Transfect Sf9 Cells with Recombinant Bacmid n4->n5 n6 Harvest P1 Viral Stock (72-96h post-transfection) n5->n6 n7 Amplify Virus in Sf9 Suspension Culture (Generate P2 & P3 Stocks) n6->n7 n8 Determine Virus Titer (Plaque Assay) n7->n8 n9 Infect High-Density Insect Cell Culture (e.g., Sf9 or High-Five) n8->n9 n10 Incubate for 48-72h n9->n10 n11 Harvest Supernatant (Contains Secreted CYR61-Fc) n10->n11 n12 Protein G/A Affinity Chromatography n11->n12 n13 Elute, Neutralize & Analyze (SDS-PAGE, Western Blot) n12->n13 n14 Purified CYR61-Fc Protein n13->n14

Caption: Overall workflow for CYR61-Fc production using the Bac-to-Bac™ system.

Detailed Experimental Protocols

Part 1: Generation of Recombinant Bacmid

This protocol is based on the widely used Bac-to-Bac™ system.[13]

  • Cloning: Subclone the open reading frame (ORF) encoding the human CYR61 protein fused to a human IgG Fc domain into a pFastBac™ donor plasmid. The construct should include a signal peptide sequence (e.g., baculovirus gp67) at the N-terminus to ensure secretion.[11]

  • Transformation: Transform MAX Efficiency® DH10Bac™ competent E. coli with 1 ng of the recombinant pFastBac™ construct.[11][13]

  • Plating: Plate the transformed cells on LB agar (B569324) plates containing 50 µg/mL kanamycin, 7 µg/mL gentamicin, 10 µg/mL tetracycline, Bluo-gal, and IPTG.[11]

  • Incubation: Incubate plates at 37°C for 48 hours.[11]

  • Colony Selection: Identify white colonies, which indicate successful transposition of the CYR61-Fc expression cassette into the bacmid, disrupting the lacZα gene. Blue colonies contain the non-recombinant bacmid.

  • Bacmid DNA Isolation: Pick a single, well-isolated white colony and grow it in LB medium with the appropriate antibiotics. Isolate the high-molecular-weight recombinant bacmid DNA using a plasmid miniprep protocol, ensuring gentle handling to avoid shearing. Verify the presence of the insert by PCR analysis.

Part 2: Virus Generation and Amplification
  • Cell Seeding: Seed Spodoptera frugiperda (Sf9) insect cells in a 6-well plate at a density of 1 x 10^6 cells per well in 2 mL of insect cell medium (e.g., SF-900™ II SFM). Allow cells to attach for at least 30 minutes at 27°C.

  • Transfection: Prepare the transfection mix by combining ~1 µg of recombinant bacmid DNA and a suitable transfection reagent (e.g., Cellfectin® II) in serum-free medium, following the manufacturer's instructions.[14]

  • Incubation: Add the transfection mixture dropwise to the cells and incubate at 27°C for 4-5 hours.[15]

  • Virus Production: Remove the transfection mixture and add 2 mL of complete growth medium. Incubate the plate at 27°C for 72-96 hours.[14]

  • Harvest P1 Stock: Harvest the supernatant containing the P1 generation of recombinant baculovirus. Signs of successful infection include a halt in cell growth and increased cell diameter compared to uninfected control cells.[14]

  • Virus Amplification (P2/P3): To generate a high-titer working stock, infect a suspension culture of Sf9 cells (at a density of 1.5-2.0 x 10^6 cells/mL) with the P1 virus stock at a low multiplicity of infection (MOI) of ~0.1.[16] Incubate for 2-3 days at 27°C with shaking (125-135 rpm).[16][17] Harvest the supernatant (P2 stock) by centrifuging at 1000 x g to pellet the cells.[16] Repeat this process using the P2 stock to generate a P3 stock if a higher titer is required. Store viral stocks at 4°C, protected from light.[18]

Part 3: Baculovirus Titer Determination (Plaque Assay)

Accurate virus titration is crucial for reproducible protein expression.[19] The plaque assay remains the gold standard for determining the concentration of infectious virus particles.[20]

  • Cell Seeding: Seed Sf9 cells in 6-well plates at 1.5 x 10^6 cells/well and allow them to form a confluent monolayer.

  • Serial Dilutions: Prepare a serial 10-fold dilution series (10⁻³ to 10⁻⁸) of your P2 or P3 viral stock in serum-free medium.

  • Infection: Remove the medium from the cells and infect each well with 1 mL of a virus dilution. Incubate for 1 hour at 27°C.

  • Agarose (B213101) Overlay: Gently remove the inoculum and overlay the cells with 2 mL of a 1:1 mixture of 2% low-melting-point agarose and complete growth medium.

  • Incubation: Incubate the plates at 27°C in a humidified environment for 4-8 days until plaques (zones of cell death) are visible.[21][22]

  • Staining & Counting: To visualize plaques more easily, you can add a second overlay containing Neutral Red stain. Count the number of plaques in wells with 10-100 well-isolated plaques.

  • Calculation: Calculate the titer in plaque-forming units per mL (pfu/mL) using the formula: Titer (pfu/mL) = Number of plaques / (Dilution factor x Volume of inoculum in mL)

Part 4: Recombinant CYR61-Fc Expression
  • Cell Culture: Grow a suspension culture of insect cells (Sf9 or High-Five™) to a density of 2.0 x 10^6 viable cells/mL. For secreted proteins, serum-free medium is highly recommended to simplify downstream purification.[16]

  • Infection: Infect the cell culture with the high-titer (P3) recombinant baculovirus stock at an optimized MOI (typically between 1 and 5).[2][16]

  • Incubation: Incubate the culture at 27°C with shaking (125-135 rpm) for 48 to 72 hours.[16][23] Optimal harvest time should be determined empirically by analyzing small aliquots at different time points post-infection.

  • Harvest: Separate the cells and supernatant by centrifugation at 1000 x g for 20 minutes at 4°C. The secreted CYR61-Fc protein is in the supernatant.

Part 5: Purification of CYR61-Fc Fusion Protein

This protocol uses Protein G affinity chromatography, as described for a CYR61-Fc fusion.[4] Protein A can also be used.[8]

  • Sample Preparation: Clarify the harvested supernatant by filtering through a 0.45 µm filter to remove any remaining cells and debris.[8]

  • Column Equilibration: Equilibrate a Protein G Sepharose column with 5-10 column volumes (CV) of a binding buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 7.2).[8]

  • Sample Loading: Load the clarified supernatant onto the equilibrated column.

  • Washing: Wash the column with 10-20 CV of binding buffer to remove unbound proteins.

  • Elution: Elute the bound CYR61-Fc protein using a low-pH elution buffer (e.g., 0.1 M Glycine, pH 3.0).[8] Collect fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately restore a neutral pH and prevent acid-induced denaturation.[8]

  • Analysis: Analyze the purified fractions by SDS-PAGE to confirm size and purity. Protein identity can be confirmed by Western blot using anti-CYR61 or anti-human Fc antibodies.

  • Buffer Exchange: If required, perform buffer exchange on the pooled, purified fractions into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Data Presentation

Quantitative Data Summary Tables

Table 1: Typical Insect Cell Culture Parameters

Parameter Sf9 Cells High-Five™ Cells
Growth Phase Suspension or Monolayer Suspension or Monolayer
Optimal Temp. 27-28°C[24] 27-28°C
Doubling Time 18-24 hours[24] 18-24 hours
Infection Density 1.5 - 2.5 x 10⁶ cells/mL[25] 2.0 - 3.0 x 10⁶ cells/mL

| Medium | Sf-900™ II/III, Grace's[22] | Express Five™ SFM |

Table 2: Representative Baculovirus Titration Results (Plaque Assay)

Virus Dilution Plaques per Well (Avg) Calculated Titer (pfu/mL)
10⁻⁵ Too Numerous to Count -
10⁻⁶ 85 8.5 x 10⁷
10⁻⁷ 9 9.0 x 10⁷
10⁻⁸ 1 1.0 x 10⁸

| Final Titer | | ~9.0 x 10⁷ pfu/mL |

Table 3: Example Optimization of CYR61-Fc Expression in Sf9 Cells

Multiplicity of Infection (MOI) Harvest Time (hpi*) Relative Yield (Western Blot) Cell Viability
1 72 ++ < 50%
5 48 +++ ~70%
5 72 ++++ < 40%
10 48 +++ ~60%
10 72 +++ (degradation observed) < 20%

*hpi: hours post-infection. Optimal conditions are bolded.

Table 4: Representative Purification Summary for CYR61-Fc

Purification Step Total Protein (mg) CYR61-Fc (mg) Purity (%)
Clarified Supernatant (1 L) 850 15 ~1.8%
Protein G Eluate 13.5 12.8 >95%

| Final Yield | | 12.8 mg/L | |

CYR61 Signaling Pathway

CYR61 exerts its functions by binding to cell surface integrin receptors, which triggers intracellular signaling cascades that regulate cell behavior.[5][10] A key pathway involves the binding to integrin αvβ3 on endothelial cells, leading to the activation of Focal Adhesion Kinase (FAK) and subsequent downstream signaling through the PI3K/Akt and MAPK/ERK pathways to promote cell proliferation and survival.[26][27]

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response CYR61 CYR61 Integrin Integrin αvβ3 CYR61->Integrin Binds FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Akt Akt PI3K->Akt Response Proliferation Migration Survival Akt->Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Response

References

Troubleshooting & Optimization

CYR61 Western Blot Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of CYR61 antibodies for Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of CYR61 in a Western blot?

A1: The expected molecular weight of the processed form of CYR61 protein is approximately 37-42 kDa.[1][2] Some datasheets note that the full-length protein is 42 kDa, and variations in observed molecular weight can occur due to post-translational modifications, cleavages, and other experimental factors. A degradation product might also be observed at around 19 kDa.

Q2: What is a good starting dilution for my primary CYR61 antibody?

A2: A good starting dilution for your primary CYR61 antibody will depend on the specific antibody and the expression level of CYR61 in your sample. However, a general recommendation is to start with a 1:1000 dilution.[1][3][4][5] It is crucial to consult the antibody's datasheet for the manufacturer's recommended dilution range and then perform a titration to determine the optimal concentration for your specific experimental conditions.[6][7][8][9]

Q3: I am not getting any signal for CYR61. What are the possible causes and solutions?

A3: A lack of signal in your CYR61 Western blot can be due to several factors.[10][11][12] First, ensure that your target protein is expressed in the sample you are analyzing.[11][13] It is recommended to include a positive control, such as a cell lysate known to express CYR61, to confirm that the experimental setup is working correctly.[11][14] Other potential issues include insufficient protein loading, poor transfer of the protein to the membrane, or problems with the primary or secondary antibodies.[10][15] To troubleshoot, you can try increasing the amount of protein loaded, optimizing the transfer conditions, and ensuring your antibodies are stored correctly and are not expired.[10][16]

Q4: I am observing high background on my CYR61 Western blot. How can I reduce it?

A4: High background can obscure the detection of your target protein.[10] This is often caused by non-specific binding of the primary or secondary antibodies.[10][12] To reduce background, you can try optimizing the blocking step by using a fresh blocking solution, such as 5% non-fat dry milk or BSA in TBST, and ensuring a sufficient blocking time.[10] Additionally, you can try increasing the number and duration of washes and optimizing the concentration of your primary and secondary antibodies.[13][16][17]

Q5: I see multiple bands on my blot. What does this mean and how can I fix it?

A5: The presence of multiple bands can be due to several reasons, including protein degradation, post-translational modifications, or non-specific antibody binding.[11][18] If the bands are at a lower molecular weight than expected, it could indicate protein degradation.[18] In this case, it is advisable to use fresh samples and add protease inhibitors to your lysis buffer.[13][18] Higher molecular weight bands might be due to post-translational modifications like glycosylation.[18] If non-specific bands are the issue, optimizing the primary antibody concentration is a key step.[18]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during CYR61 Western blotting.

ProblemPossible CauseRecommended Solution
No Signal or Weak Signal Low or no expression of CYR61 in the sample.Use a positive control lysate known to express CYR61.[11][14] Check expression levels in your specific cell or tissue type.[13]
Insufficient primary or secondary antibody concentration.Perform an antibody titration to determine the optimal concentration.[7][8][17] Increase the incubation time of the primary antibody.[9]
Inefficient protein transfer.Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage based on the protein size.[10]
Inactive antibodies.Ensure antibodies have been stored correctly and are within their expiration date.[16] Avoid repeated freeze-thaw cycles.[4][5][14]
High Background Insufficient blocking.Increase blocking time to at least 1 hour at room temperature.[15] Use fresh blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]
Primary or secondary antibody concentration is too high.Titrate the antibodies to find a concentration that provides a good signal-to-noise ratio.[18]
Inadequate washing.Increase the number and duration of washes with TBST.[13][16][17]
Non-specific Bands Primary antibody concentration is too high.Decrease the primary antibody concentration.[18]
Protein degradation.Prepare fresh samples and use protease inhibitors in the lysis buffer.[13][18]
Cross-reactivity of the antibody.Use a more specific antibody or pre-adsorb the antibody.[10]

Recommended Antibody Dilutions for CYR61 Western Blot

The following table summarizes the recommended starting dilutions for CYR61 antibodies from various suppliers. It is important to note that these are starting recommendations, and optimal dilutions should be determined experimentally.

Antibody ProviderCatalog NumberRecommended Dilution
Novus BiologicalsNB100-3561:200
Proteintech26689-1-AP1:1000-1:4000[3]
Proteintech67656-1-Ig1:5000-1:20000[2]
Abcamab2309471:1000
Abcamab2285921:1000[1]
AbclonalA11111:500 - 1:1000[4]
Cell Signaling Technology#119521:1000[5]
Thermo Fisher ScientificPA1-165791:200[14]

Experimental Protocols

Antibody Titration Protocol

To determine the optimal primary antibody concentration, a dot blot or a series of Western blots with varying antibody dilutions is recommended.[6][7][17]

  • Prepare Protein Lysate: Prepare your cell or tissue lysate as you normally would for Western blotting.

  • Load and Run Gel: Load equal amounts of your protein lysate into multiple lanes of an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block: Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Cut the membrane into strips (if performing a dot blot, spot the lysate directly onto strips). Incubate each strip with a different dilution of the primary CYR61 antibody (e.g., 1:250, 1:500, 1:1000, 1:2000, 1:4000) overnight at 4°C with gentle agitation.[7][9]

  • Wash: Wash the membrane strips three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the strips with the appropriate HRP-conjugated secondary antibody at a constant, optimized dilution for 1 hour at room temperature.

  • Wash: Repeat the washing step.

  • Detection: Add an ECL substrate and visualize the signal. The optimal primary antibody concentration will be the one that gives a strong signal for the CYR61 band with minimal background.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection cluster_detection Detection Lysate Protein Lysate Preparation Quant Protein Quantification Lysate->Quant Load Load Sample on SDS-PAGE Gel Quant->Load Run Run Gel Load->Run Transfer Transfer to Membrane Run->Transfer Block Blocking Transfer->Block Primary Primary Ab Incubation Block->Primary Wash1 Washing Primary->Wash1 Secondary Secondary Ab Incubation Wash1->Secondary Wash2 Washing Secondary->Wash2 ECL ECL Substrate Incubation Wash2->ECL Image Imaging ECL->Image

Caption: A standard workflow for performing a Western blot experiment.

CYR61_Signaling cluster_downstream Downstream Signaling Pathways CYR61 CYR61 (Secreted) Integrin Integrin Receptors (e.g., αvβ3, αvβ5) CYR61->Integrin FAK FAK Integrin->FAK Cell Cellular Responses MAPK MAPK/ERK MAPK->Cell Proliferation, Migration PI3K PI3K/Akt PI3K->Cell Survival, Adhesion FAK->MAPK FAK->PI3K

Caption: Simplified CYR61 signaling pathway.

References

Technical Support Center: CYR61 siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on siRNA-mediated knockdown of Cysteine-rich angiogenic inducer 61 (CYR61).

Troubleshooting Guide

This guide addresses common issues encountered during CYR61 siRNA experiments in a question-and-answer format.

Question: Why am I observing low or no knockdown of CYR61 mRNA or protein?

Answer: Low knockdown efficiency is a frequent challenge and can stem from several factors. Systematically evaluating each step of your workflow is crucial for identifying the root cause.

1. Suboptimal siRNA Design:

2. Inefficient Transfection:

  • siRNA and Reagent Concentrations: The optimal concentration of siRNA and the ratio of siRNA to transfection reagent must be determined empirically for each cell type and siRNA combination.[10] A good starting range for siRNA concentration is 5-100 nM.[2][7]

3. Issues with Experimental Protocol and Reagents:

4. Inadequate Post-Transfection Analysis:

Question: My cells are showing high toxicity or dying after transfection. What should I do?

Answer: Cell death post-transfection is typically caused by the toxicity of the transfection reagent or high concentrations of siRNA.

  • Reduce Reagent and siRNA Concentration: Titrate both the transfection reagent volume and the siRNA concentration to find the lowest effective amounts that achieve good knockdown without compromising cell viability.[4][7]

  • Check Cell Density: Plating cells at a lower density than optimal can make them more susceptible to toxicity. Ensure confluency is within the recommended range (e.g., 70% for many cell lines) at the time of transfection.[7][10]

  • Use a Gentler Reagent: If toxicity persists, consider switching to a different transfection reagent known for lower toxicity.[11]

Question: My knockdown results are inconsistent between experiments. How can I improve reproducibility?

Answer: Lack of reproducibility often points to variability in cell culture conditions and transfection procedures.

  • Ensure siRNA Quality: Properly resuspend and store your siRNA according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

Frequently Asked Questions (FAQs)

Q1: What are the key considerations for designing a potent siRNA against CYR61?
Q2: What controls are essential for a reliable CYR61 siRNA knockdown experiment?

Including proper controls is critical to correctly interpret your results.[7] The following table outlines the recommended controls.

Control TypePurposeTypical Reagent(s)
Untreated Control Establishes baseline CYR61 expression and cell phenotype.Cells with no treatment.
Negative Control (NC) Distinguishes sequence-specific knockdown from non-specific effects caused by the transfection process itself.A non-targeting or scrambled siRNA sequence with no known homology in the target genome.[4][7]
Positive Control Validates the transfection protocol and confirms the cellular machinery for RNAi is active.An siRNA known to effectively knock down a ubiquitously expressed housekeeping gene (e.g., GAPDH, Lamin A/C).[5][7]
Transfection Reagent Only Assesses the cytotoxic effects of the transfection reagent alone.Cells treated with the transfection reagent without any siRNA.[7]
Q3: How should I validate the knockdown of CYR61?

Validation should ideally be performed at both the mRNA and protein levels.

  • Protein Level: Use Western blotting to confirm a corresponding decrease in CYR61 protein levels.[14] Due to protein stability and turnover rates, this analysis is typically done 48-72 hours post-transfection.[7]

Q4: What is the typical timeline for a CYR61 siRNA experiment?

A standard timeline involves plating cells on Day 1, transfecting on Day 2, and analyzing the results on Day 3 or 4. The specific timing for analysis should be optimized based on the turnover rate of CYR61 mRNA and protein in your specific cell line.

Experimental Protocols & Data

Protocol: siRNA Transfection for CYR61 Knockdown (24-Well Plate)

This protocol provides a general framework. Always optimize cell density, siRNA concentration, and reagent volumes for your specific cell line.

Materials:

  • Cells in culture

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM)

  • CYR61 siRNA (stock solution, e.g., 20 µM)

  • Negative Control siRNA (stock solution, e.g., 20 µM)

  • Transfection Reagent (e.g., Lipofectamine RNAiMAX)

  • RNase-free microcentrifuge tubes

Procedure:

  • Cell Seeding (Day 1):

  • Transfection (Day 2):

    • Step A (siRNA Dilution): In an RNase-free tube, dilute your CYR61 siRNA (or control siRNA) in serum-free medium to the desired final concentration (e.g., 10-50 nM). For a 24-well plate, you might prepare 50 µL of diluted siRNA.

    • Step B (Reagent Dilution): In a separate RNase-free tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol. For Lipofectamine RNAiMAX, you might add 1 µL to 49 µL of medium. Let it sit for 5 minutes.

    • Step C (Complex Formation): Combine the diluted siRNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow complexes to form.[5]

    • Step D (Addition to Cells): Add the 100 µL of siRNA-reagent complexes drop-wise to the cells in the 24-well plate containing fresh complete growth medium (e.g., 400 µL). Swirl the plate gently to mix.

  • Incubation (Day 2-4):

    • Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

  • Analysis (Day 3-4):

    • Harvest cells for analysis. For mRNA analysis (qPCR), 24-48 hours is often sufficient. For protein analysis (Western blot), 48-72 hours is a common time point.

Quantitative Data Tables

Table 1: Recommended Starting siRNA Concentrations

ParameterRecommended RangeStarting Point
siRNA Concentration 5 - 100 nM10 - 20 nM
Transfection Reagent Varies by productFollow manufacturer's protocol

Note: Always titrate to find the lowest concentration that gives effective knockdown to minimize off-target effects.[7][10]

Table 2: Typical Cell Seeding Densities for Transfection

Plate FormatSurface Area (cm²)Seeding Density (cells/well)
96-well 0.325,000 - 15,000
24-well 1.925,000 - 75,000
12-well 3.850,000 - 150,000
6-well 9.6150,000 - 300,000

Note: These are general guidelines and must be optimized for your cell line's growth characteristics.

Visualizations

CYR61_Pathway LATS1_2 LATS1/2 Kinases YAP_TAZ YAP / TAZ LATS1_2->YAP_TAZ YAP_TEAD YAP-TEAD Complex YAP_TAZ->YAP_TEAD Translocates to Nucleus (when unphosphorylated) TEAD TEAD Transcription Factors CYR61_gene CYR61 Gene CYR61_mRNA CYR61 mRNA CYR61_gene->CYR61_mRNA Transcription YAP_TEAD->CYR61_gene Activates Transcription CYR61_Protein CYR61 Protein CYR61_mRNA->CYR61_Protein Translation

Caption: Simplified Hippo signaling pathway leading to CYR61 expression.

siRNA_Workflow Day1 Day 1: Seed Cells (Target 40-80% confluency) Day2 Day 2: Transfection Day1->Day2 Complex Prepare siRNA-Lipid Complexes Day2->Complex Incubate Incubate Cells (24-72 hours) Complex->Incubate Add to cells Day3_4 Day 3-4: Analysis Incubate->Day3_4 qPCR mRNA Analysis (qPCR) (24-48h post-transfection) Day3_4->qPCR WB Protein Analysis (Western Blot) (48-72h post-transfection) Day3_4->WB

Caption: General experimental workflow for a CYR61 siRNA knockdown experiment.

Troubleshooting_Flowchart rect_node rect_node end_node end_node start Low CYR61 Knockdown? pos_ctrl Positive Control (e.g., GAPDH) Knockdown >80%? start->pos_ctrl check_transfection Transfection Issue pos_ctrl->check_transfection No check_sirna siRNA Issue pos_ctrl->check_sirna Yes toxicity High Cell Toxicity? optimize_reagent Optimize: Reagent type/amount Cell density, siRNA concentration toxicity->optimize_reagent No reduce_toxicity Reduce: Reagent/siRNA amount Decrease complex exposure time toxicity->reduce_toxicity Yes check_transfection->toxicity redesign_sirna Test 2-3 new siRNA sequences Check target region/GC content check_sirna->redesign_sirna check_analysis Optimize analysis: Check qPCR primers Verify antibody specificity Adjust time course (24-72h) check_sirna->check_analysis If new siRNAs also fail

Caption: Troubleshooting flowchart for low CYR61 siRNA knockdown efficiency.

References

Technical Support Center: CYR61 Immunohistochemistry Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the immunohistochemical (IHC) staining of Cysteine-rich angiogenic inducer 61 (CYR61/CCN1).

Frequently Asked Questions (FAQs)

Q1: What is the expected subcellular localization of CYR61?

A1: CYR61 is a matricellular protein, and its localization can be complex. It is a secreted protein that can be found in the extracellular matrix (ECM) and on the cell surface.[1][2] However, intracellular localization within the cytoplasm and even the nucleus has also been reported.[1][3] The observed localization can depend on the cell type, tissue context, and the specific antibody used.

Q2: In which tissues is CYR61 typically expressed?

A2: CYR61 expression is observed in a variety of normal tissues, often in endothelial cells, fibroblasts, and smooth muscle cells.[1] Its expression is dynamically regulated during processes like development, wound healing, and inflammation.[4] In cancerous tissues, CYR61 expression is variable and can be either upregulated or downregulated depending on the tumor type. For instance, high expression has been noted in many colorectal, bladder, and gastric cancers, while lower expression has been reported in some breast and malignant melanoma tissues compared to their normal counterparts.[5][6][7][8]

Q3: Which antigen retrieval method is recommended for CYR61 IHC?

A3: Heat-Induced Epitope Retrieval (HIER) is commonly recommended for CYR61 staining in formalin-fixed paraffin-embedded (FFPE) tissues.[9][10] A frequently suggested buffer is Tris-EDTA at pH 9.0.[9][10][11] However, citrate (B86180) buffer at pH 6.0 can also be effective.[12] The optimal antigen retrieval method, including the specific buffer, temperature, and incubation time, should be determined empirically for each antibody and tissue type.[10]

Troubleshooting Guide: Non-Specific Binding in CYR61 IHC

High background and non-specific staining are common challenges in IHC. Below are potential causes and solutions to help you achieve clean, specific CYR61 staining.

Problem 1: High Background Staining Across the Entire Tissue Section

High background can obscure specific signals, making interpretation difficult.

Potential Cause Recommended Solution
Inadequate Blocking Use a blocking serum from the same species as the secondary antibody was raised in. Incubate for at least 30-60 minutes at room temperature. Common blocking agents include normal serum, bovine serum albumin (BSA), or casein.[13]
Primary Antibody Concentration Too High Perform a titration experiment to determine the optimal primary antibody concentration. Using too much antibody can lead to non-specific binding.
Secondary Antibody Non-Specificity Run a control slide with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Endogenous Enzyme Activity If using an HRP-conjugated detection system, quench endogenous peroxidase activity with a 3% hydrogen peroxide solution.[13] For AP-based systems, use levamisole (B84282) to block endogenous alkaline phosphatase.
Hydrophobic Interactions Add a detergent like Tween 20 to your wash buffers and antibody diluents to reduce hydrophobic interactions that can cause background.
Over-fixation of Tissue Excessive fixation can lead to non-specific antibody binding. If possible, reduce the fixation time for future experiments.
Problem 2: Non-Specific Staining in Specific Cellular or Tissue Components
Potential Cause Recommended Solution
Binding to Fc Receptors Cells like macrophages and other immune cells have Fc receptors that can bind antibodies non-specifically. Ensure your blocking step is adequate.[13]
Endogenous Biotin (B1667282) If using a biotin-based detection system, endogenous biotin in tissues like the liver and kidney can cause high background. Block endogenous biotin using an avidin/biotin blocking kit.
Cross-reactivity of Secondary Antibody Ensure the secondary antibody is specific to the primary antibody's host species. Use cross-adsorbed secondary antibodies to minimize reactivity with endogenous immunoglobulins in the tissue.
Over-development of Chromogen Monitor the chromogen development step closely under a microscope and stop the reaction when the specific signal is optimal and before background develops.

Experimental Protocols

General Immunohistochemistry Workflow for CYR61

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking (Serum/BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-CYR61) Blocking->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (HRP/AP) SecondaryAb->Detection Chromogen Chromogen (DAB/AEC) Detection->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopy Dehydration->Microscopy

Caption: General workflow for CYR61 immunohistochemistry.

Heat-Induced Epitope Retrieval (HIER) Protocol
  • Deparaffinize and Rehydrate: Immerse slides in xylene and a graded series of ethanol (B145695) to rehydrate the tissue sections.

  • Buffer Preparation: Prepare your chosen antigen retrieval buffer (e.g., 10 mM Tris, 1 mM EDTA, pH 9.0).

  • Heating: Preheat the buffer in a pressure cooker, microwave, or water bath to 95-100°C.[14]

  • Incubation: Place the slides in the preheated buffer and incubate for 10-20 minutes. The optimal time may vary.

  • Cooling: Allow the slides to cool down in the buffer for at least 20 minutes at room temperature.

  • Washing: Rinse the slides with a wash buffer (e.g., PBS or TBS) before proceeding with the blocking step.

Signaling Pathways and Logical Relationships

Troubleshooting Logic for Non-Specific Staining

Troubleshooting_Logic Start High Background or Non-Specific Staining Check_Secondary Secondary Only Control Stained? Start->Check_Secondary Check_Blocking Blocking Step Adequate? Check_Secondary->Check_Blocking No Result_NonSpecific Persistent Non-Specific Staining Check_Secondary->Result_NonSpecific Yes (Issue with Secondary Ab) Check_Primary_Conc Primary Ab Concentration Titrated? Check_Blocking->Check_Primary_Conc Yes Check_Blocking->Result_NonSpecific No (Improve Blocking) Check_Endogenous Endogenous Enzyme Activity Blocked? Check_Primary_Conc->Check_Endogenous Yes Check_Primary_Conc->Result_NonSpecific No (Optimize Primary Ab Conc.) Result_Specific Specific Staining Check_Endogenous->Result_Specific Yes Check_Endogenous->Result_NonSpecific No (Add Quenching Step)

References

Technical Support Center: Troubleshooting High Background in CYR61 ELISA Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common issue of high background noise in CYR61 (Cysteine-rich angiogenic inducer 61) ELISA assays. High background can mask specific signals, leading to reduced assay sensitivity and inaccurate quantification. This guide provides detailed troubleshooting steps, experimental protocols, and frequently asked questions to help you identify and resolve the root causes of high background in your CYR61 ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is considered high background in a CYR61 ELISA assay?

High background in an ELISA is characterized by high optical density (OD) readings in the blank or negative control wells, which should ideally have very low to no signal. This elevated "noise" can significantly reduce the signal-to-noise ratio, making it difficult to discern true positive signals from non-specific ones.

Q2: What are the most common causes of high background in a CYR61 ELISA?

The primary culprits for high background in ELISA assays are generally related to non-specific binding of antibodies or other reagents to the plate surface. Key contributing factors include:

  • Insufficient Washing: Inadequate removal of unbound reagents.[1][2]

  • Inadequate Blocking: Incomplete saturation of non-specific binding sites on the microplate wells.[1]

  • Improper Antibody Concentrations: Using capture or detection antibodies at concentrations that are too high.

  • Contaminated Reagents: Use of contaminated buffers, reagents, or poor-quality water.[2]

  • Incorrect Incubation Times or Temperatures: Deviating from the optimal incubation conditions can increase non-specific binding.[3]

  • Substrate Issues: The substrate solution may be contaminated or the color development step may be too long.[3][4]

Q3: How can I systematically troubleshoot high background in my CYR61 ELISA?

A systematic approach is crucial for identifying the source of high background. Start by evaluating the most common causes and progressively move to less frequent issues. The troubleshooting decision tree provided in this guide can help you navigate this process. It is also beneficial to run control experiments, such as a "no primary antibody" control, to pinpoint the step causing the issue.

Q4: Can the sample type influence the background signal in a CYR61 ELISA?

Yes, the sample matrix can contribute to high background. Samples such as serum and plasma contain a high concentration of proteins that can non-specifically bind to the plate. It is often necessary to determine the optimal sample dilution to minimize these matrix effects.[5]

Troubleshooting Guide

This guide provides a step-by-step approach to diagnosing and resolving high background noise in your CYR61 ELISA assay.

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting high background.

G Troubleshooting High Background in CYR61 ELISA start High Background Observed check_washing Review Washing Protocol start->check_washing optimize_washing Optimize Washing: - Increase wash cycles - Increase soak time - Ensure complete aspiration check_washing->optimize_washing Issue Persists end Problem Resolved check_washing->end Resolved check_blocking Evaluate Blocking Step optimize_washing->check_blocking optimize_blocking Optimize Blocking: - Increase blocking time/temperature - Test different blocking buffers check_blocking->optimize_blocking Issue Persists check_blocking->end Resolved check_antibodies Assess Antibody Concentrations optimize_blocking->check_antibodies titrate_antibodies Titrate Antibodies: - Perform antibody titration experiment - Reduce primary/secondary antibody concentration check_antibodies->titrate_antibodies Issue Persists check_antibodies->end Resolved check_reagents Inspect Reagents & Substrate titrate_antibodies->check_reagents prepare_fresh Prepare Fresh Reagents: - Use high-purity water - Check for contamination - Verify substrate quality check_reagents->prepare_fresh Issue Persists check_reagents->end Resolved check_incubation Verify Incubation Conditions prepare_fresh->check_incubation adjust_incubation Adjust Incubation: - Adhere to recommended times and temperatures - Avoid plate drying check_incubation->adjust_incubation Issue Persists check_incubation->end Resolved adjust_incubation->end

Caption: A decision tree for systematically troubleshooting high background in a CYR61 ELISA.

Data Presentation

Table 1: Comparison of Recommended Parameters from Commercial CYR61 ELISA Kits

This table summarizes key parameters from different commercially available CYR61 ELISA kits. These values can serve as a starting point for your assay optimization.

ParameterKit A (Example)Kit B (Example)Kit C (Example)
Sample Incubation 80 min at 37°C[3]2.5 hours at RT or O/N at 4°C[5]1 hour at 37°C
Biotinylated Antibody Incubation 50 min at 37°C[3]1 hour at RT[5]1 hour at 37°C
Streptavidin-HRP Incubation 50 min at 37°C[3]45 min at RT[5]30 min at 37°C
TMB Substrate Incubation 20 min at 37°C (in dark)[3]30 min at RT (in dark)[5]10-20 min at 37°C (in dark)
Wash Buffer 1x PBS with Tween-20Provided as 25x concentrateProvided as 20x concentrate
Number of Washes 3-5 times per step[3]Not explicitly stated3-5 times per step

Experimental Protocols

Standard CYR61 Sandwich ELISA Protocol

This protocol provides a general workflow for a sandwich ELISA. Refer to your specific kit manual for precise volumes and concentrations.

G Standard CYR61 Sandwich ELISA Workflow coat 1. Coat Plate with Capture Antibody wash1 2. Wash coat->wash1 block 3. Block Plate wash1->block wash2 4. Wash block->wash2 add_sample 5. Add Samples and Standards wash2->add_sample wash3 6. Wash add_sample->wash3 add_detection_ab 7. Add Detection Antibody wash3->add_detection_ab wash4 8. Wash add_detection_ab->wash4 add_enzyme_conjugate 9. Add Enzyme Conjugate (e.g., SA-HRP) wash4->add_enzyme_conjugate wash5 10. Wash add_enzyme_conjugate->wash5 add_substrate 11. Add TMB Substrate wash5->add_substrate stop_reaction 12. Add Stop Solution add_substrate->stop_reaction read_plate 13. Read Plate at 450 nm stop_reaction->read_plate

Caption: A generalized workflow for a CYR61 sandwich ELISA.

Methodology:

  • Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., PBS, pH 7.4). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to 5.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

Troubleshooting Protocol: Antibody Titration

To determine the optimal concentration of capture and detection antibodies and minimize non-specific binding, perform a checkerboard titration.

Methodology:

  • Prepare Capture Antibody Dilutions: Prepare a series of dilutions of your capture antibody (e.g., 0.5, 1, 2, 4 µg/mL) in coating buffer.

  • Coat Plate: Coat different rows of a 96-well plate with the different concentrations of the capture antibody.

  • Block Plate: After overnight incubation and washing, block the entire plate as you normally would.

  • Prepare Detection Antibody Dilutions: Prepare a series of dilutions of your biotinylated detection antibody (e.g., 0.125, 0.25, 0.5, 1 µg/mL) in your assay diluent.

  • Add Standards and Detection Antibody: Add a high and a low concentration of your CYR61 standard to the wells. Then, add the different dilutions of the detection antibody to the columns.

  • Complete the ELISA: Proceed with the remaining steps of your ELISA protocol (enzyme conjugate, substrate, stop solution).

  • Analyze Results: Analyze the OD readings to identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (high standard signal vs. low background).

By following this guide, you can systematically address the issue of high background noise in your CYR61 ELISA assays, leading to more reliable and accurate results in your research.

References

Technical Support Center: Recombinant CYR61 Inclusion Bodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling insoluble recombinant Cysteine-rich protein 61 (CYR61) expressed as inclusion bodies in E. coli.

Troubleshooting Guides

This section offers solutions to common problems encountered during the expression, purification, and refolding of recombinant CYR61.

Problem 1: Low or No Expression of CYR61

Possible Cause Recommended Solution
Codon Bias The gene sequence for human CYR61 may contain codons that are rare in E. coli, leading to inefficient translation. Solution: Synthesize a codon-optimized gene for E. coli expression.[1]
Plasmid Instability The expression plasmid may be lost during cell division, especially if the expressed protein is toxic to the host. Solution: Ensure consistent antibiotic selection throughout culturing. Consider using a lower copy number plasmid.[2]
Toxicity of CYR61 Overexpression of CYR61 may be toxic to E. coli, leading to cell death and low yield. Solution: Use a tightly regulated promoter (e.g., pBAD) to control expression. Lower the induction temperature and/or the inducer concentration to reduce the expression rate.[1][2]
Incorrect Vector or Host Strain The chosen expression vector or E. coli strain may not be suitable for CYR61 production. Solution: Experiment with different expression vectors and host strains. For cysteine-rich proteins like CYR61, consider using strains that promote disulfide bond formation in the cytoplasm (e.g., SHuffle, Origami).

Problem 2: CYR61 is Expressed but Forms Insoluble Inclusion Bodies

Possible Cause Recommended Solution
High Expression Rate Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[3][4]
Suboptimal Culture Medium The composition of the growth medium can influence protein folding. Solution: Experiment with different media formulations. Sometimes, richer media can improve soluble expression.
Lack of Chaperone Co-expression CYR61 may require specific chaperones for proper folding that are not sufficiently available in the host cell. Solution: Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) to assist in protein folding.
Disulfide Bond Formation As a cysteine-rich protein, incorrect disulfide bond formation can lead to misfolding and aggregation. Solution: Express the protein in strains that facilitate disulfide bond formation in the cytoplasm. Alternatively, ensure complete reduction of cysteines during solubilization and optimize the redox environment during refolding.[1]

Problem 3: Poor Recovery of CYR61 After Inclusion Body Solubilization

Possible Cause Recommended Solution
Incomplete Solubilization The chosen denaturant or solubilization conditions may not be effective for CYR61 inclusion bodies. Solution: Screen a panel of denaturants (e.g., 8 M urea (B33335), 6 M guanidine (B92328) hydrochloride) and detergents (e.g., N-lauroylsarcosine).[5] Optimize pH and temperature of solubilization.
Protein Degradation Proteases co-purified with inclusion bodies may degrade CYR61 upon solubilization. Solution: Perform thorough washing of inclusion bodies to remove contaminants.[6][7] Add protease inhibitors to the solubilization buffer.
Precipitation Upon Denaturant Removal Rapid removal of the denaturant can cause the protein to aggregate. Solution: Employ a gradual method for denaturant removal, such as dialysis or stepwise dilution.[8]

Problem 4: Low Yield of Biologically Active CYR61 After Refolding

Possible Cause Recommended Solution
Suboptimal Refolding Conditions The refolding buffer composition is critical for achieving the native conformation of CYR61. Solution: Screen a matrix of refolding conditions, varying pH, temperature, and the concentration of additives.[9]
Protein Aggregation During Refolding The concentration of the unfolded protein is too high, leading to intermolecular aggregation. Solution: Perform refolding at a low protein concentration (typically < 0.1 mg/mL).[10]
Incorrect Disulfide Bond Formation The redox potential of the refolding buffer is not optimal for the formation of correct disulfide bonds in CYR61. Solution: Include a redox shuffling system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), in the refolding buffer. Screen different ratios of GSH:GSSG.
Misfolded Protein Even under optimized conditions, a fraction of the protein may misfold. Solution: Purify the correctly folded, active CYR61 from misfolded species and aggregates using chromatography techniques like size-exclusion or ion-exchange chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the soluble expression of my recombinant CYR61?

A1: The simplest and often most effective first step is to lower the expression temperature after induction.[2][3] Reducing the temperature to between 16°C and 25°C slows down the rate of protein synthesis, allowing more time for the protein to fold correctly.[3] Concurrently, you can also try reducing the concentration of the inducer (e.g., IPTG).[3]

Q2: What are the best denaturants for solubilizing CYR61 inclusion bodies?

A2: The most common and effective denaturants are 8 M urea and 6 M guanidine hydrochloride (GdnHCl).[5] The choice between them can be protein-dependent, so it is advisable to test both. It is also crucial to include a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, in the solubilization buffer to ensure all cysteine residues are in a reduced state.[6]

Q3: How can I remove the denaturant to initiate refolding?

A3: There are several methods for denaturant removal, with the most common being:

  • Dilution: This involves rapidly or slowly diluting the solubilized protein solution into a large volume of refolding buffer.[8]

  • Dialysis: The protein solution is placed in a dialysis bag with a specific molecular weight cutoff and dialyzed against a large volume of refolding buffer, allowing for a gradual exchange.

  • On-column refolding: If your CYR61 has an affinity tag (e.g., His-tag), you can bind the solubilized protein to a chromatography column and then wash the column with a gradient of decreasing denaturant concentration before eluting the refolded protein.[5]

Q4: What additives can I include in my refolding buffer to improve the yield of active CYR61?

A4: Several additives can aid in protein refolding:

  • Redox System: For a cysteine-rich protein like CYR61, a redox shuffling system like a combination of reduced (GSH) and oxidized (GSSG) glutathione is essential to promote correct disulfide bond formation.

  • Aggregation Suppressors: L-arginine and proline are commonly used to prevent protein aggregation during refolding.[8]

  • Stabilizers: Sugars (e.g., sucrose, sorbitol) and polyols (e.g., glycerol) can help stabilize the correctly folded protein.

  • Non-detergent Sulfobetaines (NDSBs): These compounds can sometimes enhance protein solubility and refolding.

Q5: How do I know if my refolded CYR61 is active?

A5: The activity of refolded CYR61 can be assessed through various functional assays, such as:

  • Cell Adhesion Assays: Testing the ability of the refolded protein to promote the adhesion of specific cell types (e.g., fibroblasts, endothelial cells).[11]

  • Cell Migration Assays: Evaluating the chemotactic properties of the refolded CYR61.[11]

  • Binding Assays: Assessing the interaction of refolded CYR61 with its known binding partners, such as integrins.[11][12]

Quantitative Data Summary

Process Step Parameter Typical Range of Recovery/Yield Notes
Inclusion Body Isolation Purity of CYR61 in washed inclusion bodies> 60%Can be a significant purification step.[7]
Solubilization Solubilization Efficiency70-95%Highly dependent on the choice of denaturant and conditions.
Refolding Refolding Yield (Active Protein)5-40%This is often the bottleneck of the process and is highly protein-dependent.
Final Purification Overall Yield of Pure, Active CYR611-20%This is the percentage of the initial amount of CYR61 in the inclusion bodies that is recovered as pure, active protein.

Experimental Protocols

Protocol 1: Isolation and Washing of CYR61 Inclusion Bodies

  • Harvest the E. coli cell paste expressing recombinant CYR61 by centrifugation.

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • Lyse the cells using a high-pressure homogenizer or sonication on ice.[13]

  • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.[6]

  • Discard the supernatant containing the soluble proteins.

  • Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild denaturant or detergent (e.g., lysis buffer with 1 M urea or 1% Triton X-100).[6][7] This step helps to remove contaminating proteins and membrane components.[7]

  • Centrifuge again and repeat the wash step at least twice.

  • For the final wash, resuspend the pellet in the lysis buffer without any denaturant or detergent to remove residual urea or Triton X-100.

  • The final washed inclusion body pellet can be stored at -80°C or used immediately for solubilization.

Protocol 2: Solubilization and Refolding of CYR61 Inclusion Bodies

  • Solubilization:

    • Resuspend the washed CYR61 inclusion body pellet in a solubilization buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6 M GdnHCl or 8 M Urea, 10 mM DTT).[6][13]

    • Incubate with gentle agitation at room temperature for 1-2 hours or overnight at 4°C to ensure complete solubilization.[6]

    • Centrifuge at high speed to pellet any remaining insoluble material.

  • Refolding by Dilution:

    • Prepare a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-arginine, 1 mM EDTA, 5 mM GSH, 0.5 mM GSSG). The optimal pH and redox shuttle ratio should be determined empirically.

    • Slowly add the solubilized CYR61 solution to the refolding buffer with gentle stirring, aiming for a final protein concentration of 0.01-0.1 mg/mL.[8]

    • Incubate the refolding mixture at 4°C for 24-48 hours.

  • Purification of Refolded CYR61:

    • Concentrate the refolding mixture using tangential flow filtration or a similar method.

    • Clarify the concentrated protein solution by centrifugation or filtration.

    • Purify the correctly folded CYR61 using a combination of chromatography steps, such as affinity chromatography (if tagged), ion-exchange chromatography, and size-exclusion chromatography to separate it from aggregates and misfolded species.

Signaling Pathways and Experimental Workflows

CYR61 Signaling Pathway

CYR61 is a matricellular protein that does not have its own cellular receptor but rather interacts with several integrins on the cell surface to initiate intracellular signaling cascades.[12] These interactions are cell-type specific and lead to a variety of cellular responses, including cell adhesion, migration, proliferation, and angiogenesis.[12] The diagram below illustrates the general mechanism of CYR61 signaling.

CYR61_Signaling_Pathway CYR61 CYR61 Integrins Integrins (αvβ3, αvβ5, α6β1, etc.) CYR61->Integrins Binds to dummy FAK FAK Integrins->FAK Activates CellMembrane Downstream Downstream Signaling (MAPK, PI3K/Akt, etc.) FAK->Downstream Phosphorylates Response Cellular Responses (Adhesion, Migration, Proliferation, Angiogenesis) Downstream->Response Leads to

Caption: CYR61 binds to cell surface integrins, activating downstream signaling pathways.

Experimental Workflow for CYR61 Inclusion Body Processing

The following diagram outlines the major steps involved in the recovery of active recombinant CYR61 from inclusion bodies.

Inclusion_Body_Workflow Expression 1. E. coli Expression of CYR61 Lysis 2. Cell Lysis Expression->Lysis IB_Isolation 3. Inclusion Body Isolation & Washing Lysis->IB_Isolation Solubilization 4. Solubilization (Denaturant + Reducing Agent) IB_Isolation->Solubilization Refolding 5. Refolding (e.g., Dilution) Solubilization->Refolding Purification 6. Purification of Active CYR61 Refolding->Purification QC 7. Quality Control & Functional Assays Purification->QC

Caption: Workflow for recovering active CYR61 from inclusion bodies.

References

proper storage and stability for recombinant CYR61 protein

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Recombinant CYR61 Protein

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the proper storage, handling, and use of recombinant CYR61 (CCN1) protein.

Frequently Asked Questions (FAQs)

1. How should I store the lyophilized recombinant CYR61 protein upon receipt?

Lyophilized CYR61 protein is stable at room temperature for short periods, such as during shipping.[1][2] However, for long-term storage, it is crucial to store it desiccated at -20°C to -80°C.[1][2] Proper storage ensures the protein's stability and activity for up to one year from the date of receipt.[3]

2. What is the best way to reconstitute lyophilized CYR61 protein?

Before opening the vial, it is recommended to centrifuge it briefly to ensure that the lyophilized powder is at the bottom.[3] Reconstitute the protein in sterile distilled water or an aqueous buffer (e.g., PBS, pH 7.4).[1] The final concentration should typically be between 0.1-1.0 mg/mL. Avoid vigorous vortexing or pipetting to prevent aggregation.[3]

3. How should I store the reconstituted CYR61 protein solution?

After reconstitution, the protein solution can be stored at 2-8°C for short-term use (up to one week).[3] For long-term storage, it is recommended to add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or 5% Human Serum Albumin (HSA), to enhance stability.[3][4] The solution should then be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C to -70°C.[1]

4. Why is it important to avoid repeated freeze-thaw cycles?

Repeatedly freezing and thawing a protein solution can cause denaturation and aggregation, leading to a loss of biological activity.[1][2] It is strongly recommended to aliquot the reconstituted protein into volumes appropriate for single experiments.[3]

5. What is the expected molecular weight of recombinant human CYR61?

Recombinant human CYR61 produced in E. coli is a non-glycosylated polypeptide chain with a predicted molecular mass of approximately 39.5 kDa.[1][2][5] However, the observed molecular weight on SDS-PAGE may vary. When expressed in mammalian cells with an Fc tag, the molecular weight will be higher, around 65-75 kDa.[3]

6. How can I verify the biological activity of my recombinant CYR61 protein?

The biological activity of CYR61 can be assessed using various cell-based assays. Common methods include cell proliferation assays using murine Balb/3T3 cells or cell adhesion assays.[3] The expected ED50 (the concentration that gives half-maximal response) for cell proliferation is typically less than 3.0 µg/mL.[5]

Data Presentation: Storage and Stability Summary

The following tables summarize the recommended storage conditions for recombinant CYR61 protein.

Table 1: Lyophilized CYR61 Protein Storage

ConditionTemperatureDurationNotes
Short-termRoom TemperatureUp to 3 weeksShould be stored desiccated.[1][2]
Long-term-20°C to -80°CUp to 12 monthsStore desiccated.[6]

Table 2: Reconstituted CYR61 Protein Storage

ConditionTemperatureDurationNotes
Short-term2°C to 8°C2-7 days[1][2]
Long-term-20°C to -70°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Use of a carrier protein (e.g., 0.1% BSA) is recommended.[3]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of recombinant CYR61 protein.

Issue Possible Cause Recommended Solution
Low or no biological activity 1. Improper storage of lyophilized or reconstituted protein.1. Ensure the protein has been stored at the correct temperatures and that reconstituted aliquots have not been subjected to multiple freeze-thaw cycles.[2]
2. Incorrect reconstitution.2. Verify that the protein was reconstituted in a recommended sterile buffer to the appropriate concentration (0.1-1.0 mg/mL).[1]
3. Protein degradation.3. If long-term storage of the reconstituted protein is necessary, confirm that a carrier protein was added to prevent degradation.[3][4]
4. Experimental setup.4. Review the experimental protocol, including cell line responsiveness and assay conditions.
Protein aggregation or precipitation 1. Repeated freeze-thaw cycles.1. Always aliquot the reconstituted protein into single-use volumes for storage at -20°C or below.[1]
2. Improper reconstitution.2. Avoid vigorous mixing or vortexing during reconstitution.[3] Ensure the reconstitution buffer is appropriate and at the correct pH.[1]
3. High protein concentration.3. Reconstitute the protein within the recommended concentration range (0.1-1.0 mg/mL). If precipitation is observed, try reconstituting at a lower concentration.
Inconsistent results between experiments 1. Use of different protein aliquots that have undergone a different number of freeze-thaw cycles.1. Use a fresh aliquot for each experiment to ensure consistency.
2. Variation in protein concentration between aliquots.2. Ensure the lyophilized protein was fully dissolved during reconstitution before aliquoting. Briefly centrifuge the vial before initial use.
3. Lot-to-lot variability.3. If using a new lot of protein, it may be necessary to re-optimize experimental conditions. Check the certificate of analysis for any lot-specific information.
Troubleshooting Workflow for Protein Instability

The following diagram outlines a logical workflow for troubleshooting issues related to the stability of recombinant CYR61.

G cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Resolution Start Low Bioactivity or Aggregation Observed CheckStorage Review Storage Conditions (Temp, Freeze-Thaw Cycles) Start->CheckStorage CheckRecon Verify Reconstitution Protocol (Buffer, Concentration, Handling) CheckStorage->CheckRecon Storage OK ReconstituteNew Reconstitute a Fresh Vial CheckStorage->ReconstituteNew Improper Storage CheckCarrier Confirm Use of Carrier Protein (For long-term storage) CheckRecon->CheckCarrier Reconstitution OK CheckRecon->ReconstituteNew Improper Reconstitution RunQC Perform Quality Control (SDS-PAGE for integrity/aggregation) CheckCarrier->RunQC Handling OK CheckCarrier->ReconstituteNew No Carrier Protein NewAliquot Use a New, Properly Stored Aliquot RunQC->NewAliquot Protein Intact RunQC->ReconstituteNew Protein Degraded OptimizeProtocol Optimize Assay Conditions NewAliquot->OptimizeProtocol ContactSupport Contact Technical Support OptimizeProtocol->ContactSupport Issue Persists

A troubleshooting workflow for CYR61 protein instability.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CYR61
  • Preparation : Before opening, centrifuge the vial at a low speed (e.g., 1000 x g) for 30 seconds to collect the lyophilized powder at the bottom.

  • Reconstitution : Under sterile conditions, add the recommended volume of sterile, high-purity water or a suitable buffer (e.g., PBS, pH 7.4) to achieve a final concentration of 0.1-1.0 mg/mL.[1]

  • Dissolution : Gently swirl or pipette the solution up and down to dissolve the protein completely. Avoid vigorous shaking or vortexing.[3]

  • Aliquoting and Storage : For long-term storage, add a carrier protein like 0.1% BSA.[4] Dispense the solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -20°C to -70°C.

Protocol 2: Quality Control by SDS-PAGE
  • Sample Preparation : Prepare a sample of the reconstituted CYR61 protein. For reducing conditions, add a sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) and heat at 95-100°C for 5 minutes. For non-reducing conditions, omit the reducing agent and heating step.

  • Electrophoresis : Load the prepared sample and a molecular weight marker onto a polyacrylamide gel (e.g., 12-15%). Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining : Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue, to visualize the protein bands.

  • Analysis : The primary band should correspond to the expected molecular weight of CYR61 (~39.5 kDa for E. coli-derived, or ~70-75 kDa for Fc-tagged mammalian-derived).[1][3] The purity should be greater than 95% as determined by densitometry.[1][2]

Signaling Pathways

CYR61 is a matricellular protein that modulates various cellular functions by interacting with cell surface receptors, primarily integrins, and heparan sulfate (B86663) proteoglycans.[7][8] This interaction triggers several downstream signaling cascades.

CYR61-Mediated Signaling

G cluster_0 Extracellular Matrix cluster_1 Cell Membrane cluster_2 Intracellular Signaling Pathways cluster_3 Cellular Responses CYR61 CYR61 (CCN1) Integrins Integrins (e.g., αvβ3, α6β1) CYR61->Integrins HSPGs HSPGs CYR61->HSPGs Wnt Wnt Pathway CYR61->Wnt NFkB NF-κB Pathway CYR61->NFkB FAK FAK Integrins->FAK PI3K_AKT PI3K/AKT Pathway Integrins->PI3K_AKT MAPK_ERK MAPK/ERK Pathway FAK->MAPK_ERK Proliferation Proliferation PI3K_AKT->Proliferation Adhesion Adhesion & Migration MAPK_ERK->Adhesion Angiogenesis Angiogenesis MAPK_ERK->Angiogenesis Wnt->Proliferation Apoptosis Apoptosis/Senescence NFkB->Apoptosis

CYR61 signaling through integrins and downstream pathways.

CYR61 exerts its functions by binding to various integrin receptors on the cell surface.[8] This binding can activate focal adhesion kinase (FAK), leading to the stimulation of downstream pathways such as MAPK/ERK and PI3K/AKT.[9][10] These pathways, along with others like Wnt and NF-κB, regulate critical cellular processes including proliferation, adhesion, migration, angiogenesis, and apoptosis.[7][8][11]

References

Technical Support Center: Selecting and Using a Validated CYR61 Antibody for Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to selecting a validated CYR61 antibody for Western Blotting. It includes a comparative table of commercially available antibodies, a detailed experimental protocol, a troubleshooting guide for common issues, and a visual representation of the CYR61 signaling pathway.

Frequently Asked Questions (FAQs)

Q1: Which CYR61 antibody is best for my Western Blot experiment?

A1: The ideal antibody depends on your specific experimental needs, including the species of your sample and the required sensitivity. We have compiled a table of validated CYR61 antibodies to help you make an informed decision. Key factors to consider are clonality (monoclonal antibodies generally offer higher specificity and lot-to-lot consistency) and whether the antibody has been validated in applications similar to yours. For example, an antibody validated with knockout cell lines provides strong evidence of specificity.

Q2: What is the expected molecular weight of CYR61 in a Western Blot?

A2: The predicted molecular weight of full-length human CYR61 is approximately 42 kDa.[1] However, the observed molecular weight in a Western Blot can vary, typically appearing between 41 kDa and 50 kDa.[2][3] This variation can be due to post-translational modifications such as glycosylation. Some publications have also reported the detection of a processed form or degradation product at around 19 kDa or 37 kDa.[1][4]

Q3: My Western Blot shows multiple bands when probing for CYR61. What could be the cause?

A3: The presence of multiple bands could be due to several factors:

  • Protein degradation: CYR61 can be susceptible to proteolysis. Ensure you use fresh samples and add protease inhibitors to your lysis buffer.

  • Splice variants or isoforms: Different forms of the protein may exist.

  • Post-translational modifications: Glycosylation and other modifications can lead to shifts in molecular weight.

  • Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. Ensure your blocking and washing steps are optimized. You may also need to try a different, more specific antibody.[5]

Q4: I am not detecting any signal for CYR61. What should I do?

A4: A lack of signal can be frustrating. Here are a few troubleshooting steps:

  • Confirm protein expression: CYR61 expression varies significantly between cell lines. For instance, MCF-7 breast cancer cells have low to negligible expression, while MDA-MB-231 cells show high expression.[3][6] Ensure your chosen cell line or tissue expresses CYR61 at a detectable level.

  • Sample preparation: Since CYR61 is a secreted protein, it will be present in the cell culture medium. You may need to concentrate the supernatant to obtain a detectable signal. For intracellular detection, using a secretion inhibitor like Brefeldin A can help the protein accumulate within the cell.[3][7]

  • Antibody and protocol optimization: Double-check your antibody dilution and incubation times. Ensure your transfer from the gel to the membrane was efficient. A positive control, such as a lysate from a cell line known to express high levels of CYR61, is highly recommended.[8][9]

Validated CYR61 Antibodies for Western Blot

The following table summarizes key information for several commercially available CYR61 antibodies that have been validated for use in Western Blotting.

ManufacturerCatalog NumberProduct NameClonalityImmunogen/Target RegionRecommended Dilution (WB)
Cell Signaling Technology 39382CYR61 (E5W3H) Rabbit mAbMonoclonal (Rabbit)Synthetic peptide corresponding to residues surrounding Asn103 of human CYR61 protein.[10]1:1000
Cell Signaling Technology 14479CYR61 (D4H5D) Rabbit mAbMonoclonal (Rabbit)Synthetic peptide corresponding to residues surrounding Pro171 of human CYR61 protein.[3][11]1:1000
Abcam ab230947Anti-CYR61/CCN1 antibody [EPR20681]Monoclonal (Rabbit)Recombinant fragment within Human CYR61/CCN1.1:1000
Proteintech 26689-1-APCYR61/CCN1 antibodyPolyclonal (Rabbit)CYR61/CCN1 Fusion Protein.1:1000-1:4000[12]
Proteintech 67656-1-IgCYR61/CCN1 antibodyMonoclonal (Mouse)Not specified1:5000-1:20000[2]
Novus Biologicals NB100-356Cyr61/CCN1 AntibodyPolyclonal (Rabbit)Synthetic peptide made to an internal portion of human Cyr61.1:200[4]
Santa Cruz Biotechnology sc-374129Cyr61/CCN1 Antibody (A-10)Monoclonal (Mouse)Amino acids 163-240 of Cyr61 of human origin.Not specified

CYR61 Signaling Pathway

CYR61 is a matricellular protein that does not have its own cell surface receptor but rather functions by modulating the activity of other cell surface receptors, primarily integrins. Through its interaction with various integrins, CYR61 can activate several downstream signaling pathways, including the Wnt, NF-κB, and tyrosine kinase pathways, to regulate a wide range of cellular processes such as cell proliferation, adhesion, migration, and angiogenesis.[13][14][15]

CYR61_Signaling_Pathway CYR61 CYR61 (Secreted) Integrins Integrins (αvβ3, αvβ5, α6β1, etc.) CYR61->Integrins Wnt Wnt Signaling Integrins->Wnt NFkB NF-κB Signaling Integrins->NFkB TyrKinase Tyrosine Kinase Signaling (e.g., FAK) Integrins->TyrKinase CellularProcesses Cellular Processes: - Proliferation - Adhesion - Migration - Angiogenesis Wnt->CellularProcesses NFkB->CellularProcesses TyrKinase->CellularProcesses

Caption: CYR61 interaction with integrins activates multiple downstream signaling pathways.

Experimental Workflow & Protocols

This section provides a detailed protocol for Western Blotting of CYR61, with specific considerations for its nature as a secreted protein.

Experimental Workflow Diagram

Western_Blot_Workflow SamplePrep 1. Sample Preparation (Cell Lysate or Concentrated Supernatant) Quantification 2. Protein Quantification (BCA or Bradford Assay) SamplePrep->Quantification SDSPAGE 3. SDS-PAGE Quantification->SDSPAGE Transfer 4. Protein Transfer (to PVDF or Nitrocellulose Membrane) SDSPAGE->Transfer Blocking 5. Blocking (5% non-fat milk or BSA in TBST) Transfer->Blocking PrimaryAb 6. Primary Antibody Incubation (anti-CYR61, overnight at 4°C) Blocking->PrimaryAb Washing1 7. Washing (3x with TBST) PrimaryAb->Washing1 SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) Washing1->SecondaryAb Washing2 9. Washing (3x with TBST) SecondaryAb->Washing2 Detection 10. Detection (ECL Substrate and Imaging) Washing2->Detection

Caption: A step-by-step workflow for performing a CYR61 Western Blot.

Detailed Western Blot Protocol for CYR61

1. Sample Preparation

  • For Cell Lysates (Intracellular CYR61):

    • Optional: To increase intracellular CYR61, treat cells with a secretion inhibitor like Brefeldin A (10 µg/ml) overnight.[3]

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (lysate).

  • For Secreted CYR61 (from Culture Medium):

    • Grow cells in serum-free or reduced-serum media to minimize interference from serum proteins.

    • Collect the cell culture medium.

    • Centrifuge to remove any cells or debris.

    • Concentrate the protein in the supernatant. This can be done by methods such as ultrafiltration with an appropriate molecular weight cutoff (e.g., 10 kDa) or by precipitation with trichloroacetic acid (TCA) or methanol.[7][15]

2. Protein Quantification

  • Determine the protein concentration of your samples using a BCA or Bradford protein assay.

3. SDS-PAGE

  • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load samples onto a 10% or 12% polyacrylamide gel.

  • Run the gel at 100-150V until the dye front reaches the bottom.

4. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system according to the manufacturer's instructions.

5. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]

6. Primary Antibody Incubation

  • Dilute the primary CYR61 antibody in the blocking buffer at the recommended dilution (see table above).

  • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3]

7. Washing

  • Wash the membrane three times for 5-10 minutes each with TBST.

8. Secondary Antibody Incubation

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.

9. Washing

  • Wash the membrane three times for 10-15 minutes each with TBST.

10. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the signal using a chemiluminescence imaging system or X-ray film.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Signal or Weak Signal - Low or no CYR61 expression in the sample.- Insufficient protein loading.- Inefficient protein transfer.- Primary antibody not effective.- CYR61 is secreted into the medium.- Use a positive control (e.g., lysate from a high-expressing cell line like MDA-MB-231).- Increase the amount of protein loaded.- Confirm transfer with Ponceau S staining.- Try a different validated CYR61 antibody.- Concentrate the cell culture supernatant for secreted CYR61 or use a secretion inhibitor for intracellular detection.[7][8][9]
High Background - Insufficient blocking.- Primary or secondary antibody concentration is too high.- Inadequate washing.- Increase blocking time to 1-2 hours or try a different blocking agent (e.g., BSA instead of milk).- Optimize antibody concentrations by performing a titration.- Increase the number and duration of wash steps.[9][16]
Multiple Bands - Protein degradation.- Post-translational modifications (e.g., glycosylation).- Splice variants.- Non-specific antibody binding.- Add protease inhibitors to your lysis buffer and handle samples on ice.- Consult the literature for known modifications of CYR61.- Use a knockout-validated antibody for higher specificity.- Optimize blocking and antibody concentrations.[5]
Incorrect Band Size - Post-translational modifications.- Protein dimerization or multimerization.- Splice variants.- Check the literature for expected modifications that may alter the molecular weight.- Ensure complete denaturation of the sample by adding fresh reducing agent and boiling.- Consider the possibility of different protein isoforms.[5]

References

Technical Support Center: Optimizing CYR61 Transfection Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell density for CYR61 transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal cell confluency for CYR61 plasmid transfection?

A1: The ideal cell confluency for successful CYR61 plasmid transfection is generally between 70-90% for most adherent cell types.[1][2] Actively dividing cells are more receptive to taking up foreign nucleic acids.[1][3] It is crucial to avoid both under- and over-confluency.

Q2: What happens if my cells are too confluent during transfection?

A2: Over-confluency, where cells have formed a dense monolayer and have extensive cell-to-cell contact, can lead to contact inhibition.[3][4] This physiological state can make cells resistant to the uptake of the CYR61 plasmid, resulting in poor transfection efficiency.[1][3]

Q3: What are the consequences of having too few cells during transfection?

A3: A low cell density can result in poor cell growth and viability due to the lack of necessary cell-to-cell contact.[1][3] This can lead to reduced transfection efficiency and make it difficult to achieve the desired level of CYR61 expression.

Q4: Should I use antibiotics in the media during CYR61 transfection?

A4: It is generally not recommended to use antibiotics in the transfection medium.[1] Cationic lipid-based transfection reagents can increase cell permeability, leading to increased uptake of antibiotics which can be cytotoxic and lower transfection efficiency.[1] For stable transfections using selection antibiotics like Geneticin, penicillin and streptomycin (B1217042) should be avoided as they can act as competitive inhibitors.[1]

Q5: How does the health and passage number of my cells affect CYR61 transfection?

A5: The overall health and viability of your cells are critical for successful transfection. Cells should be at least 90% viable before starting the experiment.[1][3] It is also advisable to use cells with a low passage number (ideally <50 passages) as cell characteristics can change over time, potentially affecting their response to transfection.[3] If a sudden drop in transfection efficiency is observed, it is recommended to start a fresh vial of cells.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low CYR61 Expression Suboptimal Cell Density: Cells were either too sparse or too confluent at the time of transfection.[1][3][6]Optimize cell seeding density to achieve 70-90% confluency at the time of transfection. Perform a titration of cell numbers to determine the optimal density for your specific cell line.[1][2]
Poor Cell Health: Cells were not in a healthy, actively dividing state.[1][7]Ensure cells are at least 90% viable before transfection. Use cells with a low passage number and allow them to recover for at least 24 hours after subculturing before transfection.[1][3]
Incorrect DNA to Reagent Ratio: The ratio of CYR61 plasmid DNA to transfection reagent was not optimal.Optimize the DNA-to-reagent ratio by performing a titration. Start with the manufacturer's recommended ratio and test ratios above and below that point.[2][7]
High Cell Death (Cytotoxicity) Cell Density Too Low: A low cell density can make cells more susceptible to the toxic effects of the transfection reagent.[6]Increase the seeding density to ensure cells have sufficient cell-to-cell contact, which can improve their resilience. Aim for at least 50-70% confluency.[6]
Excessive Transfection Reagent: Too much transfection reagent can be toxic to cells.[7]Reduce the amount of transfection reagent used. Perform a dose-response experiment to find the concentration that provides a good balance between transfection efficiency and cell viability.
Presence of Antibiotics: Antibiotics in the transfection medium can increase cytotoxicity.[1]Perform the transfection in antibiotic-free medium.[1]
Inconsistent Results Between Experiments Variable Cell Confluency: The percentage of cell confluency at the time of transfection differed between experiments.[8]Standardize your cell seeding protocol to ensure a consistent level of confluency for every experiment.[1]
Inconsistent Cell Passage Number: Using cells at vastly different passage numbers can lead to variability.[3]Use cells within a consistent and narrow range of passage numbers for a set of experiments.[3]

Quantitative Data Summary

Table 1: Recommended Cell Seeding Densities for Different Culture Vessels

Culture VesselSurface Area (cm²)Recommended Seeding Density (cells/cm²)Total Cells to Seed (for 70-90% confluency)
96-well plate0.322.0 x 10⁴ - 5.0 x 10⁴6,400 - 16,000
24-well plate1.92.0 x 10⁴ - 5.0 x 10⁴38,000 - 95,000
12-well plate3.82.0 x 10⁴ - 5.0 x 10⁴76,000 - 190,000
6-well plate9.62.0 x 10⁴ - 5.0 x 10⁴192,000 - 480,000
T-25 Flask252.0 x 10⁴ - 5.0 x 10⁴500,000 - 1,250,000
T-75 Flask752.0 x 10⁴ - 5.0 x 10⁴1,500,000 - 3,750,000

Note: The optimal seeding density can vary depending on the cell type. It is recommended to empirically determine the ideal density for your specific cell line.[1][9][10]

Experimental Protocols

Protocol 1: Optimizing Cell Density for CYR61 Transfection

  • Cell Seeding:

    • The day before transfection, seed your cells in antibiotic-free medium at various densities to achieve a range of confluencies (e.g., 50%, 70%, 80%, 90%) on the day of transfection.[2]

    • Refer to Table 1 for recommended seeding densities for different culture vessels.

  • Preparation of Transfection Complexes:

    • On the day of transfection, dilute the CYR61 plasmid DNA and the transfection reagent in separate tubes containing serum-free medium (e.g., Opti-MEM).[2][6]

    • Combine the diluted DNA and transfection reagent and incubate at room temperature for 15-30 minutes to allow for complex formation.[11]

  • Transfection:

    • Add the transfection complexes drop-wise to the cells.

    • Gently rock the plate to ensure even distribution.[2]

  • Post-Transfection Incubation and Analysis:

    • Incubate the cells for 24-72 hours at 37°C in a CO₂ incubator.

    • After the incubation period, assess transfection efficiency and CYR61 expression levels using appropriate methods such as qPCR, Western blot, or by observing a reporter gene (e.g., GFP) if using a co-transfection vector.[7]

Visualizations

CYR61_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response CYR61 CYR61 Integrins Integrins (e.g., αvβ3, α6β1) CYR61->Integrins binds HSPGs Heparan Sulfate Proteoglycans CYR61->HSPGs co-receptor Wnt Wnt Signaling CYR61->Wnt Tyrosine_Kinase Tyrosine Kinase Signaling CYR61->Tyrosine_Kinase FAK FAK Integrins->FAK NFkB NF-κB Integrins->NFkB Rac1 Rac1 FAK->Rac1 MAPK_ERK MAPK/ERK FAK->MAPK_ERK Adhesion Cell Adhesion FAK->Adhesion Migration Cell Migration Rac1->Migration Proliferation Cell Proliferation MAPK_ERK->Proliferation Angiogenesis Angiogenesis NFkB->Angiogenesis Wnt->Proliferation Apoptosis Apoptosis (cell-type specific) Tyrosine_Kinase->Apoptosis Transfection_Workflow start Start seed_cells Seed Cells at Varying Densities start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h check_confluency Check Confluency (Target: 70-90%) incubate_24h->check_confluency check_confluency->seed_cells Suboptimal prepare_complexes Prepare DNA-Reagent Complexes check_confluency->prepare_complexes Optimal transfect Transfect Cells prepare_complexes->transfect incubate_post Incubate 24-72h transfect->incubate_post analyze Analyze CYR61 Expression incubate_post->analyze end End analyze->end Troubleshooting_Tree start Low Transfection Efficiency? check_confluency Was Confluency 70-90%? start->check_confluency optimize_density Action: Optimize Seeding Density check_confluency->optimize_density No check_cell_health Are Cells Healthy (>90% Viability)? check_confluency->check_cell_health Yes optimize_density->start use_healthy_cells Action: Use Low Passage, Healthy Cells check_cell_health->use_healthy_cells No check_ratio Was DNA:Reagent Ratio Optimized? check_cell_health->check_ratio Yes use_healthy_cells->start optimize_ratio Action: Perform Ratio Titration check_ratio->optimize_ratio No success Successful Transfection check_ratio->success Yes optimize_ratio->start

References

CYR61 Immunohistochemistry Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CYR61 (Cysteine-rich angiogenic inducer 61) immunohistochemistry (IHC). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their heat-mediated antigen retrieval and subsequent IHC experiments for CYR61.

Frequently Asked Questions (FAQs)

Q1: What is the recommended heat-mediated antigen retrieval (HIER) buffer for CYR61 IHC on formalin-fixed paraffin-embedded (FFPE) tissues?

A1: For optimal results with CYR61 IHC on FFPE tissues, a Tris-EDTA buffer (pH 9.0) is frequently recommended.[1][2] Several antibody datasheets specify this buffer for successful heat-mediated antigen retrieval of CYR61.[1][2] While Tris-EDTA at a high pH is often effective, a sodium citrate (B86180) buffer (pH 6.0) can be tested as an alternative, as the optimal buffer can be antibody-dependent.[1][3]

Q2: What are the suggested heating methods and conditions for HIER in CYR61 IHC?

A2: Common heating methods for HIER include a microwave, pressure cooker, or a water bath.[4] The key is to maintain a consistent high temperature. A typical protocol involves heating the slides in the retrieval buffer to 95-100°C and incubating for 10-30 minutes. The optimal time should be determined experimentally for your specific antibody and tissue type.[5]

Q3: I am getting weak or no staining for CYR61. What are the possible causes and solutions?

A3: Weak or no staining is a common issue in IHC and can stem from several factors. Refer to the "Weak or No Staining" section in the troubleshooting guide below for a detailed breakdown of potential causes, including suboptimal antigen retrieval, incorrect antibody concentration, and issues with detection reagents.[6]

Q4: My CYR61 staining shows high background. How can I reduce it?

A4: High background can obscure specific staining. Common causes include insufficient blocking, overly concentrated antibodies, or endogenous enzyme activity. For detailed solutions, please see the "High Background Staining" section of our troubleshooting guide.[7]

Q5: What is the expected subcellular localization of CYR61 staining?

A5: CYR61 is a secreted, extracellular matrix (ECM)-associated protein.[8] Therefore, positive staining is typically expected in the cytoplasm and the extracellular matrix.

Experimental Protocols

Heat-Mediated Antigen Retrieval (HIER) Protocol for CYR61 IHC

This protocol is a general guideline and may require optimization for your specific antibody and tissue.

Reagents:

  • Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)

  • Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)

  • Deionized Water

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

    • Immerse slides in 100% ethanol (B145695) two times for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in running tap water for 5 minutes.

    • Rinse slides in deionized water.

  • Heat-Mediated Antigen Retrieval:

    • Pre-heat the antigen retrieval solution (Tris-EDTA buffer, pH 9.0 is recommended) to 95-100°C in a microwave, pressure cooker, or water bath.

    • Immerse the slides in the pre-heated retrieval solution.

    • Maintain the temperature at 95-100°C for 10-20 minutes. The optimal time should be determined empirically.

    • Remove the container with the slides and allow them to cool to room temperature for at least 20 minutes.

    • Rinse the slides gently with deionized water and then with a wash buffer (e.g., PBS or TBS).

  • Immunohistochemical Staining:

    • Proceed with your standard IHC protocol, including blocking, primary and secondary antibody incubations, detection, and counterstaining.

Troubleshooting Guides

Table 1: Troubleshooting Weak or No CYR61 Staining
Potential Cause Recommended Solution
Suboptimal Antigen Retrieval Ensure the HIER buffer is at the correct pH (Tris-EDTA pH 9.0 is recommended). Optimize heating time and temperature (e.g., increase incubation time in 5-minute increments).[6]
Incorrect Primary Antibody Concentration The antibody may be too dilute. Perform a titration to find the optimal concentration. Consult the antibody datasheet for recommended starting dilutions.[6]
Inactive Primary or Secondary Antibody Ensure antibodies have been stored correctly and are within their expiration date. Run a positive control tissue known to express CYR61 to validate antibody activity. Confirm the secondary antibody is compatible with the primary antibody's host species.[7]
Issues with Detection System Ensure all components of the detection system (e.g., HRP, DAB) are active and prepared correctly. Test the detection system independently.
Over-fixation of Tissue Formalin fixation can mask epitopes. Try a more rigorous antigen retrieval protocol (e.g., longer heating time or use of a pressure cooker).[6]
Table 2: Troubleshooting High Background in CYR61 Staining
Potential Cause Recommended Solution
Insufficient Blocking Increase the blocking time or change the blocking agent (e.g., use normal serum from the species in which the secondary antibody was raised).[6]
Primary Antibody Concentration Too High Titrate the primary antibody to a lower concentration.
Non-specific Secondary Antibody Binding Use a secondary antibody that has been cross-adsorbed against the species of the tissue sample. Run a control without the primary antibody to check for secondary antibody-specific background.[7]
Endogenous Peroxidase or Biotin (B1667282) Activity If using an HRP-DAB system, include a peroxidase quenching step (e.g., with 3% H2O2) before primary antibody incubation.[7] If using a biotin-based system with tissues high in endogenous biotin (e.g., liver, kidney), use an avidin/biotin blocking kit.
Inadequate Washing Increase the number and duration of wash steps between antibody incubations.
Tissue Drying Out Ensure the tissue section remains moist throughout the entire staining procedure.[9]

Visualizations

CYR61 Signaling Pathway

CYR61_Signaling_Pathway Extracellular Extracellular Matrix CYR61 CYR61 (CCN1) Integrins Integrins (e.g., αvβ3, α6β1) CYR61->Integrins HSPGs Heparan Sulfate Proteoglycans CYR61->HSPGs CellSurface Cell Surface Intracellular Intracellular Signaling Wnt Wnt Pathway Integrins->Wnt NFkB NF-κB Pathway Integrins->NFkB TyrKinase Tyrosine Kinase Pathways (e.g., FAK) Integrins->TyrKinase HSPGs->Wnt HSPGs->NFkB CellularResponses Cellular Responses (Proliferation, Adhesion, Migration, Angiogenesis) Wnt->CellularResponses NFkB->CellularResponses TyrKinase->CellularResponses

Caption: CYR61 signaling through cell surface receptors.

CYR61 IHC Troubleshooting Workflow

IHC_Troubleshooting_Workflow Start Start: Perform CYR61 IHC StainingResult Evaluate Staining Result Start->StainingResult Optimal Optimal Staining StainingResult->Optimal Good WeakNo Weak / No Staining StainingResult->WeakNo Poor HighBg High Background StainingResult->HighBg Poor CheckAR Check Antigen Retrieval (Buffer, Time, Temp) WeakNo->CheckAR CheckBlocking Check Blocking Step HighBg->CheckBlocking CheckAb Check Antibody (Concentration, Validity) CheckAR->CheckAb CheckDetection Check Detection System CheckAb->CheckDetection CheckWashing Check Washing Steps CheckAb->CheckWashing ReRun Re-run Experiment CheckDetection->ReRun CheckBlocking->CheckAb Check Ab Conc. CheckWashing->ReRun

Caption: A logical workflow for troubleshooting CYR61 IHC.

References

choosing the right negative controls for siRNA experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting and using appropriate negative controls in siRNA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a negative control in an siRNA experiment?

Q2: What are the main types of negative control siRNAs?

There are two common types of negative control siRNAs:

Q3: What is the difference between a non-targeting siRNA and a scrambled siRNA?

Q4: Why are untreated and mock-transfected controls also necessary?

Q5: What are "off-target effects" and how do negative controls help identify them?

Off-target effects occur when an siRNA molecule silences unintended genes due to partial sequence complementarity, particularly in the "seed region" (nucleotides 2-8 of the siRNA).[14][15][16] These effects can lead to misleading results and false positives.[14][17] A proper negative control should not produce the same phenotypic or gene expression changes as your target-specific siRNA. If both your experimental and negative control siRNAs produce a similar effect, it suggests the phenotype may be due to off-target activity.[17]

Q6: Should my negative control siRNA be used at the same concentration as my experimental siRNA?

Yes. It is critical to use the negative control siRNA at the same concentration as your gene-specific siRNA.[2] Non-specific effects can be concentration-dependent, so maintaining an equivalent concentration ensures that any observed differences are due to the sequence of the siRNA and not the amount delivered.[17]

Troubleshooting Guide

Q: My negative control siRNA is causing a decrease in my target gene's expression. What should I do?

A: This indicates a potential issue with your negative control. Here are the possible causes and solutions:

  • Sequence Similarity: The negative control may have unexpected partial homology to your target gene. Perform a BLAST search to check for any significant sequence similarity between your negative control siRNA and your target gene.[18]

  • Contamination: There could be cross-contamination between your experimental siRNA and your negative control stock.[18] Use fresh aliquots and dedicated pipettes to avoid this.

  • Try a Different Control: If the problem persists, switch to a different, validated non-targeting control sequence from a reputable supplier.[18]

Q: I'm observing significant cell death or a change in phenotype in my negative control-treated cells compared to untreated cells. What's wrong?

A: This suggests a non-specific response, likely due to the delivery process or the siRNA molecule itself.

  • Transfection Reagent Toxicity: Compare the negative control-treated cells to the mock-transfected cells (reagent only). If both show similar levels of toxicity, the issue is likely the transfection reagent. Optimize your transfection conditions by testing different cell densities and lower concentrations of the reagent.[20]

  • High siRNA Concentration: High concentrations of any siRNA can trigger a cellular stress or immune response, leading to toxicity.[21] Try titrating your siRNA to find the lowest effective concentration that still achieves good knockdown of your target gene.

  • Innate Immune Response: siRNA molecules can sometimes activate the innate immune system (e.g., the interferon response), causing global changes in gene expression and cell viability.[21][22] This is sequence-dependent. Using a different negative control sequence may resolve the issue.

Data Presentation

Table 1: Comparison of Negative Control Types

Control TypeDescriptionAdvantagesDisadvantages
Non-Targeting siRNA A validated sequence with no known homology to any gene in the target species.[2][6]Universal control, extensively tested for minimal off-target effects, practical for multiple experiments.[1][12]May not perfectly match the GC content of the experimental siRNA.
Scrambled siRNA A sequence with the same nucleotide composition as the experimental siRNA, but in a random order.[1][10]Matches the GC content of the experimental siRNA.Can unintentionally create a sequence that targets an unknown gene; requires a new design for every experimental siRNA.[12][13]
Mock Transfection Cells treated with transfection reagent only (no siRNA).[6]Isolates the effects of the delivery method itself (toxicity, stress).Does not control for effects caused by the introduction of a generic siRNA molecule.
Untreated Cells Cells in their normal growth medium without any treatment.[6]Provides a true baseline for cell health, phenotype, and gene expression.[1]Does not account for any effects from the experimental procedure.

Table 2: Expected Experimental Outcomes for Controls

SampleTarget Gene mRNA LevelTarget Protein LevelCell Viability / PhenotypePurpose
Untreated 100% (Baseline)100% (Baseline)Normal (Baseline)Establish baseline cell health and gene expression.[6]
Mock Transfected UnchangedUnchangedShould be close to normalAssess toxicity/effects of the transfection reagent.[6]
Negative Control siRNA Unchanged[1]UnchangedShould be comparable to mock/untreated.[1]Control for non-specific effects of siRNA delivery and sequence.[2]
Positive Control siRNA Significantly ReducedSignificantly ReducedMay show a known phenotypeConfirm transfection efficiency and knockdown machinery are working.[2][6]
Experimental siRNA Significantly ReducedSignificantly ReducedThe specific phenotype under investigationMeasure the specific effect of target gene knockdown.

Experimental Protocols

Protocol 1: Validating a Negative Control siRNA via qPCR

This protocol ensures that your chosen negative control does not affect the expression of your target gene.

  • Cell Seeding: Plate your cells at a density optimized for your cell type to reach 50-70% confluency at the time of transfection.

  • Prepare Transfection Complexes: Prepare separate transfection complexes for your experimental siRNA and your negative control siRNA according to the manufacturer's protocol. Ensure the final concentration of both siRNAs is identical. Also, prepare a mock transfection control with the reagent alone.

  • Transfection: Add the transfection complexes to the appropriate wells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24-72 hours. The optimal time depends on the stability of the target mRNA and protein.

  • RNA Extraction: Harvest the cells and extract total RNA from all samples (untreated, mock, negative control, and experimental).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • Quantitative PCR (qPCR): Perform qPCR using validated primers for your target gene and a stable housekeeping gene (for normalization).

  • Data Analysis: Calculate the relative expression of your target gene in the negative control-treated sample compared to the mock-transfected or untreated sample. There should be no significant change in target gene expression in the negative control sample.[1]

Visualizations

Experimental Workflow and Controls

The following diagrams illustrate key concepts and workflows for using controls in siRNA experiments.

G cluster_0 Experimental Setup cluster_1 Analysis Untreated Untreated Cells (Baseline) Result Compare Results: - mRNA/Protein Levels - Phenotype - Viability Untreated->Result Baseline Health Mock Mock Transfection (Reagent Only) Mock->Result Reagent Effects Neg_Ctrl Negative Control siRNA Neg_Ctrl->Result Non-specific siRNA Effects Pos_Ctrl Positive Control siRNA (e.g., GAPDH) Pos_Ctrl->Result Transfection Efficiency Exp_siRNA Experimental siRNA (Targets Gene X) Exp_siRNA->Result Specific Knockdown Effects

Caption: Essential controls for a robust siRNA experiment.

G Start Start: Choose a Negative Control Decision1 Use a validated non-targeting siRNA? Start->Decision1 Scrambled Design a scrambled control siRNA Decision1->Scrambled No NonTargeting Select a universal non-targeting control Decision1->NonTargeting Yes (Recommended) BLAST BLAST search to confirm no homology to target Scrambled->BLAST Validation Perform validation experiment: Transfect control and measure target gene expression via qPCR NonTargeting->Validation BLAST->Validation Decision2 Does control affect target gene expression or cause toxicity? Validation->Decision2 Proceed Proceed with main experiment Decision2->Proceed No Troubleshoot Troubleshoot: Select a different control sequence Decision2->Troubleshoot Yes Troubleshoot->Start

Caption: Workflow for selecting and validating a negative control.

G cluster_OnTarget On-Target Silencing cluster_OffTarget Off-Target Silencing siRNA_On Experimental siRNA RISC_On RISC siRNA_On->RISC_On mRNA_Target Target mRNA (Perfect Match) RISC_On->mRNA_Target Cleavage mRNA Cleavage & Degradation mRNA_Target->Cleavage siRNA_Off Experimental or Negative Control siRNA RISC_Off RISC siRNA_Off->RISC_Off mRNA_OffTarget Non-Target mRNA (Seed Region Match) RISC_Off->mRNA_OffTarget Repression Translational Repression mRNA_OffTarget->Repression

Caption: Mechanism of on-target vs. off-target siRNA effects.

References

Technical Support Center: Preventing CYR61 Degradation in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of CYR61 protein in cell lysates.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for CYR61 degradation in cells?

A1: The primary pathway for intracellular CYR61 degradation is the ubiquitin-proteasome system.[1][2] CYR61 is targeted for degradation by the SCF-FBW7 E3 ubiquitin ligase complex. This recognition is triggered by phosphorylation of CYR61 by the enzyme PLK1.[1][2]

Q2: How stable is the CYR61 protein?

A2: The stability of CYR61 is highly dependent on its cellular location. The intracellular, cytoplasmic form of CYR61 has a short half-life of approximately 20-30 minutes.[3] In contrast, the extracellular form of CYR61, when associated with the extracellular matrix (ECM), is much more stable, with a half-life exceeding 24 hours.[3][4]

Q3: What types of proteases are known to degrade CYR61?

A3: CYR61 can be cleaved by several classes of proteases, including metalloproteinases and serine proteases.[5] Specifically, matrix metalloproteinases (MMPs) such as MMP-1, MMP-2, MMP-8, MMP-9, MMP-10, and MMP-14 have been shown to cleave CYR61 directly.[5]

Q4: Why is it crucial to prevent CYR61 degradation during cell lysis?

Troubleshooting Guide

This guide addresses common issues encountered when trying to preserve CYR61 protein integrity in cell lysates.

Problem Potential Cause Recommended Solution
Low or no CYR61 signal on Western blot Rapid degradation of intracellular CYR61 post-lysis.Ensure all steps are performed on ice or at 4°C.[6][7] Use a freshly prepared lysis buffer containing a broad-spectrum protease inhibitor cocktail immediately before use.[8][9]
Incomplete inhibition of specific proteases.Supplement your protease inhibitor cocktail with inhibitors targeting metalloproteinases (e.g., EDTA) and serine proteases.[5][9]
Inconsistent CYR61 levels between replicates Variable time between cell harvesting and lysis.Standardize the workflow to minimize the time from cell harvesting to the addition of lysis buffer and subsequent freezing.
Inefficient lysis.Ensure the volume of lysis buffer is appropriate for the cell pellet size to achieve efficient lysis and inhibitor concentration.[6][10] Consider sonication on ice to ensure complete cell disruption.[6]
Appearance of lower molecular weight bands Proteolytic cleavage of CYR61.This indicates active proteases in the lysate. Use a fresh, comprehensive protease inhibitor cocktail and handle samples quickly and at low temperatures.[5]

Experimental Protocols

Recommended Cell Lysis Protocol for CYR61 Preservation

This protocol is designed to minimize the degradation of CYR61 in cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold RIPA Lysis Buffer (or other suitable lysis buffer)

  • Broad-spectrum protease inhibitor cocktail (e.g., containing inhibitors for serine, cysteine, and metalloproteinases)

  • Phosphatase inhibitor cocktail (optional, but recommended if studying phosphorylation)

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Refrigerated centrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Completely aspirate the PBS.

  • Immediately before use, add a broad-spectrum protease inhibitor cocktail (and phosphatase inhibitor cocktail, if applicable) to the ice-cold RIPA buffer.[8]

  • Add the supplemented ice-cold lysis buffer to the culture dish. A general guideline is 100 µL of buffer for every 10^6 cells.[6]

  • Use a pre-chilled cell scraper to gently scrape the cells off the dish in the presence of the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Agitate the lysate for 30 minutes at 4°C (e.g., on a rocker or rotator).

  • Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet the cell debris.[6]

  • Carefully transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • For immediate use, add sample buffer and boil. For long-term storage, snap-freeze the lysate in liquid nitrogen and store at -80°C.

Protease Inhibitor Cocktail Recommendations
Inhibitor Class Examples Commonly Targeted Proteases
Serine Protease Inhibitors AEBSF, Aprotinin, Leupeptin, PMSFTrypsin, Chymotrypsin, Plasmin
Cysteine Protease Inhibitors E-64, LeupeptinPapain, Calpain
Metalloproteinase Inhibitors EDTA, BestatinMMPs, Aminopeptidases
Aspartic Protease Inhibitors Pepstatin APepsin, Cathepsin D

Note: Many commercially available cocktails contain a mixture of these inhibitors.[11]

Visualizing Key Pathways and Workflows

CYR61_Degradation_Pathway PLK1 PLK1 pCYR61 Phosphorylated CYR61 PLK1->pCYR61 Phosphorylates CYR61 Intracellular CYR61 CYR61->pCYR61 SCFFBW7 SCF-FBW7 (E3 Ligase) Ub_pCYR61 Ubiquitinated CYR61 pCYR61->Ub_pCYR61 Recognized by SCFFBW7->Ub_pCYR61 Ubiquitinates Proteasome Proteasome Ub_pCYR61->Proteasome Degradation Degradation Proteasome->Degradation Experimental_Workflow Start Start: Cultured Cells Wash Wash with ice-cold PBS Start->Wash Lysis Add Lysis Buffer with Protease Inhibitors Wash->Lysis Scrape Scrape & Collect Lysate Lysis->Scrape Incubate Incubate at 4°C Scrape->Incubate Centrifuge Centrifuge to Pellet Debris Incubate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Store Store at -80°C or Use Immediately Collect->Store

References

Validation & Comparative

A Researcher's Guide to Validating CYR61 Antibody Specificity with Blocking Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of methods for validating antibodies against Cysteine-rich angiogenic inducer 61 (CYR61/CCN1), with a focus on the use of blocking peptides. We present supporting experimental data, detailed protocols, and explore alternative validation strategies to ensure the highest level of confidence in your results.

CYR61 is a matricellular protein involved in a multitude of cellular processes, including cell adhesion, migration, proliferation, and angiogenesis.[1][2] Its role in both normal physiological processes and pathologies such as cancer makes it a critical target for research.[2][3] Consequently, the use of highly specific antibodies for its detection and quantification is essential. This guide will walk you through the process of validating your CYR61 antibody, ensuring that it specifically recognizes its intended target.

The Gold Standard: Blocking Peptides for Specificity Validation

A widely used and effective method for confirming antibody specificity is through a blocking peptide experiment, also known as a peptide competition assay. The principle is straightforward: pre-incubating the antibody with the immunizing peptide (the specific epitope sequence used to generate the antibody) should block the antibody's ability to bind to the target protein in subsequent immunoassays. A significant reduction or elimination of the signal in the presence of the blocking peptide is a strong indicator of antibody specificity.

Comparative Analysis of CYR61 Antibody Performance with and without Blocking Peptide

To illustrate the effectiveness of this method, we present hypothetical quantitative data from various standard immunoassays. This data represents the expected outcomes of a successful validation experiment.

Table 1: Western Blot Densitometry Analysis

ConditionTarget Band Intensity (Arbitrary Units)% Signal Reduction
CYR61 Antibody Alone15,000N/A
CYR61 Antibody + Blocking Peptide75095%
CYR61 Antibody + Irrelevant Peptide14,8501%

Table 2: Immunohistochemistry (IHC) H-Score Analysis

ConditionH-ScoreInterpretation
CYR61 Antibody Alone250Strong Positive Staining
CYR61 Antibody + Blocking Peptide15Negative/Weak Staining
CYR61 Antibody + Irrelevant Peptide245Strong Positive Staining

Table 3: Enzyme-Linked Immunosorbent Assay (ELISA) Absorbance Data

ConditionAbsorbance (OD 450nm)% Signal Inhibition
CYR61 Antibody Alone1.8N/A
CYR61 Antibody + Blocking Peptide0.194.4%
CYR61 Antibody + Irrelevant Peptide1.752.8%

Table 4: Flow Cytometry Mean Fluorescence Intensity (MFI) Analysis

ConditionMean Fluorescence Intensity (MFI)% Decrease in MFI
CYR61 Antibody Alone5000N/A
CYR61 Antibody + Blocking Peptide25095%
CYR61 Antibody + Irrelevant Peptide49002%

Alternative and Complementary Validation Strategies

While blocking peptides are a powerful tool, a multi-faceted approach to antibody validation provides the highest level of confidence. Consider incorporating these alternative methods into your validation workflow.

Genetic Validation: Knockout (KO) and Knockdown (KD)

Genetic approaches, such as using CRISPR/Cas9-mediated knockout (KO) cell lines or siRNA/shRNA-mediated knockdown (KD), are considered the gold standard for antibody validation.[4][5][6][7] By testing the antibody on cells where the target protein's expression has been eliminated or significantly reduced, you can definitively assess its specificity. A specific antibody should show a corresponding loss of signal in KO or KD samples compared to wild-type controls.

Table 5: Western Blot Analysis in CYR61 Knockdown Cells

Cell LineTarget Band Intensity (Arbitrary Units)% CYR61 Expression
Wild-Type18,000100%
CYR61 shRNA2,70015%
Scrambled shRNA17,64098%
Orthogonal Validation

This method involves correlating the results from your antibody-based assay with data from a non-antibody-based technique. For example, you can compare the protein expression levels detected by your CYR61 antibody in a panel of cell lines with the corresponding mRNA expression levels determined by RT-qPCR or RNA-Seq. A strong correlation between protein and mRNA levels supports the antibody's specificity.

Recombinant Protein Validation

Testing the antibody against a recombinantly expressed version of the target protein can confirm that it recognizes the correct protein. This is particularly useful for verifying the antibody's performance in applications like Western blotting.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are step-by-step protocols for validating CYR61 antibody specificity using a blocking peptide.

Western Blotting with Blocking Peptide
  • Sample Preparation: Lyse cells or tissues known to express CYR61 in a suitable lysis buffer containing protease inhibitors. Determine the total protein concentration using a standard assay (e.g., BCA).

  • Antibody-Peptide Incubation:

    • In one tube ("Blocked"), dilute the CYR61 antibody to its optimal working concentration in your blocking buffer. Add the blocking peptide at a 5-10 fold excess (by weight) to the antibody.

    • In a second tube ("Control"), dilute the CYR61 antibody to the same concentration in blocking buffer without the peptide.

    • Incubate both tubes with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate one half of the membrane with the "Blocked" antibody solution and the other half with the "Control" antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity of the CYR61 protein (approximately 42 kDa) between the "Control" and "Blocked" lanes. A significant reduction in the band intensity in the "Blocked" lane indicates specificity. Perform densitometry analysis for quantitative comparison.[8][9][10][11]

Immunohistochemistry (IHC) with Blocking Peptide
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections known to be positive for CYR61 expression. Deparaffinize and rehydrate the sections.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer pH 6.0).

  • Antibody-Peptide Incubation: Prepare "Blocked" and "Control" antibody solutions as described in the Western Blotting protocol.

  • Blocking: Block endogenous peroxidase activity with 3% H2O2 and block non-specific binding sites with a suitable blocking serum.

  • Primary Antibody Incubation: Apply the "Control" antibody solution to one tissue section and the "Blocked" antibody solution to an adjacent serial section. Incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides with PBS or TBS.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system. Develop the signal with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.

  • Analysis: Microscopically examine the staining intensity and pattern. Specific staining should be absent or significantly reduced in the section incubated with the "Blocked" antibody. Quantify the staining using the H-score method for an objective comparison.[12][13][14][15]

ELISA with Blocking Peptide (Peptide Competition)
  • Plate Coating: Coat a 96-well ELISA plate with recombinant CYR61 protein or a cell lysate containing CYR61. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Antibody-Peptide Incubation: Prepare serial dilutions of the blocking peptide. In a separate plate, pre-incubate the CYR61 antibody (at its optimal ELISA concentration) with each dilution of the blocking peptide for 1-2 hours at room temperature. Also, prepare a control with the antibody alone.

  • Competition Reaction: Add the antibody-peptide mixtures and the antibody-alone control to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing and Detection: Wash the plate and add an HRP-conjugated secondary antibody. After incubation and further washing, add a TMB substrate. Stop the reaction with a stop solution.

  • Analysis: Read the absorbance at 450 nm. A dose-dependent decrease in absorbance with increasing concentrations of the blocking peptide confirms specificity.[16]

Flow Cytometry with Blocking Peptide
  • Cell Preparation: Prepare a single-cell suspension of cells known to express CYR61.

  • Antibody-Peptide Incubation: Prepare "Blocked" and "Control" antibody solutions as described in the Western Blotting protocol.

  • Staining:

    • Aliquot an equal number of cells into two tubes.

    • Add the "Control" antibody solution to one tube and the "Blocked" antibody solution to the other.

    • Incubate for 30-60 minutes at 4°C, protected from light.

  • Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS).

  • Secondary Antibody (if applicable): If the primary antibody is not directly conjugated, incubate with a fluorescently labeled secondary antibody.

  • Analysis: Acquire the samples on a flow cytometer. Compare the Mean Fluorescence Intensity (MFI) of the positive cell population between the "Control" and "Blocked" samples. A significant decrease in MFI in the "Blocked" sample indicates specific binding.[17][18][19][20][21]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and biological context, we provide diagrams generated using Graphviz (DOT language).

CYR61 Signaling Pathway

CYR61 exerts its functions by interacting with various cell surface receptors, primarily integrins, and heparan sulfate (B86663) proteoglycans. This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which regulate key cellular processes.[3]

CYR61_Signaling_Pathway CYR61 CYR61 (CCN1) Integrins Integrins (αvβ3, α6β1, etc.) CYR61->Integrins HSPGs HSPGs CYR61->HSPGs FAK FAK Integrins->FAK PI3K PI3K FAK->PI3K Ras Ras FAK->Ras AKT AKT PI3K->AKT Raf Raf Ras->Raf Cellular_Responses Cellular Responses (Adhesion, Migration, Proliferation, Angiogenesis) AKT->Cellular_Responses MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Cellular_Responses

CYR61 signaling cascade.
Experimental Workflow for Antibody Validation using a Blocking Peptide

The following diagram outlines the general workflow for validating antibody specificity with a blocking peptide.

Antibody_Validation_Workflow start Start: Obtain CYR61 Antibody and Blocking Peptide prep_antibody Prepare Two Antibody Solutions start->prep_antibody control_ab 1. Antibody Alone (Control) prep_antibody->control_ab blocked_ab 2. Antibody + Blocking Peptide (Blocked) prep_antibody->blocked_ab immunoassay Perform Immunoassay (WB, IHC, ELISA, Flow) control_ab->immunoassay blocked_ab->immunoassay data_acq Data Acquisition immunoassay->data_acq analysis Quantitative Analysis data_acq->analysis comparison Compare 'Control' vs 'Blocked' analysis->comparison specific Result: Signal Significantly Reduced => Antibody is Specific comparison->specific Yes not_specific Result: No Significant Signal Reduction => Antibody is Not Specific comparison->not_specific No

Antibody validation workflow.

By following the guidelines and protocols outlined in this guide, researchers can confidently validate the specificity of their CYR61 antibodies, leading to more accurate and reliable experimental outcomes. The use of blocking peptides, in conjunction with other validation methods, is a critical step in ensuring the integrity of your research.

References

A Comparative Guide to CYR61 and CTGF Function in Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cysteine-rich protein 61 (CYR61, CCN1) and Connective Tissue Growth Factor (CTGF, CCN2) are two closely related matricellular proteins of the CCN family.[1][2] Both are secreted by fibroblasts and play critical roles in a variety of physiological and pathological processes, including wound healing and fibrosis. While they share structural similarities and some functional overlap, emerging evidence reveals distinct and sometimes opposing roles in regulating fibroblast behavior. This guide provides an objective comparison of CYR61 and CTGF function in fibroblasts, supported by experimental data and detailed methodologies, to aid researchers in dissecting their specific contributions to tissue remodeling and disease.

Core Functional Comparison in Fibroblasts

FunctionCYR61 (CCN1)CTGF (CCN2)Key Distinctions
Cell Proliferation Can promote proliferation, but can also induce senescence and cell cycle arrest.[3][4]Generally promotes proliferation and is considered a mitogen for fibroblasts.[4][5]CYR61 has a dual, context-dependent role, whereas CTGF is more consistently pro-proliferative.
Cell Migration Stimulates fibroblast migration and chemotaxis.[3][6]Potent inducer of fibroblast migration and chemotaxis.[3]Both are chemoattractants, but the specific signaling nuances leading to migration may differ.
Cell Adhesion Mediates fibroblast adhesion primarily through integrin α6β1 and heparan sulfate (B86663) proteoglycans (HSPGs).[4][7]Also mediates fibroblast adhesion via integrin α6β1 and HSPGs.[4][7]Both utilize the same primary receptors for adhesion in fibroblasts, leading to similar initial adhesive signaling.[7]
Extracellular Matrix (ECM) Remodeling Upregulates matrix metalloproteinases (MMPs) such as MMP-1 and MMP-3, promoting ECM degradation.[7] It has been suggested that CYR61 may have anti-fibrotic effects.Strongly pro-fibrotic, promoting the deposition of collagen and other ECM components.[8]CYR61 is generally associated with ECM turnover and resolution of fibrosis, while CTGF is a key driver of ECM accumulation and fibrosis.[8]
Fibrosis Can restrict fibrosis by inducing fibroblast senescence.A central mediator of tissue remodeling and fibrosis.CYR61 and CTGF appear to have a yin-yang relationship in the context of fibrosis.
Signaling Pathways Activates FAK, paxillin, Rac, and sustained MAPK/ERK signaling. Can also activate p53 and p16INK4a pathways leading to senescence.Activates FAK, paxillin, Rac, and sustained MAPK/ERK signaling. Can potentiate TGF-β signaling.[4]While initial adhesive signaling is similar, downstream pathways diverge to mediate their distinct effects on senescence and fibrosis.

Signaling Pathways

Both CYR61 and CTGF interact with cell surface receptors to initiate intracellular signaling cascades. Their primary receptors on fibroblasts are integrin α6β1 and heparan sulfate proteoglycans (HSPGs).

CYR61_CTGF_Signaling cluster_cyr61 CYR61 Signaling cluster_ctgf CTGF Signaling CYR61 CYR61 Receptors_C Integrin α6β1 / HSPGs CYR61->Receptors_C p53_p16 p53 / p16INK4a Activation CYR61->p53_p16 FAK_Pax_Rac_C FAK / Paxillin / Rac Receptors_C->FAK_Pax_Rac_C MAPK_ERK_C Sustained MAPK/ERK Activation FAK_Pax_Rac_C->MAPK_ERK_C Adhesion_C Adhesion FAK_Pax_Rac_C->Adhesion_C Proliferation_C Proliferation MAPK_ERK_C->Proliferation_C Migration_C Migration MAPK_ERK_C->Migration_C MMPs MMP-1, MMP-3 Upregulation MAPK_ERK_C->MMPs Senescence Senescence p53_p16->Senescence CTGF CTGF Receptors_T Integrin α6β1 / HSPGs CTGF->Receptors_T TGFb Potentiates TGF-β Signaling CTGF->TGFb FAK_Pax_Rac_T FAK / Paxillin / Rac Receptors_T->FAK_Pax_Rac_T MAPK_ERK_T Sustained MAPK/ERK Activation FAK_Pax_Rac_T->MAPK_ERK_T Adhesion_T Adhesion FAK_Pax_Rac_T->Adhesion_T Proliferation_T Proliferation MAPK_ERK_T->Proliferation_T Migration_T Migration MAPK_ERK_T->Migration_T Collagen Collagen Deposition TGFb->Collagen

Caption: CYR61 and CTGF signaling pathways in fibroblasts.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Fibroblast Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

Materials:

  • Human dermal fibroblasts

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human CYR61 and CTGF

  • BrdU labeling solution (10 mM)

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Starve the cells in serum-free medium for 24 hours to synchronize their cell cycles.

  • Treat the cells with various concentrations of CYR61 or CTGF in a low-serum medium for 24-48 hours.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours.

  • Remove the labeling solution and fix/denature the cells for 30 minutes.

  • Wash the wells and add the anti-BrdU primary antibody for 1 hour.

  • Wash and add the HRP-conjugated secondary antibody for 1 hour.

  • Wash and add TMB substrate. Incubate until color develops.

  • Add stop solution and measure the absorbance at 450 nm.

Fibroblast Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of fibroblasts to migrate and close a "wound" in a cell monolayer.

Wound_Healing_Workflow A 1. Seed Fibroblasts in a 6-well plate B 2. Grow to Confluence A->B C 3. Create a 'Scratch' with a pipette tip B->C D 4. Wash to remove displaced cells C->D E 5. Add medium with CYR61 or CTGF D->E F 6. Image at 0h E->F G 7. Incubate and image at intervals (e.g., 12h, 24h) F->G H 8. Quantify wound closure area G->H

Caption: Experimental workflow for a wound healing assay.

Materials:

  • Human dermal fibroblasts

  • Complete culture medium

  • Recombinant human CYR61 and CTGF

  • 6-well plates

  • Sterile 200 µl pipette tips

  • Microscope with a camera

Procedure:

  • Seed fibroblasts in 6-well plates and grow them to full confluence.

  • Create a linear scratch in the monolayer using a sterile pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with a low-serum medium containing different concentrations of CYR61 or CTGF.

  • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the scratch at multiple points for each condition and time point to quantify the rate of migration.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify the activation of specific signaling proteins.

Materials:

  • Human dermal fibroblasts

  • Recombinant human CYR61 and CTGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate fibroblasts and starve them as described for the proliferation assay.

  • Stimulate the cells with CYR61 or CTGF for various time points (e.g., 0, 15, 30, 60 minutes).

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

CYR61 and CTGF, despite their structural homology, exhibit distinct functional profiles in fibroblasts. While both are involved in fundamental cellular processes such as adhesion, migration, and proliferation, their differential effects on ECM remodeling and fibrosis are of particular interest for therapeutic development. CTGF is a well-established pro-fibrotic factor, making it a target for anti-fibrotic therapies. In contrast, the ability of CYR61 to promote ECM degradation and induce fibroblast senescence suggests it may have therapeutic potential in promoting the resolution of fibrosis. A thorough understanding of their divergent signaling pathways and functions is crucial for the development of targeted therapies for fibrotic diseases and other conditions where fibroblast activity is dysregulated.

References

The Dichotomous Role of CYR61 in Cancer: A Comprehensive Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Cysteine-Rich Angiogenic Inducer 61 (CYR61), a matricellular protein with a paradoxical role in tumorigenesis. This guide provides researchers, scientists, and drug development professionals with a comparative overview of CYR61's function as both a tumor promoter and a tumor suppressor, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Cysteine-Rich Angiogenic Inducer 61 (CYR61, also known as CCN1) is a secreted, extracellular matrix (ECM)-associated protein that belongs to the CCN family of matricellular proteins. It is involved in a wide array of biological processes, including cell adhesion, migration, proliferation, differentiation, and angiogenesis.[1][2] The multifaceted nature of CYR61 extends to its involvement in cancer, where it exhibits a context-dependent and often contradictory role. Depending on the cancer type and the specific cellular microenvironment, CYR61 can either drive tumor progression and metastasis or act as a tumor suppressor, inhibiting cancer cell growth.[1][2] This dual functionality makes CYR61 a complex but potentially crucial target for cancer therapy. Understanding the molecular mechanisms that dictate its pro-tumorigenic versus anti-tumorigenic activities is paramount for the development of effective therapeutic strategies.

This guide provides a comprehensive comparison of CYR61's opposing roles in different cancers, presenting quantitative experimental data, detailed methodologies for key experiments, and visual representations of the signaling pathways involved.

CYR61 as a Tumor Promoter

In numerous cancers, elevated expression of CYR61 is associated with enhanced tumor growth, invasion, and metastasis. It often exerts its pro-tumorigenic effects by interacting with cell surface integrins, particularly αvβ3 and αvβ5, and modulating downstream signaling pathways that govern cell proliferation, survival, and motility.

Cancers Where CYR61 is a Promoter:
  • Breast Cancer: High levels of CYR61 are correlated with poor prognosis, particularly in triple-negative breast cancer.[3] It promotes cancer cell invasion and metastasis.[3][4]

  • Prostate Cancer: CYR61 is implicated in the proliferation and migration of prostate cancer cells.[5][6][7][8]

  • Gastric Cancer: Overexpression of CYR61 is associated with more advanced tumor stages and lymph node metastasis.[9]

  • Glioma: CYR61 expression is elevated in gliomas and correlates with higher cancer grades and poor prognosis.

  • Ovarian Cancer: CYR61 promotes ovarian cancer cell proliferation and inhibits apoptosis.

  • Colorectal Cancer: High expression of CYR61 is linked to a worse prognosis.

  • Hepatocellular Carcinoma: CYR61 can promote the growth of hepatocellular carcinoma xenografts.

  • Melanoma (some contexts): In some studies, CYR61 is overexpressed and promotes melanoma cell survival and proliferation.[10][11][12]

Quantitative Data Supporting the Tumor-Promoting Role of CYR61
Cancer TypeCell Line(s)ExperimentExperimental ResultReference
Breast Cancer MCF-7-EMT, T47D-EMT, MDA-MB-231, HCC18062D Invasion AssaySuppression of CYR61 with siRNA resulted in a significant decrease in invaded cells: MCF-7-EMT (59.01% of control), T47D-EMT (50.73% of control), MDA-MB-231 (31.44% of control), HCC1806 (18.51% of control).[4][4]
Prostate Cancer PC3, LNCaP, 22Rv1Cell Viability Assay (Trypan Blue)Knockdown of CYR61 with siRNA for 72 hours reduced cell viability by 41.7% in PC3 cells, 60.03% in LNCaP cells, and 41.4% in 22Rv1 cells.[7][7]
Hepatocellular Carcinoma HepG2Xenograft Tumor GrowthOverexpression of CYR61 increased the growth rate of HCC xenografts by 22% compared to the control group.
Glioma U343Soft Agar Colony FormationOverexpression of CYR61 in U343 glioma cells led to a significant increase in the number of colonies formed in soft agar.
Signaling Pathways in CYR61-Mediated Tumor Promotion

CYR61's pro-tumorigenic actions are often mediated through the activation of several key signaling pathways upon its binding to cell surface integrins.

CYR61_Promoter_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CYR61 CYR61 Integrin Integrin (αvβ3, αvβ5) CYR61->Integrin FAK FAK Integrin->FAK PI3K PI3K FAK->PI3K ERK ERK FAK->ERK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Gene_Expression Gene Expression (Proliferation, Survival, Invasion, Angiogenesis) NFkB->Gene_Expression ERK->Gene_Expression CYR61_Suppressor_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CYR61 CYR61 Receptor Receptor (e.g., Integrin α6β1) CYR61->Receptor p53 p53 Receptor->p53 Bax Bax p53->Bax p21 p21 p53->p21 Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK2 CDK2 p21->CDK2 CellCycleArrest G1 Arrest CDK2->CellCycleArrest Invasion_Assay_Workflow cluster_workflow Cell Invasion Assay Workflow A Coat Transwell insert with Matrigel B Seed cells in serum-free medium in upper chamber A->B C Add chemoattractant to lower chamber B->C D Incubate for 24-48 hours C->D E Remove non-invading cells D->E F Fix and stain invading cells E->F G Count cells under microscope F->G

References

functional differences between CCN family members CYR61, CTGF, and NOV

Author: BenchChem Technical Support Team. Date: December 2025

The CCN family of matricellular proteins, named after its first three identified members—Cysteine-rich protein 61 (CYR61 or CCN1), Connective Tissue Growth Factor (CTGF or CCN2), and Nephroblastoma overexpressed (NOV or CCN3)—plays a pivotal role in a myriad of biological processes.[1][2][3] These secreted proteins are crucial modulators of cell-cell and cell-matrix interactions, influencing cell proliferation, adhesion, migration, and differentiation.[2][4] Despite their structural similarities, each member exhibits distinct functional properties, contributing to their diverse and sometimes opposing roles in health and disease, including tissue repair, fibrosis, and cancer.[1][5] This guide provides a detailed comparison of the functional differences between CYR61, CTGF, and NOV, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding of these complex proteins.

Comparative Analysis of Functional Properties

The functional diversity of CYR61, CTGF, and NOV arises from their differential expression patterns, unique interactions with a variety of cell surface receptors and signaling molecules, and the distinct downstream signaling pathways they activate.

Quantitative Data Summary

While direct quantitative comparisons of CYR61, CTGF, and NOV in single studies are limited, the following tables summarize available data on their expression in specific cancers and their impact on cell functions from various reports.

Table 1: Differential Expression of CYR61, CTGF, and NOV in Human Cancers

Cancer TypeCYR61 (CCN1)CTGF (CCN2)NOV (CCN3)Reference
Breast Cancer Significantly higher levels in tumors compared to normal tissue; associated with poor prognosis.Significantly lower levels in tumors; reduced levels in patients with poor prognosis.Lower levels in tumors; low levels seen in patients with poor prognosis.[5]
Gastric Cancer Significantly increased transcript levels in tumors compared to adjacent non-cancerous tissues.-Significantly upregulated in tumors compared to normal tissue.[6]
Gliomas Overexpressed in 48% of primary gliomas; significant association with tumor grade and patient survival.Overexpressed in 58% of primary gliomas; significant correlation with tumor grade and patient survival.Overexpressed in 15% of primary gliomas; no significant association with pathological features.[7][8]

Table 2: Comparison of Cellular Functions and Receptor Interactions

| Function | CYR61 (CCN1) | CTGF (CCN2) | NOV (CCN3) | Reference | | :--- | :--- | :--- | :--- | | Cell Proliferation | Promotes proliferation in some cell types (e.g., breast cancer cells), but can also induce senescence. | Stimulates proliferation of fibroblasts and other cell types. | Generally considered to have anti-proliferative effects. |[1][9][10] | | Cell Migration | Stimulates chemotaxis of vascular smooth muscle cells and fibroblasts. | Promotes migration of lung fibroblasts; a 200 ng/ml concentration caused a 3.6-fold increase in migratory capacity. | Can inhibit cell migration in some contexts, such as in vascular smooth muscle cells. |[9][11] | | Angiogenesis | Potent pro-angiogenic factor. | Pro-angiogenic. | Can have both pro- and anti-angiogenic effects depending on the context. |[1] | | Extracellular Matrix (ECM) Production | Modulates ECM production. | A key mediator of ECM production, often associated with fibrosis. | Regulates ECM production. |[1] | | Integrin Receptor Binding | α6β1, αvβ3, αvβ5, αIIbβ3 | α6β1, αvβ3 | αvβ3, α5β1 |[7][12][13] |

Key Experimental Protocols

The functional characterization of CYR61, CTGF, and NOV relies on a variety of in vitro assays. Below are detailed methodologies for key experiments commonly used to assess their impact on cell behavior.

Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic potential of CCN proteins.[6][14][15]

Methodology:

  • Chamber Preparation: A Boyden chamber apparatus with a microporous membrane (typically 8 µm pore size) is used. The lower chamber is filled with serum-free medium supplemented with the CCN protein of interest (e.g., 50-200 ng/ml of CTGF) as a chemoattractant.[9]

  • Cell Seeding: Cells (e.g., fibroblasts) are harvested, resuspended in serum-free medium, and seeded into the upper chamber (e.g., 4x10^4 cells/well).

  • Incubation: The chambers are incubated for a specified period (e.g., 24 hours) at 37°C to allow for cell migration through the membrane towards the chemoattractant.

  • Cell Fixation and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with crystal violet).

  • Quantification: The number of migrated cells is counted under a microscope in several random fields. Alternatively, the dye from the stained cells can be eluted and the absorbance measured to quantify the extent of migration.[6][14]

Cell Proliferation Assay (CCK-8/MTT Assay)

This colorimetric assay measures cell viability and proliferation in response to treatment with CCN proteins.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the CCN protein being tested.

  • Incubation: Cells are incubated for different time points (e.g., 24, 48, 72 hours).

  • Reagent Addition: A solution of CCK-8 or MTT is added to each well and incubated for a period that allows for the conversion of the reagent into a colored formazan (B1609692) product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The absorbance is directly proportional to the number of viable cells.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of CCN proteins on cell migration and wound closure.[16]

Methodology:

  • Cell Culture: Cells are grown to a confluent monolayer in a culture plate.

  • Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing the CCN protein of interest is added.

  • Image Acquisition: Images of the scratch are captured at time zero and at subsequent time points (e.g., every 8-12 hours) using a microscope.

  • Analysis: The width of the scratch is measured at different points, and the rate of wound closure is calculated to determine the effect of the CCN protein on cell migration.

Signaling Pathways

CYR61, CTGF, and NOV exert their functions by activating a complex network of intracellular signaling pathways, often initiated by their binding to integrin receptors. The specific pathways activated can vary depending on the cell type and the context.

CYR61 (CCN1) Signaling

CYR61 is known to activate multiple signaling cascades, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, through its interaction with various integrins.[10]

CYR61_Signaling CYR61 CYR61 (CCN1) Integrins Integrins (α6β1, αvβ3, etc.) CYR61->Integrins binds FAK FAK Integrins->FAK activates NFkB NF-κB Integrins->NFkB PI3K PI3K FAK->PI3K ERK ERK1/2 FAK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis CTGF_Signaling TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMADs SMADs TGFbR->SMADs CTGF_gene CTGF Gene Transcription SMADs->CTGF_gene CTGF CTGF (CCN2) CTGF_gene->CTGF Integrins Integrins CTGF->Integrins binds RhoA RhoA Integrins->RhoA ERK ERK1/2 Integrins->ERK Fibrosis Fibrosis (ECM Production) RhoA->Fibrosis Proliferation Cell Proliferation ERK->Proliferation NOV_Signaling NOV NOV (CCN3) NotchR Notch Receptor NOV->NotchR binds BMP2 BMP2 NOV->BMP2 binds & inhibits Integrins Integrins (α5β1) NOV->Integrins binds Notch_Pathway Notch Signaling NotchR->Notch_Pathway BMP_Pathway BMP Signaling BMP2->BMP_Pathway Cell_Adhesion Cell Adhesion Integrins->Cell_Adhesion Proliferation Proliferation (Inhibition) Notch_Pathway->Proliferation Differentiation Differentiation (Inhibition) BMP_Pathway->Differentiation

References

Navigating Cross-Reactivity: A Guide to Anti-Mouse CYR61 Antibodies for Human Protein Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a specific and reliable antibody is paramount to the success of their experiments. When studying proteins that are highly conserved across species, such as Cysteine-rich angiogenic inducer 61 (CYR61), the potential for cross-reactivity of an antibody with the human ortholog is a critical consideration. This guide provides a comprehensive comparison of anti-mouse CYR61 antibodies and their suitability for detecting human CYR61, supported by protein sequence homology data, a survey of commercially available antibodies, and detailed experimental protocols.

High Sequence Homology Underpins Cross-Reactivity Potential

The theoretical basis for the cross-reactivity of anti-mouse CYR61 antibodies with human CYR61 lies in the high degree of sequence similarity between the two proteins. An alignment of the canonical sequences of human and mouse CYR61 reveals a significant level of identity, suggesting that many epitopes are conserved.

A pairwise sequence alignment of Homo sapiens CYR61 (UniProt: O00622) and Mus musculus CYR61 (UniProt: P18406) demonstrates a 93.7% identity . This high degree of conservation, particularly in the functional domains, strongly indicates that antibodies raised against the mouse protein are likely to recognize the human counterpart.

Performance Comparison of Commercially Available Cross-Reactive Antibodies

ManufacturerCatalog NumberAntibody TypeImmunogenValidated Applications (Human)
Thermo FisherPA5-29517Rabbit PolyclonalRecombinant fragment of human CYR61WB, IHC, IF
Bio-RadAHP2463Rabbit PolyclonalRecombinant human CYR61WB, ELISA
Proteintech26689-1-APRabbit PolyclonalRecombinant human CYR61 proteinWB, IHC, IF, IP, FC
Novus BiologicalsNB100-356Rabbit PolyclonalSynthetic peptide from human CYR61WB, IHC, IF

Note: While these antibodies are marketed as recognizing human CYR61, the immunogen used for their generation is often the human protein. However, their datasheets confirm reactivity with mouse CYR61, making them relevant for researchers looking for a single antibody for both species. It is crucial to verify the performance of any antibody in your specific experimental setup.

CYR61 Signaling Pathway

CYR61 is a matricellular protein that modulates a variety of cellular functions by interacting with cell surface integrins and heparin sulfate (B86663) proteoglycans. This interaction triggers downstream signaling cascades that influence cell proliferation, adhesion, migration, and angiogenesis.

CYR61_Signaling_Pathway CYR61 CYR61 Integrin Integrin Receptors (e.g., αvβ3, α6β1) CYR61->Integrin HSPG Heparan Sulfate Proteoglycans CYR61->HSPG FAK FAK Integrin->FAK Src Src FAK->Src PI3K PI3K Src->PI3K MAPK MAPK (ERK, JNK, p38) Src->MAPK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Cellular_Responses Cellular Responses: - Proliferation - Adhesion - Migration - Angiogenesis Akt->Cellular_Responses MAPK->NFkB MAPK->Cellular_Responses NFkB->Cellular_Responses

CYR61 signaling cascade initiation.

Experimental Workflow for Assessing Cross-Reactivity

To empirically validate the cross-reactivity of an anti-mouse CYR61 antibody with human protein, a systematic experimental approach is necessary. The following workflow outlines the key steps for this validation.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Mouse_Lysate Mouse Tissue/ Cell Lysate WB Western Blot Mouse_Lysate->WB IHC Immunohistochemistry Mouse_Lysate->IHC ELISA ELISA Mouse_Lysate->ELISA Human_Lysate Human Tissue/ Cell Lysate Human_Lysate->WB Human_Lysate->IHC Human_Lysate->ELISA Comparison Compare Signal Intensity & Specificity WB->Comparison IHC->Comparison ELISA->Comparison

Workflow for antibody cross-reactivity validation.

Experimental Protocols

Below are detailed protocols for key immunoassays to assess the performance of anti-mouse CYR61 antibodies on human samples.

Western Blotting
  • Protein Extraction: Lyse mouse and human cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-mouse CYR61 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Compare the band intensity and specificity for CYR61 (expected molecular weight ~42 kDa) in both mouse and human samples.

Immunohistochemistry (IHC)
  • Tissue Preparation: Fix mouse and human tissues in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm sections and mount on charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-mouse CYR61 antibody overnight at 4°C.

  • Washing: Wash the slides with PBS.

  • Secondary Antibody Incubation: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

  • Washing: Repeat the washing step.

  • Chromogen Detection: Develop the signal with a DAB substrate kit and counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Analysis: Microscopically evaluate and compare the staining pattern and intensity in mouse and human tissues.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Coating: Coat a 96-well plate with a capture antibody specific for CYR61 and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Add serially diluted standards of recombinant mouse or human CYR61 and the experimental samples (cell lysates or conditioned media) to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Detection Antibody Incubation: Add the anti-mouse CYR61 antibody (as the detection antibody) and incubate for 2 hours at room temperature.

  • Washing: Wash the plate.

  • Enzyme Conjugate Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate.

  • Substrate Development: Add a TMB substrate and stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate standard curves for both mouse and human CYR61 and quantify the concentration in the samples to assess the antibody's ability to detect both orthologs.

Conclusion

The high sequence identity between mouse and human CYR61 provides a strong rationale for the use of anti-mouse antibodies to detect the human protein. Several commercially available antibodies are validated for this cross-reactivity. However, empirical validation in the specific application and experimental context is crucial for ensuring the reliability of the results. The provided protocols offer a framework for researchers to conduct their own assessments and make informed decisions in their antibody selection process.

Confirming CYR61 Knockdown with Rescue Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the specific effects of Cysteine-rich angiogenic inducer 61 (CYR61) knockdown through rescue experiments. We present supporting data from various studies, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

The Critical Role of Rescue Experiments

In loss-of-function studies utilizing RNA interference (RNAi), it is crucial to demonstrate that the observed phenotype is a direct result of the target gene knockdown and not due to off-target effects of the siRNA or shRNA. A rescue experiment, which involves re-introducing the target gene in a form that is resistant to the knockdown mechanism, is the gold standard for validating the specificity of the knockdown phenotype. A successful rescue, where the original phenotype is restored, provides strong evidence that the observed effects are indeed attributable to the depletion of the target protein.

Comparative Analysis of CYR61 Knockdown Effects

CYR61, a matricellular protein, is involved in a myriad of cellular processes, including cell proliferation, migration, and signaling. Knockdown of CYR61 has been shown to impact these functions in various cell types, particularly in cancer cell lines. The following tables summarize quantitative data from studies that have investigated the effects of CYR61 knockdown.

Table 1: Effect of CYR61 Knockdown on Cell Viability

Cell LineKnockdown MethodReduction in Viability (%)Reference
PC3 (Prostate Cancer)siRNA pool41.7%[1]
LNCaP (Prostate Cancer)siRNA pool60.0%[1]
22rv1 (Prostate Cancer)siRNA pool41.4%[1]
SK-MEL-2 (Melanoma)siRNASignificant decrease[2]

Table 2: Effect of CYR61 Knockdown on Cell Migration

Cell LineKnockdown MethodReduction in MigrationAssayReference
PC3 (Prostate Cancer)siRNASignificantly poorer wound closureWound Healing[3]
LNCaP (Prostate Cancer)siRNASignificant reductionWound Healing[3]
MDA-MB-231 (Breast Cancer)shRNASlower migration velocityScratch Wound Assay[4]
AGS (Gastric Cancer)shRNAComplete elimination of basal and EGF-promoted migrationTranswell Migration[5]
Schwann CellssiRNASubstantially lower number of migrated cellsTranswell Migration[3]

Experimental Protocols

CYR61 Knockdown using siRNA

This protocol describes a general method for transiently knocking down CYR61 expression using small interfering RNA (siRNA).

Materials:

  • Target cells (e.g., PC3, LNCaP, MDA-MB-231)

  • CYR61-specific siRNA duplexes (a pool of 3 is recommended for higher efficiency)[1]

  • Scrambled (non-targeting) control siRNA

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

  • Western blotting reagents

  • Anti-CYR61 antibody

  • Anti-β-actin or other loading control antibody

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 75 pmol of CYR61 siRNA or scrambled control siRNA in 125 µL of Opti-MEM™ I Medium and mix gently.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 125 µL of Opti-MEM™ I Medium and mix gently.

    • Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 5 minutes at room temperature.

  • Transfection: Add the 250 µL of siRNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells and prepare protein lysates. Perform Western blotting using an anti-CYR61 antibody to confirm the reduction in CYR61 protein levels compared to the scrambled control. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[1]

CYR61 Knockdown using shRNA Lentiviral Particles

This protocol outlines the generation of stable cell lines with long-term CYR61 knockdown using short hairpin RNA (shRNA) delivered via lentiviral particles.

Materials:

  • Target cells

  • CYR61-specific shRNA lentiviral particles

  • Control shRNA lentiviral particles (non-targeting)

  • Polybrene®

  • Complete growth medium

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • 6-well plates

  • Western blotting reagents and antibodies as described above

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate the day before transduction to reach 50-70% confluency on the day of infection.

  • Transduction:

    • On the day of transduction, replace the medium with fresh complete medium containing Polybrene® at a final concentration of 5-8 µg/mL.

    • Thaw the lentiviral particles on ice and add the appropriate amount to each well. The multiplicity of infection (MOI) should be optimized for each cell line.

    • Gently swirl the plate and incubate overnight.

  • Medium Change: The following day, remove the virus-containing medium and replace it with fresh complete medium.

  • Selection: 48 hours post-transduction, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.

  • Expansion of Stable Clones: Continue to culture the cells in the presence of the selection antibiotic, replacing the medium every 3-4 days, until resistant colonies are formed.

  • Validation of Knockdown: Expand individual clones and validate the knockdown of CYR61 protein expression by Western blotting.

CYR61 Rescue Experiment

This protocol describes the re-expression of an siRNA-resistant form of CYR61 in knockdown cells to rescue the observed phenotype.

Materials:

  • Stable CYR61 knockdown cell line (generated using shRNA)

  • Control cell line (transduced with non-targeting shRNA)

  • siRNA-resistant CYR61 expression vector (lentiviral or plasmid-based)

  • Empty vector control

  • Transfection or transduction reagents

  • Assay-specific reagents (e.g., for proliferation or migration assays)

Procedure:

  • Generation of an siRNA-Resistant CYR61 Expression Vector:

    • The coding sequence of human CYR61 is modified to be resistant to the specific shRNA used for knockdown. This is typically achieved by introducing silent point mutations within the shRNA target sequence without altering the amino acid sequence of the protein.

    • This modified, siRNA-resistant CYR61 cDNA is then cloned into a suitable expression vector (e.g., a lentiviral vector like pLVX-Puro or a plasmid vector like pcDNA3.1). The vector should ideally contain a different selection marker than the one used for the shRNA construct if stable re-expression is desired.

  • Re-expression of CYR61:

    • For transient rescue: Transfect the stable CYR61 knockdown cells with the siRNA-resistant CYR61 expression plasmid or the empty vector control using a suitable transfection reagent.

    • For stable rescue: Transduce the stable CYR61 knockdown cells with the lentiviral vector carrying the siRNA-resistant CYR61 cDNA or the empty vector control. Select for successfully transduced cells using the appropriate antibiotic.

  • Confirmation of Re-expression: After transfection or transduction and selection, confirm the re-expression of CYR61 protein in the rescued cells by Western blotting. The re-expressed CYR61 should be detected in the knockdown cells that received the rescue vector, but not in the knockdown cells with the empty vector.

  • Phenotypic Analysis: Perform the relevant functional assays (e.g., cell viability, proliferation, migration) on the following cell populations:

    • Wild-type cells

    • Control (non-targeting shRNA) cells

    • CYR61 knockdown cells

    • CYR61 knockdown cells + empty vector

    • CYR61 knockdown cells + siRNA-resistant CYR61 (rescued cells)

  • Data Analysis: Compare the results from the different cell populations. A successful rescue is demonstrated if the phenotype observed in the CYR61 knockdown cells is reversed in the rescued cells, bringing the phenotype closer to that of the wild-type or control cells.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental logic and the molecular mechanisms involving CYR61, the following diagrams are provided.

CYR61_Knockdown_Rescue_Workflow cluster_knockdown CYR61 Knockdown cluster_rescue Rescue Experiment cluster_analysis Phenotypic Analysis WT Wild-Type Cells KD_Method siRNA or shRNA (targeting CYR61) WT->KD_Method Transfection/ Transduction Control_shRNA Control shRNA WT->Control_shRNA Transfection/ Transduction KD_Cells CYR61 Knockdown Cells KD_Method->KD_Cells Rescue_Vector siRNA-resistant CYR61 Vector KD_Cells->Rescue_Vector Transfection/ Transduction Empty_Vector Empty Vector KD_Cells->Empty_Vector Transfection/ Transduction Proliferation Proliferation Assay KD_Cells->Proliferation Migration Migration Assay KD_Cells->Migration Western_Blot Western Blot KD_Cells->Western_Blot Confirms Knockdown Control_Cells Control Cells Control_shRNA->Control_Cells Control_Cells->Proliferation Control_Cells->Migration Rescued_Cells Rescued Cells Rescue_Vector->Rescued_Cells KD_Control_Cells Knockdown Control Empty_Vector->KD_Control_Cells Rescued_Cells->Proliferation Rescued_Cells->Migration Rescued_Cells->Western_Blot Confirms Re-expression

Caption: Experimental workflow for CYR61 knockdown and rescue.

CYR61_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling CYR61 CYR61 Integrin Integrins (e.g., αvβ3, α6β1) CYR61->Integrin Binds to Wnt Wnt Pathway CYR61->Wnt Feedback loop FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Activates Migration Cell Migration FAK->Migration Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Migration mTOR->Proliferation beta_catenin β-catenin Wnt->beta_catenin Stabilizes Gene_Expression Gene Expression beta_catenin->Gene_Expression Regulates (including CYR61)

Caption: Simplified CYR61 signaling pathways.

Conclusion

References

A Comparative Analysis of CYR61 Interaction with Integrins αvβ3 and α6β1 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the differential binding and signaling of the matricellular protein CYR61 with integrin subtypes αvβ3 and α6β1, providing a framework for targeted therapeutic development.

The cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that modulates a diverse range of cellular functions, including adhesion, migration, proliferation, and differentiation. Its biological activities are primarily mediated through interactions with specific cell surface integrin receptors. This guide provides a detailed comparison of the binding characteristics, downstream signaling pathways, and experimental methodologies used to study the interaction of CYR61 with two of its key integrin partners: αvβ3 and α6β1. Understanding the nuances of these interactions is critical for researchers and drug development professionals targeting CYR61-mediated pathways in various pathological conditions, including cancer and fibrosis.

Quantitative Comparison of Binding Interactions

FeatureCYR61 - Integrin αvβ3 InteractionCYR61 - Integrin α6β1 Interaction
Primary Binding Site on CYR61 A 20-residue sequence (V2) within Domain II (von Willebrand factor type C repeat)[1][2]A sequence within Domain III (thrombospondin type 1 repeat) known as T1[3][4]
Key Biological Outcomes Angiogenesis, endothelial cell adhesion and migration, cell proliferation and survival[3][5][6]Fibroblast and smooth muscle cell adhesion, cellular senescence, melanogenesis[7][8][9]
Cell Type Specificity Predominantly endothelial cells, some cancer cells, chondrosarcoma cells[5][6][10]Fibroblasts, smooth muscle cells, melanocytes[8][9][11]

Downstream Signaling Pathways

The engagement of CYR61 with either integrin αvβ3 or α6β1 initiates distinct downstream signaling cascades, leading to divergent cellular responses.

CYR61-Integrin αvβ3 Signaling

The interaction between CYR61 and integrin αvβ3 is a key driver of angiogenesis and cell migration. This signaling pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK), which in turn activates the Extracellular signal-regulated kinase (ERK) pathway. The downstream activation of the transcription factor Activator Protein-1 (AP-1) leads to the upregulation of target genes, such as Matrix Metalloproteinase-13 (MMP-13), that are crucial for cell migration and invasion.[10]

CYR61_avB3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CYR61 CYR61 avB3 Integrin αvβ3 CYR61->avB3 Binding FAK FAK avB3->FAK Activation ERK ERK FAK->ERK Phosphorylation AP1 AP-1 ERK->AP1 Activation MMP13 MMP-13 Expression AP1->MMP13 Migration Cell Migration MMP13->Migration

CYR61-Integrin αvβ3 Signaling Pathway
CYR61-Integrin α6β1 Signaling

Binding of CYR61 to integrin α6β1, often in conjunction with heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors, initiates a signaling cascade that can lead to cellular senescence.[11] This process is mediated by the activation of the small GTPase Rac1 and the subsequent engagement of NADPH oxidase 1 (NOX1).[11] This leads to a significant increase in the production of reactive oxygen species (ROS), which in turn activates downstream stress-response pathways, including p38 MAPK, ERK, and the tumor suppressor p53.[11]

CYR61_a6B1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CYR61 CYR61 a6B1 Integrin α6β1 CYR61->a6B1 Binding HSPG HSPG CYR61->HSPG Co-receptor Binding Rac1 Rac1 a6B1->Rac1 Activation NOX1 NADPH Oxidase 1 (NOX1) Rac1->NOX1 Activation ROS ROS Production NOX1->ROS p38 p38 MAPK ROS->p38 ERK ERK ROS->ERK p53 p53 ROS->p53 Senescence Cellular Senescence p38->Senescence ERK->Senescence p53->Senescence

CYR61-Integrin α6β1 Signaling Pathway

Experimental Protocols

The following are summaries of widely used methods to investigate the interaction between CYR61 and integrins.

Co-Immunoprecipitation (Co-IP)

This technique is used to demonstrate a direct or indirect interaction between CYR61 and integrins within a cellular context.

Workflow:

CoIP_Workflow A Cell Lysis B Incubation with Anti-CYR61 Antibody A->B C Immunoprecipitation with Protein A/G Beads B->C D Washing Steps C->D E Elution of Protein Complex D->E F Western Blot Analysis (Probe for Integrin Subunit) E->F

Co-Immunoprecipitation Workflow

Detailed Methodology:

  • Cell Lysis: Cells expressing both CYR61 and the integrin of interest are lysed in a non-denaturing buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein-protein interactions.

  • Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to reduce non-specific binding in subsequent steps.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific for CYR61 (or the integrin subunit) overnight at 4°C to allow for the formation of antibody-protein complexes.

  • Capture of Immune Complexes: Protein A/G beads are added to the lysate and incubated for 1-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: The bound protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the suspected interacting protein (e.g., an antibody against the αv or β1 integrin subunit). The presence of a band corresponding to the integrin subunit confirms the interaction.[12]

Solid-Phase Binding Assay

This in vitro technique is used to demonstrate a direct interaction between purified CYR61 and integrin proteins.

Workflow:

SolidPhaseAssay_Workflow A Coat Plate with Purified CYR61 B Block Non-specific Binding Sites A->B C Incubate with Purified Integrin B->C D Washing Steps C->D E Detection of Bound Integrin D->E

Solid-Phase Binding Assay Workflow

Detailed Methodology:

  • Coating: Microtiter plate wells are coated with purified recombinant CYR61 protein overnight at 4°C.

  • Blocking: The wells are washed and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding of subsequent proteins.

  • Binding: Purified integrin αvβ3 or α6β1 protein is added to the wells and incubated for a defined period (e.g., 2 hours at 37°C) to allow for binding to the immobilized CYR61.

  • Washing: The wells are washed extensively to remove any unbound integrin.

  • Detection: The amount of bound integrin is quantified. This is typically done by adding a primary antibody specific for an integrin subunit, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added that produces a colorimetric or chemiluminescent signal, which is measured using a plate reader. The intensity of the signal is proportional to the amount of bound integrin.[1]

Conclusion

The interactions of CYR61 with integrins αvβ3 and α6β1 are highly specific, leading to distinct downstream signaling events and cellular outcomes. The αvβ3 interaction predominantly drives pro-angiogenic and migratory responses, making it a compelling target for anti-cancer therapies. Conversely, the α6β1 interaction is more closely linked to cell adhesion and senescence, suggesting its potential relevance in fibrosis and tissue remodeling. A thorough understanding of these differential interactions, supported by robust experimental data, is paramount for the successful design and development of novel therapeutics that can selectively modulate the diverse functions of CYR61.

References

Validating CYR61 as a Therapeutic Target in Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cysteine-rich angiogenic inducer 61 (CYR61 or CCN1) is a matricellular protein that has emerged as a significant, albeit complex, therapeutic target in oncology. As a key regulator of diverse cellular processes, its expression is frequently dysregulated in various cancers. CYR61's role is highly context-dependent, acting as both a tumor promoter and, in some cases, a suppressor.[1][2] It mediates its effects primarily by interacting with cell surface integrins, particularly αvβ3 and α6β1, to modulate critical signaling pathways involved in cell proliferation, adhesion, migration, angiogenesis, and chemoresistance.[1][3]

This guide provides a comparative analysis of therapeutic strategies targeting CYR61, supported by preclinical data, and contrasts them with alternative therapeutic modalities.

CYR61 Signaling and Therapeutic Rationale

CYR61 is a secreted, extracellular matrix (ECM)-associated protein that does not function as a conventional growth factor but rather modulates cellular responses to other signals.[4] Upon secretion, it binds to specific integrin receptors on both tumor and endothelial cells, triggering downstream signaling cascades. Key pathways activated by CYR61 that promote a malignant phenotype include:

  • PI3K/Akt and MEK/ERK Pathways: These are central pathways that promote cell survival, proliferation, and resistance to apoptosis.[1][5]

  • Wnt/β-catenin Signaling: Activation of this pathway is linked to enhanced chemoresistance, particularly in triple-negative breast cancer (TNBC).[1]

  • VEGF/VEGFR2 Signaling: CYR61 can promote angiogenesis, the formation of new blood vessels essential for tumor growth, in part through its interaction with the VEGF signaling axis.[1][2]

The rationale for targeting CYR61 rests on its role as a critical node in these pro-tumorigenic processes. By inhibiting CYR61, it is theoretically possible to simultaneously disrupt tumor growth, metastasis, and angiogenesis.

CYR61_Signaling_Pathway CYR61 Signaling Pathways in Cancer CYR61 CYR61 (Secreted) Integrins Integrins (αvβ3, α6β1, etc.) CYR61->Integrins binds VEGFR2 VEGFR2 CYR61->VEGFR2 interacts Angiogenesis Angiogenesis CYR61->Angiogenesis PI3K PI3K Integrins->PI3K ERK ERK Integrins->ERK Wnt Wnt/β-catenin Integrins->Wnt NFkB NF-κB Integrins->NFkB VEGFR2->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Migration & Invasion Akt->Migration ERK->Proliferation ERK->Migration Chemoresistance Chemoresistance Wnt->Chemoresistance NFkB->Migration Experimental_Workflow Workflow for Validating CYR61 as a Therapeutic Target cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis siRNA 1. Target Knockdown (siRNA) MTT 2. Proliferation Assay (MTT / Viability) siRNA->MTT Transwell 3. Migration/Invasion Assay (Transwell) MTT->Transwell Xenograft 4. Xenograft Tumor Model (Nude Mice) Transwell->Xenograft TGI 5. Measure Tumor Growth Inhibition (TGI) Xenograft->TGI Tox 6. Assess Toxicity (e.g., Body Weight) TGI->Tox

References

The Dichotomous Role of CYR61 Signaling in Cancer: A Comparative Analysis Across Breast, Pancreatic, and Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Cysteine-rich angiogenic inducer 61 (CYR61) signaling across different cancer cell lines reveals a striking context-dependent functionality, acting as a potent tumor promoter in some cancers while paradoxically functioning as a tumor suppressor in others. This guide provides researchers, scientists, and drug development professionals with a comparative overview of CYR61 signaling in breast, pancreatic, and non-small cell lung cancer, supported by experimental data and detailed methodologies.

Cysteine-rich protein 61 (CYR61), a member of the CCN family of matricellular proteins, is a secreted, extracellular matrix (ECM)-associated signaling molecule that modulates a wide array of cellular processes, including adhesion, migration, proliferation, and angiogenesis.[1][2][3] Its interaction with various cell surface integrins, primarily αvβ3, αvβ5, and α6β1, triggers a cascade of downstream signaling events that are crucial in both physiological and pathological conditions, including cancer.[1][2][4] However, the ultimate cellular response to CYR61 is highly dependent on the specific cancer type and the cellular context, highlighting its multifaceted and often contradictory roles in tumorigenesis.[1][4]

Comparative Analysis of CYR61 Signaling and Function

The functional outcome of CYR61 signaling varies significantly across different cancer types. In breast and pancreatic cancers, elevated CYR61 expression is often associated with a more aggressive phenotype, promoting tumor growth, invasion, and chemoresistance.[4][5][6][7][8] Conversely, in non-small cell lung cancer (NSCLC), CYR61 has been reported to act as a tumor suppressor, inhibiting cell growth.[9][10][11]

FeatureBreast Cancer Cell Lines (e.g., MDA-MB-231, MCF-7)Pancreatic Cancer Cell Lines (e.g., Panc-1, BxPC3)Non-Small Cell Lung Cancer Cell Lines (e.g., H520, H460)
CYR61 Expression High in invasive/metastatic lines (MDA-MB-231); lower in less invasive lines (MCF-7).[6][8][12]Higher in aggressive, mesenchymal-like cell lines (Panc-1).[5]Markedly decreased in tumor samples and some cell lines (H520, H460).[9][11]
Primary Integrin Receptor(s) αvβ3, α6β1.[13][14][15]αvβ3.[5]Not explicitly detailed, but αvβ5 is implicated in migration.[16]
Key Downstream Signaling Pathways FAK, PI3K/Akt, MAPK/ERK, Wnt/β-catenin.[1][7][8]Integrin-linked kinase (ILK), Notch, Sonic Hedgehog (SHh).[5][17]β-catenin/c-myc/p53.[10]
Cellular Functions Promotes proliferation, migration, invasion, angiogenesis, and chemoresistance.[7][12][13]Induces Epithelial-Mesenchymal Transition (EMT), stemness, and migration.[5]Suppresses tumor growth, induces G1 cell cycle arrest.[9][10]
Overall Role in Cancer Tumor Promoter.[4]Tumor Promoter.[5]Tumor Suppressor.[9][11]

CYR61 Signaling Pathways: A Visual Representation

The differential engagement of downstream signaling cascades is central to the context-specific functions of CYR61.

CYR61_Signaling_Pathways Comparative CYR61 Signaling Pathways cluster_Breast Breast Cancer cluster_Pancreatic Pancreatic Cancer cluster_NSCLC NSCLC CYR61 CYR61 Breast_Integrin Integrin αvβ3 / α6β1 CYR61->Breast_Integrin Pancreatic_Integrin Integrin αvβ3 CYR61->Pancreatic_Integrin NSCLC_Integrin Integrin (e.g., αvβ5) CYR61->NSCLC_Integrin Breast_FAK FAK Breast_Integrin->Breast_FAK Breast_Wnt Wnt/β-catenin Breast_Integrin->Breast_Wnt Breast_PI3K PI3K/Akt Breast_FAK->Breast_PI3K Breast_Phenotype Proliferation, Invasion, Chemoresistance Breast_PI3K->Breast_Phenotype Breast_Wnt->Breast_Phenotype Pancreatic_ILK ILK Pancreatic_Integrin->Pancreatic_ILK Pancreatic_Notch Notch / SHh Pancreatic_ILK->Pancreatic_Notch Pancreatic_Phenotype EMT, Stemness, Migration Pancreatic_Notch->Pancreatic_Phenotype NSCLC_beta_catenin β-catenin NSCLC_Integrin->NSCLC_beta_catenin NSCLC_c_myc c-myc NSCLC_beta_catenin->NSCLC_c_myc NSCLC_p53 p53 NSCLC_c_myc->NSCLC_p53 NSCLC_Phenotype Growth Suppression, G1 Arrest NSCLC_p53->NSCLC_Phenotype

Caption: Differential CYR61 signaling pathways in cancer.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Western Blot Analysis for CYR61 and Downstream Targets
  • Cell Lysis: Cancer cell lines are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: Membranes are blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Subsequently, membranes are incubated with primary antibodies (e.g., anti-CYR61, anti-phospho-Akt, anti-β-catenin, anti-p53) overnight at 4°C.

  • Secondary Antibody and Detection: After washing with TBST, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. Protein bands are visualized using an ECL detection system. β-actin or GAPDH is used as a loading control.

Real-Time Quantitative PCR (qPCR) for CYR61 mRNA Expression
  • RNA Extraction: Total RNA is extracted from cancer cell lines using TRIzol reagent according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: qPCR is performed using a SYBR Green master mix on a real-time PCR system. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH or another suitable housekeeping gene as the internal control.

Cell Migration/Invasion Assay (Transwell Assay)
  • Cell Preparation: Cells are serum-starved for 24 hours prior to the assay.

  • Assay Setup: Transwell inserts (8 µm pore size) are coated with Matrigel (for invasion assay) or left uncoated (for migration assay). Cells (e.g., 5 x 104) are seeded into the upper chamber in serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS or recombinant CYR61).

  • Incubation: The plate is incubated for 12-48 hours at 37°C.

  • Quantification: Non-migrated/invaded cells on the upper surface of the insert are removed with a cotton swab. Cells that have migrated/invaded to the lower surface are fixed with methanol (B129727) and stained with crystal violet. The number of migrated/invaded cells is counted under a microscope in several random fields.

Experimental Workflow for Comparing CYR61 Signaling

A standardized workflow is essential for the objective comparison of CYR61 signaling across different cell lines.

Experimental_Workflow Workflow for Comparative Analysis of CYR61 Signaling Start Select Cancer Cell Lines (Breast, Pancreatic, NSCLC) Culture Cell Culture Start->Culture Manipulation Genetic/Pharmacological Manipulation (e.g., CYR61 siRNA, recombinant CYR61) Culture->Manipulation Expression Analysis of CYR61 Expression (qPCR, Western Blot) Manipulation->Expression Signaling Analysis of Downstream Signaling (Western Blot for p-Akt, p-ERK, etc.) Manipulation->Signaling Functional Functional Assays (Proliferation, Migration, Invasion) Manipulation->Functional Data Data Analysis and Comparison Expression->Data Signaling->Data Functional->Data Conclusion Conclusion on Differential CYR61 Function Data->Conclusion

Caption: Standardized workflow for comparing CYR61 signaling.

Conclusion

The evidence strongly indicates that the role of CYR61 in cancer is not monolithic but is instead dictated by the specific cellular and tissue microenvironment. In breast and pancreatic cancer, CYR61 acts as a key driver of malignancy, making it a promising therapeutic target.[1][4] In contrast, its tumor-suppressive role in NSCLC suggests that therapeutic strategies aimed at restoring or enhancing CYR61 expression could be beneficial.[9][11] This comparative guide underscores the importance of a nuanced, cancer-type-specific approach when investigating CYR61 and developing targeted therapies. Future research should continue to dissect the molecular determinants that govern the dichotomous functions of CYR61 signaling in different cancer contexts.

References

Differential Regulation of CYR61 and CTGF by TGF-β: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the differential regulation of Cysteine-rich angiogenic inducer 61 (CYR61) and Connective tissue growth factor (CTGF) by Transforming growth factor-beta (TGF-β). Both CYR61 (also known as CCN1) and CTGF (also known as CCN2) are members of the CCN family of matricellular proteins and are critically involved in various physiological and pathological processes, including wound healing, fibrosis, and cancer. While both are known to be regulated by TGF-β, the nuances of their expression kinetics and the signaling pathways that govern their induction show distinct differences. This guide summarizes key experimental findings, presents quantitative data, and provides detailed experimental protocols to aid in the design and interpretation of research in this area.

Data Presentation: Quantitative Comparison of CYR61 and CTGF Induction by TGF-β

The induction of CYR61 and CTGF by TGF-β is cell-type dependent and varies in kinetics and magnitude. The following tables summarize quantitative data from studies on different cell lines.

Table 1: TGF-β-induced CYR61 and CTGF mRNA Expression (Quantitative RT-PCR)

Cell LineGeneTGF-β ConcentrationTime PointFold Induction (vs. Control)Citation
Hepatocellular Carcinoma (HCCLM3)CYR612.5 ng/mL12 h~4.5[1]
Hepatocellular Carcinoma (HCCLM3)CYR612.5 ng/mL24 h~5.5[1]
Glioblastoma (U87)CYR61Not Specified24 hInduced[2]
Glioblastoma (U87)CTGFNot Specified24 hInduced[2]
Human Mesangial CellsCTGF5 ng/mL24 h~7.8[3]

Table 2: TGF-β-induced CYR61 and CTGF Protein Expression (Western Blot)

Cell LineProteinTGF-β ConcentrationTime PointObservationCitation
Hepatocellular Carcinoma (HLE)CYR612.5 ng/mL24 hIncreased[1]
Hepatocellular Carcinoma (HLE)CYR612.5 ng/mL48 hFurther Increased[1]
Rat Bladder Smooth MuscleCYR61Not Applicable (Obstruction model)1, 7, 14 days~3.5-fold increase[4]
Rat Bladder Smooth MuscleCTGFNot Applicable (Obstruction model)14 daysSignificantly upregulated[4]

Signaling Pathways: A Tale of Two Genes

The regulation of both CYR61 and CTGF by TGF-β involves a complex interplay between the canonical Smad pathway and non-canonical pathways, most notably the Hippo/YAP-TAZ signaling cascade.

TGF-β initiates signaling by binding to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI). The activated TGFβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These activated R-Smads then bind to the common mediator Smad4, and the resulting complex translocates to the nucleus to regulate the transcription of target genes.

Interestingly, for both CYR61 and CTGF, the Smad complex cooperates with the transcriptional co-activators YAP and TAZ, the downstream effectors of the Hippo pathway. This cooperation is crucial for the robust induction of both genes. Evidence suggests that TGF-β can activate YAP/TAZ, and in turn, YAP/TAZ can enhance TGF-β/Smad signaling, creating a feed-forward loop.[1][2]

While both genes are co-regulated by Smad and YAP/TAZ pathways, the specific response elements in their promoters and the potential involvement of other signaling pathways, such as the ERK/MAPK pathway, may contribute to the differential regulation observed in various cell types.[2]

TGF_beta_Signaling cluster_nuc Nucleus TGFb TGF-β TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates ERK ERK TGFbRI->ERK Non-canonical pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus CYR61_gene CYR61 Gene Smad_complex->CYR61_gene Co-activation CTGF_gene CTGF Gene Smad_complex->CTGF_gene Co-activation YAP_TAZ_cyto YAP/TAZ (Cytoplasm) YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc Nuclear Translocation YAP_TAZ_nuc->CYR61_gene Co-activation YAP_TAZ_nuc->CTGF_gene Co-activation TEAD TEAD TEAD->CYR61_gene Co-activation TEAD->CTGF_gene Co-activation pERK p-ERK pERK->CYR61_gene pERK->CTGF_gene CYR61_exp CYR61 Expression CYR61_gene->CYR61_exp CTGF_exp CTGF Expression CTGF_gene->CTGF_exp

Caption: TGF-β signaling pathways regulating CYR61 and CTGF.

Experimental Workflows

A typical experimental workflow to investigate the differential regulation of CYR61 and CTGF by TGF-β involves a combination of molecular and cellular biology techniques.

Experimental_Workflow Cell_Culture Cell Culture (e.g., HCC, Glioblastoma) TGFb_Treatment TGF-β Treatment (Dose-response & Time-course) Cell_Culture->TGFb_Treatment Transfection Transfection with Reporter Plasmids Cell_Culture->Transfection RNA_Isolation RNA Isolation TGFb_Treatment->RNA_Isolation Protein_Lysis Protein Lysis TGFb_Treatment->Protein_Lysis Reporter_Assay Luciferase Reporter Assay (CYR61 & CTGF Promoters) TGFb_Treatment->Reporter_Assay RT_qPCR RT-qPCR Analysis (CYR61 & CTGF mRNA) RNA_Isolation->RT_qPCR Data_Analysis Data Analysis & Comparison RT_qPCR->Data_Analysis Western_Blot Western Blot Analysis (CYR61 & CTGF Protein) Protein_Lysis->Western_Blot Western_Blot->Data_Analysis Reporter_Assay->Data_Analysis Transfection->Reporter_Assay

Caption: Experimental workflow for studying CYR61/CTGF regulation.

Experimental Protocols

Here are detailed methodologies for the key experiments cited in this guide.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for a two-step qRT-PCR to measure CYR61 and CTGF mRNA levels.

1. RNA Isolation:

  • Culture cells to desired confluency and treat with TGF-β for the indicated times.

  • Wash cells with ice-cold PBS.

  • Lyse cells directly in the culture dish using a TRIzol-based reagent or a column-based RNA extraction kit according to the manufacturer's instructions.

  • Quantify RNA concentration and assess purity using a spectrophotometer (A260/A280 ratio).

2. cDNA Synthesis (Reverse Transcription):

  • In a nuclease-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs.

  • Heat the mixture to 65°C for 5 minutes and then place on ice.

  • Prepare a master mix containing reverse transcriptase buffer, DTT, and RNase inhibitor.

  • Add the master mix to the RNA-primer mixture.

  • Add reverse transcriptase enzyme.

  • Incubate at 42°C for 50 minutes, followed by inactivation at 70°C for 15 minutes.

  • The resulting cDNA can be stored at -20°C.

3. Real-Time PCR:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (CYR61 or CTGF) and a housekeeping gene (e.g., GAPDH, β-actin), and nuclease-free water.

  • Add diluted cDNA to the reaction mix in a qPCR plate.

  • Run the qPCR plate in a real-time PCR machine with a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the fold change in gene expression.

Western Blotting

This protocol describes the detection of CYR61 and CTGF proteins.

1. Protein Lysate Preparation:

  • After TGF-β treatment, wash cells with ice-cold PBS.

  • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant (protein lysate).

  • Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Mix protein lysates with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

3. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against CYR61 or CTGF (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Dual-Luciferase Reporter Assay

This protocol is used to measure the promoter activity of CYR61 and CTGF.[5][6]

1. Plasmid Transfection:

  • Seed cells in a 24-well plate.

  • Co-transfect the cells with a firefly luciferase reporter plasmid containing the CYR61 or CTGF promoter and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Optionally, co-transfect with expression plasmids for Smad proteins or YAP/TAZ to assess their effect on promoter activity.

2. Cell Treatment and Lysis:

  • After 24 hours of transfection, treat the cells with TGF-β for the desired time.

  • Wash the cells with PBS.

  • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

3. Luminescence Measurement:

  • Add the firefly luciferase assay reagent to the cell lysate and measure the luminescence (firefly activity).

  • Add the Stop & Glo reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction.

  • Measure the luminescence again (Renilla activity).

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative promoter activity.

References

A Researcher's Guide to Validating CYR61-Integrin Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance between the matricellular protein CYR61 (CCN1) and its integrin receptors is paramount for deciphering its role in cellular processes and its potential as a therapeutic target. This guide provides a comparative overview of key experimental methods to validate these binding interactions, complete with quantitative data, detailed protocols, and visual workflows to aid in experimental design and interpretation.

Cysteine-rich protein 61 (CYR61) is a secreted, extracellular matrix-associated protein that modulates a wide array of cellular functions, including adhesion, migration, proliferation, and angiogenesis.[1] These functions are primarily mediated through its direct interaction with several integrin receptors, most notably αvβ3, α6β1, αvβ5, and αIIbβ3.[1] Validating the specific binding of CYR61 to these integrins is a critical step in elucidating its mechanism of action in both physiological and pathological contexts, such as cancer progression and wound healing.

Comparing the Techniques: A Quantitative Overview

Several robust methods are available to confirm and quantify the binding of CYR61 to specific integrins. The choice of technique often depends on the specific research question, the available reagents, and the desired level of quantitative detail. Below is a comparison of commonly employed methods with supporting data from the literature.

Experimental Method Integrin Partner Key Quantitative Finding Source
Solid-Phase Binding Assay Integrin αvβ3Soluble CYR61 binds to immobilized αvβ3 in a dose-dependent manner, with half-maximal binding achieved at approximately 5 nM.[2]
Surface Plasmon Resonance (SPR) Vitronectin (as a proxy for αvβ3 binding)Recombinant CYR61 interacts with immobilized vitronectin with a dissociation constant (Kd) in the nanomolar range.[3][4]
Cell Adhesion Assay Integrin α6β1Vascular smooth muscle cell adhesion to CYR61 is dose-dependent and saturable, mediated through integrin α6β1.[5][6]
Co-Immunoprecipitation Integrin αvβ1Endogenous CYR61 interacts with integrin αvβ1 in MDA-MB-231 cells.[7]

In Focus: Alternative Ligands for CYR61-Binding Integrins

To contextualize the binding affinity and specificity of CYR61, it is useful to compare it with other known ligands for the same integrin receptors. Many of these are based on the Arginine-Glycine-Aspartic acid (RGD) motif, a common recognition sequence for many integrins. However, non-RGD ligands also exist, offering alternative tools for competitive binding assays and therapeutic development.

Integrin Target Alternative Ligand Ligand Type Reported Affinity (IC50/Kd) Source
Integrin αvβ3 c(RGDyK)Cyclic PeptideKd of 1.8 µM[8]
RWrNMLinear PeptideKd of 1.2 µM[2][8]
Engineered Cystine-Knot PeptidesPeptideIC50 of 10-30 nM[9]
Integrin α6β1 Monoclonal Antibody (GoH3)Antibody-[5]
Integrin αvβ6 6.8G6Monoclonal AntibodyBinds with up to 15 pM affinity[10]
Downsized FMDV PeptideCyclic PeptideSub-nanomolar binding affinity

Experimental Corner: Detailed Protocols

Reproducibility is key in scientific research. The following sections provide detailed protocols for some of the most critical experiments used to validate CYR61-integrin binding.

Solid-Phase Binding Assay (ELISA-based)

This method is used to demonstrate a direct interaction between purified CYR61 and an integrin receptor.

Protocol:

  • Coating: Coat microtiter wells with purified integrin αvβ3 (e.g., 1 µg/mL in a suitable buffer like PBS) overnight at 4°C.

  • Blocking: Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 2% BSA in PBS) for 2 hours at room temperature to prevent non-specific binding.

  • Binding: Add varying concentrations of purified recombinant CYR61 to the wells and incubate for 2-3 hours at 37°C.

  • Washing: Wash the wells extensively with wash buffer to remove unbound CYR61.

  • Detection: Add a primary antibody specific for CYR61 (e.g., affinity-purified polyclonal anti-CCN1 antibodies) and incubate for 1 hour at room temperature.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Development: Wash the wells and add a suitable HRP substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of bound CYR61.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the interaction of CYR61 and an integrin within a cellular context, using endogenous or overexpressed proteins.

Protocol:

  • Cell Lysis: Lyse cells expressing both CYR61 and the integrin of interest in a non-denaturing lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween-20, supplemented with protease and phosphatase inhibitors). Incubate on ice for 15 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with control IgG and protein A/G agarose (B213101) beads for 1 hour at 4°C. Pellet the beads by centrifugation and discard them.

  • Immunoprecipitation: Add a specific antibody against the "bait" protein (e.g., anti-CYR61 antibody) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose or magnetic beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., an anti-integrin subunit antibody). A band corresponding to the prey protein in the immunoprecipitate of the bait protein indicates an interaction.

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique to measure the real-time kinetics of protein-protein interactions, providing quantitative data on association (kon), dissociation (koff), and affinity (Kd).

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Activate a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Immobilize the "ligand" (e.g., purified integrin or an anti-integrin antibody for capture) onto the chip surface via amine coupling. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Injection:

    • Inject a series of concentrations of the "analyte" (e.g., purified CYR61) over the sensor chip surface in a suitable running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 1 mM CaCl₂, 0.05% Tween 20).

    • Include a zero-concentration analyte injection (buffer only) for double referencing.

  • Data Collection:

    • Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration:

    • After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model or a two-state conformational change model) using the instrument's software to determine the kinetic rate constants (kon and koff) and the dissociation constant (Kd = koff/kon).

Visualizing the Pathways and Processes

To better understand the biological context and experimental procedures, the following diagrams, generated using the DOT language for Graphviz, illustrate the CYR61-integrin signaling pathway and a typical experimental workflow for validating the binding interaction.

CYR61_Integrin_Signaling CYR61 CYR61 Integrin Integrin (e.g., αvβ3) CYR61->Integrin Binds FAK FAK Integrin->FAK Activates ERK ERK FAK->ERK Activates AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 Activates MMP13 MMP-13 Expression AP1->MMP13 Increases Migration Cell Migration MMP13->Migration Promotes

Caption: CYR61 binding to integrin αvβ3 activates FAK and ERK signaling, leading to AP-1 activation and increased MMP-13 expression, which promotes cell migration.

Experimental_Workflow Hypothesis Hypothesis: CYR61 binds to a specific integrin CoIP Co-Immunoprecipitation (in-cell interaction) Hypothesis->CoIP SolidPhase Solid-Phase Binding Assay (direct in-vitro interaction) Hypothesis->SolidPhase SPR Surface Plasmon Resonance (quantitative kinetics) Hypothesis->SPR Validation Validation of Binding CoIP->Validation SolidPhase->Validation SPR->Validation Functional Functional Assays (e.g., Cell Adhesion, Migration) Validation->Functional Conclusion Conclusion: CYR61 is a functional ligand for the integrin Functional->Conclusion

Caption: A typical workflow for validating CYR61-integrin binding, from initial hypothesis to functional confirmation.

References

A Comparative Guide to the Pro-Angiogenic Activities of CYR61 and VEGF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pro-angiogenic activities of two potent signaling proteins: Cysteine-rich angiogenic inducer 61 (CYR61, also known as CCN1) and Vascular Endothelial Growth Factor (VEGF). This document synthesizes experimental data to offer an objective overview of their respective mechanisms, potencies, and signaling pathways in promoting new blood vessel formation.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions like tumor growth and metastasis.[1][2] CYR61 and VEGF are two key secreted proteins that have been identified as potent inducers of angiogenesis.[1][3] While both proteins stimulate endothelial cell proliferation, migration, and tube formation, they operate through distinct signaling pathways, offering different therapeutic and research avenues. This guide aims to delineate these differences and similarities, supported by experimental evidence.

Quantitative Comparison of Pro-Angiogenic Activities

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of the pro-angiogenic potencies of CYR61 and VEGF. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

In Vitro Assay CYR61 VEGF Key Findings Citations
Endothelial Cell Migration Maximal activity at 5 µg/mlEffective at 20 ng/mLCYR61-stimulated migration is dose-dependent, with a bell-shaped response curve. VEGF is a potent chemoattractant for endothelial cells.[4][5]
Endothelial Cell Proliferation Dose-dependent increase in proliferationPotent stimulator of endothelial cell proliferationBoth CYR61 and VEGF promote endothelial cell proliferation, a key step in angiogenesis.[6][7]
Endothelial Cell Tube Formation Promotes tube formationInduces capillary-like tube formationBoth proteins induce the differentiation of endothelial cells into tube-like structures on a basement membrane matrix. In some studies, 400 µg/L of CYR61 showed comparable effects to 80 µg/L of VEGF.[2][6][8]
In Vivo Assay CYR61 VEGF Key Findings Citations
Rat Corneal Neovascularization Assay Induces neovascularizationA well-established angiogenic inducer in this modelPurified CYR61 has been shown to induce neovascularization in the rat cornea, an effect that can be blocked by anti-CYR61 antibodies.[3][4]
Rabbit Ischemic Hindlimb Model Potently stimulates revascularizationUsed as a reference angiogenic geneGene transfer of CYR61 showed significant improvement in tissue perfusion, with effects that exceeded those of Ad-VEGF(165).[9]
Chick Chorioallantoic Membrane (CAM) Assay Pro-angiogenicPro-angiogenicBoth factors are used to induce angiogenesis in the CAM model to study the effects of pro- and anti-angiogenic substances.[10][11][12]
Matrigel Plug Assay Pro-angiogenicPro-angiogenicBoth CYR61 and VEGF are used as stimuli to induce blood vessel formation in subcutaneously injected Matrigel plugs in mice.[13][14][15]

Signaling Pathways

CYR61 and VEGF mediate their pro-angiogenic effects through distinct signaling cascades.

CYR61 Signaling Pathway

CYR61, a matricellular protein, does not have its own dedicated receptor but rather interacts with several integrins on the surface of endothelial cells to initiate downstream signaling.[2][16] The primary integrins involved in CYR61-mediated angiogenesis are αvβ3 and α6β1.[2][17] The binding of CYR61 to these integrins activates focal adhesion kinase (FAK) and subsequently downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade, which promotes cell proliferation and migration.[16][18] In some contexts, CYR61's pro-angiogenic effects are also dependent on the VEGF/VEGF-receptor 2 (VEGF-R2) signaling pathway.[19]

CYR61_Signaling_Pathway CYR61 CYR61 Integrin_avB3 Integrin αvβ3 CYR61->Integrin_avB3 binds Integrin_a6B1 Integrin α6β1 CYR61->Integrin_a6B1 binds FAK FAK Integrin_avB3->FAK activates Integrin_a6B1->FAK activates ERK ERK FAK->ERK activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Survival Cell Survival ERK->Survival

CYR61 Signaling Pathway for Angiogenesis.
VEGF Signaling Pathway

VEGF-A is the principal mediator of angiogenesis and primarily signals through the receptor tyrosine kinase, VEGFR-2.[1][20] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation, creating docking sites for various signaling proteins.[21] This leads to the activation of multiple downstream pathways, including the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is important for cell survival and migration.[5][21]

VEGF_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 binds PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Migration Cell Migration Akt->Migration Survival Cell Survival Akt->Survival

VEGF Signaling Pathway for Angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell types and experimental conditions.

Endothelial Cell Migration Assay (Transwell Assay)

This assay, also known as the Boyden chamber assay, is used to quantify the chemotactic activity of CYR61 and VEGF on endothelial cells.[22]

  • Preparation: Coat the underside of Transwell inserts (typically with 8 µm pores) with an extracellular matrix protein like fibronectin (10 µg/mL) to promote cell adhesion.[5]

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other microvascular endothelial cells to 80-90% confluency and then serum-starve for 4-6 hours.[5]

  • Assay Setup: Add serum-free or low-serum medium to the lower chamber of a 24-well plate. Add the chemoattractant (CYR61 or VEGF) to the lower chamber at desired concentrations.[5]

  • Cell Seeding: Resuspend the serum-starved endothelial cells in a serum-free medium and add them to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.[5]

  • Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the number of migrated cells in several microscopic fields. Alternatively, cells can be pre-labeled with a fluorescent dye like Calcein AM, and migration can be quantified by measuring fluorescence.[5]

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to differentiate and form capillary-like structures in vitro.[8][23]

  • Plate Coating: Coat the wells of a 24-well or 96-well plate with a basement membrane matrix, such as Matrigel or ECM Gel, and allow it to solidify at 37°C for 30-60 minutes.[8][24]

  • Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium containing the test substance (CYR61 or VEGF) or a control vehicle.[24][25]

  • Cell Seeding: Seed the endothelial cell suspension onto the solidified basement membrane matrix.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6-20 hours.[23]

  • Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. The extent of tube formation can be quantified by measuring parameters such as the total tube length, the number of branch points, or the total tube area using image analysis software.[23][24]

In Vivo Matrigel Plug Assay

This in vivo assay evaluates the angiogenic potential of substances by implanting them within a Matrigel plug in mice.[13][14]

  • Preparation of Matrigel Mixture: On ice, mix ice-cold liquid Matrigel with the pro-angiogenic factor (CYR61 or VEGF) and heparin. Heparin is often included to prevent the degradation of growth factors.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of mice (e.g., C57BL/6 or nude mice). The Matrigel will solidify at body temperature, forming a plug.[13][15]

  • Incubation: Allow the plug to remain in the animal for a period of 7-21 days to allow for vascularization.

  • Analysis: After the incubation period, excise the Matrigel plugs. Angiogenesis can be quantified by:

    • Hemoglobin content: Homogenize the plug and measure the hemoglobin concentration using a colorimetric assay (e.g., Drabkin's reagent).[14]

    • Immunohistochemistry: Fix, section, and stain the plugs with endothelial cell-specific markers (e.g., CD31) to visualize and quantify blood vessel density.[13]

    • RT-qPCR: Extract RNA from the plug and perform reverse transcription-quantitative PCR to measure the expression of endothelial cell markers.[15]

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison EC_Culture Endothelial Cell Culture Migration Migration Assay (Transwell) EC_Culture->Migration Proliferation Proliferation Assay (MTT/BrdU) EC_Culture->Proliferation Tube_Formation Tube Formation Assay EC_Culture->Tube_Formation Quant_Data Quantitative Data Collection Migration->Quant_Data Proliferation->Quant_Data Tube_Formation->Quant_Data CAM_Assay CAM Assay CAM_Assay->Quant_Data Matrigel_Plug Matrigel Plug Assay Matrigel_Plug->Quant_Data Ischemic_Limb Ischemic Hindlimb Model Ischemic_Limb->Quant_Data Comparative_Analysis Comparative Efficacy Assessment Quant_Data->Comparative_Analysis Pathway_Analysis Signaling Pathway Elucidation Pathway_Analysis->Comparative_Analysis

Comparative Experimental Workflow.

Conclusion

Both CYR61 and VEGF are potent pro-angiogenic factors that play crucial roles in neovascularization. While VEGF and its signaling through VEGFR-2 are well-established as central regulators of angiogenesis, CYR61 presents an alternative pathway primarily mediated by integrins. The finding that CYR61 and VEGF may have additive pro-angiogenic effects suggests that they operate through non-overlapping, parallel pathways.[26][27] This distinction is critical for the development of novel pro- and anti-angiogenic therapies. For researchers in this field, understanding the nuances of both CYR61 and VEGF signaling is paramount for designing effective experiments and interpreting results in the complex landscape of angiogenesis research.

References

A Functional Showdown: Full-Length CYR61 vs. Its Cleaved Fragments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of the matricellular protein CYR61 (CCN1) is critical. While the full-length protein's functions are extensively studied, emerging evidence reveals that its proteolytic cleavage yields fragments with distinct biological activities. This guide provides an objective comparison of full-length versus cleaved CYR61, supported by experimental data and detailed protocols to empower further research.

Cysteine-rich angiogenic inducer 61 (CYR61), a member of the CCN family of matricellular proteins, is a key regulator of diverse cellular processes, including cell adhesion, migration, proliferation, apoptosis, and angiogenesis.[1][2] Its function is intricately tied to its modular structure, which consists of four distinct domains: an insulin-like growth factor-binding protein-like domain (IGFBP), a von Willebrand factor type C repeat (vWC), a thrombospondin type-1 repeat (TSP-1), and a C-terminal cysteine knot-like domain (CT).[1][3] CYR61 exerts its effects by binding to various cell surface receptors, most notably integrins and heparan sulfate (B86663) proteoglycans (HSPGs).[2][4]

Proteolytic cleavage of CYR61, often occurring at a protease-sensitive hinge region between the vWC and TSP-1 domains, generates N-terminal and C-terminal fragments.[3] These fragments can elicit cellular responses that are similar to, or markedly different from, the full-length protein, adding a layer of complexity to CYR61 signaling.[3]

Data Presentation: A Comparative Analysis

The following tables summarize the known functional differences between full-length CYR61 and its N- and C-terminal fragments based on their domain composition and associated receptor interactions.

Functional Aspect Full-Length CYR61 N-Terminal Fragment (IGFBP-vWC) C-Terminal Fragment (TSP-1-CT) Supporting Evidence Summary
Cell Proliferation & Survival Promotes proliferation and survival, primarily through integrin αvβ3.[4][5]Likely pro-proliferative and pro-survival due to the presence of the αvβ3 binding site in the vWC domain.[4]The role is less clear; however, it may contribute to pro-proliferative signaling in certain contexts.Full-length CYR61 enhances DNA synthesis. The N-terminal fragment contains the primary binding site for the pro-proliferative αvβ3 integrin.
Apoptosis Can induce apoptosis in some cell types (e.g., fibroblasts) through integrin α6β1 and HSPGs.[5]Unlikely to induce apoptosis as it lacks the primary α6β1 binding domain.Likely pro-apoptotic in specific contexts due to the presence of the α6β1 binding site in the TSP-1 domain.[5]Full-length CYR61's interaction with α6β1 is linked to p53-dependent apoptosis.[5] The C-terminal fragment contains the key domains for this interaction.
Cell Migration Potent inducer of cell migration through various integrins, including αvβ3 and α6β1.[4][6]Promotes migration, particularly in endothelial cells, via the αvβ3 binding site.[6]Can induce migration, for example in smooth muscle cells, through the α6β1 binding site.[7]Both full-length and fragments containing the respective integrin binding domains have been shown to stimulate cell migration.[6][7]
Angiogenesis Strong pro-angiogenic factor.[8]Contributes to angiogenesis by promoting endothelial cell migration and proliferation.[6]May also play a role in angiogenesis, potentially by modulating cell-matrix interactions.Full-length CYR61 is a well-established angiogenic inducer.[8] The pro-angiogenic activities are largely attributed to the N-terminal fragment's interaction with αvβ3 on endothelial cells.[6]
Receptor Full-Length CYR61 N-Terminal Fragment (IGFBP-vWC) C-Terminal Fragment (TSP-1-CT) Binding Domain Location
Integrin αvβ3 YesYesPossible cryptic sitevWC (Domain II)[4]
Integrin α6β1 YesNoYesTSP-1 (Domain III)
Integrin αMβ2 YesNoYesCT (Domain IV)
HSPGs YesNoYesCT (Domain IV)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the functional comparison of full-length and cleaved CYR61 fragments.

Cell Proliferation Assay (CCK-8)

This protocol outlines a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Materials:

  • Cells of interest (e.g., fibroblasts, endothelial cells)

  • Complete culture medium

  • Full-length CYR61 and cleaved fragments

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • After 24 hours, replace the medium with a serum-free or low-serum medium for synchronization, and incubate for another 12-24 hours.

  • Treat the cells with various concentrations of full-length CYR61 or its cleaved fragments. Include a negative control (medium only) and a positive control (e.g., a known mitogen).

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Cell Migration Assay (Transwell)

This assay, also known as a Boyden chamber assay, is used to assess the migratory response of cells to a chemoattractant.

Materials:

  • Cells of interest

  • Serum-free medium

  • Complete medium (as a chemoattractant)

  • Full-length CYR61 and cleaved fragments

  • Transwell inserts (typically 8 µm pore size)

  • 24-well plates

  • Cotton swabs

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Procedure:

  • Pre-coat the underside of the Transwell inserts with a relevant extracellular matrix protein if desired.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Add 600 µL of complete medium (containing a chemoattractant like FBS) to the lower wells of the 24-well plate.

  • In the lower wells, add the desired concentration of full-length CYR61 or its fragments to test their chemoattractant properties. For testing the effect on migration towards a different chemoattractant, add the CYR61 forms to the cell suspension in the upper chamber.

  • Resuspend the starved cells in a serum-free medium and add 100 µL of the cell suspension (typically 5 x 10⁴ to 1 x 10⁵ cells) to the upper chamber of the Transwell inserts.

  • Incubate for a period that allows for cell migration but not proliferation (e.g., 4-24 hours), depending on the cell type.

  • After incubation, remove the inserts from the wells.

  • Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.

  • Fix the migrated cells on the lower surface of the membrane with the fixing solution for 10-20 minutes.

  • Stain the fixed cells with Crystal Violet for 15-30 minutes.

  • Gently wash the inserts with water to remove excess stain.

  • Allow the inserts to air dry.

  • Count the number of migrated cells in several random fields under a microscope.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.

Materials:

  • Cells of interest

  • Full-length CYR61 and cleaved fragments

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat them with full-length CYR61 or its fragments for the desired time period. Include appropriate positive and negative controls.

  • Harvest the cells, including any floating cells from the supernatant, by gentle trypsinization or scraping.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Mandatory Visualization: Signaling Pathways and Experimental Logic

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the logical framework for comparing full-length and cleaved CYR61.

CYR61_Signaling cluster_full Full-Length CYR61 cluster_cleaved Cleaved CYR61 Fragments cluster_n_term N-Terminal Fragment cluster_c_term C-Terminal Fragment Full-Length CYR61 Full-Length CYR61 Integrin αvβ3 Integrin αvβ3 Full-Length CYR61->Integrin αvβ3 vWC Domain Integrin α6β1 Integrin α6β1 Full-Length CYR61->Integrin α6β1 TSP-1 Domain HSPGs HSPGs Full-Length CYR61->HSPGs CT Domain Proliferation/Survival Proliferation/Survival Integrin αvβ3->Proliferation/Survival Apoptosis Apoptosis Integrin α6β1->Apoptosis HSPGs->Apoptosis N-Terminal N-Terminal Integrin αvβ3_N Integrin αvβ3 N-Terminal->Integrin αvβ3_N vWC Domain Proliferation/Survival_N Proliferation/Survival_N Integrin αvβ3_N->Proliferation/Survival_N Proliferation/Survival C-Terminal C-Terminal Integrin α6β1_C Integrin α6β1 C-Terminal->Integrin α6β1_C TSP-1 Domain HSPGs_C HSPGs C-Terminal->HSPGs_C CT Domain Apoptosis_C Apoptosis_C Integrin α6β1_C->Apoptosis_C Apoptosis HSPGs_C->Apoptosis_C

Caption: Differential signaling of full-length vs. cleaved CYR61.

Experimental_Workflow cluster_assays Functional Assays start Prepare Full-Length and Cleaved CYR61 cell_culture Culture Target Cells (e.g., Fibroblasts, Endothelial) start->cell_culture treatment Treat Cells with Equimolar Concentrations of CYR61 Forms cell_culture->treatment proliferation Proliferation Assay (e.g., CCK-8) treatment->proliferation migration Migration Assay (e.g., Transwell) treatment->migration apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis analysis Quantitative Analysis and Comparison proliferation->analysis migration->analysis apoptosis->analysis conclusion Determine Fragment-Specific Functions analysis->conclusion

Caption: Workflow for comparing CYR61 fragment functions.

Logical_Relationship FL_CYR61 Full-Length CYR61 (Multidomain) Proteolysis Proteolytic Cleavage (e.g., by Plasmin) FL_CYR61->Proteolysis FL_Func Context-Dependent Combined Functions FL_CYR61->FL_Func N_Frag N-Terminal Fragment (Domains I-II) Proteolysis->N_Frag C_Frag C-Terminal Fragment (Domains III-IV) Proteolysis->C_Frag N_Func Pro-proliferative/ Pro-survival Functions (via αvβ3) N_Frag->N_Func C_Func Pro-apoptotic/ Pro-migratory Functions (via α6β1/HSPGs) C_Frag->C_Func N_Func->FL_Func C_Func->FL_Func

Caption: Logical relationship of CYR61 forms and functions.

References

Safety Operating Guide

Navigating the Safe Disposal of CP61 (Acetamide Broth, Solution A)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the proper disposal of CP61, specifically Acetamide Broth (Solution A), a substance used in microbiology. Adherence to these guidelines is essential for minimizing environmental impact and safeguarding personnel.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data related to the disposal and handling of Acetamide Broth (Solution A).

ParameterValue/InformationSource
Aquatic Toxicity (Acute) LC50: >10,000 mg/l (for Acetamide in aquatic invertebrates, 24h)[1]
Persistence and Degradability 43% oxygen depletion in 4 days (for Acetamide)[1]
Bioaccumulative Potential (BCF for Acetamide) <0.3 (pH value: 6, 25 °C)[1]
Disposal Classification Hazardous Waste[1]

Detailed Disposal Protocol

The following is a step-by-step protocol for the safe disposal of Acetamide Broth (Solution A). This procedure is designed to be followed within a laboratory setting equipped with standard safety features.

Objective: To safely dispose of waste Acetamide Broth (Solution A) in accordance with safety and environmental regulations.

Materials:

  • Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, lab coat.

  • Designated, labeled hazardous waste container.

  • Spill containment materials (e.g., absorbent pads).

  • Access to a designated hazardous waste accumulation area.

Procedure:

  • Personnel Protection: Before handling, ensure all required personal protective equipment (PPE) is worn. This includes safety glasses, chemical-resistant gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix Acetamide Broth (Solution A) waste with other chemical waste streams unless compatibility has been confirmed.

    • Waste should be collected in a designated container that is compatible with the chemical composition of the broth.

  • Container Management:

    • The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste Acetamide Broth (Solution A)".

    • Keep the container securely closed when not in use.

    • Store the waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Contain the spill using appropriate absorbent materials.

    • Clean the affected area thoroughly.

    • All materials used for spill cleanup must be disposed of as hazardous waste in the designated container.

  • Final Disposal:

    • This material and its container must be disposed of as hazardous waste.[1]

    • Do not empty into drains or dispose of in general refuse.[1]

    • Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.

    • Follow all local, regional, national, and international regulations for hazardous waste disposal.[1]

Visual Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of Acetamide Broth (Solution A).

start Start: This compound Waste Generation ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe segregate Step 2: Segregate Waste in a Designated Container ppe->segregate label Step 3: Label Container as 'Hazardous Waste' segregate->label store Step 4: Store in a Designated Waste Accumulation Area label->store spill_check Spill Occurred? store->spill_check spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes disposal Step 5: Arrange for Professional Hazardous Waste Disposal spill_check->disposal No spill_procedure->store end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound (Acetamide Broth, Solution A).

References

Navigating the Ambiguity of "CP61": A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: December 2025

The designation "CP61" is applied to a variety of commercial products, each with distinct chemical compositions and associated handling requirements. For researchers, scientists, and drug development professionals, it is imperative to identify the specific product in use to ensure the implementation of appropriate safety protocols. This guide provides essential safety and logistical information for several substances identified as "this compound," with a focus on personal protective equipment (PPE).

Identifying Your "this compound"

The following sections detail the known hazards and recommended PPE for different products labeled "this compound." Please refer to the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are handling to confirm its identity and for comprehensive safety information.

KONTAKT 61

KONTAKT 61 is an extremely flammable aerosol cleaning agent for contacts. Its primary hazards are related to its flammability and potential for causing skin and eye irritation, as well as drowsiness or dizziness.[1]

Hazard Summary
Hazard ClassificationDescription
Physical Hazards Extremely flammable aerosol.[1] Pressurised container: May burst if heated.[1]
Health Hazards Causes skin irritation.[1] Causes serious eye irritation.[1] May cause drowsiness or dizziness.[1] May be fatal if swallowed and enters airways.[1]
Environmental Hazards Harmful to aquatic life with long lasting effects.[1]
Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Chemical resistant gloves (e.g., Nitrile, Neoprene)To prevent skin irritation and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes and aerosolized particles that can cause serious eye irritation.
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use an appropriate respirator.To prevent inhalation of vapors which may cause drowsiness or dizziness.
Body Protection Lab coat or other protective clothingTo prevent skin contact.
Handling and Disposal Plan
  • Handling: Keep away from heat, sparks, open flames, and hot surfaces.[1] Avoid breathing vapors or spray.[1] Use only outdoors or in a well-ventilated area.[1] Wash hands thoroughly after handling.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not incinerate or puncture aerosol cans.

Capstone™ FS-61 Fluorosurfactant

Capstone™ FS-61 is a fluorosurfactant that is fatal if inhaled and may cause an allergic skin reaction. It may also cause damage to the liver through prolonged or repeated exposure.[2]

Hazard Summary
Hazard ClassificationDescription
Health Hazards Fatal if inhaled.[2] May cause an allergic skin reaction.[2] May cause damage to organs (Liver) through prolonged or repeated exposure.[2]
Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Protective glovesTo prevent skin contact and potential allergic reactions.[2]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect against splashes.
Respiratory Protection Wear respiratory protection.[2] Use only outdoors or in a well-ventilated area.[2]To prevent fatal inhalation of vapors.[2]
Body Protection Protective clothingTo prevent skin contact.[2]
Handling and Disposal Plan
  • Handling: Do not breathe vapors.[2] Use only outdoors or in a well-ventilated area.[2] Contaminated work clothing must not be allowed out of the workplace.[2] Wear protective gloves.[2]

  • Disposal: Dispose of contents and container in accordance with all local, regional, national and international regulations.

Fair-Rite 61 Material Grade Component

This product is a solid, ceramic component, specifically a Nickel Zinc Spinel Ferrite.[3] Under normal handling conditions, it does not present inhalation, eye, or skin contact hazards.[3] PPE is generally not required unless airborne dust is generated.[3]

Hazard Summary
Hazard ClassificationDescription
Health Hazards None under normal handling conditions.[3] Airborne dust may be generated during machining or grinding, which can cause irritation.
Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Not applicable under normal use.[3]To prevent mechanical injury if handling sharp or broken pieces.
Eye Protection Safety glassesRecommended if airborne dust is generated.[3]
Respiratory Protection None required unless airborne dust is generated.[3]To prevent inhalation of dust if machining or grinding.
Body Protection Not applicable under normal use.
Handling and Disposal Plan
  • Handling: No special precautions are needed for handling.[3]

  • Disposal: Dispose of in accordance with applicable Federal, State, and local regulations.[3]

Coastwide Professional this compound Glass Cleaner

This product is a ready-to-use glass cleaner that is alcohol-free and ammonia-free.[4][5] It is considered safer for both the user and the environment compared to conventional cleaners.[4][5] While specific PPE is not mandated for general use, good laboratory practices should always be followed.

Hazard Summary
Hazard ClassificationDescription
Health Hazards Not expected to cause skin or eye irritation under normal use. Ingestion may cause gastrointestinal irritation.
Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Gloves (optional)For individuals with sensitive skin or for prolonged contact.
Eye Protection Safety glasses (recommended)As a general precaution in a laboratory setting to protect against accidental splashes.
Handling and Disposal Plan
  • Handling: No special handling procedures are required.

  • Disposal: Dispose of contents and container in accordance with local regulations.

General PPE Workflow

The following diagram illustrates a general workflow for the selection and use of Personal Protective Equipment in a laboratory setting. This process is critical for ensuring safety regardless of the specific chemical being handled.

PPE_Workflow cluster_assessment 1. Hazard Assessment cluster_selection 2. PPE Selection cluster_use 3. Proper Use cluster_disposal 4. Disposal & Maintenance A Identify Hazards (Chemical, Physical, Biological) B Review Safety Data Sheet (SDS) A->B Consult C Select Appropriate PPE (Gloves, Eye Protection, Lab Coat, Respirator) B->C Based on SDS D Inspect PPE Before Use C->D E Don PPE Correctly D->E F Handle Chemical E->F G Doff PPE Correctly F->G H Dispose of Contaminated PPE (as Hazardous Waste) G->H I Clean and Store Reusable PPE G->I

Caption: A general workflow for the selection, use, and disposal of Personal Protective Equipment (PPE).

Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for the product you are using and follow your institution's safety protocols.

References

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